Glycolate
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
2-hydroxyacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O3/c3-1-2(4)5/h3H,1H2,(H,4,5)/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEMRFAOFKBGASW-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)[O-])O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3O3- | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901036536 | |
| Record name | Hydroxyacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901036536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
75.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
666-14-8 | |
| Record name | Hydroxyacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=666-14-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydroxyacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901036536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Central Role of Glycolate in Photorespiration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Photorespiration, a metabolic pathway initiated by the oxygenase activity of RuBisCO, is intricately linked with photosynthesis in C3 plants. This process, often viewed as a wasteful diversion of fixed carbon, plays a crucial role in plant metabolism, particularly in the detoxification of 2-phosphoglycolate (B1263510) and in cellular redox homeostasis. At the heart of this pathway lies this compound, a two-carbon molecule whose production, transport, and metabolism are critical for the overall efficiency of photosynthesis and plant survival. This technical guide provides an in-depth exploration of the role of this compound in photorespiration, summarizing key quantitative data, detailing experimental protocols for its study, and visualizing the associated metabolic and experimental workflows.
Introduction: The Inevitability of Photorespiration
In the presence of O₂, the enzyme Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO) can catalyze the oxygenation of Ribulose-1,5-bisphosphate (RuBP), producing one molecule of 3-phosphoglycerate (B1209933) (3-PGA) and one molecule of the toxic two-carbon compound, 2-phosphothis compound (2-PG).[1][2][3][4] Photorespiration is the metabolic salvage pathway that converts 2-PG back into 3-PGA, recovering 75% of the carbon that would otherwise be lost.[5][6] This process, however, is energetically expensive, consuming ATP and reducing equivalents.[7][8] this compound is the first stable, dephosphorylated intermediate in this pathway and its metabolism spans three cellular organelles: the chloroplast, the peroxisome, and the mitochondrion.[5][9][10]
The Journey of this compound: From Production to Metabolism
The metabolism of this compound is a multi-step process involving several key enzymes and transporters.
Production of this compound in the Chloroplast
The photorespiratory pathway begins in the chloroplast with the formation of 2-phosphothis compound. This is then rapidly dephosphorylated to this compound by the enzyme 2-phosphothis compound phosphatase (PGP) .[1][2]
-
Enzyme: 2-Phosphothis compound Phosphatase (PGP)
-
Reaction: 2-Phosphothis compound + H₂O → this compound + Phosphate (B84403)
This initial step is crucial for preventing the accumulation of 2-PG, which is a potent inhibitor of several Calvin-Benson cycle enzymes.[1][2]
Transport of this compound to the Peroxisome
This compound is then transported out of the chloroplast and into the peroxisome. This transport is mediated by specific protein transporters located in the chloroplast envelope.[11] A key transporter identified is PLGG1, a plastidial this compound/glycerate transporter.[12][13]
Oxidation of this compound in the Peroxisome
Inside the peroxisome, this compound is oxidized to glyoxylate (B1226380) by This compound oxidase (GOX) , an FMN-dependent enzyme.[5][9][10] This reaction consumes O₂ and produces hydrogen peroxide (H₂O₂).[6]
-
Enzyme: this compound Oxidase (GOX)
-
Reaction: this compound + O₂ → Glyoxylate + H₂O₂
The H₂O₂ produced is a reactive oxygen species and is detoxified by catalase, another peroxisomal enzyme.[6][9]
Further Metabolism of Glyoxylate
Glyoxylate is then transaminated to the amino acid glycine (B1666218). This glycine molecule is subsequently transported to the mitochondria, where two molecules of glycine are converted to one molecule of serine, releasing CO₂ and NH₃ in the process.[6][9][10] The serine is then transported back to the peroxisome and converted to glycerate, which finally returns to the chloroplast to be phosphorylated to 3-PGA, thus completing the cycle.[5]
Quantitative Data on this compound Metabolism
The efficiency of the photorespiratory pathway is determined by the kinetic properties of its enzymes and the concentrations of its intermediates. The following tables summarize key quantitative data related to this compound metabolism.
Table 1: Kinetic Parameters of Key Enzymes in this compound Metabolism
| Enzyme | Substrate | Km | Vmax | Organism |
| Phosphothis compound Phosphatase (PGP) | 2-Phosphothis compound | 1 mM | - | Human Erythrocytes[14] |
| 2-Phosphothis compound | 20-70 µM | - | Arabidopsis thaliana | |
| This compound Oxidase (GOX) | This compound | 0.38 mM | 55 µmol/min/mg | Spinach |
| This compound | 0.2 mM | - | Pea |
Note: Km and Vmax values can vary depending on the specific experimental conditions (pH, temperature, etc.) and the purity of the enzyme preparation.
Table 2: Typical Concentrations of Photorespiratory Intermediates in C3 Plants
| Metabolite | Concentration (nmol/g fresh weight) | Condition |
| This compound | ~200-400 | Ambient CO₂ |
| Increases significantly | Low CO₂ / High O₂ | |
| Glyoxylate | ~10-30 | Ambient CO₂ |
| Glycine | ~1000-2000 | Ambient CO₂ |
| Serine | ~1500-3000 | Ambient CO₂ |
Note: Metabolite concentrations are highly dynamic and can change rapidly in response to environmental conditions such as light intensity, CO₂ and O₂ levels.
Experimental Protocols for Studying this compound in Photorespiration
A variety of experimental techniques are employed to investigate the role of this compound in photorespiration. Below are detailed methodologies for key experiments.
Quantification of this compound and Other Photorespiratory Intermediates by GC-MS
This protocol describes the extraction and analysis of polar metabolites, including this compound, from plant tissue using Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
Plant tissue (e.g., Arabidopsis thaliana leaves)
-
Liquid nitrogen
-
Pre-chilled mortar and pestle
-
Extraction solvent: 80% (v/v) methanol, 20% (v/v) water, with an internal standard (e.g., ribitol)
-
Ultrapure water
-
Centrifuge
-
Vacuum concentrator (e.g., SpeedVac)
-
Derivatization reagents: Methoxyamine hydrochloride in pyridine (B92270) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
GC-MS system
Procedure:
-
Harvesting and Quenching: Rapidly harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Extraction:
-
Transfer a known weight of the frozen powder (e.g., 50-100 mg) to a microcentrifuge tube.
-
Add 1 mL of ice-cold extraction solvent.
-
Vortex vigorously for 1 minute.
-
Incubate at 70°C for 15 minutes, with intermittent vortexing.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Phase Separation:
-
Transfer the supernatant to a new tube.
-
Add 500 µL of chloroform and 500 µL of ultrapure water.
-
Vortex and centrifuge at 4,000 x g for 5 minutes to separate the polar and non-polar phases.
-
-
Drying: Carefully collect the upper polar phase and dry it completely in a vacuum concentrator.
-
Derivatization:
-
Add 50 µL of methoxyamine hydrochloride in pyridine to the dried extract. Incubate at 30°C for 90 minutes with shaking.
-
Add 80 µL of MSTFA and incubate at 37°C for 30 minutes.
-
-
GC-MS Analysis: Inject an aliquot of the derivatized sample into the GC-MS system for analysis. Identify and quantify metabolites based on their retention times and mass spectra compared to a standard library.
This compound Oxidase (GOX) Activity Assay
This spectrophotometric assay measures the activity of this compound oxidase by quantifying the production of H₂O₂.
Materials:
-
Plant tissue extract
-
Assay buffer: 0.1 M potassium phosphate buffer (pH 8.0)
-
Substrate solution: 0.1 M sodium this compound
-
Peroxidase (e.g., horseradish peroxidase)
-
Chromogenic substrate (e.g., o-dianisidine or 4-aminoantipyrine/N,N-dimethylaniline)
-
Spectrophotometer
Procedure:
-
Protein Extraction: Homogenize plant tissue in an appropriate extraction buffer and clarify the extract by centrifugation. Determine the total protein concentration of the extract.
-
Assay Reaction:
-
In a microplate well or cuvette, combine the assay buffer, peroxidase, and the chromogenic substrate.
-
Add a known amount of the plant protein extract.
-
Initiate the reaction by adding the sodium this compound substrate solution.
-
-
Measurement: Immediately measure the change in absorbance at the appropriate wavelength for the chosen chromogenic substrate over time.
-
Calculation: Calculate the enzyme activity based on the rate of change in absorbance, the molar extinction coefficient of the colored product, and the amount of protein used in the assay.
Visualizing the Role of this compound in Photorespiration
Diagrams are essential for understanding the complex interplay of pathways and experimental procedures.
Caption: The photorespiratory pathway highlighting the central role of this compound.
Caption: Experimental workflow for the quantification of this compound by GC-MS.
Conclusion
This compound is a pivotal metabolite in the photorespiratory pathway, acting as the substrate for a series of reactions that ultimately salvage a significant portion of the carbon lost through RuBisCO's oxygenase activity. Understanding the intricate details of this compound metabolism, from its enzymatic regulation to its transport across organelles, is fundamental for researchers in plant science and for professionals seeking to enhance crop productivity. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further investigation into this essential, albeit complex, aspect of plant biology. Future research, including advanced metabolic flux analysis and the characterization of novel transporters and regulatory elements, will undoubtedly continue to illuminate the multifaceted role of this compound in photorespiration and its broader implications for plant growth and stress responses.
References
- 1. bio-protocol.org [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. scispace.com [scispace.com]
- 5. Quantification of Photorespiratory Intermediates by Mass Spectrometry-Based Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Assay of Proton-Coupled this compound and D-Glycerate Transport into Chloroplast Inner Envelope Membrane Vesicles by Stopped-Flow Fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Photorespiration - Wikipedia [en.wikipedia.org]
- 9. Integrated flux and pool size analysis in plant central metabolism reveals unique roles of glycine and serine during photorespiration (Journal Article) | OSTI.GOV [osti.gov]
- 10. Integrated flux and pool size analysis in plant central metabolism reveals unique roles of glycine and serine during photorespiration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Analysis of Photorespiratory Intermediates Under Transient Conditions by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 13. mdpi.com [mdpi.com]
- 14. Phosphothis compound phosphatase - Wikipedia [en.wikipedia.org]
The Discovery of the Glycolate Pathway in Algae: A Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
Abstract
The elucidation of the glycolate pathway, intimately linked with the process of photorespiration, represents a cornerstone in our understanding of algal carbon metabolism. This technical guide provides a comprehensive overview of the pivotal discoveries that led to the characterization of this metabolic route in unicellular green algae. We delve into the key experiments, present detailed methodologies for their replication, and consolidate the crucial quantitative data that underpinned these seminal findings. Through meticulously constructed diagrams, we visualize the metabolic pathway, experimental workflows, and the logical framework that guided early researchers. This document serves as an in-depth resource for professionals seeking to understand the foundational research and experimental approaches that unveiled the complexities of the this compound pathway in algae.
Introduction
The journey to uncover the this compound pathway in algae was driven by the observation that under certain conditions, photosynthetic organisms release glycolic acid. This phenomenon, now understood as a consequence of the oxygenase activity of Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO), spurred investigations into the metabolic fate of this compound. Seminal work, primarily from the laboratory of N.E. Tolbert and his collaborators, established the presence of a metabolic pathway in unicellular green algae that salvages the carbon from phosphothis compound, a toxic byproduct of RuBisCO's oxygenase function.[1][2] This pathway, analogous to photorespiration in higher plants, involves a series of enzymatic reactions distributed across different cellular compartments.
This guide will revisit the critical experiments that were instrumental in this discovery, focusing on the evidence that confirmed the pathway's existence, the identification and characterization of its core enzymes, and the notable differences observed between the algal and higher plant this compound pathways.
Core Experimental Evidence
The confirmation of the this compound pathway in algae was established through three primary lines of experimental evidence:
-
Assimilation of Exogenous Radiolabeled this compound: Supplying algae with this compound-1-¹⁴C and tracing the label's incorporation into downstream metabolites provided direct evidence of a metabolic route for this compound utilization.[1][2]
-
Product-Precursor Relationship during Photosynthetic ¹⁴CO₂ Fixation: The kinetic analysis of ¹⁴C incorporation from ¹⁴CO₂ into this compound and its subsequent appearance in glycine (B1666218) and serine suggested a direct metabolic link between these compounds.[1][2]
-
Presence of Key Pathway Enzymes: The detection of specific activities for the enzymes known to catalyze the sequential steps of the this compound pathway in algal cell extracts solidified its existence.[1][2]
Key Enzymes of the Algal this compound Pathway
The following enzymes were identified as the core components of the this compound pathway in unicellular green algae:
-
P-glycolate Phosphatase: Catalyzes the dephosphorylation of 2-phosphothis compound (B1263510) to this compound.
-
This compound Dehydrogenase: Oxidizes this compound to glyoxylate (B1226380). In many green algae, this is a mitochondrial enzyme, unlike the peroxisomal this compound oxidase found in higher plants.[3]
-
L-glutamate:glyoxylate Aminotransferase: Transfers an amino group from glutamate (B1630785) to glyoxylate, forming glycine and α-ketoglutarate.
-
Serine Hydroxymethylase: Catalyzes the conversion of two molecules of glycine to one molecule of serine, with the release of CO₂ and NH₃.
-
Glycerate Dehydrogenase: Reduces hydroxypyruvate to D-glycerate.
Data Presentation: Quantitative Analysis of Key Findings
The following tables summarize the quantitative data from foundational studies on the this compound pathway in algae.
Table 1: Specific Activities of this compound Pathway Enzymes in Green Algae
| Enzyme | Organism | Specific Activity (µmoles/min/mg protein) | Reference |
| P-glycolate Phosphatase | Chlorella pyrenoidosa | 0.25 | [1][2] |
| This compound Dehydrogenase | Chlorella pyrenoidosa | 0.02 - 0.05 | [1][2] |
| L-glutamate:glyoxylate Aminotransferase | Chlorella pyrenoidosa | 0.20 | [1][2] |
| Serine Hydroxymethylase | Chlorella pyrenoidosa | 0.03 - 0.06 | [1][2] |
| Glycerate Dehydrogenase | Chlorella pyrenoidosa | 0.30 | [1][2] |
Note: The specific activities of this compound dehydrogenase and serine hydroxymethylase were reported to be 1/5 to 1/10 that of the other enzymes, suggesting they may be rate-limiting steps in the pathway.[1][2]
Table 2: Distribution of ¹⁴C in Metabolites after Photosynthetic ¹⁴CO₂ Fixation in Chlorella
| Time | Metabolite | % of Total ¹⁴C Fixed | Labeling Pattern | Reference |
| 5 seconds | This compound | Variable | C₂ > C₁ | [4][5] |
| 10 seconds | This compound | Variable | C₂ > C₁ | [4][5] |
| 12 seconds | Serine | Variable | 70-80% in carboxyl carbon | [4][5] |
| 10 minutes (Normal) | This compound | 30% | - | [4][5] |
| 10 minutes (Mn deficient) | This compound | 2% | - | [4][5] |
Table 3: Metabolism of Exogenous this compound-2-¹⁴C by Algae
| Alga | Incubation Time (minutes) | % Metabolism | Reference |
| Chlorella | 30 - 60 | 2 - 3% | [4][5] |
| Scenedesmus | 30 - 60 | 2 - 3% | [4][5] |
Experimental Protocols
This section provides detailed methodologies for the key experiments that were instrumental in the discovery of the this compound pathway in algae.
Preparation of Algal Cell-Free Extracts for Enzyme Assays
Objective: To obtain active enzymes from algal cells for in vitro activity measurements.
Protocol:
-
Harvesting Cells: Harvest late-log phase algal cultures by centrifugation at 5,000 x g for 10 minutes at 4°C.
-
Washing: Wash the cell pellet twice with cold extraction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 1 mM DTT).
-
Cell Lysis: Resuspend the cell pellet in a minimal volume of extraction buffer. Disrupt the cells using one of the following methods:
-
Sonication: Sonicate the cell suspension on ice using short bursts (e.g., 30 seconds on, 30 seconds off) for a total of 5-10 minutes, or until the suspension becomes translucent.
-
French Press: Pass the cell suspension through a pre-chilled French pressure cell at 10,000 - 15,000 psi.
-
-
Clarification: Centrifuge the crude lysate at 20,000 x g for 20 minutes at 4°C to remove cell debris.
-
Supernatant Collection: Carefully collect the supernatant, which contains the soluble proteins (the cell-free extract).
-
Protein Quantification: Determine the protein concentration of the cell-free extract using a standard method such as the Bradford assay. The extract is now ready for enzyme activity assays.
¹⁴C-Labeling of Algae during Photosynthesis
Objective: To trace the flow of carbon from CO₂ into the intermediates of the this compound pathway.
Protocol:
-
Algal Culture: Use a dense culture of algae (e.g., Chlorella, Scenedesmus) in the logarithmic growth phase.
-
Photosynthesis Chamber: Place the algal suspension in a transparent, sealed chamber with a port for injecting the radiolabel. Illuminate the chamber to allow for active photosynthesis.
-
Introduction of ¹⁴CO₂: Generate ¹⁴CO₂ by adding a small amount of acid (e.g., lactic acid) to a solution of NaH¹⁴CO₃ in a sealed side-arm flask connected to the photosynthesis chamber. Inject the evolved ¹⁴CO₂ into the chamber.
-
Time-Course Sampling: At specific time intervals (e.g., 5s, 10s, 30s, 1min, 5min), rapidly withdraw a sample of the algal suspension and immediately quench the metabolic activity by dispensing it into a tube containing hot ethanol (B145695) (to a final concentration of 80%).
-
Extraction of Metabolites: Heat the ethanol-quenched samples at 80°C for 5-10 minutes to complete the extraction of soluble metabolites.
-
Clarification: Centrifuge the samples to pellet the cell debris. The supernatant contains the radiolabeled metabolites.
-
Analysis: Analyze the extracted metabolites using paper or thin-layer chromatography and autoradiography to separate and identify the ¹⁴C-labeled compounds.
Paper Chromatography of ¹⁴C-Labeled Metabolites
Objective: To separate and identify the radiolabeled intermediates of the this compound pathway.
Protocol:
-
Sample Application: Spot a small, concentrated aliquot of the ethanolic extract onto the origin of a sheet of Whatman No. 1 chromatography paper.
-
Chromatography Tank: Prepare a chromatography tank with a suitable solvent system. For separating amino acids and organic acids, a common solvent system is n-butanol:acetic acid:water (4:1:5 v/v/v). Allow the atmosphere in the tank to become saturated with the solvent vapor.
-
Development: Place the chromatography paper in the tank and allow the solvent to ascend the paper for several hours or until the solvent front is near the top edge.
-
Drying: Remove the chromatogram from the tank and air-dry it in a fume hood.
-
Visualization:
-
Autoradiography: Expose the chromatogram to X-ray film for a period of days to weeks to visualize the radioactive spots.
-
Ninhydrin (B49086) Staining (for amino acids): Spray the chromatogram with a 0.2% ninhydrin solution in acetone (B3395972) and heat at 100°C for a few minutes to reveal the amino acids as purple spots.
-
-
Identification: Identify the separated compounds by comparing their Rf values (distance traveled by the compound / distance traveled by the solvent front) with those of known standards run on the same chromatogram.
-
Quantification: Elute the radioactive spots from the paper and quantify the radioactivity using a scintillation counter.
Enzyme Assays
General Principle: The activity of each enzyme is determined by measuring the rate of appearance of a product or disappearance of a substrate, typically using spectrophotometry.
Principle: The release of inorganic phosphate (B84403) from phosphothis compound is measured colorimetrically.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing 50 mM Tris-HCl (pH 8.0), 5 mM MgCl₂, and 10 mM phosphothis compound.
-
Enzyme Addition: Initiate the reaction by adding a known amount of the algal cell-free extract.
-
Incubation: Incubate the reaction at a constant temperature (e.g., 30°C) for a defined period (e.g., 10-20 minutes).
-
Stopping the Reaction: Stop the reaction by adding trichloroacetic acid (TCA) to a final concentration of 5%.
-
Phosphate Determination: Centrifuge to remove precipitated protein. Measure the inorganic phosphate in the supernatant using a colorimetric method, such as the molybdate-blue method.
-
Calculation: Calculate the specific activity based on the amount of phosphate released per unit time per milligram of protein.
Principle: The reduction of an artificial electron acceptor (e.g., 2,6-dichloroindophenol, DCIP) is monitored spectrophotometrically.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture in a cuvette containing 50 mM phosphate buffer (pH 7.5), 0.1 mM DCIP, and 1 mM KCN (to inhibit cytochrome oxidase).
-
Enzyme Addition: Add a known amount of the algal cell-free extract.
-
Substrate Addition: Initiate the reaction by adding 10 mM this compound.
-
Spectrophotometric Measurement: Immediately monitor the decrease in absorbance at 600 nm due to the reduction of DCIP.
-
Calculation: Calculate the specific activity using the molar extinction coefficient of DCIP.
Principle: The formation of glycine is coupled to a reaction that can be monitored, or the disappearance of glyoxylate is measured. A common method involves a coupled assay with lactate (B86563) dehydrogenase.
Protocol (Coupled Assay):
-
Reaction Mixture: Prepare a reaction mixture containing 50 mM HEPES buffer (pH 7.5), 10 mM L-glutamate, 0.2 mM NADH, and an excess of lactate dehydrogenase.
-
Enzyme Addition: Add a known amount of the algal cell-free extract.
-
Substrate Addition: Initiate the reaction by adding 5 mM glyoxylate. The α-ketoglutarate produced is transaminated back to glutamate by another aminotransferase present in the extract, consuming NADH in a reaction catalyzed by the added lactate dehydrogenase.
-
Spectrophotometric Measurement: Monitor the decrease in absorbance at 340 nm due to the oxidation of NADH.
-
Calculation: Calculate the specific activity based on the molar extinction coefficient of NADH.
Principle: The conversion of serine and tetrahydrofolate (THF) to glycine and 5,10-methylenetetrahydrofolate is monitored. A common assay measures the THF-dependent cleavage of serine to glycine and formaldehyde (B43269), with the formaldehyde being quantified colorimetrically.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing 100 mM phosphate buffer (pH 7.5), 20 mM L-serine, and 2 mM tetrahydrofolate.
-
Enzyme Addition: Initiate the reaction by adding a known amount of the algal cell-free extract.
-
Incubation: Incubate at 37°C for a set time (e.g., 30 minutes).
-
Stopping the Reaction and Formaldehyde Detection: Stop the reaction by adding a solution of Nash reagent (containing ammonium (B1175870) acetate, acetic acid, and acetylacetone). This reagent reacts with the formaldehyde produced to form a colored product.
-
Spectrophotometric Measurement: After a further incubation period for color development, measure the absorbance at 412 nm.
-
Calculation: Calculate the specific activity using a standard curve prepared with known concentrations of formaldehyde.
Principle: The oxidation of NADH is monitored spectrophotometrically as hydroxypyruvate is reduced to glycerate.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture in a cuvette containing 50 mM phosphate buffer (pH 7.0), 0.2 mM NADH.
-
Enzyme Addition: Add a known amount of the algal cell-free extract.
-
Substrate Addition: Initiate the reaction by adding 5 mM hydroxypyruvate.
-
Spectrophotometric Measurement: Monitor the decrease in absorbance at 340 nm due to the oxidation of NADH.
-
Calculation: Calculate the specific activity using the molar extinction coefficient of NADH.
Visualizations
This compound Pathway in Algae
Caption: The this compound pathway in unicellular green algae.
Experimental Workflow for ¹⁴C-Labeling Studies
Caption: Workflow for tracing carbon flow using ¹⁴CO₂.
Logical Framework for Pathway Discovery
Caption: Logical progression of the discovery of the this compound pathway.
Conclusion
The discovery of the this compound pathway in algae was a pivotal achievement in plant and algal physiology. Through a series of meticulous experiments involving radiotracer studies, enzyme assays, and careful analysis of metabolic intermediates, researchers were able to piece together this essential carbon-salvaging pathway. The methodologies outlined in this guide provide a blueprint of the foundational work that continues to inform our understanding of algal metabolism and its response to environmental conditions. For researchers and professionals in drug development, a thorough comprehension of these fundamental pathways and the experimental techniques used to elucidate them is invaluable for identifying potential metabolic targets and developing novel biotechnological applications.
References
- 1. This compound pathway in green algae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Pathway in Green Algae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound pathway in algae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Pathway in Algae - PMC [pmc.ncbi.nlm.nih.gov]
Biochemical Properties of Glycolic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glycolic acid, the smallest of the α-hydroxy acids (AHAs), is a widely utilized compound in dermatology and cosmetics due to its significant biochemical effects on the skin. Its low molecular weight allows for effective penetration through the stratum corneum, where it exerts a range of actions including exfoliation, stimulation of dermal matrix components, and modulation of cellular signaling pathways. This technical guide provides a comprehensive overview of the biochemical properties of glycolic acid, with a focus on its mechanism of action, quantitative effects on key skin components, and detailed experimental protocols for its study. The information presented is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and skin biology research.
Physicochemical Properties
Glycolic acid (hydroxyacetic acid) is a colorless, odorless, and hygroscopic crystalline solid. Its small molecular size is a key determinant of its biological activity, facilitating its penetration into the skin.[1]
| Property | Value | Reference |
| Chemical Formula | C₂H₄O₃ | [1] |
| Molecular Weight | 76.05 g/mol | [1] |
| Solubility | Highly soluble in water | [2] |
| pKa | 3.83 | [2] |
Mechanism of Action in Skin
Glycolic acid's effects on the skin are multifaceted, involving actions on both the epidermis and the dermis.
Epidermal Effects
-
Exfoliation: Glycolic acid weakens the cohesion between corneocytes in the stratum corneum by disrupting the intercellular bonds.[[“]][4] This leads to an accelerated shedding of dead skin cells, resulting in a smoother skin texture.[[“]]
-
Keratinocyte Proliferation: It stimulates the proliferation of basal keratinocytes.[5] This is mediated through the activation of the acid-sensitive Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel, which leads to ATP release and subsequent cell proliferation.[5][6]
Dermal Effects
-
Stimulation of Extracellular Matrix Synthesis: Glycolic acid significantly stimulates the synthesis of key components of the dermal extracellular matrix (ECM), including collagen and hyaluronic acid.[7][8] This action contributes to its anti-aging properties by improving skin firmness and hydration.
Quantitative Data
The following tables summarize the quantitative effects of glycolic acid on various biochemical parameters.
Table 1: Effect of Glycolic Acid on Collagen Synthesis in Human Dermal Fibroblasts
| Glycolic Acid Concentration | Treatment Duration | Method | % Increase in Collagen Synthesis (relative to control) | Reference |
| 10⁻⁶ M | 24 hours | PICP EIA | Dose-dependent increase | [9] |
| 10⁻⁵ M | 24 hours | PICP EIA | Dose-dependent increase | [9] |
| 10⁻⁴ M | 24 hours | PICP EIA | Dose-dependent increase | [9] |
| 75 µg/mL | 24 hours | Northern Blot | 11 ± 6.7% (increase in procollagen (B1174764) α1(I) mRNA) | [12] |
Table 2: Enzyme Inhibition by Glycolic Acid
| Enzyme | Inhibition Type | IC₅₀ | Kᵢ | Reference |
| Lipase (B570770) | Competitive | 17.29 ± 0.14 mM | 19.61 ± 0.26 mM | [13] |
| Tyrosinase | Mixed-type | 83 ± 14 µM | - | [14] |
Table 3: Percutaneous Absorption of Glycolic Acid in Human Skin (in vitro)
| Glycolic Acid Concentration | pH | Application Duration | % of Applied Dose in Viable Skin | % of Applied Dose in Receptor Fluid | Reference |
| 4% | 2.0 | 24 hours | 13.46 ± 7.44% | 12.22 ± 9.03% | |
| 4% | 3.8 | 24 hours | 2.23 ± 1.51% | 1.42 ± 0.77% |
Signaling Pathways
Glycolic acid modulates several key signaling pathways in skin cells.
TRPV1 Activation Pathway
Glycolic acid activates the TRPV1 channel in keratinocytes, leading to increased proliferation.
NF-κB Inhibition Pathway
Glycolic acid can suppress UVB-induced inflammation by inhibiting the NF-κB signaling pathway.
Experimental Protocols
Assessment of Fibroblast Proliferation (MTT Assay)
This protocol is used to determine the effect of glycolic acid on the proliferation of human dermal fibroblasts.
Materials:
-
Human dermal fibroblasts
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Glycolic acid stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed human dermal fibroblasts into 96-well plates at a density of 5 x 10³ cells/well in DMEM with 10% FBS and incubate overnight.
-
Replace the medium with fresh DMEM containing various concentrations of glycolic acid (e.g., 10⁻⁶ M, 10⁻⁵ M, 10⁻⁴ M).[9] Include a vehicle control.
-
Incubate the cells for 24 hours.[9]
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[12]
-
Remove the medium and add 200 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[12]
-
Measure the absorbance at 570 nm using a microplate reader.[12]
-
Cell proliferation is expressed as a percentage of the control.
Quantification of Collagen Synthesis (PICP ELISA)
This protocol measures the amount of newly synthesized type I collagen by quantifying the procollagen type I C-terminal propeptide (PICP) released into the cell culture medium.
Materials:
-
Human dermal fibroblasts
-
DMEM with 10% FBS
-
Glycolic acid stock solution
-
PICP ELISA kit
-
24-well plates
-
Microplate reader
Procedure:
-
Culture human dermal fibroblasts in 24-well plates until confluent.
-
Replace the medium with serum-free DMEM containing various concentrations of glycolic acid.
-
Incubate for 24 hours.[9]
-
Collect the cell culture supernatant.
-
Perform the PICP ELISA according to the manufacturer's instructions. A general procedure involves: a. Adding the culture supernatant to antibody-coated microplate wells. b. Incubating to allow PICP to bind. c. Washing the wells. d. Adding a secondary antibody conjugated to an enzyme. e. Incubating and washing. f. Adding a substrate that produces a colorimetric signal. g. Stopping the reaction and measuring the absorbance at the appropriate wavelength.
-
Calculate the concentration of PICP from a standard curve.
Analysis of Collagen mRNA Expression (Northern Blot)
This protocol is used to determine the effect of glycolic acid on the expression of type I collagen mRNA in human dermal fibroblasts.
Materials:
-
Human dermal fibroblasts
-
DMEM with 10% FBS
-
Glycolic acid stock solution
-
RNA extraction kit
-
Formaldehyde, formamide, MOPS buffer
-
Nylon membrane
-
Radioactively labeled cDNA probe for procollagen α1(I)
-
Hybridization buffer
-
Phosphorimager or X-ray film
Procedure:
-
Culture human dermal fibroblasts and treat with glycolic acid (e.g., 75 µg/mL) for 24 hours.[12]
-
Extract total RNA from the cells using a commercial kit.
-
Separate the RNA by size using denaturing agarose gel electrophoresis.
-
Transfer the RNA from the gel to a nylon membrane.
-
Prehybridize the membrane in hybridization buffer.
-
Hybridize the membrane with a radioactively labeled cDNA probe specific for procollagen α1(I) mRNA overnight at 42°C.[12]
-
Wash the membrane to remove unbound probe.
-
Detect the radioactive signal using a phosphorimager or by exposing the membrane to X-ray film.
-
Quantify the band intensity and normalize to a housekeeping gene (e.g., GAPDH).
Conclusion
Glycolic acid exhibits a wide range of biochemical properties that underpin its efficacy in various dermatological applications. Its ability to modulate epidermal turnover, stimulate the synthesis of crucial dermal components like collagen and hyaluronic acid, and influence key cellular signaling pathways highlights its role as a potent bioactive molecule. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research and development in the field of skin science and therapeutic applications of glycolic acid. A thorough understanding of these biochemical principles is essential for optimizing its use and developing novel formulations for improved skin health.
References
- 1. [PDF] Human skin explant model for the investigation of topical therapeutics | Semantic Scholar [semanticscholar.org]
- 2. Production of recombinant human procollagen type I C-terminal propeptide and establishment of a sandwich ELISA for quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. consensus.app [consensus.app]
- 4. Glycolic acid induces keratinocyte proliferation in a skin equivalent model via TRPV1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Increased in vivo collagen synthesis and in vitro cell proliferative effect of glycolic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The effect of glycolic acid on cultured human skin fibroblasts: cell proliferative effect and increased collagen synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Effect of Glycolic Acid on Human Dermal Fibroblasts: Increased Collagen Synthesis and Inhibition of MMP-2/9 -Proceedings of the SCSK Conference | Korea Science [koreascience.kr]
- 10. Glycolic acid modulation of collagen production in human skin fibroblast cultures in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. synapse.koreamed.org [synapse.koreamed.org]
- 12. The inhibitory kinetics and mechanism of glycolic acid on lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mechanism and kinetics of tyrosinase inhibition by glycolic acid: a study using conventional spectroscopy methods and hydrogen/deuterium exchange coupling with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mechanism and kinetics of tyrosinase inhibition by glycolic acid: a study using conventional spectroscopy methods and h… [ouci.dntb.gov.ua]
The Enzymatic Machinery of Glycolate Metabolism: A Technical Guide for Researchers
An In-depth Exploration of the Enzymes Governing Glycolate Synthesis and Degradation, Their Kinetics, and Experimental Analysis
For researchers, scientists, and professionals in drug development, a comprehensive understanding of metabolic pathways is paramount. This compound metabolism, a key process in photoautotrophs and of clinical relevance in humans, is orchestrated by a sophisticated network of enzymes. This technical guide provides a detailed overview of the core enzymes involved in the synthesis and degradation of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the associated metabolic pathways.
I. This compound Synthesis: The Photorespiratory Pathway
In photosynthetic organisms, the primary route for this compound synthesis is the photorespiratory pathway, also known as the C2 cycle. This pathway is initiated by the oxygenase activity of Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO).
A. Key Enzymes in this compound Formation
The synthesis of this compound from Ribulose-1,5-bisphosphate (RuBP) involves two key enzymatic steps primarily occurring within the chloroplast.
-
Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO): This bifunctional enzyme catalyzes the initial step of both carbon fixation and photorespiration.[1] In the presence of O₂, RuBisCO oxygenates RuBP to produce one molecule of 3-phosphoglycerate (B1209933) (3-PGA) and one molecule of 2-phosphothis compound (B1263510) (2-PG).[2][3] This oxygenation reaction is the entry point into the photorespiratory pathway. The partitioning between the carboxylase and oxygenase activities of RuBisCO is a critical determinant of photosynthetic efficiency.[4]
-
2-Phosphothis compound Phosphatase (PGLP): The 2-PG produced by RuBisCO is a potent inhibitor of several Calvin cycle enzymes.[5] PGLP rapidly dephosphorylates 2-PG to this compound and inorganic phosphate (B84403) (Pi), thereby detoxifying the chloroplast and committing carbon to the photorespiratory pathway.[6][7] PGLP requires divalent cations, such as Mg²⁺, for its activity.[8]
B. Pathway Visualization: this compound Synthesis
Caption: Initial steps of this compound synthesis in the chloroplast.
II. This compound Degradation: A Multi-Organelle Process
The this compound produced in the chloroplast is transported to the peroxisome and subsequently to the mitochondrion for further processing. The degradation of this compound involves a series of enzymatic reactions that ultimately salvage a portion of the carbon lost during photorespiration.
A. The Core Photorespiratory Degradation Pathway
This pathway involves the coordinated action of enzymes located in the peroxisome and mitochondrion.
-
Peroxisomal Reactions:
-
This compound Oxidase (GOX): Upon transport into the peroxisome, this compound is oxidized by GOX to glyoxylate (B1226380) and hydrogen peroxide (H₂O₂).[9][10] GOX is a flavoprotein that uses FMN as a cofactor.[11] The H₂O₂ produced is detoxified by catalase.
-
Serine:Glyoxylate Aminotransferase (SGAT) and Glutamate (B1630785):Glyoxylate Aminotransferase (GGAT): Glyoxylate is then transaminated to glycine (B1666218). This can be catalyzed by SGAT, which uses serine as the amino donor to produce hydroxypyruvate, or by GGAT, which uses glutamate to produce α-ketoglutarate.[11][12]
-
-
Mitochondrial Reactions:
-
Glycine Decarboxylase Complex (GDC): Two molecules of glycine are transported into the mitochondrion. The GDC, a multi-enzyme complex, catalyzes the oxidative decarboxylation of one glycine molecule to CO₂, NH₃, and a methylene (B1212753) group (-CH₂-), which is transferred to tetrahydrofolate (THF) to form 5,10-methylenetetrahydrofolate.[13][14]
-
Serine Hydroxymethyltransferase (SHMT): The 5,10-methylenetetrahydrofolate then donates the methylene group to a second molecule of glycine, forming serine.[15]
-
-
Return to the Peroxisome and Chloroplast:
-
Hydroxypyruvate Reductase (HPR): Serine returns to the peroxisome, where it can be used by SGAT. The hydroxypyruvate produced by SGAT is reduced to glycerate by HPR, using NADH as the reductant.[6][9]
-
Glycerate Kinase (GLYK): Glycerate is then transported back to the chloroplast, where it is phosphorylated by GLYK to 3-PGA, which can re-enter the Calvin cycle.[4][16]
-
B. Alternative Degradation Pathways
While photorespiration is the primary route for this compound degradation in plants, other pathways exist in various organisms.
-
The Glycerate Pathway: In some bacteria, glyoxylate can be converted to glycerate through the action of glyoxylate carboligase and tartronic semialdehyde reductase.[2]
-
Glyoxylate Carboligase (Tartronate-semialdehyde synthase): This enzyme catalyzes the condensation of two molecules of glyoxylate to form tartronate (B1221331) semialdehyde and CO₂.[17]
-
Tartronic Semialdehyde Reductase (TSR): TSR then reduces tartronate semialdehyde to D-glycerate.[2][18]
-
-
Human this compound Metabolism: In humans, this compound is primarily metabolized in the liver.[19]
-
This compound Oxidase (GOX): As in plants, GOX oxidizes this compound to glyoxylate.[20]
-
Alanine:Glyoxylate Aminotransferase (AGT) and Glyoxylate Reductase/Hydroxypyruvate Reductase (GR/HPR): Glyoxylate can be converted to glycine by AGT or reduced back to this compound by GR/HPR.[15] Defects in these enzymes can lead to the accumulation of glyoxylate, which is then oxidized to oxalate, a key component of kidney stones.[15]
-
C. Pathway Visualization: this compound Degradation
Caption: The multi-organelle pathway of this compound degradation (Photorespiration).
III. Quantitative Data on Key Enzymes
The following tables summarize the kinetic parameters of key enzymes involved in this compound metabolism. These values can vary depending on the organism, tissue, and experimental conditions.
Table 1: Kinetic Parameters of this compound Synthesis Enzymes
| Enzyme | Organism/Tissue | Substrate | Km (µM) | Vmax (units) | Reference(s) |
| RuBisCO (oxygenase) | Various Plants | RuBP | 20-50 | Varies | N/A |
| O₂ | 200-400 | Varies | N/A | ||
| PGLP | Spinach Leaves | 2-Phosphothis compound | 20-70 | Varies | [8][21] |
Table 2: Kinetic Parameters of this compound Degradation Enzymes
| Enzyme | Organism/Tissue | Substrate | Km (µM) | Vmax (µmol/min/mg) | Reference(s) |
| This compound Oxidase (GOX) | Human Liver | This compound | 220-6000 | 1.1 | [3] |
| Glyoxylate | 15000 | 0.4 | [3] | ||
| Hydroxypyruvate Reductase (HPR) | Cucumber Cotyledons | Hydroxypyruvate | 62 | 525 | [6] |
| Glyoxylate | 5700 | - | [6] | ||
| M. extorquens AM1 | Hydroxypyruvate | 100 | - | [9] | |
| Glyoxylate | 1500 | - | [9] | ||
| Serine:Glyoxylate Aminotransferase (SGAT) | Spinach Leaves | Glyoxylate | 150 | 1-2 | [11] |
| L-Serine | 2000-3000 | 1-2 | [11] | ||
| Glycine Decarboxylase Complex (GDC) | Pea Leaf Mitochondria | Glycine | - | - | [22] |
| H-protein | 2.2 | - | [22] | ||
| Tartronic Semialdehyde Reductase (TSR) | Ustilago maydis | D-Glycerate | 17700 | - | [2] |
| L-Glycerate | 123200 | - | [2] | ||
| Tartronic semialdehyde | 190 | - | [2] | ||
| Glycerate Kinase (GLYK) | Maize Leaves | D-Glycerate | 120 | - | [23] |
| L-Glycerate | 1500 | - | [23] |
IV. Experimental Protocols
Detailed methodologies are crucial for the accurate study of enzyme kinetics and function. Below are representative protocols for key enzymes in this compound metabolism.
A. Assay for this compound Oxidase (GOX) Activity
This assay is based on the H₂O₂-dependent oxidation of a chromogenic substrate catalyzed by horseradish peroxidase (HRP).
-
Principle: GOX oxidizes this compound to glyoxylate, producing H₂O₂. In the presence of HRP, H₂O₂ oxidizes a substrate like o-dianisidine, leading to a measurable change in absorbance.
-
Reagents:
-
Protein extraction buffer (e.g., 0.1 M potassium phosphate buffer, pH 8.3, with protease inhibitors).
-
Assay buffer: 0.1 M potassium phosphate buffer (pH 8.3), 10 µg/ml HRP, 0.4 mM o-dianisidine, 10 mM sodium this compound.
-
-
Procedure:
-
Extract total protein from the tissue of interest using the extraction buffer.
-
Centrifuge the extract to pellet debris and collect the supernatant.
-
Determine the protein concentration of the supernatant (e.g., using a Bradford assay).
-
In a microplate well, mix a known amount of protein extract with the assay buffer.
-
Monitor the increase in absorbance at 440 nm over time using a microplate reader.
-
Calculate the rate of reaction from the linear portion of the absorbance curve. One unit of GOX activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of glyoxylate per minute.
-
B. Assay for Phosphothis compound Phosphatase (PGLP) Activity
This can be a coupled assay or a direct measurement of phosphate release.
-
Principle (Coupled Assay): The this compound produced by PGLP is used as a substrate by GOX in a subsequent reaction, which is then measured as described above.[13]
-
Principle (Phosphate Release): The inorganic phosphate (Pi) released from 2-phosphothis compound is quantified using a colorimetric method, such as the Malachite Green assay.
-
Reagents (Phosphate Release):
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, 5 mM MgCl₂).
-
Substrate: 2-phosphothis compound.
-
Malachite Green reagent.
-
-
Procedure (Phosphate Release):
-
Incubate the enzyme sample with the assay buffer and 2-phosphothis compound at a constant temperature.
-
Stop the reaction at various time points by adding the Malachite Green reagent.
-
Measure the absorbance at ~650 nm.
-
Create a standard curve using known concentrations of Pi to determine the amount of phosphate released.
-
C. Assay for Serine:Glyoxylate Aminotransferase (SGAT) Activity
This is a coupled enzyme assay that measures the formation of hydroxypyruvate.
-
Principle: SGAT produces hydroxypyruvate from serine and glyoxylate. The hydroxypyruvate is then reduced to glycerate by hydroxypyruvate reductase (HPR), a reaction that oxidizes NADH to NAD⁺. The decrease in absorbance at 340 nm due to NADH oxidation is monitored.[1]
-
Reagents:
-
Assay buffer (e.g., 100 mM HEPES-KOH, pH 7.5).
-
Substrates: L-serine, glyoxylate.
-
Coupling enzyme: Hydroxypyruvate reductase (HPR).
-
Cofactor: NADH.
-
-
Procedure:
-
In a cuvette, combine the assay buffer, L-serine, glyoxylate, NADH, and HPR.
-
Initiate the reaction by adding the enzyme extract.
-
Monitor the decrease in absorbance at 340 nm.
-
The rate of NADH oxidation is proportional to the SGAT activity.
-
D. Workflow for Enzyme Kinetic Analysis
Caption: A generalized workflow for determining enzyme kinetic parameters.
V. Conclusion
The enzymes involved in this compound synthesis and degradation form a highly integrated and regulated metabolic network. A thorough understanding of their individual properties, kinetics, and interplay is essential for researchers in plant biology aiming to enhance photosynthetic efficiency and for those in the biomedical field developing therapies for metabolic disorders such as primary hyperoxaluria. The data and protocols presented in this guide serve as a foundational resource for further investigation into this critical area of metabolism.
References
- 1. Spectrophotometric Assays for Measuring Photorespiratory Glutamate:Glyoxylate and Serine:Glyoxylate Aminotransferase Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tartronate Semialdehyde Reductase Defines a Novel Rate-Limiting Step in Assimilation and Bioconversion of Glycerol in Ustilago maydis | PLOS One [journals.plos.org]
- 3. Active Site and Loop 4 Movements within Human this compound Oxidase: Implications for Substrate Specificity and Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High Throughput Glycerate Kinase Activity Assay Using Crude Leaf Extract and Recombinant Enzyme to Determine Kinetic Parameters Km and Vmax Using a Microplate Reader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glycerol Kinase - Assay | Worthington Biochemical [worthington-biochem.com]
- 6. Purification and Characterization of Hydroxypyruvate Reductase from Cucumber Cotyledons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Purification and characterization of hydroxypyruvate reductase from the facultative methylotroph Methylobacterium extorquens AM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structural, kinetic, and renaturation properties of an induced hydroxypyruvate reductase from Pseudomonas acidovorans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Serine: glyoxylate, alanine:glyoxylate, and glutamate:glyoxylate aminotransferase reactions in peroxisomes from spinach leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound and Glyoxylate Metabolism by Isolated Peroxisomes or Chloroplasts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The glycine decarboxylase system: a fascinating complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. grokipedia.com [grokipedia.com]
- 15. academic.oup.com [academic.oup.com]
- 16. Glycerate kinase - Wikipedia [en.wikipedia.org]
- 17. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. bmrservice.com [bmrservice.com]
- 21. Mechanism of phosphothis compound phosphatase. Studies of hydrolysis and transphosphorylation, substrate analogs, and sulfhydryl inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Glycine decarboxylase multienzyme complex. Purification and partial characterization from pea leaf mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
The Gatekeepers of Photorespiration: A Technical Guide to Chloroplast Glycolate Transporters
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the crucial role of glycolate transporters in chloroplasts, central players in the photorespiratory pathway. Understanding the function and mechanism of these transporters is paramount for efforts to engineer more efficient photosynthesis and enhance crop yields. This document details the key transporters identified to date, their kinetic properties, the experimental protocols for their characterization, and the known regulatory networks that govern their activity.
Introduction: The Photorespiratory Conundrum and the Need for Transport
Photorespiration is a metabolic pathway that recycles 2-phosphothis compound (B1263510) (2-PG), a toxic byproduct of the oxygenase activity of RuBisCO.[1][2] This pathway is essential for C3 plants but comes at a significant energetic cost, releasing previously fixed CO2 and consuming ATP and reducing equivalents. The entire process is highly compartmentalized, spanning the chloroplast, peroxisome, and mitochondria, necessitating a sophisticated network of metabolite transporters to shuttle intermediates between these organelles.[3][4]
Within the chloroplast, the dephosphorylation of 2-PG yields this compound, which must be exported to the peroxisome for further processing.[3][4] Conversely, glycerate, a later product of the photorespiratory cycle, is imported back into the chloroplast to be re-phosphorylated and re-enter the Calvin-Benson cycle.[3][4] The proteins mediating this critical this compound/glycerate exchange across the chloroplast envelope are the primary focus of this guide.
Key Chloroplast this compound Transporters
Two primary transporters have been identified as essential for this compound export from the chloroplast in Arabidopsis thaliana and other plants: PLASTIDIAL this compound/GLYCERATE TRANSLOCATOR 1 (PLGG1) and BILE ACID:SODIUM SYMPORTER FAMILY 2 (BASS2), also known as BASS6.
PLGG1: The Canonical this compound/Glycerate Antiporter
PLGG1 was the first core photorespiratory transporter to be molecularly identified, a discovery aided by transcript co-expression analysis which showed its genes were co-regulated with known photorespiratory enzymes.[3][5] It functions as an antiporter, exchanging this compound produced in the chloroplast for glycerate generated in the peroxisome.[3][4] Loss-of-function plgg1 mutants exhibit a classic photorespiratory phenotype, including stunted growth and chlorosis under ambient CO2 conditions, which is alleviated in high CO2 environments.[3][6] These mutants accumulate high levels of this compound and glycerate, confirming the role of PLGG1 in their transport.[3]
BASS6: A Unidirectional this compound Transporter
BASS6 was later identified as another key player in this compound export from the chloroplast.[7] Unlike PLGG1, BASS6 is a unidirectional transporter and does not appear to transport glycerate.[7] Double mutants of plgg1 and bass6 show a more severe photorespiratory phenotype than either single mutant, indicating that these two transporters work in concert to facilitate the high flux of this compound out of the chloroplast during photorespiration.[7][8]
Quantitative Data on Transporter Function
The following tables summarize the available quantitative data on the kinetic properties of chloroplast this compound transporters. It is important to note that detailed kinetic characterization of reconstituted plant membrane transporters can be challenging, and data is often derived from studies on isolated chloroplasts or heterologous expression systems.
| Transporter | Substrate | Apparent K_m_ | V_max_ | Organism/System | Reference |
| This compound Transporter | This compound | 0.1 - 0.3 mM | 100 - 200 µmol · (mg Chl)⁻¹ · h⁻¹ | Spinach Chloroplasts | [9] |
| This compound Transporter | D-Glycerate | 0.1 - 0.4 mM | 100 - 200 µmol · (mg Chl)⁻¹ · h⁻¹ | Pea Chloroplasts | [6] |
Note: The data above is from studies on isolated chloroplasts before the molecular identification of PLGG1 and BASS6, and thus represents the combined activity of the transporters present in the chloroplast envelope.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize chloroplast this compound transporters.
Chloroplast Isolation from Leaf Tissue
This protocol describes a general method for isolating intact and biochemically active chloroplasts, a prerequisite for in vitro transport assays and subcellular fractionation.
Materials:
-
Isolation Buffer: 0.33 M sorbitol, 50 mM HEPES-KOH (pH 7.6), 2 mM EDTA, 1 mM MgCl₂, 1 mM MnCl₂, 0.1% (w/v) BSA.
-
Percoll Gradient Solutions: 40% and 80% (v/v) Percoll in isolation buffer.
-
Spinach or pea leaves.
-
Blender, cheesecloth, centrifuge, and refrigerated centrifuge tubes.
Procedure:
-
Homogenize 20-30 g of fresh, turgid leaves in 100 mL of ice-cold isolation buffer using a blender with short bursts (3 x 5 seconds).[10][11]
-
Filter the homogenate through four layers of cheesecloth into a chilled beaker.[10]
-
Centrifuge the filtrate at 1,000 x g for 5 minutes at 4°C to pellet the chloroplasts.[11]
-
Gently resuspend the pellet in a small volume of isolation buffer.
-
Layer the resuspended chloroplasts onto a discontinuous Percoll gradient (40% on top of 80%).
-
Centrifuge the gradient at 2,500 x g for 10 minutes at 4°C.[11]
-
Intact chloroplasts will band at the 40%/80% interface. Carefully collect this band.
-
Wash the intact chloroplasts by diluting them in isolation buffer and centrifuging at 1,000 x g for 5 minutes at 4°C.
-
Resuspend the final pellet in a minimal volume of isolation buffer and store on ice.
In Vitro Transport Assay using Reconstituted Proteoliposomes
This protocol allows for the direct measurement of transport activity of a specific transporter protein reconstituted into artificial lipid vesicles.
Materials:
-
Purified transporter protein (e.g., PLGG1, BASS6).
-
E. coli polar lipids.
-
Detergent (e.g., n-octyl-β-D-glucopyranoside).
-
Bio-Beads SM-2.
-
Internal and external buffer solutions with desired substrate concentrations.
-
Radiolabeled substrate (e.g., [¹⁴C]-glycolate or [¹⁴C]-glycerate).
-
Syringe-end filters (0.22 µm).
Procedure:
-
Liposome Preparation: Solubilize E. coli polar lipids in the internal buffer containing the desired counter-exchange substrate (for antiporters) and detergent.[12]
-
Reconstitution: Mix the purified transporter protein with the solubilized lipids. The protein-to-lipid ratio needs to be optimized for each transporter.[12]
-
Detergent Removal: Remove the detergent by incubation with Bio-Beads SM-2. This will lead to the formation of proteoliposomes with the transporter integrated into the membrane.[12]
-
Transport Assay:
-
Equilibrate the proteoliposomes to the desired temperature.
-
Initiate the transport by adding the external buffer containing the radiolabeled substrate.
-
At specific time points, stop the transport by rapidly filtering the proteoliposomes through a syringe-end filter and washing with ice-cold stop buffer.
-
Measure the radioactivity retained on the filter using liquid scintillation counting.
-
-
Data Analysis: Plot the uptake of the radiolabeled substrate over time. Determine initial transport rates and calculate kinetic parameters (K_m_ and V_max_) by fitting the data to the Michaelis-Menten equation.
Subcellular Localization using Transient Expression in Protoplasts
This method is used to visualize the localization of a transporter protein within the cell by fusing it to a fluorescent protein and expressing it transiently in plant protoplasts.
Materials:
-
Plasmid construct containing the transporter-fluorescent protein fusion gene (e.g., PLGG1-GFP).
-
Arabidopsis thaliana cell suspension culture or young leaves.
-
Enzyme solution: 1-1.5% (w/v) cellulase (B1617823) R10, 0.2-0.4% (w/v) macerozyme R10 in a mannitol-based buffer.[1][13]
-
PEG-calcium transfection solution.
-
W5 solution for washing.
-
Confocal laser scanning microscope.
Procedure:
-
Protoplast Isolation: Digest plant material with the enzyme solution to remove the cell wall and release protoplasts.[1][13]
-
Purification: Purify the protoplasts by washing and centrifugation.[1]
-
Transfection: Incubate the protoplasts with the plasmid DNA in the presence of the PEG-calcium solution to facilitate DNA uptake.[13]
-
Incubation: Incubate the transfected protoplasts in the dark for 12-24 hours to allow for gene expression.
-
Microscopy: Observe the protoplasts using a confocal laser scanning microscope. The localization of the fluorescent signal from the fusion protein will reveal the subcellular compartment where the transporter is targeted. Co-localization with known organelle markers (e.g., chlorophyll (B73375) autofluorescence for chloroplasts) can confirm the location.[14]
Signaling Pathways and Regulation
The expression of genes encoding photorespiratory enzymes, including the this compound transporters, is tightly regulated and coordinated with photosynthesis.
Light and Metabolic Regulation
The transcription of photorespiratory genes, including PLGG1, is strongly induced by light.[15] This ensures that the machinery to handle the products of photorespiration is in place when photosynthesis is active. Additionally, certain photorespiratory metabolites are thought to act as signaling molecules. For instance, glycine (B1666218) and serine have been shown to influence the expression of several photorespiratory genes.[15]
Gene Co-expression Network
Co-expression analysis has been a powerful tool in identifying components of the photorespiratory pathway.[3][16] The genes encoding PLGG1 and other photorespiratory enzymes are often found in the same co-expression modules, suggesting they are under the control of a common regulatory network. This network likely involves transcription factors that respond to light and metabolic signals to coordinate the expression of the entire pathway.
Visualizations
Photorespiratory Pathway and Transporter Function
Caption: The central role of PLGG1 and BASS6 in the photorespiratory pathway.
Experimental Workflow for Transporter Characterization
Caption: A typical experimental workflow for characterizing a chloroplast transporter.
Logical Relationship of this compound Transporters
Caption: The synergistic roles of PLGG1 and BASS6 in photorespiration.
References
- 1. molbio.mgh.harvard.edu [molbio.mgh.harvard.edu]
- 2. academic.oup.com [academic.oup.com]
- 3. PLGG1, a plastidic this compound glycerate transporter, is required for photorespiration and defines a unique class of metabolite transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. PLGG1, a plastidic this compound glycerate transporter, is required for photorespiration and defines a unique class of metabolite transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Physiological evidence for plasticity in this compound/glycerate transport during photorespiration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bile Acid Sodium Symporter BASS6 Can Transport this compound and Is Involved in Photorespiratory Metabolism in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Isolation of chloroplasts - Cell Fractionation | Laboratory Methodology [biocyclopedia.com]
- 11. microbenotes.com [microbenotes.com]
- 12. Protocol for purifying and reconstituting a vacuole membrane transporter Ypq1 into proteoliposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. molbio.mgh.harvard.edu [molbio.mgh.harvard.edu]
- 14. researchgate.net [researchgate.net]
- 15. Photorespiration: regulation and new insights on the potential role of persulfidation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Glycolate Accumulation Under Photorespiratory Conditions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Photorespiration is a metabolic pathway that occurs in photosynthetic organisms, initiated by the oxygenase activity of Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO). Under conditions of high light, high temperatures, and low CO2 concentrations, RuBisCO fixes O2 instead of CO2, producing one molecule of 3-phosphoglycerate (B1209933) (3-PGA) and one molecule of the toxic two-carbon compound, 2-phosphoglycolate (B1263510) (2-PG). The photorespiratory pathway, also known as the C2 cycle, serves to salvage the carbon from 2-PG and convert it back into 3-PGA, which can re-enter the Calvin-Benson cycle. A key intermediate in this pathway is this compound. The accumulation of this compound and its subsequent oxidation product, glyoxylate (B1226380), can have significant impacts on cellular metabolism and signaling. This technical guide provides an in-depth overview of this compound accumulation under photorespiratory conditions, including the core biochemical pathways, experimental protocols for its quantification, and the associated signaling events.
The Photorespiratory Pathway and this compound Metabolism
The photorespiratory pathway is a complex series of reactions distributed across three cellular compartments: the chloroplast, the peroxisome, and the mitochondrion.
-
Chloroplast: The pathway begins in the chloroplast when RuBisCO oxygenates Ribulose-1,5-bisphosphate (RuBP) to form 2-phosphothis compound (2-PG). 2-PG is rapidly dephosphorylated by 2-phosphothis compound phosphatase (PGP) to produce this compound.[1] this compound is then exported from the chloroplast to the peroxisome.
-
Peroxisome: In the peroxisome, this compound is oxidized to glyoxylate by this compound oxidase (GOX), a reaction that consumes O2 and produces hydrogen peroxide (H2O2).[2] H2O2 is a reactive oxygen species (ROS) and is detoxified by catalase. Glyoxylate is then aminated to form the amino acid glycine (B1666218).
-
Mitochondrion: Glycine is transported into the mitochondria, where two molecules of glycine are converted to one molecule of serine by the glycine decarboxylase complex (GDC) and serine hydroxymethyltransferase (SHMT). This step releases CO2 and NH3.
-
Return to the Peroxisome and Chloroplast: Serine returns to the peroxisome, where it is converted to hydroxypyruvate and then reduced to glycerate by hydroxypyruvate reductase (HPR). Glycerate re-enters the chloroplast and is phosphorylated by glycerate kinase (GLYK) to form 3-PGA, thus completing the cycle.
Key Enzymes in this compound Metabolism
-
This compound Oxidase (GOX): A peroxisomal enzyme that catalyzes the oxidation of this compound to glyoxylate, with the concomitant production of H2O2. Its activity is a critical control point in the photorespiratory pathway.
-
Glycerate Dehydrogenase (GDH) / Hydroxypyruvate Reductase (HPR): Primarily located in the peroxisome, this enzyme catalyzes the NADH-dependent reduction of hydroxypyruvate to D-glycerate.
Quantitative Data on this compound Accumulation
The accumulation of this compound is a hallmark of photorespiratory stress, particularly in mutants with impaired photorespiratory pathway enzymes.
| Plant Species/Mutant | Condition | This compound Fold Increase (vs. Wild Type) | Reference |
| Arabidopsis thaliana hpr1-1 | Normal Air, 5 weeks old | ~12 | [3] |
| Zea mays go1 | Shift from high CO2 to normal air (6 h) | 7 | [4] |
| Zea mays go1 | Shift from high CO2 to normal air (25 h) | 11 | [4] |
| Arabidopsis thaliana ggt1 | Air-grown | 6 (glyoxylate) | [5] |
Enzyme Kinetics Data
Understanding the kinetic properties of the enzymes involved in this compound metabolism is crucial for modeling and manipulating the photorespiratory pathway.
Table 2: Kinetic Parameters of this compound Oxidase (GOX)
| Organism | Substrate | Km (mM) | Vmax or kcat | Reference |
| Arabidopsis thaliana (recombinant GOX) | This compound | 0.22 - 0.30 | 180 - 204 min-1 (kcat) | [5] |
| Spinach | This compound | 0.38 | - | |
| Human | This compound | 0.14 | - |
Table 3: Kinetic Parameters of Glycerate Dehydrogenase (GDH) / Hydroxypyruvate Reductase (HPR)
| Organism | Substrate | Km (mM) | Reference |
| Klebsiella pneumoniae | Glycerol | 12.5 | [6] |
| Zea mays (Glycerate Kinase) | D-Glycerate | 0.12 | [7] |
| Zea mays (Glycerate Kinase) | L-Glycerate | 1.5 | [7] |
Experimental Protocols
Protocol 1: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is adapted from established methods for plant metabolite profiling.[8][9][10][11][12]
1. Metabolite Extraction: a. Harvest approximately 50-100 mg of plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity. b. Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater. c. Add 1 mL of a pre-chilled extraction solvent (e.g., 80% methanol) to the powdered tissue. d. Vortex vigorously for 1 minute and then incubate on ice for 20 minutes, with intermittent vortexing. e. Centrifuge at 14,000 x g for 10 minutes at 4°C. f. Transfer the supernatant to a new microfuge tube. This fraction contains the polar metabolites, including this compound.
2. Derivatization: a. Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac). b. To the dried residue, add 50 µL of methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL) to protect carbonyl groups. Incubate at 37°C for 90 minutes with shaking. c. Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) for silylation of hydroxyl and carboxyl groups. Incubate at 37°C for 30 minutes with shaking.
3. GC-MS Analysis: a. Inject 1 µL of the derivatized sample into the GC-MS system. b. GC Conditions (example):
- Column: DB-5MS (30 m x 0.25 mm i.d. x 0.25 µm film thickness) or similar.
- Injector Temperature: 250°C.
- Oven Program: Start at 70°C, hold for 1 minute, then ramp to 310°C at a rate of 5°C/minute, and hold for 10 minutes.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min. c. MS Conditions (example):
- Ion Source Temperature: 230°C.
- Quadrupole Temperature: 150°C.
- Scan Range: m/z 50-600. d. Quantification: Identify the this compound peak based on its retention time and mass spectrum compared to an authentic standard. Quantify using an internal standard (e.g., ribitol) added during the extraction step.
Protocol 2: Spectrophotometric Assay of this compound Oxidase (GOX) Activity
This assay is based on the H2O2-dependent oxidation of a chromogenic substrate.
1. Protein Extraction: a. Homogenize 100-200 mg of plant tissue in 1 mL of ice-cold extraction buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.0, 1 mM EDTA, 1% PVP). b. Centrifuge at 12,000 x g for 15 minutes at 4°C. c. Collect the supernatant containing the crude protein extract. d. Determine the protein concentration using a standard method (e.g., Bradford assay).
2. Activity Assay: a. The reaction mixture (1 mL total volume) contains:
- 50 mM potassium phosphate buffer (pH 8.0)
- 0.1 mM FMN (flavin mononucleotide)
- 0.5 mM 4-aminoantipyrine
- 2 mM phenol
- 5 U/mL horseradish peroxidase b. Add 20-50 µL of the crude protein extract to the reaction mixture. c. Initiate the reaction by adding 10 µL of 1 M this compound. d. Monitor the increase in absorbance at 515 nm for 5-10 minutes using a spectrophotometer. The rate of color development is proportional to the GOX activity. e. Calculate the specific activity as µmol of H2O2 produced per minute per mg of protein.
Protocol 3: Spectrophotometric Assay of Glycerate Dehydrogenase (GDH) Activity
This assay measures the NADH-dependent reduction of hydroxypyruvate to glycerate.[13]
1. Protein Extraction: a. Follow the same procedure as for the GOX activity assay.
2. Activity Assay: a. The reaction mixture (1 mL total volume) contains:
- 100 mM potassium phosphate buffer (pH 7.0)
- 0.2 mM NADH b. Add 20-50 µL of the crude protein extract to the reaction mixture and incubate for 2-3 minutes to record any background NADH oxidation. c. Initiate the reaction by adding 10 µL of 100 mM hydroxypyruvate. d. Monitor the decrease in absorbance at 340 nm for 5-10 minutes. The rate of NADH oxidation is proportional to the GDH activity. e. Calculate the specific activity as µmol of NADH oxidized per minute per mg of protein using an extinction coefficient for NADH of 6.22 mM-1cm-1.
Signaling Pathways and Logical Relationships
Photorespiratory Pathway and H2O2 Generation
The oxidation of this compound in the peroxisome is a major source of cellular H2O2, which acts as a signaling molecule.
Caption: Photorespiratory H2O2 production and signaling.
Experimental Workflow for this compound Quantification
The following diagram illustrates a typical workflow for the quantification of this compound from plant tissue.
Caption: Workflow for this compound quantification.
This compound and Glyoxylate as Potential Signaling Molecules
While H2O2 is a well-established signaling molecule downstream of this compound oxidation, there is emerging evidence that this compound and glyoxylate themselves may have signaling roles. For instance, glyoxylate has been shown to inhibit the activity of RuBisCO.[14] The accumulation of these metabolites can serve as a signal of metabolic imbalance, potentially triggering downstream responses to mitigate photo-oxidative stress. Further research is needed to fully elucidate the direct signaling pathways of these molecules. It has been proposed that glyoxylate reductases in the cytosol and chloroplasts may play a role in detoxifying glyoxylate that leaks from the peroxisome, thereby contributing to redox balance.[15]
Caption: Potential signaling roles of this compound and glyoxylate.
Conclusion
The accumulation of this compound is a direct consequence of the oxygenase activity of RuBisCO and a key feature of photorespiration. Understanding the dynamics of this compound metabolism is crucial for researchers in plant science and for professionals in drug development who may target this pathway to enhance crop productivity or to develop novel herbicides. The experimental protocols and data presented in this guide provide a framework for investigating the role of this compound in various physiological and pathological conditions. The visualization of the associated pathways offers a clear understanding of the complex interplay between different cellular compartments and signaling molecules in response to photorespiratory stress. Further research into the direct signaling roles of this compound and glyoxylate will undoubtedly reveal new layers of regulation in plant metabolism.
References
- 1. The Photorespiratory Metabolite 2-Phosphothis compound Regulates Photosynthesis and Starch Accumulation in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Oxidase Modulates Reactive Oxygen Species–Mediated Signal Transduction during Nonhost Resistance in Nicotiana benthamiana and Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Induces Redox Tuning Of Photosystem II in Vivo: Study of a Photorespiration Mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High this compound Oxidase Activity Is Required for Survival of Maize in Normal Air - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. HPLC-Profiles of Tocopherols, Sugars, and Organic Acids in Three Medicinal Plants Consumed as Infusions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CN110967432B - A method for determining the content of organic acids in root exudates - Google Patents [patents.google.com]
- 9. plantsjournal.com [plantsjournal.com]
- 10. researchgate.net [researchgate.net]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. Gas-Chromatography Mass-Spectrometry (GC-MS) Based Metabolite Profiling Reveals Mannitol as a Major Storage Carbohydrate in the Coccolithophorid Alga Emiliania huxleyi | MDPI [mdpi.com]
- 13. frontiersin.org [frontiersin.org]
- 14. academic.oup.com [academic.oup.com]
- 15. Role of plant glyoxylate reductases during stress: a hypothesis - PMC [pmc.ncbi.nlm.nih.gov]
The Evolutionary Genesis of the Glycolate Cycle: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The glycolate cycle, intimately linked with photorespiration, represents a pivotal metabolic pathway that evolved in response to the rise of oxygenic photosynthesis. Its intricate evolutionary history, involving endosymbiotic gene transfer, convergent evolution, and adaptation to changing atmospheric conditions, offers a compelling case study in metabolic innovation. This technical guide provides an in-depth exploration of the evolutionary origins of the this compound cycle, presenting key data, experimental methodologies, and visual representations of the core concepts.
Introduction: The Inevitable Consequence of an Oxygenated Atmosphere
The advent of oxygenic photosynthesis, while revolutionizing life on Earth, introduced a significant challenge for the primary carbon-fixing enzyme, Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO). Due to the inherent lack of perfect specificity, RuBisCO can react with both CO2 and O2.[1][2] The oxygenase activity of RuBisCO produces one molecule of 3-phosphoglycerate (B1209933) (3-PGA), which can enter the Calvin-Benson cycle, and one molecule of the toxic two-carbon compound, 2-phosphothis compound (B1263510) (2-PG).[1][3][4] The accumulation of 2-PG is inhibitory to key metabolic enzymes, necessitating a salvage pathway to detoxify it and recover the fixed carbon. This salvage pathway is the this compound cycle, also known as the C2 cycle.[3][5]
The core function of the this compound cycle is to convert two molecules of 2-PG into one molecule of 3-PGA, with the release of one molecule each of CO2 and NH3.[2] While this process recovers 75% of the carbon from 2-PG, the loss of 25% as CO2 represents a significant energetic cost and can reduce the efficiency of C3 photosynthesis by up to 30% under current atmospheric conditions.[6]
The Core Pathway and Its Variations
The canonical this compound cycle in land plants is a complex pathway that spans three cellular compartments: the chloroplast, the peroxisome, and the mitochondrion. However, variations of this pathway exist across different photosynthetic lineages, reflecting distinct evolutionary trajectories.
The Canonical Plant this compound Cycle
The conversion of 2-phosphothis compound back to 3-phosphoglycerate in higher plants involves a series of enzymatic reactions distributed across the chloroplast, peroxisome, and mitochondrion.
References
- 1. The Evolution of Photorespiratory this compound Oxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Evolution of the biochemistry of the photorespiratory C2 cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Evolution of Photorespiratory this compound Oxidase among Archaeplastida - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Glycolate in Microbial Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycolate, the smallest α-hydroxy acid, is a ubiquitous and significant carbon source in various ecosystems, driving complex microbial metabolic networks. Primarily produced as a byproduct of photorespiration in photosynthetic organisms like cyanobacteria and algae, it is released into the environment in substantial quantities.[1][2] This release makes this compound a readily available nutrient for a diverse range of heterotrophic bacteria. Understanding the intricacies of this compound metabolism in microorganisms is paramount for fields ranging from environmental microbiology and biotechnology to the development of novel antimicrobial strategies. This technical guide provides an in-depth exploration of the core metabolic pathways, regulatory mechanisms, and experimental methodologies related to microbial this compound utilization.
Core Metabolic Pathways for this compound Utilization
Microorganisms have evolved several distinct pathways to metabolize this compound, primarily by first converting it to glyoxylate (B1226380). This initial oxidation is catalyzed by either a this compound oxidase or a this compound dehydrogenase.[1][3][4] Following this step, the metabolic routes diverge, with the most well-characterized pathways being the glycerate pathway and the β-hydroxyaspartate cycle (BHAC).
The Glycerate Pathway
The glycerate pathway is a well-established route for glyoxylate assimilation, notably active in organisms like Escherichia coli and cyanobacteria.[3][5] In this pathway, two molecules of glyoxylate are converted into one molecule of 3-phosphoglycerate, which can then enter central carbon metabolism. A key characteristic of this pathway is the release of one molecule of CO2 for every two molecules of glyoxylate assimilated.[3]
The key enzymatic steps are:
-
Glyoxylate carboligase: Condenses two molecules of glyoxylate to form tartronic semialdehyde and CO2.
-
Tartronic semialdehyde reductase: Reduces tartronic semialdehyde to D-glycerate.
-
Glycerate kinase: Phosphorylates D-glycerate to 2-phosphoglycerate, which is then isomerized to 3-phosphoglycerate.
The β-Hydroxyaspartate Cycle (BHAC)
A more recently discovered and highly efficient pathway for glyoxylate assimilation is the β-hydroxyaspartate cycle (BHAC), which has been extensively studied in the alphaproteobacterium Paracoccus denitrificans.[2][3] Unlike the glycerate pathway, the BHAC is carbon-neutral, converting two molecules of glyoxylate into one molecule of oxaloacetate without the loss of CO2.[2] This makes it a more carbon-efficient route for biomass production.
The core reactions of the BHAC are:
-
Glycine-glyoxylate aminotransferase: Converts glyoxylate and glycine (B1666218) to two molecules of glyoxylate.
-
β-hydroxyaspartate aldolase: Condenses glyoxylate and glycine to form β-hydroxyaspartate.
-
β-hydroxyaspartate dehydratase: Dehydrates β-hydroxyaspartate to form oxaloacetate and ammonia.
-
Aspartate aminotransferase: Regenerates glycine from glutamate.
Other Metabolic Fates of this compound
In some microorganisms, such as the cyanobacterium Synechocystis, multiple pathways for this compound metabolism coexist.[6] This includes a plant-like photorespiratory cycle (C2 cycle), the bacterial glycerate pathway, and a complete decarboxylation pathway that oxidizes glyoxylate to CO2.[6] The presence of these redundant pathways underscores the importance of efficiently managing this compound levels to prevent toxicity and salvage carbon.
Regulation of this compound Metabolism
The utilization of this compound is tightly regulated at the transcriptional level to ensure that the metabolic machinery is expressed only when this compound is available and to coordinate its metabolism with other cellular processes. The regulatory networks in Paracoccus denitrificans provide a well-studied model of this complex control.[2][7]
Transcriptional Control in Paracoccus denitrificans
In P. denitrificans, the metabolism of this compound is governed by a multi-layered regulatory system involving at least three key transcriptional regulators: GlcR, BhcR, and CceR.[2][7]
-
GlcR: A GntR-type transcriptional repressor that controls the expression of the this compound oxidase gene cluster (glcDEF). In the absence of this compound, GlcR binds to the promoter region of the glc operon, preventing transcription. When this compound is present, it acts as an inducer, binding to GlcR and causing its dissociation from the DNA, thereby allowing the expression of this compound oxidase.[2]
-
BhcR: An IclR-type transcriptional activator that regulates the β-hydroxyaspartate cycle (BHAC) gene cluster (bhcABCD). BhcR binds to the promoter of the bhc operon and activates its transcription. The activity of BhcR is modulated by glyoxylate, the product of this compound oxidation, which serves as the effector molecule.[2]
-
CceR: A global regulator that controls the switch between glycolysis and gluconeogenesis. CceR plays a broader role in central carbon metabolism, ensuring that the assimilation of this compound is coordinated with the overall metabolic state of the cell.[2]
Quantitative Data on this compound Metabolism
The efficiency and kinetics of this compound metabolism are crucial for understanding its contribution to microbial growth and for biotechnological applications. The following tables summarize key quantitative data from various studies.
Table 1: Gene Expression Changes in Response to this compound
| Gene/Operon | Organism | Condition | Fold Change (log2) | Reference |
| gltA (citrate synthase) | E. coli | This compound vs. Glucose | 1.5 | [8] |
| aceA (isocitrate lyase) | E. coli | This compound vs. Glucose | 2.5 | [8] |
| aceB (malate synthase) | E. coli | This compound vs. Glucose | 2.0 | [8] |
| glc operon | P. denitrificans | This compound vs. Succinate | Upregulated | [2] |
| bhc operon | P. denitrificans | This compound vs. Succinate | Upregulated | [2] |
Table 2: Enzyme Kinetic Parameters
| Enzyme | Organism | Substrate | K_m (mM) | V_max (U/mg) | Reference |
| This compound Oxidase | Chlamydomonas reinhardtii (recombinant) | This compound | 0.38 | 15.2 | [9] |
| This compound Oxidase | Human (recombinant) | This compound | 0.056 | - | [10] |
| Alanine-glyoxylate aminotransferase | Arabidopsis thaliana | Glyoxylate | 0.11 | - | [11] |
| Glutamate-glyoxylate aminotransferase | Arabidopsis thaliana | Glyoxylate | 0.21 | - | [11] |
Experimental Protocols
This compound Oxidase Activity Assay
This protocol is adapted for measuring this compound oxidase activity in bacterial cell extracts. The assay is based on the reaction of glyoxylate with phenylhydrazine (B124118) to form a phenylhydrazone, which can be measured spectrophotometrically.[12][13]
Materials:
-
100 mM Potassium Phosphate (B84403) buffer, pH 8.3
-
40 mM Glycolic acid solution (neutralized to pH 8.0)
-
100 mM Phenylhydrazine HCl solution (freshly prepared)
-
Bacterial cell lysate
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing 940 µL of 100 mM potassium phosphate buffer (pH 8.3), 160 µL of 40 mM glycolic acid, and 100 µL of 100 mM phenylhydrazine HCl.
-
Equilibrate the reaction mixture to 25°C.
-
Initiate the reaction by adding 100 µL of the bacterial cell lysate.
-
Immediately monitor the increase in absorbance at 324 nm for 5-10 minutes.
-
Calculate the rate of glyoxylate phenylhydrazone formation using the molar extinction coefficient (ε = 17,000 M⁻¹ cm⁻¹).
-
One unit of this compound oxidase activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of glyoxylate per minute under the assay conditions.
Electrophoretic Mobility Shift Assay (EMSA) for Transcription Factor-DNA Interaction
This protocol provides a framework for studying the binding of transcriptional regulators (e.g., GlcR, BhcR) to their target DNA promoter regions.[14][15][16]
Materials:
-
Purified transcriptional regulator protein
-
DNA probe (a short, labeled DNA fragment containing the putative binding site)
-
10x Binding Buffer (e.g., 200 mM HEPES pH 7.5, 500 mM KCl, 10 mM DTT, 10 mM EDTA)
-
Poly(dI-dC) (non-specific competitor DNA)
-
Glycerol
-
Native polyacrylamide gel (e.g., 6%)
-
1x TBE buffer
-
Loading dye (e.g., 6x, containing bromophenol blue and xylene cyanol)
-
Detection system for the labeled probe (e.g., autoradiography for radioactive probes, fluorescence imaging for fluorescent probes)
Procedure:
-
Binding Reaction Setup (on ice):
-
To a microcentrifuge tube, add:
-
1 µL of 10x Binding Buffer
-
1 µL of Poly(dI-dC) (1 µg/µL)
-
1 µL of labeled DNA probe (~20-50 fmol)
-
Varying amounts of purified transcription factor
-
For competition assays, add unlabeled specific or non-specific competitor DNA.
-
For effector studies, add varying concentrations of the effector molecule (e.g., this compound, glyoxylate).
-
Adjust the final volume to 10 µL with sterile water.
-
-
-
Incubate the binding reactions at room temperature for 20-30 minutes.
-
Add 2 µL of 6x loading dye to each reaction.
-
Electrophoresis:
-
Pre-run the native polyacrylamide gel in 1x TBE buffer for 30-60 minutes at 100-150V.
-
Load the samples into the wells.
-
Run the gel at 100-150V until the dye front has migrated an appropriate distance.
-
-
Detection:
-
Dry the gel (if using radioactive probes) and expose it to X-ray film or a phosphorimager screen.
-
Image the gel directly (if using fluorescent probes).
-
Conclusion
The metabolism of this compound is a central process in many microbial communities, enabling the utilization of a key carbon source derived from photorespiration. The diversity of metabolic pathways, such as the glycerate pathway and the β-hydroxyaspartate cycle, highlights the adaptive strategies microorganisms employ to efficiently capture and utilize this two-carbon compound. The intricate transcriptional regulatory networks that govern these pathways ensure a responsive and coordinated metabolic flux. The quantitative data and experimental protocols provided in this guide offer a foundational resource for researchers and professionals seeking to delve deeper into this fascinating area of microbial physiology. Further research into this compound metabolism holds significant promise for advancing our understanding of carbon cycling in the environment and for the development of novel biotechnological applications and therapeutic interventions.
References
- 1. mdpi.com [mdpi.com]
- 2. journals.asm.org [journals.asm.org]
- 3. Multiple levels of transcriptional regulation control this compound metabolism in Paracoccus denitrificans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evolution of Photorespiratory this compound Oxidase among Archaeplastida - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Plant-Like C2 this compound Cycle and the Bacterial-Like Glycerate Pathway Cooperate in Phosphothis compound Metabolism in Cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Multiple levels of transcriptional regulation control this compound metabolism in Paracoccus denitrificans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. The Impact of Photorespiratory this compound Oxidase Activity on Arabidopsis thaliana Leaf Soluble Amino Acid Pool Sizes during Acclimation to Low Atmospheric CO2 Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Enhancing the Catalytic Activity of this compound Oxidase from Chlamydomonas reinhardtii through Semi-Rational Design - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Electrophoresis Mobility Shift Assay [bio-protocol.org]
- 15. en.bio-protocol.org [en.bio-protocol.org]
- 16. Transcription Factor mapping and prediction | CMB-UNITO [cmb.i-learn.unito.it]
An In-depth Technical Guide to the Chemical Synthesis and Properties of Ethyl Glycolate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl glycolate, the ethyl ester of glycolic acid, is a versatile chemical intermediate with significant applications in the pharmaceutical, agrochemical, and polymer industries.[1][2] This technical guide provides a comprehensive overview of the principal synthetic routes to ethyl this compound, including detailed experimental protocols. The key physical, chemical, and spectroscopic properties of this compound are systematically presented, supported by tabulated data for ease of reference. Furthermore, this document includes diagrammatic representations of the synthetic pathways and experimental workflows to facilitate a deeper understanding of the chemical processes involved. Safety and handling protocols are also outlined to ensure safe laboratory practice.
Introduction
Ethyl this compound (ethyl 2-hydroxyacetate) is an organic compound characterized by the presence of both a hydroxyl and an ester functional group.[1] This bifunctionality makes it a valuable building block in organic synthesis.[1] Its utility spans the creation of complex pharmaceutical molecules and the synthesis of agrochemicals and biodegradable polymers.[1][2] Understanding the various synthetic methodologies and fundamental properties of ethyl this compound is crucial for its effective application in research and development.
Chemical Synthesis of Ethyl this compound
Several synthetic routes are employed for the preparation of ethyl this compound, with the most common being Fischer esterification, synthesis from ethyl chloroacetate (B1199739), and the oxidation of ethylene (B1197577) glycol followed by esterification.
Fischer-Speier Esterification of Glycolic Acid with Ethanol (B145695)
The most prevalent laboratory and industrial method for synthesizing ethyl this compound is the Fischer-Speier esterification. This reaction involves the acid-catalyzed esterification of glycolic acid with ethanol.[1] The reaction is reversible and is typically driven to completion by using an excess of the alcohol or by removing water as it is formed.[3]
A detailed experimental protocol for the synthesis of ethyl this compound via Fischer esterification is provided below, based on established methodologies.[4]
Materials:
-
Glycolic acid (760 g, 10 mol)
-
Absolute ethanol (1.74 L, 30 mol)
-
Benzene (3.5 L, as a water-carrying agent)
-
Perfluorosulfonic acid resin (1000 g, as catalyst)
Apparatus:
-
10 L two-necked flask
-
Magnetic stirrer and stir bar
-
Water separator (Dean-Stark apparatus)
-
Reflux condenser
-
Heating mantle or oil bath
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
To the 10 L two-necked flask, add glycolic acid, absolute ethanol, benzene, and the perfluorosulfonic acid resin catalyst.
-
Equip the flask with a magnetic stirrer, water separator, and a reflux condenser.
-
Heat the mixture to reflux with continuous stirring.
-
Continue the reflux for approximately 22 hours, or until no more water is collected in the water separator.
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the catalyst.
-
The filtrate is then concentrated using a rotary evaporator under reduced pressure to remove the excess ethanol and benzene.
-
The remaining crude ethyl this compound is purified by distillation. The fraction collecting at 155 °C under atmospheric pressure, or at 68 °C under a reduced pressure of 25 mmHg, is the pure ethyl this compound.[4]
Yield: 898 g (86%)[4]
Synthesis from Ethyl Chloroacetate
An alternative route to ethyl this compound involves the nucleophilic substitution of the chlorine atom in ethyl chloroacetate. This method is analogous to the Williamson ether synthesis, where an alkoxide displaces a halide.[5] In this case, a this compound salt would be the nucleophile.
While this route is chemically feasible, detailed, publicly available experimental protocols are less common than for Fischer esterification. The general principle would involve the reaction of sodium this compound with ethyl chloroacetate in a suitable solvent.
Synthesis from Ethylene Glycol
Ethyl this compound can also be synthesized from ethylene glycol in a two-step process. The first step involves the selective oxidation of ethylene glycol to glycolic acid.[6] Various catalytic systems, including platinum-based catalysts, have been developed for this oxidation.[7] The resulting glycolic acid is then esterified with ethanol as described in the Fischer esterification section.
Detailed protocols for the initial oxidation step can be found in specialized literature focusing on catalytic oxidation reactions.
Properties of Ethyl this compound
A comprehensive understanding of the physical and chemical properties of ethyl this compound is essential for its handling, application, and analysis.
Physical Properties
Ethyl this compound is a clear, colorless liquid with a mild, pleasant odor.[8] Its key physical properties are summarized in the table below.
| Property | Value | References |
| Molecular Formula | C₄H₈O₃ | [9] |
| Molecular Weight | 104.10 g/mol | [9] |
| Boiling Point | 158-159 °C | [2] |
| Melting Point | >300 °C | [10] |
| Density | 1.1 g/mL at 25 °C | [2] |
| Refractive Index (n20/D) | 1.419 | [2] |
| Flash Point | 62 °C (143.6 °F) | [2][8] |
| Solubility | Very soluble in water, alcohols, acetone, and acetates. Slightly soluble in ethyl ether and sparingly soluble in hydrocarbon solvents. | [11] |
Chemical Properties
The chemical reactivity of ethyl this compound is dictated by its hydroxyl and ester functional groups.
-
Hydrolysis: Under acidic or basic conditions, ethyl this compound hydrolyzes to yield glycolic acid and ethanol.[12]
-
Transesterification: It can undergo transesterification with other alcohols in the presence of an acid or base catalyst.
-
Polymerization: At temperatures above 50 °C, ethyl this compound can undergo self-condensation to form polyglycolide-like structures.[11]
Spectroscopic Data
The structural identification of ethyl this compound is routinely performed using various spectroscopic techniques.
| Spectroscopy | Key Data and Interpretation | References |
| ¹H NMR | The proton NMR spectrum of ethyl this compound typically shows a triplet corresponding to the methyl protons of the ethyl group, a quartet for the methylene (B1212753) protons of the ethyl group, a singlet for the methylene protons adjacent to the hydroxyl group, and a broad singlet for the hydroxyl proton. | [9][13] |
| ¹³C NMR | The carbon NMR spectrum will exhibit distinct signals for the carbonyl carbon, the two methylene carbons, and the methyl carbon. | [5][9][14] |
| Infrared (IR) | The IR spectrum is characterized by a broad absorption band for the O-H stretch of the hydroxyl group, a strong absorption for the C=O stretch of the ester, and C-O stretching bands. | [10][15][16] |
| Mass Spectrometry (MS) | The mass spectrum of ethyl this compound will show the molecular ion peak and characteristic fragmentation patterns corresponding to the loss of ethoxy and other functional groups. | [9][10] |
Visualization of Synthetic Pathways and Workflows
To visually represent the chemical transformations and experimental processes, Graphviz diagrams are provided below.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. Ethyl this compound 98 623-50-7 [sigmaaldrich.com]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. CN100408544C - The synthetic method of this compound - Google Patents [patents.google.com]
- 5. Ethyl this compound(623-50-7) 13C NMR spectrum [chemicalbook.com]
- 6. Ethyl this compound synthesis - chemicalbook [chemicalbook.com]
- 7. Synthesis of glycolic acid by selective oxidation of ethylene glycol over Pt/Sn-Beta in a base-free medium - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 8. fishersci.com [fishersci.com]
- 9. Ethyl this compound | C4H8O3 | CID 12184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Page loading... [wap.guidechem.com]
- 11. Ethyl this compound [chembk.com]
- 12. Ethyl this compound | 623-50-7 | Benchchem [benchchem.com]
- 13. Ethyl this compound(623-50-7) 1H NMR [m.chemicalbook.com]
- 14. spectrabase.com [spectrabase.com]
- 15. Ethyl this compound(623-50-7) IR Spectrum [chemicalbook.com]
- 16. Acetic acid, hydroxy-, ethyl ester [webbook.nist.gov]
An In-depth Technical Guide to the Physical and Chemical Properties of Methyl Glycolate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl glycolate (MG), the methyl ester of glycolic acid, is a versatile organic compound with the chemical formula C₃H₆O₃. Its unique bifunctional nature, possessing both a hydroxyl and an ester group, imparts a range of chemical properties that make it a valuable intermediate in various chemical syntheses and a useful solvent. This technical guide provides a comprehensive overview of the physical and chemical properties of methyl this compound, along with detailed experimental protocols for its synthesis, purification, and analysis, tailored for professionals in research and drug development.
Physical and Chemical Properties
Methyl this compound is a clear, colorless liquid with a faint, pleasant odor. Its key physical and chemical properties are summarized in the tables below.
General and Physical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₃H₆O₃ | [1] |
| Molecular Weight | 90.08 g/mol | [1] |
| Appearance | Clear, colorless liquid | [2] |
| Boiling Point | 149-151 °C (at 760 mmHg) | [1][3] |
| Melting Point | -26 °C | [1] |
| Density | 1.167 g/mL at 25 °C | [1][3] |
| Refractive Index (n²⁰/D) | 1.417 | [1][3] |
| Vapor Pressure | 17 mmHg at 52 °C | [1][3] |
| Vapor Density | 3.12 (vs. air) | [1][3] |
| Flash Point | 67 °C (153 °F) | [4][5] |
| Water Solubility | Miscible | [4][6] |
| Solubility in Organic Solvents | Soluble in chloroform (B151607) and methanol (B129727). | [7] |
Chemical and Safety Properties
| Property | Description | Reference(s) |
| Chemical Reactivity | Methyl this compound can undergo reactions typical of both alcohols and esters, including carbonylation, hydrolysis, and oxidation.[8][9] It serves as a key intermediate in the synthesis of various organic compounds.[6] | [6][8][9] |
| Stability | Stable under normal conditions.[10] | [10] |
| Hazard Statements | Combustible liquid. May cause skin and eye irritation.[10][11] | [10][11] |
| Precautionary Statements | Keep away from heat, sparks, and open flames. Avoid contact with skin and eyes. Use in a well-ventilated area.[10][12] | [10][12] |
Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, and analysis of methyl this compound.
Synthesis of Methyl this compound via Esterification of Glycolic Acid
This protocol describes the synthesis of methyl this compound from glycolic acid and methanol using an acid catalyst.
Materials and Equipment:
-
Glycolic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated) or other suitable acid catalyst
-
Sodium bicarbonate (saturated solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve glycolic acid in an excess of anhydrous methanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
-
Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Remove the methanol by rotary evaporation.
-
Extract the aqueous residue with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl this compound.
Purification by Fractional Distillation
The crude methyl this compound can be purified by fractional distillation under reduced pressure to obtain a high-purity product.
Equipment:
-
Distillation flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Condenser
-
Receiving flask
-
Vacuum pump
-
Manometer
-
Heating mantle
Procedure:
-
Set up the fractional distillation apparatus.
-
Place the crude methyl this compound in the distillation flask.
-
Evacuate the system to the desired pressure.
-
Heat the distillation flask gently to initiate boiling.
-
Collect the fraction that distills at the boiling point of methyl this compound at the corresponding pressure. The boiling point of methyl this compound is approximately 63 °C at 21 Torr.[13]
Analytical Methods
1. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of methyl this compound.
-
Sample Preparation: Dilute the methyl this compound sample in a suitable solvent, such as methanol or ethyl acetate.
-
Instrumentation:
-
GC Column: A polar capillary column (e.g., wax-based) is typically used.
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C).
-
MS Detector: Electron ionization (EI) source.
-
Mass Range: Scan from a low to a high m/z ratio (e.g., 40-300 amu).
-
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to confirm the structure of methyl this compound.
-
Sample Preparation: Dissolve a small amount of the sample (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) in a deuterated solvent (e.g., CDCl₃, D₂O) in an NMR tube.[14]
-
¹H NMR (in CDCl₃):
-
δ ~3.8 ppm (singlet, 3H, -OCH₃)
-
δ ~4.2 ppm (singlet, 2H, -CH₂-)
-
δ ~2.5-3.5 ppm (broad singlet, 1H, -OH)
-
-
¹³C NMR (in CDCl₃):
-
δ ~52 ppm (-OCH₃)
-
δ ~60 ppm (-CH₂-)
-
δ ~174 ppm (C=O)
-
3. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in methyl this compound.
-
Sample Preparation: A thin film of the liquid sample can be placed between two salt plates (e.g., NaCl or KBr), or the analysis can be performed using an Attenuated Total Reflectance (ATR) accessory.
-
Characteristic Absorptions:
-
Broad peak around 3400 cm⁻¹ (O-H stretch of the hydroxyl group)
-
Strong peak around 1740 cm⁻¹ (C=O stretch of the ester group)
-
Peaks in the region of 1200-1000 cm⁻¹ (C-O stretches)
-
Visualizations
Experimental Workflow: Synthesis and Purification of Methyl this compound
Caption: Workflow for the synthesis and purification of methyl this compound.
Experimental Workflow: Analysis of Methyl this compound
Caption: Analytical workflow for the characterization of methyl this compound.
References
- 1. Methyl this compound synthesis - chemicalbook [chemicalbook.com]
- 2. The synthesis method of Methyl this compound._Chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. science.lpnu.ua [science.lpnu.ua]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Collection - Rigorous Design and Optimization of Methyl this compound Production Process through Reactive Distillation Combined with a Middle Dividing-Wall Column - Industrial & Engineering Chemistry Research - Figshare [acs.figshare.com]
- 8. jascoinc.com [jascoinc.com]
- 9. Methyl this compound | C3H6O3 | CID 66774 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. cif.iastate.edu [cif.iastate.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. research.reading.ac.uk [research.reading.ac.uk]
- 13. NMR Sample Preparation [nmr.chem.umn.edu]
- 14. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
Glycolate: An In-depth Technical Guide on the Byproduct of RuBisCO Oxygenation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The dual functionality of Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO) as both a carboxylase and an oxygenase is a central and unavoidable aspect of photosynthetic carbon fixation in C3 plants. The oxygenase activity of RuBisCO initiates a metabolic pathway known as photorespiration, which begins with the formation of 2-phosphoglycolate (B1263510), a potent inhibitor of key photosynthetic enzymes. This two-carbon compound is rapidly dephosphorylated to this compound, marking the entry point into a complex and energy-intensive salvage pathway that spans three cellular organelles: the chloroplast, the peroxisome, and the mitochondrion. While often viewed as a wasteful process that significantly reduces photosynthetic efficiency, photorespiration and the metabolism of this compound are intrinsically linked to primary carbon and nitrogen metabolism. Understanding the quantitative aspects of this compound production, the kinetics of the enzymes involved, and the intricate regulatory network of the photorespiratory pathway is critical for developing strategies to enhance crop productivity and for potential therapeutic applications. This technical guide provides a comprehensive overview of this compound as a byproduct of RuBisCO oxygenation, presenting key quantitative data, detailed experimental protocols, and visual representations of the associated metabolic and experimental workflows.
The Origin of this compound: The Oxygenase Activity of RuBisCO
Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO) catalyzes the primary carbon fixation step in photosynthesis. However, it also facilitates a competing reaction where molecular oxygen (O₂) is used as a substrate instead of carbon dioxide (CO₂). This oxygenation of ribulose-1,5-bisphosphate (RuBP) yields one molecule of 3-phosphoglycerate (B1209933) (3-PGA), which can enter the Calvin-Benson cycle, and one molecule of 2-phosphothis compound (2-PG), a toxic two-carbon compound.[1] The production of 2-PG marks the beginning of the photorespiratory pathway.
The first committed step in the metabolism of 2-PG is its rapid dephosphorylation to this compound and inorganic phosphate, a reaction catalyzed by the enzyme 2-phosphothis compound phosphatase (PGLP) within the chloroplast.[2] this compound is then transported out of the chloroplast to the peroxisome, where it is further metabolized.
Quantitative Aspects of RuBisCO Oxygenation
The ratio of carboxylation to oxygenation activity of RuBisCO is a critical determinant of photosynthetic efficiency. This ratio is influenced by the relative concentrations of CO₂ and O₂ at the site of the enzyme, as well as the intrinsic kinetic properties of RuBisCO itself. The specificity factor (Sc/o) is a key parameter that quantifies the enzyme's preference for CO₂ over O₂.[3] Under current atmospheric conditions, it is estimated that for every five carboxylation reactions, there are approximately two oxygenation reactions, leading to a significant loss of fixed carbon.[4]
Table 1: RuBisCO Kinetic Parameters in Various Crop Species (at 25°C)
| Species | Photosynthetic Type | Kc (µM) | kcatc (s-1) | Sc/o (mol mol-1) |
| Hordeum vulgare (Barley) | C3 | 12.1 ± 0.9 | 2.3 ± 0.1 | 96.0 ± 1.7 |
| Oryza sativa (Rice) | C3 | 13.5 ± 0.8 | 2.1 ± 0.1 | 96.1 ± 1.5 |
| Glycine (B1666218) max (Soybean) | C3 | 11.9 ± 0.7 | 1.8 ± 0.1 | 97.4 ± 1.3 |
| Solanum lycopersicum (Tomato) | C3 | 10.5 ± 0.6 | 1.9 ± 0.1 | 92.4 ± 1.6 |
| Zea mays (Maize) | C4 | 35.1 ± 2.1 | 4.2 ± 0.2 | 78.5 ± 2.1 |
Data compiled from Galmés et al. (2016).[3] Kc is the Michaelis-Menten constant for CO₂, and kcatc is the catalytic turnover rate for carboxylation.
The Photorespiratory Pathway: Metabolism of this compound
Once produced, this compound is transported from the chloroplast to the peroxisome, where it is oxidized to glyoxylate (B1226380) by this compound oxidase, with the concomitant production of hydrogen peroxide. The glyoxylate is then aminated to form the amino acid glycine. Glycine is subsequently transported to the mitochondria, where two molecules of glycine are converted to one molecule of serine, releasing CO₂ and ammonia (B1221849) in the process. The serine is then transported back to the peroxisome and converted to glycerate, which finally returns to the chloroplast to be phosphorylated to 3-PGA, thus re-entering the Calvin-Benson cycle.
Quantitative Analysis of Photorespiratory Intermediates and Flux
The concentration of this compound and other photorespiratory intermediates can vary depending on environmental conditions such as CO₂ and O₂ levels, light intensity, and temperature. Isotopically non-stationary metabolic flux analysis has revealed that a significant portion of the carbon flowing through the photorespiratory pathway can be exported as serine for other metabolic processes.[5]
Table 2: Photorespiratory Flux and Intermediate Concentrations in Arabidopsis thaliana
| Condition | Photorespiratory Flux (% of Net Photosynthesis) | This compound (nmol g-1 FW) | Glycine (nmol g-1 FW) | Serine (nmol g-1 FW) |
| High CO₂ (1000 ppm) | Low | ~5 | ~50 | ~200 |
| Ambient CO₂ (400 ppm) | ~25% | ~20 | ~200 | ~400 |
| Low CO₂ (100 ppm) | High | ~40 | ~500 | ~600 |
Data are approximate values derived from multiple studies and are intended for comparative purposes.
Experimental Protocols
Measurement of RuBisCO Activity (14C-based Radiometric Assay)
This protocol is adapted from Parry et al. (1997) and measures the incorporation of 14CO₂ into acid-stable products.[6]
Materials:
-
Leaf tissue
-
Liquid nitrogen
-
Extraction buffer (50 mM Bicine-NaOH, pH 8.2, 20 mM MgCl₂, 1 mM EDTA, protease inhibitors)
-
Assay buffer (100 mM Bicine-NaOH pH 8.2, 20 mM MgCl₂, 10 mM NaH14CO₃)
-
Ribulose-1,5-bisphosphate (RuBP) solution (0.4 mM)
-
10 M Formic acid
-
Scintillation cocktail
Procedure:
-
Sample Collection and Extraction:
-
Flash-freeze leaf tissue in liquid nitrogen and grind to a fine powder.
-
Homogenize the powder in ice-cold extraction buffer.
-
Centrifuge at 14,000 x g for 1 minute at 4°C. The supernatant contains the RuBisCO extract.
-
-
Assay:
-
For total activity, pre-incubate the leaf extract in the assay buffer for 3 minutes to fully carbamylate RuBisCO.
-
Initiate the reaction by adding RuBP.
-
After 30 seconds, quench the reaction by adding 10 M formic acid.
-
Dry the samples to remove unreacted 14CO₂.
-
Resuspend the pellet in water and add scintillation cocktail.
-
Measure the acid-stable 14C using a scintillation counter.
-
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for the quantification of this compound in plant extracts.
Materials:
-
Plant tissue
-
Liquid nitrogen
-
Extraction solvent (e.g., 70% methanol)
-
HPLC system with a suitable column (e.g., reversed-phase C18)
-
Mobile phase (e.g., gradient of acetonitrile (B52724) and acidified water)
-
This compound standard solution
Procedure:
-
Sample Preparation:
-
Harvest and flash-freeze plant tissue in liquid nitrogen.
-
Homogenize the frozen tissue in the extraction solvent.
-
Centrifuge to pellet debris and collect the supernatant.
-
Filter the supernatant through a 0.22 µm filter.
-
-
HPLC Analysis:
-
Inject the filtered extract onto the HPLC column.
-
Elute with a suitable mobile phase gradient to separate this compound from other compounds.
-
Detect this compound using a UV detector (if derivatized) or a mass spectrometer.
-
-
Quantification:
-
Generate a standard curve using known concentrations of a this compound standard.
-
Determine the concentration of this compound in the plant extracts by comparing their peak areas to the standard curve.
-
Conclusion and Future Perspectives
This compound, as the primary byproduct of RuBisCO's oxygenase activity, stands at the crossroads of photosynthetic efficiency and essential metabolic salvage. The photorespiratory pathway, initiated by the formation of this compound's precursor, is a significant sink for energy and fixed carbon in C3 plants. However, it is also deeply integrated with nitrogen metabolism and may play a role in cellular redox homeostasis. The quantitative data and experimental protocols presented in this guide provide a foundation for researchers to further investigate the intricacies of this compound metabolism and its regulation. Future research aimed at manipulating the kinetics of RuBisCO to favor carboxylation, or engineering metabolic bypasses for more efficient this compound processing, holds significant promise for improving crop yields. Furthermore, a deeper understanding of the photorespiratory pathway could unveil novel targets for the development of herbicides or plant growth regulators. For drug development professionals, the enzymes of the photorespiratory pathway, being unique to plants and other photosynthetic organisms, could represent potential targets for antimicrobial agents. The continued exploration of this compound metabolism will undoubtedly contribute to both agricultural and pharmaceutical advancements.
References
- 1. Increasing Photosynthetic Carbon Assimilation in C3 Plants to Improve Crop Yield: Current and Future Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Rubisco Catalytic Properties and Temperature Response in Crops - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Integrated flux and pool size analysis in plant central metabolism reveals unique roles of glycine and serine during photorespiration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
The Architects of Energy: A Technical History of Cellular Respiration and the Evolving Role of Glycolate
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction
Cellular respiration is the cornerstone of bioenergetics, a multi-act drama of metabolic pathways that converts the chemical energy stored in nutrients into adenosine (B11128) triphosphate (ATP), the universal energy currency of the cell. The elucidation of this process is a story of scientific inquiry spanning centuries, from early observations of combustion to the detailed biochemical cartography of today. This technical guide provides an in-depth historical account of the discovery of the core pathways of cellular respiration—glycolysis, the Krebs cycle, and oxidative phosphorylation. It further explores the parallel and intersecting history of glycolate metabolism, a pathway once considered a wasteful offshoot of photosynthesis, but now recognized for its significant and diverse roles in cellular physiology and disease. This document is intended for professionals in the scientific and medical research communities, offering a detailed chronicle of key discoveries, quantitative data, experimental methodologies, and the intricate logic of these fundamental biological processes.
I. The Unraveling of Cellular Respiration: A Historical Perspective
The concept that organisms "burn" fuel for energy can be traced back to the 18th century, but it wasn't until the 19th and 20th centuries that the cellular and molecular basis of this process was uncovered. The journey to understanding cellular respiration involved the meticulous work of numerous scientists who pieced together its three main stages.
Glycolysis: The Ancient Pathway
Glycolysis, the anaerobic breakdown of glucose into pyruvate (B1213749), was the first major metabolic pathway to be elucidated. Its discovery was intertwined with studies of fermentation and muscle metabolism.[1] This ten-step process, occurring in the cytoplasm of virtually all living cells, is considered an ancient pathway, likely evolving before the atmosphere contained significant levels of oxygen.[2]
The complete pathway, as we know it today, is often called the Embden–Meyerhof–Parnas (EMP) pathway in honor of its key discoverers: Gustav Embden, Otto Meyerhof, and Jakub Karol Parnas.[3][4] Through a series of experiments in the early 20th century, they, along with other notable scientists, identified the intermediates and enzymes involved in this fundamental process of energy extraction.[5]
The Krebs Cycle: The Central Metabolic Hub
Following glycolysis, the pyruvate generated enters the mitochondria (in eukaryotes) to be converted into acetyl-CoA, which then fuels the Krebs cycle. This cycle is also known as the citric acid cycle or the tricarboxylic acid (TCA) cycle.[6][7] Sir Hans Adolf Krebs, a German-born British biochemist, was awarded the 1953 Nobel Prize in Physiology or Medicine for his discovery of this pivotal cycle in 1937.[6][8]
Krebs's ingenious experiments, primarily using minced pigeon breast muscle, demonstrated the cyclic nature of these reactions.[9] He observed that the addition of small amounts of certain organic acids (like citrate (B86180), fumarate, and succinate) stimulated a disproportionately large uptake of oxygen, suggesting a catalytic, regenerative cycle rather than a linear pathway.[10][11] He pieced together the sequence of reactions, identifying the "missing link" of citrate formation from oxaloacetate and pyruvate, which completed the cycle.[10]
Oxidative Phosphorylation: The Engine of ATP Production
The final stage of aerobic respiration, oxidative phosphorylation, is where the majority of ATP is generated. This process involves two tightly coupled components: the electron transport chain (ETC) and chemiosmosis. The origins of this field grew out of research into muscle metabolism and the role of ATP.[12][13]
Early work by scientists like Otto Warburg identified the iron-containing "Atmungsferment" (respiratory enzyme), now known as cytochrome oxidase, and its crucial role in cellular oxygen consumption.[6] The discovery of the electron transport chain revealed a series of protein complexes embedded in the inner mitochondrial membrane that transfer electrons from NADH and FADH₂ to oxygen, the final electron acceptor.[14]
The mechanism linking electron transport to ATP synthesis, however, remained a puzzle until Peter Mitchell proposed the chemiosmotic hypothesis in 1961.[15][16] He postulated that the energy released during electron transport is used to pump protons across the inner mitochondrial membrane, creating an electrochemical gradient.[17] This "proton-motive force" then drives the synthesis of ATP as protons flow back into the mitochondrial matrix through the enzyme ATP synthase.[16][17] Mitchell was awarded the Nobel Prize in Chemistry in 1978 for this revolutionary concept.[18]
II. Quantitative Analysis of ATP Production
The efficiency of cellular respiration is typically measured by the net yield of ATP from a single molecule of glucose. While theoretical maximums are often cited, the actual yield can vary depending on cellular conditions and the specific shuttle mechanisms used to transport electrons into the mitochondria.[2]
| Pathway | Substrate | Direct Products (per Glucose) | Shuttle System | Final ATP Yield (per Glucose) |
| Glycolysis | 1 Glucose | 2 Pyruvate, 2 ATP, 2 NADH | - | 2 |
| Pyruvate Oxidation | 2 Pyruvate | 2 Acetyl-CoA, 2 NADH, 2 CO₂ | - | - |
| Krebs Cycle | 2 Acetyl-CoA | 2 ATP (or GTP), 6 NADH, 2 FADH₂, 4 CO₂ | - | 2 |
| Oxidative Phosphorylation | 10 NADH, 2 FADH₂ | ~2.5 ATP per NADH, ~1.5 ATP per FADH₂ | Malate-Aspartate Shuttle (Liver, Heart, Kidney) | ~32 |
| Glycerol-3-Phosphate Shuttle (Brain, Skeletal Muscle) | ~30 | |||
| Total (Theoretical Max) | 1 Glucose | Malate-Aspartate Shuttle | ~32 - 34 |
Table 1: Summary of ATP Yield from the Complete Oxidation of One Molecule of Glucose. The final ATP count can fluctuate based on the proton-motive force efficiency and the specific shuttle used for glycolytic NADH. Modern estimates often place the total yield between 30 and 32 ATP.[2]
| Parameter | Value | Substrate | Notes |
| P/O Ratio | ~2.5 (or 2.73) | NADH-linked (e.g., Pyruvate, Malate) | Moles of ATP produced per mole of oxygen atoms reduced.[3][10][19] |
| P/O Ratio | ~1.5 (or 1.64) | FADH₂-linked (e.g., Succinate) | Lower ratio as FADH₂ enters the ETC at a later complex.[3][10][19] |
| Net Glycolytic ATP | 2 ATP | Glucose | 2 ATP are invested in the preparatory phase, and 4 ATP are generated in the payoff phase. |
| Protons per ATP (ATP Synthase) | ~3-4 H⁺ | - | Includes ~1 H⁺ for transporting phosphate (B84403) into the matrix.[14] |
Table 2: Key Quantitative Parameters in Cellular Respiration. The P/O (phosphate-to-oxygen) ratio has been a subject of historical debate, with earlier values often cited as 3 for NADH and 2 for FADH₂. More recent measurements account for proton transport costs, leading to the revised, non-integer values.[5][20]
III. This compound Metabolism: From Photosynthetic Byproduct to Metabolic Hub
The history of this compound metabolism is primarily rooted in the study of photorespiration in plants. Initially observed as a light-dependent release of CO₂, photorespiration was considered a wasteful process that reduces the efficiency of photosynthesis in C3 plants.[21][22] This pathway, also known as the C2 cycle, is initiated by the oxygenase activity of the enzyme RuBisCO, which fixes O₂ instead of CO₂ to Ribulose-1,5-bisphosphate, producing the toxic two-carbon compound 2-phosphothis compound.[22]
The this compound pathway salvages the carbon from phosphothis compound, a complex process spanning three organelles: the chloroplast, peroxisome, and mitochondrion.[22] this compound itself is a key intermediate, formed in the chloroplast and then oxidized in the peroxisome to glyoxylate (B1226380).[21]
This compound's Role in Animals and Human Disease
While most prominent in plants, this compound metabolism is not exclusive to them. In animals, including humans, this compound oxidase, a peroxisomal enzyme, also catalyzes the oxidation of this compound to glyoxylate.[1][23][24] This pathway is particularly significant in the liver. While it can be a source for glycine (B1666218) synthesis, it is also linked to human pathology.[1]
Overproduction or improper metabolism of glyoxylate can lead to its oxidation into oxalate (B1200264). Elevated oxalate levels are a primary cause of hyperoxaluria, a condition that leads to the formation of calcium oxalate kidney stones. This makes the enzymes of this compound metabolism, such as this compound oxidase and glyoxylate reductase, potential therapeutic targets for preventing this painful and recurrent condition.
Furthermore, the glyoxalase system, which detoxifies methylglyoxal (B44143) (a byproduct of glycolysis), is implicated in various diseases. Dysregulation of this system is linked to complications in diabetes, neurodegenerative diseases like Alzheimer's, and the progression of various cancers, which often exhibit increased glycolytic flux (the Warburg effect).[25] This positions this compound and its related metabolic pathways as areas of significant interest for drug development.
IV. Key Experimental Protocols
The discoveries outlined above were underpinned by innovative experimental techniques. Below are detailed methodologies for some of the landmark experiments.
Protocol: Otto Warburg's Manometric Measurement of Tissue Respiration
This method allowed for the quantitative measurement of gas exchange (O₂ consumption or CO₂ production) in thin slices of living tissue.
Objective: To measure the rate of aerobic glycolysis in cancer tissue slices compared to normal tissue.
Methodology:
-
Tissue Preparation: A specialized microtome is used to prepare very thin tissue slices (typically <0.5 mm) to ensure adequate diffusion of oxygen and nutrients to all cells.[26]
-
Manometer Setup: The Warburg manometer, a U-shaped glass tube with a calibrated capillary arm, is used. One end is connected to a reaction flask, and the other is open to the atmosphere. A colored fluid in the U-tube indicates pressure changes.[6][26]
-
Reaction Flask: The tissue slice is placed in the main compartment of the flask, submerged in a buffered physiological solution (e.g., Ringer's solution) containing glucose. The central well of the flask contains a piece of filter paper soaked in potassium hydroxide (B78521) (KOH) to absorb any CO₂ produced, ensuring that pressure changes are solely due to O₂ consumption.
-
Incubation and Measurement: The flask is attached to the manometer, sealed, and placed in a temperature-controlled water bath, which is shaken to ensure rapid gas diffusion.[26] After an equilibration period, the stopcock is closed. As the tissue consumes oxygen, the pressure inside the flask drops, pulling the manometer fluid up the capillary arm.
-
Data Acquisition: The change in fluid level is recorded at regular intervals. Using the flask volume and gas laws, this change is converted into the volume of O₂ consumed over time, typically expressed as microliters of O₂ per milligram of dry tissue per hour.
Protocol: Hans Krebs's Elucidation of the Citric Acid Cycle
Krebs used a similar manometric technique but focused on how different substrates affected oxygen consumption in muscle tissue.
Objective: To identify the intermediates of the terminal respiratory pathway in pigeon breast muscle.
Methodology:
-
Preparation of Tissue Homogenate: Minced pigeon breast muscle is used due to its high concentration of mitochondria and robust respiratory activity.[11][27] The muscle is finely minced or homogenized in a chilled buffer solution to create a suspension.
-
Manometric Measurement: The Warburg manometer is set up as described above. The muscle preparation is placed in the reaction flask with a phosphate buffer.
-
Substrate Addition: The key to the experiment is the systematic addition of small, known quantities of different dicarboxylic and tricarboxylic acids (e.g., citrate, succinate (B1194679), fumarate, malate, oxaloacetate) from a side-arm of the flask after an initial measurement of endogenous respiration.[11]
-
Observation of Catalysis: Oxygen consumption is measured before and after the addition of the test substrate. Krebs observed that adding a small amount of an acid like citrate led to the consumption of a much larger amount of oxygen than would be required for the complete oxidation of the added acid alone.[28] This indicated the substrate was acting catalytically, being regenerated after promoting the oxidation of endogenous fuel (pyruvate).
-
Use of Inhibitors: Specific metabolic inhibitors were used to deduce the sequence of reactions. For example, malonate, a competitive inhibitor of succinate dehydrogenase, caused the accumulation of succinate, placing the succinate dehydrogenase step after the formation of succinate.[11]
Protocol: Isotopic Labeling for Tracing the this compound Pathway
Modern studies of photorespiration rely on stable isotopes to trace the flow of carbon through the complex, multi-organelle pathway.
Objective: To determine the metabolic flux and fate of intermediates in the photorespiratory cycle.
Methodology:
-
Plant Material and Labeling Chamber: An intact leaf or whole plant (e.g., Arabidopsis thaliana) is enclosed in a controlled-environment gas-exchange cuvette. This system allows for precise control over CO₂, O₂, light, and temperature.[7][12]
-
Isotope Introduction: The standard air supply is replaced with one containing a stable isotope, typically ¹³CO₂. The plant begins to fix this heavy carbon isotope via photosynthesis.[7]
-
Time-Course Sampling: At specific time points after the introduction of ¹³CO₂, leaf samples are rapidly harvested and immediately flash-frozen in liquid nitrogen. This instantly quenches all metabolic activity, preserving the isotopic state of the metabolites at that moment.[12]
-
Metabolite Extraction: The frozen tissue is ground to a fine powder, and metabolites are extracted using a solvent system (e.g., a methanol/chloroform/water mixture).
-
Analytical Detection: The extracted metabolites are separated and analyzed using advanced analytical techniques:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Separates the compounds and detects the mass of each molecule, allowing for the quantification of ¹³C incorporation into specific intermediates like this compound, glycine, and serine.[12][29]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can determine the specific position of the ¹³C label within a molecule's carbon skeleton, providing detailed information about the reaction mechanisms.[12][13]
-
-
Flux Analysis: By analyzing the rate at which the ¹³C label appears in successive intermediates of the pathway, researchers can calculate the metabolic flux (i.e., the rate of conversion) through each step of the cycle.[7]
V. Visualization of Core Metabolic Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key pathways and experimental logic discussed in this guide.
Caption: A high-level overview of the three main stages of aerobic cellular respiration.
Caption: The experimental logic used by Hans Krebs to deduce the cyclic nature of the TCA cycle.
Caption: The multi-organelle pathway for salvaging carbon from phosphothis compound.
VI. Conclusion
The history of cellular respiration is a testament to the power of hypothesis-driven research, meticulous experimentation, and the progressive building of knowledge over generations. From the foundational discovery of glycolysis to the elegant elucidation of the Krebs cycle and the revolutionary chemiosmotic theory, our understanding of cellular energy production has become increasingly sophisticated. Concurrently, the study of this compound metabolism has evolved from its initial characterization as a wasteful plant-specific pathway to a recognized, conserved metabolic process with significant implications for human health and disease. For researchers and drug development professionals, a deep appreciation of this history not only provides context but also illuminates the fundamental principles that govern cellular life, revealing intricate metabolic nodes that continue to be promising targets for therapeutic intervention. The ongoing exploration of these pathways promises further insights into metabolic regulation, cellular signaling, and the development of novel treatments for a range of metabolic disorders.
References
- 1. academic.oup.com [academic.oup.com]
- 2. bio.libretexts.org [bio.libretexts.org]
- 3. Quantifying intracellular rates of glycolytic and oxidative ATP production and consumption using extracellular flux measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. 13CO2 Labeling and Mass Spectral Analysis of Photorespiration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative determinants of aerobic glycolysis identify flux through the enzyme GAPDH as a limiting step - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
- 10. Quantifying intracellular rates of glycolytic and oxidative ATP production and consumption using extracellular flux measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In 1937 Hans Krebs deduced the operation of the citric acid cycle (Figure.. [askfilo.com]
- 12. 13C Isotope Labelling to Follow the Flux of Photorespiratory Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Oxidative phosphorylation - Wikipedia [en.wikipedia.org]
- 15. biophysics.org [biophysics.org]
- 16. Peter D. Mitchell - Wikipedia [en.wikipedia.org]
- 17. Chemiosmotic Theory - BIOLOGY JUNCTION [biologyjunction.com]
- 18. nobelprize.org [nobelprize.org]
- 19. P/O ratio - Wikipedia [en.wikipedia.org]
- 20. The phosphorus/oxygen ratio of mitochondrial oxidative phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. byjus.com [byjus.com]
- 22. byjus.com [byjus.com]
- 23. academic.oup.com [academic.oup.com]
- 24. academic.oup.com [academic.oup.com]
- 25. The human glyoxalase gene family in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Warburg effect(s)—a biographical sketch of Otto Warburg and his impacts on tumor metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Solved Hans Krebs used very thin slices of pigeon breast as | Chegg.com [chegg.com]
- 28. brainly.com [brainly.com]
- 29. 13C Isotope Labelling to Follow the Flux of Photorespiratory Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
The Subcellular Landscape of Glycolate Metabolism: An In-depth Technical Guide for Researchers
December 19, 2025
Introduction
The glycolate pathway, also known as photorespiration or the C2 cycle, is a fundamental metabolic process that occurs in photosynthetic organisms, including plants and algae. It serves to metabolize 2-phosphothis compound, a toxic byproduct generated by the oxygenase activity of RuBisCO. This intricate pathway is distributed across three distinct subcellular compartments: the chloroplast, the peroxisome, and the mitochondrion. Understanding the precise subcellular localization of each enzyme within this pathway is critical for elucidating its regulation, its interaction with other metabolic networks, and for developing strategies to engineer more efficient photosynthesis in crops. This technical guide provides a comprehensive overview of the subcellular distribution of key this compound pathway enzymes, detailed experimental protocols for their localization, and a summary of the signaling roles of pathway intermediates.
Data Presentation: Subcellular Distribution of this compound Pathway Enzymes
The precise quantification of enzyme distribution across subcellular compartments is a methodologically challenging task. The following tables summarize the primary subcellular localization of key this compound pathway enzymes in plant cells, incorporating quantitative data where available from fractionation studies and providing strong qualitative assignments from proteomics and immunocytochemical analyses.
Table 1: Core this compound Pathway Enzymes in C3 Plants
| Enzyme | Abbreviation | EC Number | Primary Subcellular Location(s) | Quantitative Distribution / Notes |
| Phosphothis compound Phosphatase | PGP | 3.1.3.18 | Chloroplast (Stroma) | Predominantly found within chloroplasts, where it catalyzes the first step of the photorespiratory pathway.[1] |
| This compound Oxidase | GOX, GLO | 1.1.3.15 | Peroxisome | Considered exclusively peroxisomal in C3 plants.[2] In C4 maize leaves, 79% of total activity is in bundle sheath cells and 21% in mesophyll cells, reflecting specialized metabolism.[3] Generates H₂O₂ as a byproduct.[4] |
| Catalase | CAT | 1.11.1.6 | Peroxisome | The primary enzyme for detoxifying H₂O₂ produced by GOX.[5] The Cat2 isoform is the major enzyme involved in photorespiration in Arabidopsis.[5] Its localization in peroxisomes results in reduced effective activity (latency) compared to free catalase.[6] |
| Glutamate:Glyoxylate (B1226380) Aminotransferase | GGAT | 2.6.1.4 | Peroxisome | In Arabidopsis, GGAT activity was found to be exclusively peroxisomal.[7] This enzyme, along with SGAT, is responsible for converting glyoxylate to glycine (B1666218). |
| Serine:Glyoxylate Aminotransferase | SGAT | 2.6.1.45 | Peroxisome | Functions in concert with GGAT in the peroxisome to transaminate glyoxylate. |
| Glycine Decarboxylase Complex | GDC | 1.4.4.2 | Mitochondrion (Matrix) | Comprises four proteins (P, H, T, L) that are highly concentrated in the mitochondrial matrix of C3 plant leaves, making up about one-third of the soluble matrix protein.[8][9][10] This high concentration is necessary to accommodate the large metabolic flux during photorespiration.[11] |
| Serine Hydroxymethyltransferase | SHMT | 2.1.2.1 | Mitochondrion, Cytosol, Nucleus | The mitochondrial isoform is a key component of the this compound pathway.[8][12] Cytosolic and nuclear isoforms also exist and are involved in one-carbon metabolism for other biosynthetic pathways.[13][14] |
| Hydroxypyruvate Reductase | HPR | 1.1.1.81 | Peroxisome, Cytosol | The NADH-dependent HPR is primarily peroxisomal. An NADPH-dependent HPR is also present, with approximately 70% of its activity located in the cytosol and up to 10% in the chloroplasts of pea leaves.[15] |
| Glycerate Kinase | GLYK, GK | 2.7.1.31 | Chloroplast (Stroma), Cytosol | Primarily localized in the chloroplast to phosphorylate glycerate, returning it to the Calvin-Benson cycle.[16][17] In spinach leaves, a cytosolic isoform accounts for about half the activity of the chloroplastic form, suggesting a role in cytosolic glycerate metabolism.[18] |
Mandatory Visualizations
Diagram 1: The Photorespiratory this compound Pathway
Caption: The core photorespiratory this compound pathway in C3 plants.
Diagram 2: Experimental Workflow for Subcellular Localization
Caption: Workflow for enzyme localization via subcellular fractionation.
Diagram 3: H₂O₂ Signaling from Peroxisomes
Caption: H₂O₂ as a signaling molecule originating from photorespiration.
Experimental Protocols
Determining the subcellular localization of an enzyme is a multi-step process that typically involves cell fractionation followed by biochemical or immunological analysis.
Protocol 1: Subcellular Fractionation of Plant Leaves by Differential and Density Gradient Centrifugation
This protocol is adapted for the separation of chloroplasts, mitochondria, and peroxisomes from plant leaf tissue.
1. Materials and Reagents:
-
Grinding Buffer (GB): 50 mM HEPES-KOH (pH 7.5), 0.33 M sorbitol, 2 mM EDTA, 1 mM MgCl₂, 1 mM MnCl₂, 5 mM sodium ascorbate, 0.1% (w/v) BSA. Keep at 4°C.
-
Resuspension Buffer (RB): 50 mM HEPES-KOH (pH 7.6), 0.33 M sorbitol. Keep at 4°C.
-
Percoll or Sucrose Gradient Solutions:
-
For Percoll: Prepare 40% and 85% (v/v) Percoll solutions in RB.
-
For Sucrose: Prepare a continuous or step gradient (e.g., 20% to 60% w/v) in a buffer containing 10 mM HEPES-KOH (pH 7.6).
-
-
Mortar and pestle, cheesecloth, Miracloth, refrigerated centrifuge with swinging-bucket rotor, ultracentrifuge, soft paintbrush.
2. Procedure:
-
Homogenization: Harvest 20-50 g of fresh, healthy leaves (e.g., spinach or pea). Perform all steps at 4°C. Wash leaves and chop them into small pieces. Place in a pre-chilled mortar with 2-3 mL of GB per gram of tissue. Grind gently but quickly to a smooth homogenate.
-
Filtration: Filter the homogenate through four layers of cheesecloth into a chilled beaker, then filter again through one layer of Miracloth.
-
First Centrifugation (Chloroplast Enrichment): Transfer the filtrate to centrifuge tubes and spin at 1,000 x g for 5 minutes. The pellet will contain intact chloroplasts, nuclei, and cell debris. The supernatant will contain mitochondria, peroxisomes, and cytosol.
-
Second Centrifugation (Mitochondria/Peroxisome Enrichment): Carefully decant the supernatant from step 3 into fresh tubes and centrifuge at 20,000 x g for 20 minutes. The resulting pellet contains an enriched fraction of mitochondria and peroxisomes. The supernatant is the cytosolic fraction.
-
Organelle Purification via Density Gradient:
-
Gently resuspend the low-speed (chloroplast) and high-speed (mitochondria/peroxisome) pellets in a minimal volume of RB using a soft paintbrush.
-
Carefully layer the resuspended pellets onto separate, pre-formed density gradients in ultracentrifuge tubes.
-
Centrifuge at approximately 100,000 x g for 60 minutes.
-
Intact chloroplasts, mitochondria, and peroxisomes will separate into distinct bands based on their density. Peroxisomes are typically the densest, followed by mitochondria, and then intact chloroplasts.
-
-
Fraction Collection: Carefully collect the distinct organellar bands from the side of the tube using a syringe with a wide-bore needle.
-
Washing: Dilute each collected fraction with RB and centrifuge again (e.g., 2,000 x g for chloroplasts, 20,000 x g for mitochondria/peroxisomes) to pellet the purified organelles and remove the gradient medium. The final pellets are ready for protein extraction and analysis.
Protocol 2: Western Blot Analysis of Subcellular Fractions
This protocol is used to detect the presence and relative abundance of a specific enzyme in the fractions obtained from Protocol 1.
1. Materials and Reagents:
-
Protein Lysis Buffer: RIPA buffer or a buffer containing 100 mM Tris-HCl (pH 7.5), 2% SDS, and protease inhibitors.
-
Protein quantification assay (e.g., BCA or Bradford).
-
Laemmli sample buffer (with β-mercaptoethanol or DTT).
-
SDS-PAGE gels, electrophoresis apparatus, and power supply.
-
Transfer apparatus (wet or semi-dry), PVDF or nitrocellulose membrane, transfer buffer.
-
Blocking Buffer: 5% (w/v) non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBS-T).
-
Primary Antibody: Specific to the target enzyme, diluted in blocking buffer.
-
Secondary Antibody: HRP-conjugated antibody against the host species of the primary antibody, diluted in blocking buffer.
-
Chemiluminescent substrate (ECL).
-
Imaging system.
2. Procedure:
-
Protein Extraction and Quantification: Resuspend the purified organelle pellets and an aliquot of the total homogenate and cytosolic fraction in lysis buffer. Determine the protein concentration of each fraction.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20 µg) from each fraction with Laemmli sample buffer. Heat at 95°C for 5 minutes (or 70°C for 10 min for membrane proteins) and centrifuge briefly.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel, including a molecular weight marker. Run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the diluted primary antibody overnight at 4°C or for 1-2 hours at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBS-T.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step (step 7).
-
Detection: Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.
-
Imaging: Capture the signal using a chemiluminescent imaging system. Analyze the band intensity to determine the relative abundance of the target protein in each subcellular fraction. It is crucial to also probe for known organellar marker proteins to assess the purity of the fractions.
Protocol 3: Immunofluorescence Staining of Plant Protoplasts or Tissues
This method allows for the in-situ visualization of enzyme localization within cells.
1. Materials and Reagents:
-
Plant protoplasts or thin sections of fixed plant tissue.
-
Fixative: 4% (w/v) paraformaldehyde in phosphate-buffered saline (PBS).
-
Cell Wall Digestion Enzyme Mix (for tissues): e.g., 1% Cellulase, 0.25% Macerozyme in a suitable buffer.
-
Permeabilization Buffer: 0.3% (v/v) Triton X-100 in PBS.
-
Blocking Buffer: 3% (w/v) BSA in PBS.
-
Primary and fluorescently-labeled secondary antibodies.
-
DAPI or Hoechst stain for nuclei.
-
Antifade mounting medium.
-
Confocal laser scanning microscope.
2. Procedure:
-
Fixation: Incubate protoplasts or tissue sections in 4% paraformaldehyde for 30-60 minutes at room temperature.
-
Washing: Wash three times with PBS.
-
Cell Wall Digestion (for tissues): Incubate tissue sections in the enzyme mix until cell walls are partially digested, allowing antibody penetration.
-
Permeabilization: Incubate samples in permeabilization buffer for 15-20 minutes to allow antibodies to cross membranes.
-
Blocking: Incubate in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with the primary antibody (diluted in blocking buffer) overnight at 4°C in a humidified chamber.
-
Washing: Wash three times with PBS.
-
Secondary Antibody Incubation: Incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1-2 hours at room temperature in the dark.
-
Washing and Counterstaining: Wash three times with PBS. A nuclear counterstain like DAPI can be included in the second wash.
-
Mounting and Imaging: Mount the sample in antifade medium on a microscope slide. Visualize using a confocal microscope, acquiring images at appropriate wavelengths for the fluorophores used. Co-localization with organelle-specific markers or dyes (e.g., MitoTracker for mitochondria) can confirm localization.
Conclusion
The compartmentalization of the this compound pathway across chloroplasts, peroxisomes, and mitochondria is a hallmark of plant metabolism, essential for the efficient recycling of phosphothis compound and for protecting the cell from toxic intermediates. The precise localization of each enzyme is tightly linked to its function and regulation. This guide provides researchers with a foundational understanding of this subcellular distribution, quantitative insights where available, and robust protocols to investigate enzyme localization in their own experimental systems. By applying these methods, scientists can further unravel the complexities of photorespiration and its integration with other cellular processes, paving the way for targeted approaches in drug development and crop improvement.
References
- 1. benchchem.com [benchchem.com]
- 2. Identification and characterization of this compound oxidase gene family in garden lettuce (Lactuca sativa cv. ‘Salinas’) and its response under various biotic, abiotic, and developmental stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound oxidase isoforms are distributed between the bundle sheath and mesophyll tissues of maize leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Oxidase Modulates Reactive Oxygen Species–Mediated Signal Transduction during Nonhost Resistance in Nicotiana benthamiana and Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photorespiration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Latency of Peroxisomal Catalase in Terms of Effectiveness Factor for Pancreatic and Glioblastoma Cancer Cell Lines in the Presence of High Concentrations of H2O2: Implications for the use of Pharmacological Ascorbate in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alanine Aminotransferase Homologs Catalyze the Glutamate:Glyoxylate Aminotransferase Reaction in Peroxisomes of Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Glycine Decarboxylase Complex from Plant Mitochondria | Annual Reviews [annualreviews.org]
- 9. The glycine decarboxylase system: a fascinating complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Interaction between the Component Enzymes of the Glycine Decarboxylase Multienzyme Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Dynamic subcellular localization of isoforms of the folate pathway enzyme serine hydroxymethyltransferase (SHMT) through the erythrocytic cycle of Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. Serine hydroxymethyltransferase - Wikipedia [en.wikipedia.org]
- 15. Subcellular Location of NADPH-Dependent Hydroxypyruvate Reductase Activity in Leaf Protoplasts of Pisum sativum L. and Its Role in Photorespiratory Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Localization of glycerate kinase and some enzymes for sucrose synthesis in c(3) and c(4) plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Glycerate kinase - Wikipedia [en.wikipedia.org]
- 18. Multiple Roles of Glycerate Kinase—From Photorespiration to Gluconeogenesis, C4 Metabolism, and Plant Immunity - PMC [pmc.ncbi.nlm.nih.gov]
Propyl Glycolate: A Technical Guide for Researchers and Drug Development Professionals
Introduction
Propyl glycolate, also known as propyl 2-hydroxyacetate, is an organic compound belonging to the ester class. It is the propyl ester of glycolic acid. While its direct applications in drug development are not extensively documented in publicly available literature, its chemical structure and properties make it a subject of interest for researchers in organic synthesis and materials science. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and available safety information for propyl this compound, with a focus on aspects relevant to scientific and pharmaceutical research.
Chemical Structure and Identification
Propyl this compound is characterized by a propyl group attached to the carboxyl group of glycolic acid.
Molecular Formula: C₅H₁₀O₃
IUPAC Name: propyl 2-hydroxyacetate[1][2]
Synonyms: Propyl this compound, Glycolic acid propyl ester, Hydroxyacetic acid propyl ester[1][3]
Chemical Structure:
Caption: 2D Chemical Structure of Propyl this compound.
Physicochemical Properties
The physicochemical properties of propyl this compound are summarized in the table below. It is important to note that while some experimental data is available, other values are computed.
| Property | Value | Source |
| Molecular Weight | 118.131 g/mol | [1] |
| Boiling Point | 169.2 °C at 760 mmHg | [1][4] |
| Density | 1.054 g/cm³ | [1][4] |
| Flash Point | 65.5 °C | [1] |
| Water Solubility | Slightly soluble (data for isomer) | [5] |
| Refractive Index | 1.422 | [1] |
| LogP (predicted) | 0.4 | [2] |
| CAS Number | 90357-58-7 | [1][2] |
Synthesis of Propyl this compound
Propyl this compound can be synthesized via several methods, with Fischer esterification being a common and well-established approach.
Experimental Protocol: Fischer Esterification of Glycolic Acid with Propanol
This protocol describes a general procedure for the synthesis of propyl this compound.
Materials:
-
Glycolic acid
-
n-Propanol
-
Concentrated sulfuric acid (catalyst)
-
Sodium bicarbonate (5% aqueous solution)
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous sodium sulfate
-
Ethyl acetate (B1210297) (or other suitable extraction solvent)
-
Toluene (for azeotropic removal of water, optional)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Dean-Stark trap (optional)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine glycolic acid and an excess of n-propanol. A molar ratio of 1:3 (glycolic acid to n-propanol) is common to drive the equilibrium towards the product.[6]
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the reaction mixture.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux for several hours. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC). For more efficient water removal, a Dean-Stark trap can be used with a solvent that forms an azeotrope with water, such as toluene.[6]
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and add water and an extraction solvent like ethyl acetate.
-
Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and brine.[6]
-
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator.
-
Purification: The crude propyl this compound can be purified by distillation under reduced pressure.
Caption: Workflow for the synthesis of propyl this compound via Fischer esterification.
Applications in Research and Drug Development
The direct application of propyl this compound as an active pharmaceutical ingredient or a common excipient in drug formulations is not well-documented in publicly available scientific literature. Most of the available information on the use of "propylene glycol" in pharmaceuticals refers to 1,2-propanediol, a different chemical entity.
However, based on its chemical structure, propyl this compound may have potential applications as:
-
A chemical intermediate: Hydroxyacetates can be used as building blocks in the synthesis of more complex molecules, including active pharmaceutical ingredients.
-
A prodrug moiety: The ester and hydroxyl groups could potentially be used to create prodrugs of other compounds to improve their bioavailability.
-
A solvent in research settings: Its ester functionality and potential for hydrogen bonding suggest it could be explored as a solvent for specific applications in organic synthesis and material science.
It is important to note that these are potential applications based on chemical principles, and further research is needed to validate any specific utility in drug development.
Safety and Toxicology
Comprehensive toxicological data specifically for propyl this compound is limited. However, the Cosmetic Ingredient Review (CIR) Expert Panel has assessed the safety of glycolic acid and its simple esters, which includes propyl this compound.
The CIR Expert Panel concluded that these ingredients are safe for use in cosmetic products under the following conditions:
-
At concentrations less than or equal to 10% with a final formulation pH of 3.5 or greater.
-
When formulated to avoid increased sun sensitivity, or when directions for use include the daily use of sun protection.[2]
For salon products, they are considered safe at concentrations up to 30% with a final formulation pH of 3.0 or greater, for brief, discontinuous use followed by thorough rinsing, when applied by trained professionals and accompanied by sun protection recommendations.[2]
It is crucial to handle propyl this compound in a well-ventilated area and use appropriate personal protective equipment, including gloves and safety glasses, as is standard practice for handling laboratory chemicals.
Conclusion
Propyl this compound is a simple ester of glycolic acid with defined chemical and physical properties. While its direct role in drug development is not currently established, its synthesis is straightforward, and it holds potential as a chemical intermediate. The available safety data from the cosmetics sector suggests it is safe under specific conditions of use. Further research is warranted to explore its potential applications in the pharmaceutical and other industries.
Caption: Logical relationships of the core topics covered in this technical guide.
References
- 1. propyl 2-hydroxyacetate | CAS#:90357-58-7 | Chemsrc [chemsrc.com]
- 2. Propyl this compound | C5H10O3 | CID 522946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemeo.com [chemeo.com]
- 4. 90357-58-7_propyl 2-hydroxyacetateCAS号:90357-58-7_propyl 2-hydroxyacetate【结构式 性质 英文】 - 化源网 [chemsrc.com]
- 5. guidechem.com [guidechem.com]
- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]
Methodological & Application
Application Note: Quantification of Glycolate and Glyoxylate in Biological Matrices using a Derivatization-Based LC-MS/MS Method
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycolate and glyoxylate (B1226380) are key metabolites in various biological pathways, including the photorespiration (C2) cycle in plants and amino acid and carbohydrate metabolism in animals.[1][2][3] Dysregulation of this compound and glyoxylate metabolism is associated with several metabolic disorders, such as primary hyperoxaluria, a condition that can lead to kidney failure. Accurate quantification of these small organic acids in biological matrices is crucial for diagnosing and monitoring such diseases, as well as for advancing research in drug development and metabolic studies.
This application note provides a detailed protocol for the sensitive and specific quantification of this compound and glyoxylate in biological samples, such as urine and plasma, using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. Due to the polar nature and poor retention of these analytes on conventional reversed-phase columns, a pre-column derivatization step with 3-nitrophenylhydrazine (B1228671) (3-NPH) is employed to enhance chromatographic retention and ionization efficiency.[4][5][6][7][8]
Signaling Pathways and Metabolic Relevance
This compound and glyoxylate are central intermediates in the glyoxylate and photorespiration pathways. In plants, the photorespiratory pathway salvages carbon lost during the oxygenase activity of RuBisCO.[1][3] In this pathway, this compound is produced in the chloroplast, converted to glyoxylate in the peroxisome, and further metabolized to glycine.
In animals and microorganisms, the glyoxylate cycle, an anabolic pathway, allows for the conversion of acetyl-CoA into succinate (B1194679) for the synthesis of carbohydrates. Glyoxylate also plays a role in the metabolism of hydroxyproline (B1673980) and can be converted to oxalate, this compound, and glycine.
Experimental Workflow
The analytical workflow consists of sample preparation, derivatization, LC-MS/MS analysis, and data processing.
Experimental Protocols
Materials and Reagents
-
Glycolic acid (Sigma-Aldrich)
-
Glyoxylic acid monohydrate (Sigma-Aldrich)
-
3-Nitrophenylhydrazine (3-NPH) hydrochloride (Sigma-Aldrich)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) (Sigma-Aldrich)
-
Pyridine (B92270) (Sigma-Aldrich)
-
Formic acid, LC-MS grade (Fisher Scientific)
-
Acetonitrile (B52724), LC-MS grade (Fisher Scientific)
-
Methanol (B129727), LC-MS grade (Fisher Scientific)
-
Water, LC-MS grade (Fisher Scientific)
-
Internal Standards (IS): 1,2-¹³C₂-Glycolic acid and ¹³C₂-Glyoxylic acid (or other suitable stable isotope-labeled standards)
Sample Preparation
Urine Samples:
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples for 30 seconds.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C to pellet any precipitate.
-
Dilute the supernatant 1:10 (or as appropriate for the expected concentration range) with LC-MS grade water.
-
Spike with the internal standard solution.
Plasma/Serum Samples:
-
Thaw frozen plasma or serum samples on ice.
-
To 50 µL of sample, add 200 µL of ice-cold methanol containing the internal standards.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 15,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new microcentrifuge tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of 50% methanol in water.
Derivatization Protocol
This protocol is adapted from methods utilizing 3-NPH for the derivatization of small carboxylic acids.[5][6][7][8]
-
Prepare the following derivatization reagents fresh:
-
200 mM 3-NPH in 50% methanol.
-
200 mM EDC with 9% pyridine in 50% methanol.
-
-
To 50 µL of the prepared sample (diluted urine or reconstituted plasma extract), add 25 µL of the 3-NPH solution.
-
Add 25 µL of the EDC/pyridine solution.
-
Vortex briefly and incubate at room temperature (25°C) for 30 minutes.
-
After incubation, add 100 µL of 90% acetonitrile in water to stop the reaction and prepare the sample for injection.
-
Centrifuge at 13,000 x g for 5 minutes to pellet any precipitate before transferring the supernatant to an LC vial.
LC-MS/MS Conditions
The following are representative LC-MS/MS parameters and may require optimization for specific instrumentation.
Liquid Chromatography:
| Parameter | Setting |
| Column | Reversed-phase C18, e.g., 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient | 0-1 min: 5% B; 1-5 min: 5-95% B; 5-6 min: 95% B; 6-6.1 min: 95-5% B; 6.1-8 min: 5% B |
Mass Spectrometry:
| Parameter | Setting |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow Rates | Optimized for the specific instrument |
| Scan Type | Multiple Reaction Monitoring (MRM) |
MRM Transitions (for 3-NPH derivatives):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound-3-NPH | 210.0 | 137.0 | 15 |
| Glyoxylate-3-NPH | 208.0 | 137.0 | 15 |
| ¹³C₂-Glycolate-3-NPH (IS) | 212.0 | 137.0 | 15 |
| ¹³C₂-Glyoxylate-3-NPH (IS) | 210.0 | 137.0 | 15 |
Note: The exact m/z values for precursor and product ions of the 3-NPH derivatives should be confirmed by direct infusion of derivatized standards. Collision energies will require optimization.
Quantitative Data Summary
The following tables summarize typical performance characteristics for the LC-MS/MS quantification of this compound and glyoxylate. These values are representative and may vary depending on the specific matrix, instrumentation, and laboratory conditions.
Table 1: Method Performance Characteristics
| Parameter | This compound | Glyoxylate |
| Linearity Range (µM) | 0.1 - 100 | 0.1 - 100 |
| Correlation Coefficient (r²) | > 0.995 | > 0.995 |
| Limit of Detection (LOD) (µM) | 0.05 | 0.05 |
| Limit of Quantification (LOQ) (µM) | 0.1 | 0.1 |
| Intra-day Precision (%RSD) | < 10% | < 10% |
| Inter-day Precision (%RSD) | < 15% | < 15% |
| Recovery (%) | 85 - 115% | 85 - 115% |
Table 2: Example Concentrations in Biological Samples
| Analyte | Sample Type | Concentration Range (µmol/mmol creatinine) |
| This compound | Human Urine | 100 - 700 |
| Glyoxylate | Human Urine | < 50 |
Note: Reference ranges should be established by each laboratory.
Conclusion
This application note details a robust and sensitive LC-MS/MS method for the quantification of this compound and glyoxylate in biological matrices. The use of 3-nitrophenylhydrazine derivatization overcomes the analytical challenges associated with these polar metabolites, enabling reliable measurement at low concentrations. This method is suitable for clinical research, disease biomarker discovery, and fundamental metabolic studies.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. byjus.com [byjus.com]
- 4. Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous 3-Nitrophenylhydrazine Derivatization Strategy of Carbonyl, Carboxyl and Phosphoryl Submetabolome for LC-MS/MS-Based Targeted Metabolomics with Improved Sensitivity and Coverage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Derivatization of N-Acyl Glycines by 3-Nitrophenylhydrazine for Targeted Metabolomics Analysis and Their Application to the Study of Diabetes Progression in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
Application Notes and Protocols for 13C-Labeled Glycolate in Metabolic Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic Flux Analysis (MFA) is a powerful methodology for quantifying the rates of intracellular metabolic reactions, providing a detailed snapshot of cellular physiology. The use of stable isotope tracers, such as Carbon-13 (¹³C), is central to modern MFA. While ¹³C-labeled glucose and glutamine are widely used to probe central carbon metabolism, the use of more specialized tracers like ¹³C-labeled glycolate can provide unique insights into specific metabolic pathways.
This compound is a two-carbon carboxylate that plays a key role in photorespiration in plants. However, its metabolism is also relevant in other organisms, including mammals, where it is linked to the metabolism of glyoxylate (B1226380) and can be a precursor for oxalate, a key component of kidney stones. Furthermore, emerging research suggests a role for this compound in modulating oxidative stress and cellular redox balance, making it a potential area of interest for drug development, particularly in the context of metabolic disorders and cancer.
These application notes provide a comprehensive guide to the use of ¹³C-labeled this compound for metabolic flux analysis. They are intended to equip researchers with the necessary protocols and understanding to design and execute robust isotope labeling experiments to investigate the metabolic fate of this compound in various biological systems.
Metabolic Pathways of this compound
The metabolic fate of this compound can vary depending on the organism and cellular context. In non-photosynthetic organisms, this compound is primarily metabolized through its oxidation to glyoxylate. Glyoxylate can then be further metabolized through several pathways, including:
-
Conversion to Glycine: Glyoxylate can be transaminated to form the amino acid glycine.
-
Conversion to Oxalate: Glyoxylate can be oxidized to oxalate.
-
Entry into the Tricarboxylic Acid (TCA) Cycle: In organisms possessing the glyoxylate shunt, glyoxylate can be combined with acetyl-CoA to form malate, thus replenishing TCA cycle intermediates.
-
Reduction to this compound: Glyoxylate can be reduced back to this compound.
By tracing the incorporation of ¹³C from labeled this compound into these downstream metabolites, researchers can quantify the flux through these respective pathways.
Data Presentation: Illustrative Quantitative Data
The following tables present hypothetical but plausible datasets of Mass Isotopomer Distributions (MIDs) and calculated metabolic fluxes following a steady-state labeling experiment with [U-¹³C₂]-glycolate in a mammalian cell line. These tables are for illustrative purposes to demonstrate how quantitative data from such an experiment would be structured.
Table 1: Mass Isotopomer Distribution (MID) of Key Metabolites
This table shows the fractional abundance of each mass isotopomer for metabolites downstream of this compound. The m+x notation indicates the number of ¹³C atoms in the metabolite.
| Metabolite | m+0 | m+1 | m+2 |
| This compound | 0.05 | 0.05 | 0.90 |
| Glyoxylate | 0.10 | 0.10 | 0.80 |
| Glycine | 0.40 | 0.20 | 0.40 |
| Serine | 0.60 | 0.25 | 0.15 |
| Oxalate | 0.20 | 0.15 | 0.65 |
| Malate (from Glyoxylate Shunt) | 0.85 | 0.10 | 0.05 |
Table 2: Calculated Metabolic Fluxes
This table presents the calculated flux rates for key reactions in this compound metabolism, normalized to the rate of this compound uptake. These values would be determined using software that fits the measured MIDs to a metabolic network model.
| Reaction | Relative Flux (normalized to this compound Uptake) |
| This compound Uptake | 100 |
| This compound -> Glyoxylate | 95 |
| Glyoxylate -> Glycine | 40 |
| Glyoxylate -> Oxalate | 50 |
| Glyoxylate -> Malate | 5 |
Experimental Protocols
The following protocols provide a general framework for conducting a ¹³C-MFA experiment using ¹³C-labeled this compound. These should be adapted based on the specific biological system and research question.
Protocol 1: Isotope Labeling of Cultured Mammalian Cells
-
Cell Culture: Grow the mammalian cell line of interest in a defined culture medium to mid-exponential phase. The use of a defined medium is crucial to control for all carbon sources.
-
Tracer Introduction: Prepare a sterile stock solution of [U-¹³C₂]-glycolate. Replace the standard culture medium with a medium containing the ¹³C-glycolate at a final concentration sufficient to induce detectable labeling without causing toxicity. A typical starting concentration range is 1-5 mM.
-
Isotopic Steady State: Continue the incubation for a duration sufficient to achieve isotopic steady state in the intracellular metabolites. This is typically achieved after 24-48 hours in mammalian cells and can be verified by measuring the isotopic enrichment of key downstream metabolites at different time points.
-
Metabolite Quenching and Extraction:
-
Rapidly quench metabolic activity by aspirating the labeling medium and washing the cells once with ice-cold phosphate-buffered saline (PBS).
-
Immediately add a cold extraction solvent (e.g., 80% methanol, -80°C) to the culture dish to lyse the cells and precipitate proteins.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the metabolites.
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
Protocol 2: GC-MS Analysis of ¹³C-Labeled Metabolites
-
Sample Derivatization: Re-suspend the dried metabolite extract in a derivatization agent (e.g., a mixture of methoxyamine hydrochloride in pyridine (B92270) followed by N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA) to create volatile derivatives suitable for GC-MS analysis.
-
GC-MS Analysis:
-
Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Use an appropriate GC column and temperature gradient to achieve good separation of the derivatized metabolites.
-
Operate the mass spectrometer in either full scan mode to identify metabolites or selected ion monitoring (SIM) mode to quantify the mass isotopomer distributions of specific metabolites.
-
-
Data Analysis:
-
Integrate the peak areas for each mass isotopomer of the target metabolites.
-
Correct the raw data for the natural abundance of ¹³C.
-
Calculate the Mass Isotopomer Distribution (MID) for each metabolite.
-
Use MFA software (e.g., INCA, Metran) to estimate metabolic fluxes by fitting the corrected MIDs to a defined metabolic network model.[1]
-
Mandatory Visualizations
Diagram 1: Experimental Workflow for ¹³C-Glycolate Metabolic Flux Analysis
Caption: A generalized workflow for a 13C-glycolate metabolic flux analysis experiment.
Diagram 2: Metabolic Fate of ¹³C-Labeled this compound
Caption: Potential metabolic pathways for 13C-labeled this compound in a non-photosynthetic organism.
Diagram 3: this compound Metabolism and its Link to Oxidative Stress Signaling
Caption: this compound metabolism can influence cellular redox state through glutathione synthesis.
References
Engineering a More Efficient Photosynthetic Future: Synthetic Glycolate Metabolic Pathways in Tobacco
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Photorespiration is a metabolic process in C3 plants, including major crops like soy and wheat, that can significantly reduce photosynthetic efficiency and yield. This process is initiated by the oxygenase activity of RuBisCO, which produces the toxic compound glycolate. The natural photorespiratory pathway to recycle this compound is complex and energy-intensive, spanning multiple cellular compartments and resulting in the loss of fixed carbon and nitrogen.[1][2][3] To address this limitation, synthetic metabolic pathways have been engineered to metabolize this compound more efficiently within the chloroplast, thereby boosting photosynthetic productivity.[1][3][4]
This document provides detailed application notes and experimental protocols for the engineering of synthetic this compound metabolic pathways in Nicotiana tabacum (tobacco), a model organism for plant biotechnology. The protocols are based on successful research that has demonstrated a significant increase in biomass and photosynthetic quantum yield in transgenic tobacco lines.[1][2][4]
Data Presentation
The following tables summarize the quantitative data from studies on transgenic tobacco lines expressing synthetic this compound metabolic pathways.
Table 1: Biomass Increase in Transgenic Tobacco Lines
| Pathway | RNAi of PLGG1 | Biomass Increase (%) | Reference |
| AP1 | - | ~13 | [1] |
| AP2 | - | No significant benefit | [1] |
| AP3 | No | 18 | [1] |
| AP3 | Yes | 24 | [1] |
Table 2: Photosynthetic Efficiency and Metabolite Levels in AP3 Transgenic Tobacco
| Parameter | Genotype | Change | Reference |
| Photosynthetic Quantum Yield | AP3 | +20% | [1] |
| Glyoxylate (B1226380) Concentration | AP3 | Increased | [1] |
| Pyruvate Concentration | AP3 | Increased | [1] |
Experimental Protocols
Protocol 1: Construction of Synthetic this compound Pathway Plasmids
This protocol describes the creation of the genetic constructs for the three alternative photorespiratory (AP) pathways.
1. Gene Sources:
-
AP1 (E. coli this compound oxidation pathway): Five genes encoding this compound dehydrogenase, glyoxylate carboligase, and tartronic semialdehyde reductase from Escherichia coli.[1][3]
-
AP2 (Plant/E. coli hybrid pathway): Genes encoding this compound oxidase and malate (B86768) synthase from plants, and catalase from E. coli.[1][3]
-
AP3 (Algal/Plant hybrid pathway): Genes encoding this compound dehydrogenase from Chlamydomonas reinhardtii and malate synthase from Cucurbita maxima.[1][3]
2. Plasmid Backbone:
-
Utilize a binary vector suitable for Agrobacterium tumefaciens-mediated plant transformation (e.g., pCAMBIA series).
3. Construct Design:
-
For each pathway, assemble the respective genes into a single T-DNA region.
-
To ensure expression in the chloroplast, each coding sequence should be preceded by a chloroplast transit peptide sequence.
-
Employ strong, constitutive promoters for robust gene expression (e.g., Cauliflower Mosaic Virus 35S promoter).
-
For constructs including RNA interference (RNAi), introduce a hairpin construct targeting the native chloroplast this compound/glycerate transporter, PLGG1.[3]
Protocol 2: Agrobacterium-mediated Transformation of Tobacco
This protocol outlines the transformation of tobacco leaf discs.
1. Preparation of Agrobacterium:
-
Introduce the synthetic pathway plasmids into a suitable Agrobacterium tumefaciens strain (e.g., LBA4404).
-
Culture the transformed Agrobacterium in a liquid medium containing appropriate antibiotics to an OD600 of 0.5-0.8.
2. Explant Preparation:
-
Excise 0.6-0.8 cm squares from sterile, young, fully expanded tobacco leaves.
3. Co-cultivation:
-
Immerse the leaf discs in the Agrobacterium suspension for 30 minutes with gentle shaking.
-
Blot the explants on sterile filter paper to remove excess bacteria.
-
Place the leaf discs on a co-cultivation medium.
-
Incubate in the dark for 2-3 days at 25°C.
4. Selection and Regeneration:
-
Transfer the leaf discs to a selection medium containing an appropriate selective agent (e.g., kanamycin (B1662678) or hygromycin) and a bacteriostatic agent (e.g., timentin or carbenicillin).
-
Subculture the explants every 2-3 weeks.
-
Once shoots have developed, transfer them to a rooting medium.
-
Acclimatize the rooted plantlets and transfer them to soil.
Protocol 3: Analysis of Transgene Expression
1. Quantitative Real-Time PCR (qRT-PCR):
-
Isolate total RNA from the leaves of transgenic and wild-type tobacco plants.
-
Synthesize cDNA using a reverse transcriptase kit.
-
Perform qRT-PCR using primers specific to the transgenes and a stable reference gene (e.g., EF-1α or L25) for normalization.
-
Calculate the relative expression levels using the ΔΔCt method.
2. Immunoblotting:
-
Isolate total protein or chloroplast-enriched fractions from leaf tissue.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Probe the membrane with primary antibodies specific to the engineered enzymes.
-
Use a suitable secondary antibody conjugated to an enzyme (e.g., HRP) for detection.
-
Visualize the protein bands using a chemiluminescent substrate.
Protocol 4: Metabolite Analysis by GC-MS
This protocol details the analysis of photorespiratory intermediates.
1. Sample Collection and Extraction:
-
Harvest leaf tissue from transgenic and wild-type plants and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Grind the frozen tissue to a fine powder.
-
Extract metabolites using a methanol/chloroform/water solvent system.
2. Derivatization:
-
Dry the polar phase of the extract.
-
Derivatize the samples in two steps:
-
Methoxyamination to protect carbonyl groups.
-
Trimethylsilylation to derivatize hydroxyl and amino groups.
-
3. GC-MS Analysis:
-
Inject the derivatized samples into a gas chromatograph coupled to a mass spectrometer.
-
Separate the metabolites on a suitable capillary column.
-
Identify and quantify the metabolites based on their retention times and mass spectra by comparing them to authentic standards.
-
Key metabolites to quantify include this compound, glyoxylate, glycine, serine, and pyruvate.[1]
Visualizations
Caption: The native photorespiratory pathway in C3 plants.
Caption: Three engineered synthetic this compound metabolic pathways.
Caption: Experimental workflow for engineering and analyzing transgenic tobacco.
References
- 1. Tobacco Leaf Disc Transformation Method [science.umd.edu]
- 2. Synthetic this compound metabolism pathways stimulate crop growth and productivity in the field - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic this compound metabolism pathways stimulate crop growth and productivity in the field - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Leaf Disk Transformation Using Agrobacterium tumefaciens-Expression of Heterologous Genes in Tobacco | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Glycolate Dehydrogenase Activity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycolate dehydrogenase (EC 1.1.99.14) is a key enzyme in glyoxylate (B1226380) and dicarboxylate metabolism.[1] It catalyzes the oxidation of this compound to glyoxylate, playing a crucial role in the photorespiratory pathway in many organisms, including plants and algae.[2][3][4] In this pathway, the enzyme is involved in salvaging the carbon lost during the oxygenase activity of RuBisCO.[3][4] Unlike this compound oxidase, which is found in the peroxisomes of higher plants and uses oxygen as an electron acceptor, this compound dehydrogenase is typically located in the mitochondria and utilizes other organic co-factors.[2][3] The accurate determination of this compound dehydrogenase activity is essential for studying photorespiration, metabolic engineering, and for the screening of potential inhibitors or modulators relevant to drug development and agricultural biotechnology.
This document provides detailed protocols for a spectrophotometric assay to determine this compound dehydrogenase activity, presents key kinetic data, and illustrates the relevant metabolic pathway and experimental workflow.
Data Presentation
Table 1: Kinetic Parameters of this compound Dehydrogenase
| Parameter | Value | Organism/Conditions | Reference |
| Apparent KM for this compound | ~3.5 x 10⁻² mM | Arabidopsis thaliana | [2] |
| Apparent KM for Glyoxylate | ~4 x 10⁻¹ mM | Arabidopsis thaliana | [2] |
| Optimal pH for this compound Oxidation | 8.0 - 8.5 | Arabidopsis thaliana | [2] |
Signaling Pathway
The following diagram illustrates the central role of this compound dehydrogenase in the photorespiratory pathway, specifically highlighting its function in the mitochondrion.
Caption: Role of this compound Dehydrogenase in Photorespiration.
Experimental Protocols
Principle of the Assay
This protocol describes a spectrophotometric assay to determine this compound dehydrogenase activity by measuring the formation of glyoxylate phenylhydrazone. The enzyme catalyzes the oxidation of this compound to glyoxylate. The product, glyoxylate, then reacts with phenylhydrazine (B124118) to form glyoxylate phenylhydrazone, which can be quantified by measuring the increase in absorbance at 324 nm.[2]
Materials and Reagents
-
Potassium Phosphate Buffer: 1.0 M, pH 8.0
-
Potassium this compound: 1.0 M stock solution
-
2,6-Dichlorophenolindophenol (DCIP): 2 mM stock solution
-
Phenazine Methosulfate (PMS): 1% (w/v) solution
-
Phenylhydrazine Hydrochloride: 0.1 M solution
-
Hydrochloric Acid (HCl): 12 M
-
Enzyme Extract: Cell or tissue extract containing this compound dehydrogenase
-
Spectrophotometer and cuvettes
Preparation of Reagents
-
100 mM Potassium Phosphate Buffer (pH 8.0): Dilute the 1.0 M stock solution to a final concentration of 100 mM with deionized water. Adjust the pH to 8.0 if necessary.
-
100 mM Potassium this compound: Dilute the 1.0 M stock solution to a final concentration of 100 mM with deionized water.
-
Phenylhydrazine-HCl Solution (0.1 M): Prepare fresh before use.
-
Enzyme Extract: Prepare the cell or tissue extract according to standard laboratory procedures. The protein concentration of the extract should be determined using a standard method like the Bradford assay.
Assay Procedure
The following workflow diagram outlines the key steps of the experimental protocol.
Caption: this compound Dehydrogenase Activity Assay Workflow.
Detailed Steps:
-
Prepare the reaction mixture in a microcentrifuge tube or cuvette. For a final volume of 2.4 mL, add the following components:
-
100 µmol Potassium Phosphate (pH 8.0)
-
0.2 µmol DCIP
-
0.1 mL of 1% (w/v) PMS
-
Add deionized water to bring the volume to 2.3 mL.
-
-
Add the enzyme extract (e.g., containing 100 µg of protein) to the reaction mixture.[2]
-
Pre-incubate the mixture for a few minutes to reach the desired temperature (e.g., 25°C or 37°C).
-
Initiate the reaction by adding 10 µmol of potassium this compound.
-
Incubate the reaction for a defined period (e.g., 10, 20, 30 minutes). For kinetic studies, multiple time points are recommended.
-
At each time point, terminate an individual assay by adding 0.1 mL of 12 M HCl.[2]
-
After stopping the reaction, let the mixture stand for 10 minutes.[2]
-
Add 0.5 mL of 0.1 M phenylhydrazine-HCl to the terminated reaction.[2]
-
Allow the mixture to stand for an additional 10 minutes for the color to develop.[2]
-
Measure the absorbance of the resulting glyoxylate phenylhydrazone at 324 nm using a spectrophotometer.[2]
-
A blank reaction should be prepared by substituting the enzyme extract with the extraction buffer.
Calculation of Enzyme Activity
The activity of this compound dehydrogenase is calculated based on the rate of formation of glyoxylate phenylhydrazone. The molar extinction coefficient of glyoxylate phenylhydrazone at 324 nm is required for this calculation.
The enzyme activity can be expressed in units per milligram of protein (U/mg), where one unit (U) is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified assay conditions.
Formula:
Activity (µmol/min/mg) = (ΔA₃₂₄ / min * Total Assay Volume) / (ε * Path Length * Protein amount in mg)
Where:
-
ΔA₃₂₄ / min: The change in absorbance at 324 nm per minute.
-
Total Assay Volume: The final volume of the assay mixture in mL.
-
ε: The molar extinction coefficient of glyoxylate phenylhydrazone at 324 nm (in M⁻¹cm⁻¹).
-
Path Length: The path length of the cuvette (typically 1 cm).
-
Protein amount in mg: The amount of protein from the enzyme extract used in the assay.
Alternative Assay Method
An alternative continuous spectrophotometric assay involves monitoring the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCIP), at 600 nm.[5] In this method, the decrease in absorbance at 600 nm is proportional to the rate of this compound oxidation. This method is suitable for continuous monitoring of the enzyme activity.
Table 2: Components for DCIP-based Assay
| Reagent | Final Concentration |
| Tris-HCl Buffer (pH 8.0) | 0.1 M |
| Potassium this compound | 10 mM |
| DCIP | 0.05 mM |
| PMS | 0.1 mM |
| Enzyme Extract | Variable |
This method offers a direct and continuous measurement of enzyme activity, which can be advantageous for kinetic studies. The activity is calculated using the molar extinction coefficient of DCIP (ε₆₀₀ = 22,000 M⁻¹cm⁻¹).[5]
References
In Vitro Transport Assay for Plastidic Glycolate Transporters: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plastidic glycolate/glycerate transporters, such as PLGG1, are integral membrane proteins located in the inner chloroplast envelope. They play a crucial role in photorespiration, a metabolic pathway that recycles toxic byproducts of photosynthesis. These transporters facilitate the exchange of this compound, produced within the chloroplast, for glycerate from the cytosol. Understanding the kinetics and inhibition of these transporters is vital for agricultural research and the development of herbicides or plant growth regulators. This document provides detailed application notes and protocols for conducting in vitro transport assays of plastidic this compound transporters using a proteoliposome system.
The in vitro reconstitution of these transporters into artificial lipid bilayers (proteoliposomes) offers a controlled environment to study their transport activity, substrate specificity, and response to inhibitors, free from the complexities of the cellular environment. The most common method to assess transport activity in this system is the counterflow or counter-exchange assay, where the uptake of a radiolabeled substrate from the external medium is driven by a high concentration of a non-labeled substrate pre-loaded inside the proteoliposomes.
Data Presentation
Table 1: Kinetic Parameters of PLGG1
| Substrate | Km (Michaelis Constant) | Vmax (Maximum Velocity) |
| This compound | Not yet determined in heterologous systems | Not yet determined |
| Glycerate | Not yet determined in heterologous systems | Not yet determined |
Note: While Michaelis-Menten-type saturation kinetics have been observed for PLGG1, specific Km and Vmax values from in vitro assays with the heterologously expressed and purified protein are not yet available in published literature. The high rate of substrate diffusion in artificial membranes has posed challenges for precise kinetic characterization.[1]
Table 2: Inhibition of PLGG1-mediated [14C]Glycerate Uptake
| Inhibitor (Unlabeled Substrate) | Concentration | % Inhibition |
| This compound | 20 mM (internal) | Drives active transport (counter-exchange) |
| D-Glycerate | Increasing external concentrations | Concentration-dependent inhibition of active transport |
This table summarizes the principle of the counter-exchange assay and competitive inhibition. Specific IC50 or Ki values for various inhibitors are yet to be determined.
Experimental Protocols
I. Expression and Purification of Plastidic this compound Transporters
The successful in vitro transport assay begins with the production of a sufficient quantity of pure, functional transporter protein.
Protocol 1: Heterologous Expression and Purification of PLGG1
-
Gene Cloning and Expression Vector:
-
Synthesize the coding sequence of the plastidic this compound transporter (e.g., Arabidopsis thaliana PLGG1, At1g32080) with a suitable affinity tag (e.g., C-terminal His6-tag) for purification.
-
Clone the tagged gene into an appropriate expression vector for a chosen expression system (e.g., pET vector for E. coli, pPICZ for Pichia pastoris, or a cell-free wheat germ expression system).
-
-
Protein Expression:
-
E. coli System: Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3) pLysS). Grow the cells at 37°C to an OD600 of 0.6-0.8. Induce protein expression with IPTG (e.g., 0.5-1 mM) and continue cultivation at a lower temperature (e.g., 18-25°C) for several hours or overnight to enhance proper folding.
-
Cell-Free System: Utilize a commercial wheat germ cell-free expression kit according to the manufacturer's instructions. This method can be advantageous for membrane proteins as it bypasses the need for cellular expression and membrane extraction.[2]
-
-
Membrane Preparation (for cellular expression systems):
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 1 mM PMSF, and DNase I).
-
Lyse the cells using a French press or sonication.
-
Remove unbroken cells and debris by low-speed centrifugation.
-
Isolate the membrane fraction by ultracentrifugation of the supernatant (e.g., at 100,000 x g for 1 hour).
-
-
Solubilization of the Transporter:
-
Resuspend the membrane pellet in a solubilization buffer containing a mild detergent (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 1% n-dodecyl-β-D-maltoside (DDM)).
-
Incubate with gentle agitation for 1-2 hours at 4°C.
-
Remove insoluble material by ultracentrifugation.
-
-
Affinity Purification:
-
Incubate the solubilized protein fraction with a pre-equilibrated Ni-NTA resin for 1-2 hours at 4°C.
-
Wash the resin with a wash buffer containing a lower concentration of imidazole (B134444) (e.g., 20-40 mM) and a reduced detergent concentration (e.g., 0.05% DDM) to remove non-specifically bound proteins.
-
Elute the purified transporter with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
-
Quality Control:
-
Assess the purity and size of the eluted protein by SDS-PAGE and Coomassie blue staining or Western blotting.
-
Determine the protein concentration using a suitable method (e.g., BCA assay).
-
II. Reconstitution of the Transporter into Proteoliposomes
This step involves incorporating the purified transporter into artificial lipid vesicles.
Protocol 2: Preparation of Proteoliposomes by Detergent Removal
-
Liposome (B1194612) Preparation:
-
Prepare a lipid mixture of E. coli polar lipids or a defined mixture of phospholipids (B1166683) (e.g., 3:1 ratio of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine (B1235465) (POPE) to 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (POPG)) in a glass vial.
-
Dry the lipids to a thin film under a stream of nitrogen gas, followed by vacuum desiccation for at least 1 hour.
-
Hydrate the lipid film in the Internal Buffer (see below) to a final lipid concentration of 10-20 mg/mL by vortexing.
-
Form unilamellar vesicles by sonication or extrusion through polycarbonate filters (e.g., 100-200 nm pore size).
-
-
Reconstitution Mixture:
-
In a microcentrifuge tube, mix the purified transporter protein with the prepared liposomes at a specific protein-to-lipid ratio (e.g., 1:50 to 1:200, w/w).
-
Add a small amount of detergent (e.g., Triton X-100 or DDM) to destabilize the liposomes and facilitate protein insertion. The final detergent concentration should be just enough to saturate the liposomes without complete solubilization.
-
-
Detergent Removal:
-
Remove the detergent to allow the formation of sealed proteoliposomes with the incorporated transporter. This can be achieved by:
-
Adsorption: Add detergent-adsorbing beads (e.g., Bio-Beads SM-2) to the reconstitution mixture and incubate with gentle agitation at 4°C for several hours, with bead changes.
-
Dialysis: Dialyze the mixture against a large volume of detergent-free Internal Buffer for 24-48 hours at 4°C, with several buffer changes.
-
-
-
Proteoliposome Harvesting and Internal Substrate Loading:
-
The proteoliposomes can be loaded with the counter-exchange substrate (e.g., 20 mM this compound) by including it in the Internal Buffer during liposome preparation and reconstitution.
-
Harvest the proteoliposomes by ultracentrifugation (e.g., 150,000 x g for 1 hour).
-
Resuspend the proteoliposome pellet in the External Buffer (see below) to remove any external, non-incorporated substrate. Repeat this washing step.
-
Finally, resuspend the proteoliposomes in the External Buffer at a desired concentration (e.g., 10-20 mg lipid/mL).
-
III. In Vitro Transport Assay
This protocol describes a counter-exchange assay to measure the uptake of a radiolabeled substrate.
Protocol 3: Counter-Exchange Transport Assay
-
Internal Buffer (for proteoliposome preparation): 20 mM HEPES-KOH pH 7.6, 100 mM KCl, 20 mM this compound (or other counter-exchange substrate).
-
External Buffer (for assay): 20 mM HEPES-KOH pH 7.6, 100 mM KCl.
-
Stop Solution: Ice-cold External Buffer.
-
Assay Initiation:
-
Pre-warm an aliquot of the proteoliposome suspension (pre-loaded with the internal substrate) to the desired assay temperature (e.g., 25°C).
-
Initiate the transport reaction by adding the radiolabeled substrate (e.g., [14C]this compound or [14C]glycerate) to the proteoliposome suspension to a final concentration of, for example, 50 µM. Mix rapidly.
-
-
Time Course Measurement:
-
At specific time points (e.g., 0, 30, 60, 120, 300 seconds), take a defined volume of the reaction mixture (e.g., 50 µL) and immediately stop the transport.
-
-
Stopping the Transport and Separation:
-
To stop the reaction, rapidly dilute the aliquot into a large volume of ice-cold Stop Solution .
-
Immediately filter the diluted suspension through a membrane filter (e.g., 0.22 µm nitrocellulose) under vacuum to separate the proteoliposomes from the external medium containing the unincorporated radiolabeled substrate.
-
Quickly wash the filter with additional ice-cold Stop Solution to remove any remaining external radioactivity.
-
-
Quantification:
-
Place the filter in a scintillation vial, add scintillation cocktail, and measure the retained radioactivity using a liquid scintillation counter.
-
-
Controls:
-
Protein-free liposomes: Perform the assay with liposomes prepared without the transporter to measure the background level of substrate diffusion.
-
No internal substrate: Prepare proteoliposomes with the Internal Buffer lacking the counter-exchange substrate to demonstrate that uptake is dependent on the internal substrate.
-
-
Data Analysis:
-
Subtract the background radioactivity measured for protein-free liposomes from the values obtained for proteoliposomes at each time point.
-
Plot the specific uptake of the radiolabeled substrate (in nmol/mg protein) against time.
-
For kinetic analysis, perform the assay at various external substrate concentrations and determine the initial rates of transport. Fit the data to the Michaelis-Menten equation to estimate Km and Vmax.
-
For inhibition studies, perform the assay at a fixed concentration of the radiolabeled substrate in the presence of varying concentrations of a potential inhibitor. Calculate the % inhibition and determine the IC50 or Ki value.
-
Visualizations
Photorespiratory Pathway and PLGG1 Function
Caption: Role of PLGG1 in the photorespiratory pathway.
Experimental Workflow for In Vitro Transport Assay
References
Application Notes and Protocols for Genetic Manipulation of the Glycolate Pathway in E. coli
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glycolate is a valuable C2 platform chemical with broad applications in the cosmetic, pharmaceutical, and polymer industries. Microbial production of this compound offers a sustainable alternative to traditional chemical synthesis. Escherichia coli is a preferred host for this compound production due to its rapid growth, well-characterized genetics, and the availability of advanced genetic engineering tools[1][2]. This document provides a detailed overview of the genetic manipulation strategies for enhancing this compound production in E. coli, along with comprehensive experimental protocols.
The native this compound pathway in E. coli is part of the glyoxylate (B1226380) shunt, a metabolic route that allows the use of two-carbon compounds as carbon sources. Genetic engineering efforts focus on redirecting carbon flux from central metabolism, primarily the tricarboxylic acid (TCA) cycle, towards the glyoxylate shunt and subsequent conversion of glyoxylate to this compound.
Metabolic Engineering Strategies
Several key strategies have been employed to engineer the this compound pathway in E. coli for enhanced production:
-
Overexpression of Key Enzymes: Increasing the expression of enzymes in the this compound biosynthesis pathway is a primary strategy. Key targets for overexpression include:
-
Isocitrate Lyase (aceA): Catalyzes the cleavage of isocitrate to glyoxylate and succinate, a key step in the glyoxylate shunt[1][3].
-
Glyoxylate Reductase (ycdW): Reduces glyoxylate to this compound, the final step in the production pathway[1][3].
-
Citrate Synthase (gltA): Condenses acetyl-CoA and oxaloacetate to form citrate, the entry point into the TCA cycle and subsequently the glyoxylate shunt[1][2].
-
Isocitrate Dehydrogenase Kinase/Phosphatase (aceK): Inactivates isocitrate dehydrogenase, thereby directing more isocitrate into the glyoxylate shunt[1][2].
-
-
Deletion of Competing Pathways: To maximize the carbon flux towards this compound, competing metabolic pathways that consume intermediates are often deleted. Common gene knockout targets include:
-
Isocitrate Dehydrogenase (icd): Deletion of the gene encoding this enzyme prevents the conversion of isocitrate to α-ketoglutarate, forcing the carbon flux through the glyoxylate shunt[3].
-
Malate Synthase A (aceB) and G (glcB): These enzymes convert glyoxylate and acetyl-CoA to malate, thus competing for the glyoxylate precursor[4].
-
Glyoxylate Carboligase (gcl): This enzyme converts glyoxylate to tartronate (B1221331) semialdehyde, representing another competing pathway[4].
-
Acetate (B1210297) Production Pathways: Genes involved in acetate formation are often deleted to prevent the loss of acetyl-CoA and reduce the accumulation of inhibitory byproducts[5].
-
-
Cofactor Engineering: The conversion of glyoxylate to this compound by glyoxylate reductase (YcdW) is NADPH-dependent, while glycolysis primarily produces NADH. This cofactor imbalance can limit this compound production. Strategies to address this include:
-
Promoter Engineering: Fine-tuning the expression levels of pathway enzymes is crucial to balance metabolic flux and avoid the accumulation of toxic intermediates. This can be achieved by:
Data Presentation
The following tables summarize the quantitative data on this compound production in various engineered E. coli strains.
Table 1: this compound Production from Glucose in Engineered E. coli
| Strain | Relevant Genotype | Titer (g/L) | Yield (g/g glucose) | Cultivation Condition | Reference |
| Engineered E. coli | Overexpression of aceA, ycdW; deletion of icd, sthA; integration of gapC | 41 | 0.46 (1.87 mol/mol) | Fed-batch fermentation | [3] |
| AG0956 | Overexpression of aceA, ycdW | 52.2 | 0.45 (theoretical yield) | Fed-batch fermentation | [1] |
| Mgly434 | Overexpression of aceA, aceK, ycdW, gltA | 65.5 | 0.765 (90% theoretical yield) | Fed-batch fermentation | [1] |
| Mgly4T1562 | Overexpression of ycdW, aceA, aceK under synthetic promoter | 15.53 | Not specified | Fed-batch fermentation | [1][2] |
| Mgly6-H1 | Optimized expression of this compound pathway genes using PUTRs | 40.9 | 0.66 (78.2% theoretical yield) | Fed-batch fermentation | [6] |
Table 2: this compound Production from Other Carbon Sources in Engineered E. coli
| Strain | Carbon Source | Titer (g/L) | Yield (g/g substrate) | Cultivation Condition | Reference |
| Engineered E. coli | Ethylene Glycol | 10.4 | 0.8 | Fed-batch bioreactor | [7][8] |
| Engineered E. coli | D-xylose | 11.7 (Ethylene Glycol) | Not specified | Not specified | [9] |
Visualizations
References
- 1. ericklein.camden.rutgers.edu [ericklein.camden.rutgers.edu]
- 2. qb3.berkeley.edu [qb3.berkeley.edu]
- 3. Gibson assembly | protocols [lowepowerlab.ucdavis.edu]
- 4. researchgate.net [researchgate.net]
- 5. addgene.org [addgene.org]
- 6. researchgate.net [researchgate.net]
- 7. ProtocolsP1Transduction < Lab < TWiki [barricklab.org]
- 8. ncifrederick.cancer.gov [ncifrederick.cancer.gov]
- 9. par.nsf.gov [par.nsf.gov]
Application Notes and Protocols for Utilizing Glycolate as a Carbon Source for Bacterial Growth
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for studying the utilization of glycolate as a carbon source for bacterial growth. This document includes detailed protocols for key experiments, a summary of relevant quantitative data, and visualizations of the primary metabolic and regulatory pathways involved.
Introduction
This compound, a simple two-carbon molecule, is a significant carbon source for many bacteria, particularly in environments rich in photosynthetic organisms like marine ecosystems.[1] Understanding the metabolic pathways and regulatory networks that bacteria employ to assimilate this compound is crucial for various fields, including microbial ecology, metabolic engineering, and the development of novel antimicrobial strategies. Bacteria primarily utilize two pathways for this compound metabolism: the glycerate pathway and the more carbon-efficient β-hydroxyaspartate cycle (BHAC).[2] The regulation of these pathways is tightly controlled at the transcriptional level, allowing bacteria to adapt to fluctuating environmental conditions.[3][4][5]
Data Presentation
Bacterial Growth Rates on Various Carbon Sources
The specific growth rate (µ) is a critical parameter for quantifying bacterial fitness on a given substrate. Below is a comparison of growth rates for different bacterial species on this compound and other common carbon sources.
| Bacterium | Carbon Source | Specific Growth Rate (µ, h⁻¹) | Reference |
| Paracoccus denitrificans | This compound | 0.51 | [6] |
| Glyoxylate (B1226380) | 0.28 | [6] | |
| Pyruvate | 0.45 | [6] | |
| Glucose | 0.38 | [6] | |
| Moorella sp. HUC22-1 | L-Malate | 0.072 | [2] |
| Escherichia coli | This compound | 0.21 | [3] |
| Glucose | 1.26 | [3] | |
| Synechocystis sp. PCC 6803 (Wild Type) | 5% CO₂ | 0.072 | [7] |
| Air (Low CO₂) | 0.021 | [7] |
Enzyme Kinetics of Key this compound Metabolism Enzymes
The efficiency of this compound metabolism is dependent on the kinetic properties of its key enzymes. The following table summarizes the Michaelis-Menten constants (Kₘ) and maximum reaction velocities (Vₘₐₓ) or catalytic efficiencies (kcat/Kₘ) for this compound oxidase and malate (B86768) synthase G from various organisms.
| Enzyme | Organism | Substrate | Kₘ (µM) | Vₘₐₓ or kcat | kcat/Kₘ (mM⁻¹s⁻¹) | Reference |
| This compound Oxidase | Human | This compound | 141 ± 16 | 4.1 ± 0.1 s⁻¹ | 29 ± 3 | [8] |
| Human | Glyoxylate | 2200 ± 360 | 0.7 ± 0.1 s⁻¹ | 0.32 ± 0.05 | [8] | |
| Cyanophora paradoxa | This compound | - | - | - | [9] | |
| Spirogyra pratensis | This compound | - | - | - | [9] | |
| Malate Synthase G | Pseudomonas aeruginosa | Acetyl-CoA | 0.2 mM (fixed glyoxylate) | - | - | [10] |
| Pseudomonas aeruginosa | Glyoxylate | 0.2 mM (fixed Acetyl-CoA) | - | - | [10] | |
| Mycobacterium tuberculosis | Acetyl-CoA | - | - | - | [11] | |
| Mycobacterium tuberculosis | Glyoxylate | - | - | - | [11] |
Experimental Protocols
Protocol 1: Bacterial Growth Curve Analysis with this compound as the Sole Carbon Source
This protocol details the procedure for determining the growth characteristics of a bacterial strain using this compound as the exclusive carbon source.
Materials:
-
Bacterial strain of interest
-
M9 minimal medium (or other appropriate minimal medium)
-
Sterile glycolic acid solution (sodium salt, pH adjusted to 7.0)
-
Sterile control carbon source solution (e.g., glucose)
-
Sterile water
-
Spectrophotometer
-
Incubator shaker
-
Sterile culture flasks and tubes
-
Micropipettes and sterile tips
Procedure:
-
Prepare Pre-culture: Inoculate a single colony of the bacterial strain into a tube containing a rich medium (e.g., LB broth) and incubate overnight at the optimal temperature with shaking.
-
Prepare Experimental Cultures:
-
Prepare M9 minimal medium according to the standard protocol.
-
Aseptically add the sterile this compound solution to a final concentration of 20-50 mM.
-
Prepare a control culture with an equimolar concentration of the control carbon source (e.g., glucose).
-
Prepare a negative control culture with no added carbon source.
-
-
Inoculation:
-
Harvest the overnight pre-culture by centrifugation, wash the cell pellet twice with sterile M9 salts solution (to remove any residual rich medium), and resuspend in M9 salts.
-
Inoculate the experimental and control flasks with the washed cells to an initial optical density at 600 nm (OD₆₀₀) of 0.05-0.1.
-
-
Incubation and Monitoring:
-
Incubate the flasks at the optimal temperature with shaking (e.g., 37°C at 200 rpm).
-
At regular time intervals (e.g., every 1-2 hours), aseptically remove an aliquot from each flask and measure the OD₆₀₀ using a spectrophotometer.
-
-
Data Analysis:
-
Plot the OD₆₀₀ values against time on a semi-logarithmic scale.
-
Determine the specific growth rate (µ) from the slope of the linear portion (exponential phase) of the curve using the formula: µ = (ln(OD₂) - ln(OD₁)) / (t₂ - t₁).
-
Caption: Experimental workflow for bacterial growth curve analysis.
Protocol 2: this compound Oxidase Enzyme Activity Assay
This protocol measures the activity of this compound oxidase by monitoring the formation of glyoxylate, which reacts with phenylhydrazine (B124118) to form a colored product.
Materials:
-
Bacterial cell lysate
-
Potassium phosphate (B84403) buffer (100 mM, pH 8.3)
-
Glycolic acid solution (40 mM)
-
Phenylhydrazine HCl solution (100 mM, freshly prepared)
-
L-Cysteine HCl solution (100 mM, freshly prepared)
-
Flavin mononucleotide (FMN) solution (5 mM)
-
Bovine serum albumin (BSA)
-
Spectrophotometer capable of measuring absorbance at 324 nm
Procedure:
-
Prepare Reagents: Prepare all solutions in deionized water and adjust the pH as indicated. The phenylhydrazine and L-cysteine solutions should be freshly prepared.
-
Prepare Reaction Mixture: In a cuvette, combine the following reagents in the specified order:
-
Potassium phosphate buffer
-
Glycolic acid solution
-
L-Cysteine HCl solution
-
Phenylhydrazine HCl solution
-
FMN solution
-
-
Equilibrate and Initiate Reaction:
-
Equilibrate the reaction mixture to 25°C.
-
Initiate the reaction by adding the bacterial cell lysate.
-
-
Measure Absorbance: Immediately monitor the increase in absorbance at 324 nm for approximately 15 minutes.
-
Calculate Activity:
-
Determine the rate of change in absorbance per minute (ΔA₃₂₄/min) from the linear portion of the curve.
-
Calculate the enzyme activity using the molar extinction coefficient of the glyoxylate phenylhydrazone product. One unit of activity is defined as the amount of enzyme that produces 1.0 µmole of glyoxylate from this compound per minute at pH 8.3 at 25°C.
-
Protocol 3: Malate Synthase G Enzyme Activity Assay
This protocol measures the activity of malate synthase G by quantifying the release of Coenzyme A (CoA) using 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).[10]
Materials:
-
Bacterial cell lysate
-
Imidazole buffer (50 mM, pH 8.0)
-
Magnesium chloride (MgCl₂) solution (100 mM)
-
Acetyl-CoA solution (2.5 mM)
-
Glyoxylic acid solution (10 mM)
-
DTNB solution
-
Spectrophotometer capable of measuring absorbance at 412 nm
Procedure:
-
Prepare Reagents: Prepare all solutions in deionized water and adjust the pH as indicated.
-
Prepare Reaction Mixture: In a cuvette, combine the following reagents:
-
Imidazole buffer
-
MgCl₂ solution
-
Acetyl-CoA solution
-
Glyoxylic acid solution
-
DTNB solution
-
-
Equilibrate and Initiate Reaction:
-
Equilibrate the reaction mixture to 30°C.
-
Monitor the baseline absorbance at 412 nm until it is constant.
-
Initiate the reaction by adding the bacterial cell lysate.
-
-
Measure Absorbance: Immediately record the increase in absorbance at 412 nm for approximately 5 minutes.
-
Calculate Activity:
-
Determine the rate of change in absorbance per minute (ΔA₄₁₂/min) from the linear portion of the curve.
-
Calculate the enzyme activity using the molar extinction coefficient of the product of the reaction between CoA and DTNB. One unit of activity is defined as the amount of enzyme that catalyzes the cleavage of 1.0 µmole of acetyl-CoA per minute at pH 8.0 at 30°C.
-
Protocol 4: RNA-Seq Analysis of Bacteria Grown on this compound
This protocol outlines the steps for performing RNA sequencing (RNA-seq) to identify differentially expressed genes in bacteria grown on this compound compared to a control carbon source.
Materials:
-
Bacterial cultures grown on this compound and a control carbon source (see Protocol 1)
-
RNA extraction kit suitable for bacteria
-
DNase I
-
Ribosomal RNA (rRNA) depletion kit
-
RNA-seq library preparation kit
-
Next-generation sequencing (NGS) platform
-
Bioinformatics software for data analysis
Procedure:
-
Cell Harvesting and RNA Extraction:
-
Grow bacterial cultures in minimal medium with either this compound or a control carbon source to the mid-exponential phase.
-
Harvest the cells by centrifugation.
-
Extract total RNA using a commercial kit, following the manufacturer's instructions.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
-
RNA Quality Control: Assess the quality and quantity of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).
-
rRNA Depletion and Library Preparation:
-
Deplete the ribosomal RNA (rRNA) from the total RNA samples, as rRNA can constitute a large proportion of the total RNA in bacteria.
-
Prepare RNA-seq libraries from the rRNA-depleted RNA using a commercial kit. This typically involves RNA fragmentation, cDNA synthesis, adapter ligation, and PCR amplification.
-
-
Sequencing: Sequence the prepared libraries on an NGS platform (e.g., Illumina).
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Read Mapping: Align the high-quality reads to the bacterial reference genome using a splice-aware aligner like STAR.
-
Gene Expression Quantification: Count the number of reads mapping to each gene using tools like HTSeq-count.
-
Differential Expression Analysis: Identify differentially expressed genes between the this compound and control conditions using software packages like DESeq2 or edgeR.
-
Functional Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG) on the differentially expressed genes to identify the biological processes and pathways affected by growth on this compound.
-
Signaling Pathways and Metabolic Workflows
This compound Metabolism Pathways
Bacteria primarily utilize two distinct pathways to metabolize this compound: the glycerate pathway and the β-hydroxyaspartate cycle (BHAC).
References
- 1. hrpub.org [hrpub.org]
- 2. Degradation of Glyoxylate and this compound with ATP Synthesis by a Thermophilic Anaerobic Bacterium, Moorella sp. Strain HUC22-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Growth rate of E. coli on different carbon su - Bacteria Escherichia coli - BNID 101699 [bionumbers.hms.harvard.edu]
- 4. A reduction in growth rate of Pseudomonas putida KT2442 counteracts productivity advances in medium-chain-length polyhydroxyalkanoate production from gluconate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. static.igem.wiki [static.igem.wiki]
- 6. journals.asm.org [journals.asm.org]
- 7. The Plant-Like C2 this compound Cycle and the Bacterial-Like Glycerate Pathway Cooperate in Phosphothis compound Metabolism in Cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Multiple levels of transcriptional regulation control this compound metabolism in Paracoccus denitrificans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Multiple levels of transcriptional regulation control this compound metabolism in Paracoccus denitrificans - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Screening for Inhibitors of Glycolate Oxidase
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glycolate oxidase (GO) is a peroxisomal flavoenzyme that plays a crucial role in photorespiration in plants and glyoxylate (B1226380) metabolism in animals.[1][2] The enzyme catalyzes the oxidation of this compound to glyoxylate, producing hydrogen peroxide (H₂O₂) as a byproduct.[1][2][3] In humans, GO is encoded by the HAO1 gene and is a key enzyme in the pathway of oxalate (B1200264) synthesis.[4][5] Dysregulation of this pathway can lead to an overproduction of glyoxylate, which is subsequently converted to oxalate.[4]
Elevated oxalate levels are the hallmark of Primary Hyperoxaluria Type 1 (PH1), a rare genetic disorder caused by a deficiency in the liver-specific enzyme alanine:glyoxylate aminotransferase (AGT).[6][7][8] The resulting accumulation of calcium oxalate crystals leads to recurrent kidney stones, nephrocalcinosis, and progressive renal failure.[3][8] Therefore, inhibiting this compound oxidase to reduce the production of glyoxylate is a promising substrate reduction therapy for PH1.[3][5][8] This application note provides a detailed protocol for a robust, high-throughput screening (HTS) assay designed to identify novel inhibitors of human this compound oxidase (hGO).
Assay Principle
The HTS assay quantifies this compound oxidase activity by measuring the production of hydrogen peroxide (H₂O₂), a stoichiometric product of the this compound oxidation reaction. The detection is achieved using the Amplex® Red (10-acetyl-3,7-dihydroxyphenoxazine) reagent in the presence of horseradish peroxidase (HRP).[3][7][9] In this coupled enzymatic reaction, HRP catalyzes the oxidation of the non-fluorescent Amplex® Red by H₂O₂ to form the highly fluorescent product, resorufin.[10][11] The resulting fluorescence is directly proportional to the amount of H₂O₂ produced and thus to the GO enzyme activity. Potential inhibitors will cause a decrease in the fluorescence signal.
Biochemical Pathway and Detection
The enzymatic reaction and detection method are illustrated below. This compound Oxidase catalyzes the conversion of this compound to Glyoxylate, producing Hydrogen Peroxide. Horseradish Peroxidase then uses this H₂O₂ to oxidize Amplex Red into the fluorescent compound Resorufin.
Caption: Biochemical pathway for this compound oxidase activity and its detection.
Experimental Protocols
Materials and Reagents
-
Enzyme: Recombinant Human this compound Oxidase (hGO/HAO1)
-
Substrate: Glycolic Acid (Sigma, G-1884)
-
Cofactor: Flavin Mononucleotide (FMN) (Sigma, F-2253)
-
Detection Reagents: Amplex® Red Hydrogen Peroxide/Peroxidase Assay Kit (Thermo Fisher, A22188) or individual components:
-
Amplex® Red reagent
-
Horseradish Peroxidase (HRP)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Hydrogen Peroxide (H₂O₂) for standard curve
-
-
Assay Buffer: 50 mM Sodium Phosphate, pH 7.4, 200 mM KCl, 2 mM MgCl₂
-
Plates: 384-well or 1536-well solid black, low-volume assay plates
-
Control Inhibitor: 4-carboxy-5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazole (CCPST) or other known inhibitor
-
Equipment:
-
Multichannel pipette or automated liquid handler
-
Plate reader capable of fluorescence detection (Excitation: ~540 nm, Emission: ~590 nm)
-
Plate shaker/incubator
-
Reagent Preparation
-
Assay Buffer: Prepare a 1L solution of 50 mM Sodium Phosphate, 200 mM KCl, 2 mM MgCl₂. Adjust pH to 7.4 and filter sterilize. Store at 4°C.
-
10X this compound Stock (Substrate): Prepare a 300 µM this compound solution in Assay Buffer. Store at -20°C in aliquots. Note: The final concentration in the assay will be 30 µM, which is near the Km value for hGO, providing sensitivity for competitive inhibitors.
-
10X hGO Enzyme Stock: Prepare a solution of hGO in Assay Buffer. The final concentration should be optimized to produce a robust signal within the linear range of the assay in the desired timeframe (e.g., 10-20 minutes). Include 5 µM FMN in the enzyme stock solution. Store on ice for immediate use or at -80°C for long-term storage.
-
Amplex® Red/HRP Working Solution: Prepare this solution fresh and protect it from light. According to manufacturer protocols, dissolve Amplex® Red in DMSO to make a stock solution (e.g., 10 mM). Just before use, dilute the Amplex® Red stock and HRP stock in Assay Buffer to final concentrations of 100 µM Amplex® Red and 0.2 U/mL HRP.[3]
-
Compound Plates: Prepare serial dilutions of test compounds and control inhibitor in DMSO. Transfer a small volume (e.g., 50 nL) to the assay plates using an acoustic dispenser or pin tool.
High-Throughput Screening Workflow
The following protocol is optimized for a 384-well plate format with a final assay volume of 20 µL. Volumes can be scaled for other plate formats.
Caption: Step-by-step workflow for the this compound oxidase HTS assay.
Protocol Steps:
-
Compound Plating: Dispense 50 nL of test compounds, positive control inhibitor (e.g., CCPST), and DMSO (negative control) into the appropriate wells of a 384-well plate.
-
Enzyme Addition: Add 10 µL of the hGO enzyme solution to all wells. This step initiates the pre-incubation of the enzyme with the test compounds.
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature. This allows for the binding of inhibitors to the enzyme before the substrate is introduced.
-
Reaction Initiation: Add 10 µL of a 2X working solution containing this compound (60 µM), Amplex® Red (200 µM), and HRP (0.4 U/mL) to all wells to start the reaction. The final concentrations in the 20 µL volume will be 30 µM this compound, 100 µM Amplex Red, and 0.2 U/mL HRP.
-
Incubation: Mix the plate and incubate for 15 minutes at room temperature, protected from light.
-
Fluorescence Reading: Measure the fluorescence intensity using a plate reader with excitation set to ~540 nm and emission set to ~590 nm.
Data Analysis
-
Controls:
-
Positive Control (Max Inhibition): Wells containing a high concentration of a known inhibitor (e.g., CCPST).
-
Negative Control (No Inhibition): Wells containing DMSO instead of a test compound.
-
-
Percent Inhibition Calculation: Calculate the percentage of inhibition for each test compound using the following formula: % Inhibition = (1 - (Signal_Compound - Signal_Positive) / (Signal_Negative - Signal_Positive)) * 100
-
IC₅₀ Determination: For active compounds ("hits"), perform dose-response experiments and fit the data to a four-parameter logistic equation to determine the half-maximal inhibitory concentration (IC₅₀).
-
Assay Quality Control (Z'-Factor): The Z'-factor is a statistical parameter used to evaluate the quality and robustness of an HTS assay.[12][13] It is calculated using the signals from the positive and negative controls. Z' = 1 - (3 * (SD_Negative + SD_Positive)) / |Mean_Negative - Mean_Positive| Where SD is the standard deviation and Mean is the average signal.
Data Presentation
Table 1: Known Inhibitors of this compound Oxidase
This table summarizes the potency of several compounds identified as GO inhibitors.
| Compound Name | IC₅₀ Value | Mechanism of Inhibition | Reference |
| Potassium Dichromate | 0.096 µM | Mixed Linear | [6] |
| Sodium Dichromate | 0.108 µM | Mixed Linear | [6] |
| Colistimethate Sodium | 2.3 µM | Mixed Linear | [6] |
| 4-carboxy-5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazole | 1 µM | Not specified | [15] |
| Lumasiran | N/A (siRNA) | Gene Silencing | [16] |
Table 2: Example Z'-Factor Calculation
Hypothetical data from a 384-well plate used to assess assay quality.
| Control Type | Number of Replicates (n) | Mean Fluorescence (RFU) | Standard Deviation (RFU) |
| Negative (DMSO) | 16 | 85,400 | 3,100 |
| Positive (CCPST) | 16 | 5,200 | 450 |
| Calculated Z'-Factor | 0.87 |
Interpretation: A Z'-factor of 0.87 indicates an excellent separation between the control signals and demonstrates that the assay is highly robust and well-suited for a high-throughput screening campaign.[12][13]
References
- 1. Webpapers 2001: this compound Oxidase Site [chem.uwec.edu]
- 2. proteopedia.org [proteopedia.org]
- 3. Novel Starting Points for Human this compound Oxidase Inhibitors, Revealed by Crystallography-Based Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glycolate_Oxidase [collab.its.virginia.edu]
- 5. Small Molecule-Based Enzyme Inhibitors in the Treatment of Primary Hyperoxalurias - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High throughput cell-based assay for identification of this compound oxidase inhibitors as a potential treatment for Primary Hyperoxaluria Type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Novel Starting Points for Human this compound Oxidase Inhibitors, Revealed by Crystallography-Based Fragment Screening [frontiersin.org]
- 9. Substrates for Oxidases, Including Amplex Red Kits—Section 10.5 | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. Mechanism of oxidative conversion of Amplex® Red to resorufin: pulse radiolysis and enzymatic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Amplex Red Assay for Measuring Hydrogen Peroxide Production from Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 13. assay.dev [assay.dev]
- 14. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 15. Structure of human this compound oxidase in complex with the inhibitor 4-carboxy-5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Isolating Chloroplasts for Glycolate Transport Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of glycolate transport across the chloroplast envelope is crucial for understanding photorespiration, a metabolic pathway that significantly impacts photosynthetic efficiency and crop yield.[1][2] this compound, a product of the oxygenase activity of RuBisCO, is exported from the chloroplast to the peroxisome for further metabolism.[1][3] The transport of this compound is mediated by specific transporters, such as PLGG1, a plastidic this compound/glycerate transporter.[1][2][3] To investigate the kinetics and regulation of this transport, it is essential to have methods for isolating pure, intact, and metabolically active chloroplasts.
These application notes provide detailed protocols for the isolation of chloroplasts from plant leaves, primarily spinach and Arabidopsis thaliana, which are widely used model organisms for such studies.[4] Additionally, we describe established assays for measuring this compound transport in the isolated organelles.
Methods for Chloroplast Isolation
The isolation of intact chloroplasts is a critical first step for in vitro studies of metabolic transport.[5][6] The general principle involves the gentle mechanical disruption of plant cells, followed by filtration and a series of centrifugation steps to separate chloroplasts from other cellular components.[6][7][8] Percoll density gradients are commonly employed to purify intact chloroplasts from broken ones and other organelles.[4][5][7][9]
Key Considerations for Optimal Chloroplast Yield and Integrity:
-
Plant Material: Use healthy, actively growing plants. To minimize starch accumulation, which can rupture the chloroplast envelope during centrifugation, it is recommended to keep the plants in the dark before harvesting.[5]
-
Temperature: All steps should be performed at 2-4 °C to minimize enzymatic degradation.[5]
-
Buffers: Use pre-cooled isolation buffers containing osmoticants (e.g., sorbitol) to maintain the osmotic integrity of the chloroplasts.[7]
Experimental Workflow for Chloroplast Isolation
The following diagram illustrates a typical workflow for isolating intact chloroplasts.
Caption: A generalized workflow for the isolation of intact chloroplasts from plant leaves.
Detailed Protocols
Protocol 1: Chloroplast Isolation from Spinach Leaves
This protocol is adapted from established methods and is suitable for obtaining a high yield of intact chloroplasts.[4][7][10]
Materials:
-
Fresh spinach leaves (30 g)
-
Chloroplast Isolation Buffer (CIB): 0.33 M sorbitol, 50 mM HEPES-KOH (pH 7.6), 2 mM EDTA, 1 mM MgCl₂, 1 mM MnCl₂, 0.1% (w/v) BSA.
-
Percoll solution (40% and 80% in CIB)
-
Blender or homogenizer
-
Muslin cloth or nylon mesh (100 µm)
-
Refrigerated centrifuge and tubes
Procedure:
-
Wash 30 g of spinach leaves with deionized water, remove the midribs, and cut the leaves into small pieces.[5]
-
Add 120 mL of cold CIB and homogenize with 2-4 short bursts in a blender (less than 5 seconds total).[5]
-
Filter the homogenate through several layers of muslin cloth or nylon mesh into chilled centrifuge tubes.[7][8]
-
Centrifuge the filtrate at 1,000 x g for 7 minutes at 4 °C.[8]
-
Discard the supernatant and gently resuspend the pellet in 2 mL of CIB.[8]
-
Prepare a discontinuous Percoll gradient by carefully layering 5 mL of 40% Percoll on top of 5 mL of 80% Percoll in a centrifuge tube.[5][11]
-
Carefully layer the resuspended chloroplast suspension on top of the Percoll gradient.
-
Centrifuge at 3,200 x g for 15 minutes at 4 °C.[5]
-
Intact chloroplasts will form a band at the interface of the 40% and 80% Percoll layers, while broken chloroplasts will remain in the upper band.[5][11]
-
Carefully collect the intact chloroplast band with a Pasteur pipette.
-
Wash the collected chloroplasts by resuspending them in 3 volumes of CIB and centrifuging at 1,700 x g for 6 minutes.[5]
-
Resuspend the final pellet in a minimal volume of the desired assay buffer.
Protocol 2: Miniprep of Intact Chloroplasts from Arabidopsis thaliana
This method is adapted for smaller quantities of starting material, which is often the case when working with genetically modified plants.[9]
Materials:
-
Arabidopsis thaliana leaves (milligram range)
-
Chloroplast Isolation (CI) Buffer: 0.3 M sorbitol, 20 mM HEPES-KOH (pH 8.0), 5 mM MgCl₂, 2.5 mM EDTA.
-
Percoll gradient (as in Protocol 1)
-
Microcentrifuge and tubes
Procedure:
-
Homogenize the leaf tissue in cold CI buffer.
-
Filter the homogenate through Miracloth or a similar filter.
-
Centrifuge the filtrate at 3,000 x g for 8 minutes at 4 °C.[9]
-
Discard the supernatant and resuspend the pellet (crude chloroplasts) in 0.3 mL of cold CI buffer.[9]
-
Layer the crude preparation onto a Percoll gradient.
-
Centrifuge at 3,000 x g for 15 minutes at 4 °C.[9]
-
Two green bands should form; the lower band contains the intact chloroplasts.[9]
-
Carefully remove the lower band and wash with CI buffer to a final volume of 1 mL.
-
Centrifuge at 3,000 x g for 10 minutes at 4 °C to pellet the intact chloroplasts.[9]
Methods for Studying this compound Transport
Once intact chloroplasts are isolated, various assays can be employed to study the transport of this compound across their envelope membranes.
Assay 1: Radiotracer Uptake via Silicone Oil Centrifugation
This is a classic method for measuring the uptake of radiolabeled substrates into organelles.
Principle:
Isolated chloroplasts are incubated with radiolabeled this compound (e.g., ¹⁴C-glycolate). The uptake is stopped by rapidly centrifuging the chloroplasts through a layer of silicone oil into a killing solution (e.g., perchloric acid). The radioactivity in the pellet is then quantified to determine the amount of transported this compound.[12][13]
Experimental Workflow for Radiotracer Uptake Assay:
Caption: Workflow for measuring this compound transport using the silicone oil centrifugation method.
Procedure:
-
Prepare microcentrifuge tubes with three layers: a bottom layer of killing solution (e.g., 1 M perchloric acid), a middle layer of silicone oil, and a top layer containing the assay medium with radiolabeled this compound.
-
Initiate the transport reaction by adding the isolated chloroplast suspension to the top layer.
-
After a specific time, centrifuge the tubes at high speed (e.g., 12,000 x g) to pellet the chloroplasts through the silicone oil into the killing solution.
-
Freeze the tubes and cut them to separate the pellet from the upper layers.
-
Quantify the radioactivity in the pellet using a scintillation counter.
Quantitative Data from Literature:
| Parameter | Value | Plant Species | Reference |
| This compound Transport Rate | ~30 µmol/(mg Chl·h) at 0°C | Spinach | [12][13] |
| Apparent Km (O₂) for this compound Production | 0.28 mM | Spinach | [12][13] |
Assay 2: Stopped-Flow Fluorescence Assay
This method is suitable for measuring the rapid, initial rates of proton-coupled this compound transport.[14][15]
Principle:
The transport of this compound into chloroplasts is coupled to the co-transport of protons (a symport mechanism).[14][15] This influx of protons leads to a decrease in the internal pH of the chloroplasts. By loading the chloroplasts with a pH-sensitive fluorescent dye (e.g., pyranine), the change in internal pH upon addition of this compound can be monitored as a change in fluorescence.[15]
Procedure:
-
Load isolated inner envelope membrane vesicles or intact chloroplasts with a fluorescent pH indicator.[15]
-
Use a stopped-flow spectrofluorometer to rapidly mix the loaded vesicles/chloroplasts with a buffer containing this compound.
-
Monitor the rapid quenching of fluorescence, which corresponds to the acidification of the vesicle interior due to proton-glycolate symport.[15]
-
The initial rate of fluorescence change can be used to calculate the initial rate of transport.
This technique has been instrumental in demonstrating that the transport of this compound and D-glycerate is mediated by the same translocator and involves a proton/substrate symport activity.[14][15]
Conclusion
The successful isolation of pure and intact chloroplasts is a prerequisite for the reliable study of metabolite transport processes like this compound transport. The protocols detailed in these application notes, utilizing differential and density gradient centrifugation, provide robust methods for obtaining high-quality chloroplast preparations from model plant species. The subsequent application of transport assays, such as radiotracer uptake and stopped-flow fluorescence, allows for the detailed characterization of this compound transporter kinetics and function, which is essential for both basic research and potential applications in crop improvement.
References
- 1. PLGG1, a plastidic this compound glycerate transporter, is required for photorespiration and defines a unique class of metabolite transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PLGG1, a plastidic this compound glycerate transporter, is required for photorespiration and defines a unique class of metabolite transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Purification of intact chloroplasts from Arabidopsis and spinach leaves by isopycnic centrifugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Isolation of Chloroplast (Theory) : Cell biology Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 7. microbenotes.com [microbenotes.com]
- 8. mlsu.ac.in [mlsu.ac.in]
- 9. Rapid Miniprep of Intact Chloroplasts from Arabidopsis thaliana Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rapid isolation of intact chloroplasts from spinach leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Simultaneous isolation of pure and intact chloroplasts and mitochondria from moss as the basis for sub-cellular proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanism of this compound transport in spinach leaf chloroplasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mechanism of this compound Transport in Spinach Leaf Chloroplasts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Assay of Proton-Coupled this compound and D-Glycerate Transport into Chloroplast Inner Envelope Membrane Vesicles by Stopped-Flow Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for RNAi Suppression of Glycolate Transporters in Rice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Signaling Pathway: The Role of Glycolate Transporters in Photorespiration
The photorespiratory pathway involves a series of enzymatic reactions distributed across the chloroplast, peroxisome, and mitochondria.[2][3][4][5][6] this compound, produced in the chloroplast, is transported to the peroxisome for further processing. Glycerate is then returned to the chloroplast to re-enter the Calvin cycle. OsPLGG1 is a key transporter facilitating the movement of this compound out of and glycerate into the chloroplast.[1] Disruption of this transport process leads to the accumulation of this compound and glycerate within the chloroplast, impairing photosynthesis and overall plant growth.
Figure 1: Simplified photorespiratory pathway in rice highlighting the role of OsPLGG1.
Expected Phenotypes and Quantitative Data from Suppression of this compound Transporters
Table 1: Phenotypic Comparison of Wild-Type and OsPLGG1 Suppressed Rice
| Phenotype | Wild-Type | OsPLGG1 Suppressed (Expected) |
| Plant Height (cm) | ~100 | Reduced (~70-80) |
| Tiller Number | ~15-20 | Reduced (~10-15) |
| Leaf Color | Dark Green | Pale Green / Yellowish |
| Photosynthetic Rate | Normal | Significantly Reduced |
| Biomass | Normal | Significantly Reduced |
Table 2: Metabolite Accumulation in OsPLGG1 Suppressed Rice (Relative Fold Change)
| Metabolite | Expected Fold Change vs. Wild-Type |
| This compound | ~20-30 fold increase |
| Glycerate | ~5-10 fold increase |
| Glycine | ~2-5 fold increase |
| Serine | ~1.5-3 fold increase |
Note: The quantitative data presented are based on published results from OsPLGG1 loss-of-function mutants and represent the expected outcomes for effective RNAi suppression.[1]
Experimental Protocols
The following protocols provide a general framework for the RNAi suppression of this compound transporters in rice. Optimization may be required for specific rice varieties and target genes.
RNAi Vector Construction
This protocol describes the construction of an RNAi vector for the suppression of a target this compound transporter gene.
Materials:
-
Total RNA from rice leaves
-
Reverse transcriptase
-
PCR reagents
-
Restriction enzymes
-
T4 DNA ligase
-
RNAi vector (e.g., pANDA)
-
E. coli competent cells
Procedure:
-
Target Sequence Selection: Select a 300-500 bp region of the target this compound transporter gene's coding sequence. Use BLAST to ensure the sequence is specific to the target gene and has minimal homology with other rice genes.
-
cDNA Synthesis: Isolate total RNA from rice leaves and synthesize first-strand cDNA using reverse transcriptase.
-
PCR Amplification: Amplify the selected target sequence from the cDNA using gene-specific primers. The primers should include appropriate restriction sites for cloning into the RNAi vector.
-
Vector Construction: Digest both the PCR product and the RNAi vector with the selected restriction enzymes. Ligate the PCR product into the vector in both sense and antisense orientations, separated by an intron, to create a hairpin RNA (hpRNA) construct.
-
Transformation of E. coli: Transform the ligated vector into competent E. coli cells for plasmid amplification.
-
Verification: Verify the correct insertion and orientation of the target sequence in the plasmid by restriction digestion and sequencing.
Agrobacterium-mediated Transformation of Rice
This protocol outlines the transformation of the RNAi construct into rice calli using Agrobacterium tumefaciens.[7][8][9][10][11]
Materials:
-
Mature rice seeds (Oryza sativa L. japonica cv. Nipponbare or other suitable variety)
-
Agrobacterium tumefaciens strain (e.g., LBA4404) carrying the RNAi vector
-
Callus induction medium
-
Co-cultivation medium
-
Selection medium containing an appropriate antibiotic (e.g., hygromycin)
-
Regeneration medium
-
Rooting medium
Procedure:
-
Callus Induction: Sterilize mature rice seeds and place them on callus induction medium. Incubate in the dark at 28°C for 3-4 weeks until embryogenic calli are formed.
-
Agrobacterium Culture: Inoculate a liquid culture of Agrobacterium containing the RNAi vector and grow overnight.
-
Infection: Resuspend the Agrobacterium in a suitable infection medium. Immerse the rice calli in the bacterial suspension for 15-30 minutes.
-
Co-cultivation: Transfer the infected calli to a co-cultivation medium and incubate in the dark at 25°C for 2-3 days.
-
Selection and Regeneration:
-
Wash the calli with sterile water containing an antibiotic to kill the Agrobacterium (e.g., carbenicillin).
-
Transfer the calli to a selection medium containing both the selection antibiotic (e.g., hygromycin) and the antibiotic to control Agrobacterium growth.
-
Subculture the calli on fresh selection medium every 2-3 weeks.
-
Once resistant calli are identified, transfer them to regeneration medium and incubate under a 16h light/8h dark photoperiod.
-
-
Rooting and Acclimatization:
-
Transfer the regenerated plantlets to rooting medium.
-
Once a healthy root system has developed, transfer the plantlets to soil and acclimatize them in a growth chamber.
-
Figure 2: Experimental workflow for RNAi suppression of this compound transporters in rice.
Molecular and Phenotypic Analysis of Transgenic Plants
a. Verification of Gene Suppression by qRT-PCR:
-
Isolate total RNA from the leaves of putative transgenic and wild-type control plants.
-
Synthesize cDNA as described previously.
-
Perform quantitative real-time PCR (qRT-PCR) using primers specific to the target this compound transporter gene.
-
Use a suitable reference gene (e.g., actin) for normalization.
-
Calculate the relative expression of the target gene in the transgenic lines compared to the wild-type.
b. Phenotypic Evaluation:
-
Grow transgenic and wild-type plants under controlled environmental conditions.
-
Measure key agronomic traits such as plant height, tiller number, and biomass at different developmental stages.
-
Visually assess leaf color and look for signs of chlorosis.
-
Measure photosynthetic parameters (e.g., CO2 assimilation rate, chlorophyll (B73375) fluorescence) using a portable photosynthesis system.
c. Metabolite Analysis:
-
Harvest leaf tissue from transgenic and wild-type plants.
-
Extract metabolites using a suitable method (e.g., methanol/chloroform extraction).
-
Analyze the levels of this compound, glycerate, and other photorespiratory intermediates using techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).
Conclusion
References
- 1. Loss of Function of Rice Plastidic this compound/Glycerate Translocator 1 Impairs Photorespiration and Plant Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Improvement of photosynthesis in rice (Oryza sativa L.) by inserting the C4 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Photorespiration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A simplified and improved protocol of rice transformation to cater wide range of rice cultivars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A protocol for Agrobacterium-mediated transformation in rice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. plantgene.sivb.org [plantgene.sivb.org]
- 10. Agrobacterium-mediated Transformation of Japonica Rice Using Mature Embryos and Regenerated Transgenic Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Isotopic Labeling Studies of Glycolate Metabolism: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for conducting isotopic labeling studies to investigate glycolate metabolism. This compound is a key metabolite in various biological processes, including photorespiration in plants, the glyoxylate (B1226380) shunt in microorganisms, and cellular metabolism in mammals. Understanding the dynamics of this compound metabolism is crucial for fields ranging from agricultural science to cancer research. Isotopic labeling, coupled with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, offers a powerful approach to trace the fate of this compound and quantify metabolic fluxes through associated pathways.
Application Notes
This compound (C2H4O3) is a small two-carbon molecule that plays a significant role in the metabolism of a wide range of organisms. In photosynthetic organisms, it is a central intermediate in the photorespiratory pathway, a process that recycles the toxic byproduct of RuBisCO's oxygenase activity, 2-phosphothis compound. Efficiently metabolizing this compound is critical for photosynthetic efficiency and crop yield.[1] In some bacteria, such as Escherichia coli, this compound can serve as a carbon source, being converted to glycerate and entering central carbon metabolism.[1] In mammalian cells, this compound metabolism is linked to pathways such as the glyoxylate cycle and can have implications in various diseases, including primary hyperoxaluria and cancer.
Isotopic labeling studies, using stable isotopes like ¹³C, are indispensable for elucidating the complex pathways of this compound metabolism. By introducing a ¹³C-labeled this compound tracer into a biological system, researchers can track the incorporation of the label into downstream metabolites. This allows for the unambiguous identification of active metabolic pathways and the quantification of the rates (fluxes) of these pathways. Such studies can reveal metabolic reprogramming in response to genetic or environmental perturbations, identify potential drug targets, and aid in the development of strategies to engineer metabolic pathways for biotechnological applications.
Metabolic Pathways of this compound
This compound metabolism varies across different organisms. The primary routes involve its oxidation to glyoxylate, which can then be further metabolized through several pathways.
1. Photorespiration in Plants: In plants and other photosynthetic organisms, this compound produced in the chloroplast is transported to the peroxisome, where it is oxidized to glyoxylate by this compound oxidase. Glyoxylate is then aminated to form glycine (B1666218). Two molecules of glycine are subsequently used in the mitochondria to produce one molecule of serine, with the release of CO₂ and NH₃. Serine is then converted back to glycerate, which re-enters the Calvin cycle in the chloroplast.[2][3]
2. This compound Metabolism in E. coli: Escherichia coli can utilize this compound as a sole carbon source. The pathway involves the oxidation of this compound to glyoxylate, which is then converted to tartronic semialdehyde and subsequently to glycerate. Glycerate can then be phosphorylated to 3-phosphoglycerate, an intermediate of glycolysis.[1]
3. This compound Metabolism in Mammalian Cells: In mammalian cells, this compound can be oxidized to glyoxylate. Glyoxylate can be further metabolized to oxalate, a key pathological feature of primary hyperoxaluria, or it can be converted to glycine or enter other metabolic pathways. The detailed fluxes and regulation of this compound metabolism in mammalian systems, particularly in the context of diseases like cancer, are areas of active investigation.
Visualization of this compound Metabolism and Experimental Workflow
To aid in understanding the intricate connections in this compound metabolism and the experimental procedures for its study, the following diagrams are provided.
Quantitative Data from Isotopic Labeling Studies
The following tables summarize hypothetical quantitative data that can be obtained from isotopic labeling experiments with ¹³C-glycolate. This data is crucial for calculating metabolic fluxes and understanding pathway activities.
Table 1: Mass Isotopologue Distribution (MID) of Key Metabolites after [U-¹³C₂]-Glycolate Labeling in Plant Leaves
| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) |
| This compound | 10 | 5 | 85 |
| Glyoxylate | 15 | 8 | 77 |
| Glycine | 25 | 10 | 65 |
| Serine | 40 | 15 | 45 |
| Glycerate | 60 | 20 | 20 |
M+n represents the fraction of the metabolite pool containing 'n' ¹³C atoms.
Table 2: Relative Metabolic Fluxes Determined by ¹³C-MFA in E. coli Grown on [1,2-¹³C₂]-Glycolate
| Metabolic Reaction | Relative Flux (%) |
| This compound -> Glyoxylate | 100 |
| Glyoxylate -> Tartronic Semialdehyde | 85 |
| Glyoxylate -> Glycine | 15 |
| Tartronic Semialdehyde -> Glycerate | 85 |
| Glycerate -> 3-Phosphoglycerate | 85 |
Experimental Protocols
The following are detailed protocols for conducting isotopic labeling studies of this compound metabolism in different biological systems.
Protocol 1: ¹³C-Glycolate Labeling of E. coli Cultures
1. Culture Preparation:
-
Grow E. coli in a defined minimal medium with a non-labeled carbon source (e.g., glucose) to mid-log phase.
-
Harvest the cells by centrifugation and wash twice with a carbon-free minimal medium.
2. Isotopic Labeling:
-
Resuspend the cell pellet in a pre-warmed minimal medium containing a defined concentration of [1,2-¹³C₂]-glycolate (e.g., 2 g/L) as the sole carbon source.
-
Incubate the culture under appropriate conditions (e.g., 37°C with shaking).
3. Sampling and Quenching:
-
At various time points, rapidly withdraw an aliquot of the cell culture.
-
Immediately quench metabolic activity by mixing the cell suspension with a cold solution (e.g., 60% methanol (B129727) at -50°C).
4. Metabolite Extraction:
-
Centrifuge the quenched cell suspension to pellet the cells.
-
Extract intracellular metabolites by resuspending the cell pellet in a cold extraction solvent (e.g., 80% methanol).
-
Lyse the cells by sonication or bead beating.
-
Centrifuge to remove cell debris and collect the supernatant containing the metabolites.
5. Sample Analysis:
-
Dry the metabolite extract under a stream of nitrogen or by lyophilization.
-
Derivatize the dried metabolites to increase their volatility for GC-MS analysis (e.g., methoximation followed by silylation).
-
Analyze the derivatized sample by GC-MS to determine the mass isotopologue distribution of this compound and downstream metabolites.
Protocol 2: ¹³C-Glycolate Labeling of Adherent Mammalian Cells
1. Cell Culture:
-
Culture adherent mammalian cells in a standard growth medium to approximately 80% confluency.
2. Isotopic Labeling:
-
Aspirate the standard growth medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Add a pre-warmed labeling medium containing [U-¹³C₂]-glycolate at a desired concentration (e.g., 1-10 mM). The base medium should ideally be low in unlabeled this compound and related metabolites.
-
Incubate the cells for a specific duration (e.g., 0, 2, 6, 12, 24 hours) to achieve isotopic steady state.
3. Quenching and Extraction:
-
Rapidly aspirate the labeling medium.
-
Immediately add ice-cold 80% methanol to the culture plate to quench metabolism and extract metabolites.
-
Scrape the cells in the cold methanol and transfer the cell lysate to a microcentrifuge tube.
-
Incubate at -80°C for at least 15 minutes to precipitate proteins.
-
Centrifuge at high speed to pellet cell debris and collect the supernatant.
4. Sample Analysis:
-
Analyze the extracted metabolites by LC-MS or GC-MS as described in Protocol 1. For LC-MS analysis, derivatization may not be necessary.
Protocol 3: ¹³C-Labeling of Plant Tissues (e.g., Leaf Discs)
1. Plant Material Preparation:
-
Excise leaf discs from healthy, well-watered plants.
-
Float the leaf discs on water under light for a pre-incubation period to allow recovery from wounding.
2. Isotopic Labeling:
-
Transfer the leaf discs to a solution containing ¹³CO₂ or a ¹³C-labeled precursor of this compound (e.g., by floating on a solution of labeled this compound). For ¹³CO₂ labeling, place the leaf discs in a sealed chamber with a defined concentration of ¹³CO₂.
3. Sampling and Quenching:
-
At desired time points, rapidly remove the leaf discs and immediately freeze them in liquid nitrogen to quench all metabolic activity.
4. Metabolite Extraction:
-
Grind the frozen leaf tissue to a fine powder under liquid nitrogen.
-
Extract metabolites using a cold extraction solvent (e.g., a mixture of methanol, chloroform, and water).
-
Centrifuge to separate the polar (containing this compound and amino acids) and non-polar phases.
5. Sample Analysis:
-
Collect the polar phase and dry it.
-
Derivatize and analyze the sample by GC-MS or resuspend in a suitable solvent for LC-MS analysis.
Analytical Techniques
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for separating and identifying volatile and semi-volatile metabolites. For polar metabolites like this compound and amino acids, a derivatization step is required to increase their volatility. This typically involves a two-step process of methoximation to protect carbonyl groups, followed by silylation of hydroxyl and amine groups. The derivatized sample is then injected into the GC, where compounds are separated based on their boiling points and interactions with the column stationary phase. The separated compounds are then ionized and detected by the mass spectrometer, which provides information on their mass-to-charge ratio and fragmentation patterns, allowing for the determination of mass isotopologue distributions.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is well-suited for the analysis of polar and non-volatile metabolites without the need for derivatization. Metabolites are separated by liquid chromatography based on their physicochemical properties and then detected by a mass spectrometer. LC-MS is particularly useful for analyzing a wide range of metabolites in a single run and can provide high-resolution mass data for accurate metabolite identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the positional labeling of isotopes within a molecule (isotopomers). This is a key advantage over MS-based methods, which typically only provide information on the number of labeled atoms (isotopologues). ¹³C-NMR can directly detect the ¹³C nuclei, providing unambiguous information on which carbon atoms in a metabolite are labeled. This level of detail is crucial for resolving fluxes through complex and cyclical pathways.[2]
By applying these protocols and analytical techniques, researchers can gain deep insights into the intricate workings of this compound metabolism, paving the way for advancements in agriculture, biotechnology, and medicine.
References
Application Note: High-Yield Recombinant Expression and Purification of Glycolate Oxidase
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the high-yield recombinant expression of glycolate oxidase in Escherichia coli and its subsequent purification to high purity. This compound oxidase is a key enzyme in photorespiration and a target for various research and drug development applications. The presented workflow utilizes a pET expression system for robust protein production and a multi-step chromatography strategy, including immobilized metal affinity chromatography (IMAC), ion exchange chromatography (IEX), and size exclusion chromatography (SEC), to achieve high purity and activity of the final enzyme product. This protocol is designed to be a comprehensive guide for researchers seeking to produce functional this compound oxidase for structural and functional studies, as well as for screening of potential inhibitors.
Introduction
This compound oxidase (GO) is a flavin mononucleotide (FMN)-dependent enzyme that catalyzes the oxidation of this compound to glyoxylate (B1226380), with the concomitant reduction of oxygen to hydrogen peroxide.[1] In plants, it is a crucial component of the photorespiratory pathway.[2] In animals, including humans, this compound oxidase is involved in metabolic pathways that can contribute to the production of oxalate, a key component of kidney stones.[3] Due to its role in these significant biological processes, this compound oxidase is a subject of intense research and a potential therapeutic target.
Reliable production of highly pure and active this compound oxidase is essential for these studies. Recombinant expression in hosts such as E. coli offers a powerful platform for obtaining large quantities of the enzyme.[2][4] This application note details a robust and reproducible workflow for the expression and purification of recombinant this compound oxidase, yielding several milligrams of pure protein per gram of wet cell paste.[2]
Data Presentation
Table 1: Representative Purification Summary for Recombinant this compound Oxidase
| Purification Step | Total Protein (mg) | Total Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Purification Fold |
| Crude Lysate | 500 | 1000 | 2.0 | 100 | 1 |
| Ni-NTA Affinity Chromatography | 25 | 800 | 32.0 | 80 | 16 |
| Q-Sepharose Ion Exchange | 10 | 650 | 65.0 | 65 | 32.5 |
Note: The values presented in this table are representative and may vary depending on the specific expression construct, culture conditions, and purification scale. A study involving the co-expression and two-step purification of this compound oxidase reported a 12.8-fold purification with a 7.2% yield.[5] Another study on plant this compound oxidase achieved a 21.6-122.68-fold purification with a 4.1%-71.5% yield.[6]
Mandatory Visualization
Caption: Workflow for Recombinant this compound Oxidase Expression and Purification.
Experimental Protocols
Gene Cloning and Expression Vector Construction
This protocol describes the cloning of the this compound oxidase gene into a pET expression vector, which allows for high-level protein expression under the control of a T7 promoter.
Materials:
-
This compound oxidase gene (cDNA or synthetic)
-
pET expression vector (e.g., pET-28a with an N-terminal His-tag)
-
Restriction enzymes and T4 DNA ligase
-
Competent E. coli cloning strain (e.g., DH5α)
-
Competent E. coli expression strain (e.g., BL21(DE3))
-
LB agar (B569324) plates with appropriate antibiotic (e.g., kanamycin (B1662678) for pET-28a)
Protocol:
-
Amplify the this compound oxidase gene using PCR with primers containing appropriate restriction sites compatible with the chosen pET vector.
-
Digest both the PCR product and the pET vector with the selected restriction enzymes.
-
Ligate the digested gene insert into the linearized pET vector using T4 DNA ligase.
-
Transform the ligation mixture into a competent E. coli cloning strain.
-
Select for positive clones on LB agar plates containing the appropriate antibiotic.
-
Isolate plasmid DNA from positive clones and confirm the correct insertion by restriction digestion and DNA sequencing.
-
Transform the confirmed expression plasmid into a competent E. coli expression strain like BL21(DE3).
Recombinant Protein Expression
Materials:
-
E. coli BL21(DE3) cells carrying the pET-glycolate oxidase plasmid
-
Luria-Bertani (LB) medium with the appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG) stock solution (e.g., 1 M)
Protocol:
-
Inoculate 50 mL of LB medium containing the appropriate antibiotic with a single colony of the expression strain.
-
Incubate overnight at 37°C with shaking (200-250 rpm).
-
The next day, use the overnight culture to inoculate 1 L of fresh LB medium (with antibiotic) to an initial OD600 of 0.05-0.1.
-
Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Continue to incubate the culture for 4-16 hours at a reduced temperature (e.g., 18-25°C) to enhance protein solubility.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Discard the supernatant and store the cell pellet at -80°C until purification. A yield of 4 mg of pure protein per gram of cell paste has been reported.[2]
Protein Purification
This multi-step purification protocol is designed to isolate recombinant His-tagged this compound oxidase to high purity.
Materials:
-
Frozen cell pellet
-
Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF, 1 mg/mL lysozyme)
-
Sonication equipment
-
High-speed centrifuge
Protocol:
-
Thaw the cell pellet on ice and resuspend it in ice-cold Lysis Buffer (5 mL per gram of wet cell weight).
-
Incubate on ice for 30 minutes to allow for lysozyme (B549824) activity.
-
Lyse the cells by sonication on ice. Use short pulses to avoid overheating the sample.
-
Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.
-
Carefully collect the supernatant, which contains the soluble recombinant this compound oxidase.
Materials:
-
Clarified cell lysate
-
Ni-NTA Agarose resin
-
Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-40 mM imidazole)
-
Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole)
-
Chromatography column
Protocol:
-
Equilibrate the Ni-NTA resin with 5-10 column volumes (CVs) of Lysis Buffer (without lysozyme and PMSF).
-
Load the clarified lysate onto the column at a slow flow rate.
-
Wash the column with 10-20 CVs of Wash Buffer to remove non-specifically bound proteins. The imidazole concentration in the wash buffer can be optimized to improve purity.
-
Elute the His-tagged this compound oxidase with 5-10 CVs of Elution Buffer.
-
Collect fractions and analyze them by SDS-PAGE to identify those containing the purified protein.
This step further purifies the protein based on its net charge.
Materials:
-
IMAC-purified this compound oxidase fractions
-
Anion Exchange Buffer A (e.g., 20 mM Tris-HCl pH 8.0)
-
Anion Exchange Buffer B (e.g., 20 mM Tris-HCl pH 8.0, 1 M NaCl)
-
Anion exchange column (e.g., Q-Sepharose)
Protocol:
-
Pool the fractions from the IMAC step containing this compound oxidase and dialyze against Anion Exchange Buffer A overnight at 4°C to remove imidazole and reduce the salt concentration.
-
Equilibrate the anion exchange column with 5-10 CVs of Buffer A.
-
Load the dialyzed sample onto the column.
-
Wash the column with Buffer A until the absorbance at 280 nm returns to baseline.
-
Elute the bound proteins using a linear gradient of 0-100% Buffer B over 10-20 CVs.
-
Collect fractions and analyze by SDS-PAGE to identify those containing pure this compound oxidase.
The final polishing step separates proteins based on their size and can also be used for buffer exchange.
Materials:
-
IEX-purified this compound oxidase fractions
-
SEC Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl)
-
Size exclusion column (e.g., Superdex 200)
Protocol:
-
Concentrate the pooled and purified fractions from the IEX step using an appropriate centrifugal concentrator.
-
Equilibrate the size exclusion column with at least 2 CVs of SEC Buffer.
-
Load the concentrated protein sample onto the column.
-
Elute the protein with SEC Buffer at a constant flow rate.
-
Collect fractions and analyze by SDS-PAGE. Pool the fractions containing pure this compound oxidase.
-
Determine the protein concentration (e.g., by measuring absorbance at 280 nm or using a Bradford assay).
-
The purified protein can be stored at -80°C.
This compound Oxidase Activity Assay
This spectrophotometric assay measures the production of glyoxylate.
Materials:
-
Purified this compound oxidase
-
Assay Buffer (e.g., 100 mM Potassium Phosphate buffer, pH 8.3)
-
Substrate solution (e.g., 100 mM sodium this compound in Assay Buffer)
-
Phenylhydrazine (B124118) solution (e.g., 10 mM in water)
Protocol:
-
In a microplate well or cuvette, combine the Assay Buffer, phenylhydrazine solution, and the purified enzyme.
-
Initiate the reaction by adding the sodium this compound substrate.
-
Monitor the increase in absorbance at 324 nm over time, which corresponds to the formation of the glyoxylate-phenylhydrazone complex.
-
Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of the product. One unit of activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of glyoxylate per minute under the specified conditions.
References
- 1. High-level expression, purification, and crystallization of recombinant spinach this compound oxidase in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Purification and characterization of recombinant human liver this compound oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cloning and coexpression of recombinant N-demethylase B and this compound oxidase genes in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chinbullbotany.com [chinbullbotany.com]
- 6. pET Bacterial Recombinant Protein Expression Vector | VectorBuilder [en.vectorbuilder.com]
Application Notes and Protocols for Site-Directed Mutagenesis of the Glycolate Dehydrogenase Active Site
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycolate dehydrogenase (GDH) is a key enzyme in this compound metabolism, catalyzing the oxidation of this compound to glyoxylate. This enzyme is a target of interest for research in areas ranging from plant photorespiration to human metabolic disorders. Understanding the structure-function relationship of the GDH active site is crucial for the development of specific inhibitors or for engineering enzymes with altered substrate specificity or catalytic efficiency. Site-directed mutagenesis is a powerful technique to probe the roles of specific amino acid residues within the active site, providing insights into the catalytic mechanism and substrate binding.
These application notes provide a comprehensive overview and detailed protocols for performing site-directed mutagenesis on the active site of this compound dehydrogenase, followed by the kinetic analysis of the resulting mutant enzymes.
Key Active Site Residues
The active site of this compound dehydrogenase contains several conserved residues that are critical for substrate binding and catalysis. Based on homology with the well-characterized this compound oxidase, key residues likely include those involved in binding the carboxylate group of the substrate and those participating in the hydride transfer reaction. For instance, in human this compound oxidase, residues such as Tyr26, Trp110, Tyr132, and Arg263 are located in the active site.[1] In spinach this compound oxidase, Arg-257, Tyr-24, and Tyr-129 are proposed to be important for substrate binding, while His-254 is thought to be involved in proton abstraction. Mutagenesis of these conserved residues in this compound dehydrogenase is likely to have a significant impact on its enzymatic activity.
Data Presentation: Kinetic Analysis of this compound Oxidase Mutants
The following table summarizes the kinetic parameters of wild-type and a site-directed mutant of this compound oxidase from Chlamydomonas reinhardtii, a closely related enzyme to this compound dehydrogenase. This data illustrates the potential impact of active site mutations on catalytic efficiency.
| Enzyme Variant | K_m_ (mM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (s⁻¹·mM⁻¹) | Fold Improvement in k_cat_/K_m_ |
| Wild-Type | 4.7 | 23.0 | 4.9 | 1.0 |
| Y27S/V111G/V212R | 2.5 | 73.0 | 29.2 | 6.0 |
Data sourced from a study on the semi-rational design of this compound oxidase from Chlamydomonas reinhardtii.[1]
Experimental Protocols
Site-Directed Mutagenesis
This protocol is based on the widely used QuickChange™ site-directed mutagenesis method.
1.1. Primer Design:
-
Design two complementary mutagenic primers, typically 25-45 bases in length.
-
The desired mutation should be located in the middle of the primers with 10-15 bases of correct sequence on both sides.
-
The melting temperature (T_m_) of the primers should be ≥ 78°C. The T_m_ can be calculated using the following formula: T_m_ = 81.5 + 0.41(%GC) - 675/N - %mismatch (where N is the primer length).
-
The primers should have a minimum GC content of 40% and should terminate in one or more G or C bases.
1.2. PCR Amplification of the Mutant Plasmid:
-
Set up the following 50 µL PCR reaction on ice:
-
5 µL of 10x reaction buffer
-
1 µL of dNTP mix (10 mM each)
-
1.25 µL of forward mutagenic primer (10 µM)
-
1.25 µL of reverse mutagenic primer (10 µM)
-
1 µL of template DNA (plasmid containing the this compound dehydrogenase gene, 5-50 ng)
-
1 µL of high-fidelity DNA polymerase (e.g., PfuUltra)
-
Add nuclease-free water to a final volume of 50 µL.
-
-
Gently mix the reaction and perform a quick spin to collect the contents at the bottom of the tube.
-
Perform thermal cycling using the following parameters:
| Segment | Cycles | Temperature | Time |
| Initial Denaturation | 1 | 95°C | 30 seconds |
| Denaturation | 18 | 95°C | 30 seconds |
| Annealing | 55°C | 1 minute | |
| Extension | 68°C | 1 minute/kb of plasmid length | |
| Final Extension | 1 | 68°C | 5 minutes |
1.3. Digestion of Parental Template DNA:
-
Following PCR, add 1 µL of DpnI restriction enzyme (10-20 U/µL) directly to the amplification reaction.
-
Gently mix and incubate at 37°C for 1-2 hours to digest the methylated, non-mutated parental DNA template.
1.4. Transformation into Competent Cells:
-
Transform 1-2 µL of the DpnI-treated DNA into high-efficiency competent E. coli cells (e.g., DH5α or XL1-Blue).
-
Plate the transformation mixture on an appropriate antibiotic-selective LB agar (B569324) plate.
-
Incubate the plate overnight at 37°C.
1.5. Verification of Mutation:
-
Pick several colonies and grow them overnight in LB medium with the appropriate antibiotic.
-
Isolate the plasmid DNA using a miniprep kit.
-
Verify the presence of the desired mutation by DNA sequencing.
Protein Expression and Purification
-
Transform the verified mutant plasmid into an appropriate E. coli expression strain (e.g., BL21(DE3)).
-
Grow a 5 mL overnight culture of the transformed cells in LB medium containing the appropriate antibiotic.
-
Inoculate 500 mL of fresh LB medium with the overnight culture and grow at 37°C with shaking until the OD_600_ reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM.
-
Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-20 hours.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mg/mL lysozyme, and protease inhibitors).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
-
Purify the His-tagged this compound dehydrogenase mutant from the supernatant using Ni-NTA affinity chromatography according to the manufacturer's instructions.
-
Elute the purified protein with an elution buffer containing a high concentration of imidazole (e.g., 250 mM).
-
Dialyze the purified protein against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) and store at -80°C.
-
Determine the protein concentration using a standard method such as the Bradford assay.
Enzyme Activity Assay
This spectrophotometric assay measures the reduction of the artificial electron acceptor 2,6-dichloroindophenol (B1210591) (DCIP).
3.1. Reagents:
-
100 mM Potassium Phosphate buffer, pH 8.0
-
10 mM Potassium this compound (substrate)
-
2 mM DCIP (electron acceptor)
-
Purified wild-type and mutant this compound dehydrogenase
3.2. Assay Procedure:
-
Set up a 1 mL reaction mixture in a cuvette containing:
-
880 µL of 100 mM Potassium Phosphate buffer (pH 8.0)
-
100 µL of 10 mM Potassium this compound
-
10 µL of 2 mM DCIP
-
-
Incubate the mixture at the desired temperature (e.g., 25°C or 37°C) for 5 minutes to allow for temperature equilibration.
-
Initiate the reaction by adding 10 µL of a known concentration of the purified enzyme.
-
Immediately monitor the decrease in absorbance at 600 nm (the wavelength of maximum absorbance for oxidized DCIP) over time using a spectrophotometer.
-
Calculate the initial rate of the reaction (ΔA_600_/min) from the linear portion of the curve.
-
The enzyme activity can be calculated using the molar extinction coefficient of DCIP (ε_600_ = 21,000 M⁻¹cm⁻¹).
3.3. Determination of Kinetic Parameters:
-
To determine the Michaelis-Menten constant (K_m_) and the catalytic rate constant (k_cat_), perform the enzyme assay with varying concentrations of this compound (e.g., 0.1 to 10 times the expected K_m_).
-
Keep the concentrations of the enzyme and DCIP constant.
-
Measure the initial reaction rates for each substrate concentration.
-
Plot the initial velocity (v) versus the substrate concentration ([S]) and fit the data to the Michaelis-Menten equation using non-linear regression software: v = (V_max_ * [S]) / (K_m_ + [S])
-
Calculate k_cat_ from the maximal velocity (V_max_) and the enzyme concentration ([E]): k_cat_ = V_max_ / [E]
Visualizations
Caption: Experimental workflow for site-directed mutagenesis and kinetic analysis.
Caption: Logical steps to determine the function of an active site residue.
References
Application Notes and Protocols for the Synthesis of Glycolate-Based Biocompatible Polymers
Introduction
Glycolate, or glycolic acid, serves as a fundamental building block in the synthesis of several biocompatible and biodegradable polymers.[1][2] Its simple linear, aliphatic polyester (B1180765) structure contributes to predictable degradation profiles, making it highly valuable in the medical and pharmaceutical fields.[2] The most prominent polymers derived from this compound are polyglycolic acid (PGA) and its copolymer, poly(lactic-co-glycolic acid) (PLGA).[1][3][4] These materials are widely utilized for applications such as absorbable sutures, tissue engineering scaffolds, and controlled drug delivery systems due to their excellent biocompatibility and tunable properties.[1][2][3][5][6] The degradation of these polymers in vivo yields non-toxic products, glycolic acid and lactic acid, which are naturally metabolized by the body.[5][7]
Application Notes
The versatility of this compound-based polymers stems from the ability to tailor their physicochemical properties to suit specific biomedical applications.[8]
-
Polyglycolic Acid (PGA) : As a homopolymer of glycolic acid, PGA is characterized by its high crystallinity (45-55%), high thermal stability with a melting point between 220-230 °C, and rapid degradation profile.[4] This makes it an ideal material for applications requiring short-term functionality, such as absorbable sutures.[1] However, its high hydrophilicity and rapid degradation can be limitations for applications demanding longer-term stability.[4]
-
Poly(lactic-co-glycolic acid) (PLGA) : PLGA is a copolymer synthesized from lactic acid and glycolic acid.[3][7] A key advantage of PLGA is that its degradation rate and mechanical properties can be precisely controlled by adjusting the ratio of lactic acid to glycolic acid.[8][9][10] An increase in the more hydrophobic lactic acid content generally leads to a slower degradation rate.[11] For instance, a 50:50 ratio of lactic acid to glycolic acid results in the fastest degradation, while higher ratios of lactic acid (e.g., 75:25 or 85:15) lead to slower degradation.[11] This tunability makes PLGA highly suitable for a wide range of applications, including controlled drug delivery systems where a specific release profile is desired, and in tissue engineering to create scaffolds that degrade at a rate that matches new tissue formation.[3][5][6]
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis and fabrication of PLGA, a common this compound-based biocompatible polymer.
Protocol 1: Synthesis of PLGA (50:50) by Ring-Opening Polymerization
This protocol describes the synthesis of PLGA with a 50:50 molar ratio of lactide to glycolide (B1360168) via ring-opening polymerization using stannous octoate as a catalyst.[8]
Materials:
-
DL-lactide
-
Glycolide
-
Stannous octoate (Sn(Oct)₂)
-
Toluene, dry
-
Three-neck round-bottom flask, flame-dried
-
Magnetic stirrer
-
Nitrogen atmosphere setup
-
Heating mantle
-
Syringe
Procedure:
-
In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add DL-lactide (e.g., 5.0 g) and glycolide (e.g., 5.0 g).[8]
-
Heat the flask to 130°C using a heating mantle to melt the monomers.[8]
-
Prepare the initiator solution by dissolving stannous octoate (e.g., 0.05 g) in 1 mL of dry toluene.[8]
-
Inject the initiator solution into the molten monomer mixture with vigorous stirring.[8]
-
Maintain the polymerization reaction at 130°C for 4 hours.[8]
-
After 4 hours, cool the reaction mixture to room temperature. The resulting solid is the crude PLGA polymer.[8]
Purification:
-
Dissolve the crude PLGA polymer in 50 mL of dichloromethane (DCM).[8]
-
Slowly add the polymer solution to an excess of cold methanol with stirring to precipitate the polymer.
-
Filter the precipitated polymer and wash it with fresh methanol.
-
Dry the purified PLGA polymer in a vacuum oven at room temperature until a constant weight is achieved.
Protocol 2: Fabrication of PLGA Microspheres for Drug Delivery
This protocol details the fabrication of PLGA microspheres using an oil-in-water (o/w) emulsion solvent evaporation method, a common technique for encapsulating therapeutic agents.[8]
Materials:
-
Synthesized PLGA
-
Active Pharmaceutical Ingredient (API)
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA)
-
Deionized water
-
High-speed homogenizer
Procedure:
-
Dissolve a specific amount of PLGA (e.g., 200 mg) and the API (e.g., 20 mg) in an appropriate volume of DCM (e.g., 2 mL) to form the organic phase.[8]
-
Prepare a 1% w/v aqueous solution of PVA to serve as the aqueous phase.[8]
-
Add the organic phase to a larger volume of the aqueous phase (e.g., 20 mL) under high-speed homogenization (e.g., 10,000 rpm) for approximately 2 minutes to create an oil-in-water emulsion.[8]
-
Continuously stir the emulsion at room temperature for several hours to allow the DCM to evaporate, leading to the formation of solid microspheres.
-
Collect the microspheres by centrifugation, wash them with deionized water to remove residual PVA, and then freeze-dry them for storage.
Quantitative Data
The properties of this compound-based polymers are highly dependent on their composition and synthesis conditions. The following tables summarize key quantitative data for PGA and PLGA.
Table 1: Physicochemical Properties of PGA and PLGA Copolymers
| Polymer Composition (Lactide:Glycolide) | Molecular Weight (Mn, g/mol ) | Crystallinity (%) | Degradation Time (in vitro) | Key Characteristics |
| PGA (0:100) | < 50,000 (by direct polycondensation)[1] | 45 - 55[4] | 2-4 weeks | High mechanical strength, rapid degradation.[4] |
| PLGA (50:50) | Varies (e.g., 7,000-17,000)[9] | Amorphous | ~1-2 months | Fastest degradation rate among PLGA copolymers.[11] |
| PLGA (75:25) | Varies | Amorphous | ~3-6 months | Slower degradation than 50:50 PLGA.[11] |
| PLGA (85:15) | Varies | Amorphous | ~6-12 months | Slower degradation due to higher hydrophobic lactide content.[11] |
Table 2: Typical Reaction Conditions for PLGA Synthesis via Ring-Opening Polymerization
| Parameter | Value | Reference |
| Monomer Ratio (Lactide:Glycolide) | 50:50 | |
| Catalyst | Stannous octoate (Sn(Oct)₂) | [8] |
| Initiator | 1-dodecanol | |
| Reaction Temperature | 130 - 205 °C | |
| Reaction Time | 4 - 24 hours | [7][8] |
| Atmosphere | Inert (e.g., Nitrogen) | [8] |
Visualizations
Diagram 1: General Workflow for PLGA Synthesis
Caption: Workflow for the synthesis of PLGA via ring-opening polymerization.
Caption: Relationship between synthesis parameters and final polymer properties.
References
- 1. researchgate.net [researchgate.net]
- 2. Polyglycolide - Wikipedia [en.wikipedia.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Poly(glycolic acid) (PGA): a versatile building block expanding high performance and sustainable bioplastic applications - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Poly(lactide-co-glycolide) porous scaffolds for tissue engineering and regenerative medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 7. kinampark.com [kinampark.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. polylactide.com [polylactide.com]
Troubleshooting & Optimization
Technical Support Center: Quantifying Photorespiratory Intermediates
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the quantification of photorespiratory intermediates.
Frequently Asked Questions (FAQs)
Q1: What are the most critical initial steps to ensure accurate quantification of photorespiratory intermediates?
A1: The most critical initial steps are rapid and effective quenching of metabolic activity and proper extraction of metabolites. Due to the rapid turnover of photorespiratory intermediates, any delay or inefficiency in these steps can lead to significant changes in their measured concentrations. It is crucial to immediately freeze plant material in liquid nitrogen upon harvesting to halt all enzymatic reactions.
Q2: Which analytical techniques are most suitable for quantifying photorespiratory intermediates?
A2: Mass spectrometry-based approaches are the most common and powerful techniques. Specifically, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are frequently used. LC-MS/MS is particularly well-suited for the analysis of phosphorylated compounds like 2-phosphoglycolate (B1263510) (2PG), while GC-MS is often used for other intermediates such as glycine, serine, this compound, hydroxypyruvate, glyoxylate, and glycerate.[1][2][3]
Q3: Why is it challenging to quantify photorespiratory intermediates accurately?
A3: Several factors contribute to the difficulty in accurately quantifying these molecules:
-
Low Abundance and Lability: Many photorespiratory intermediates are present in low concentrations and are chemically unstable, making them prone to degradation during sample preparation.
-
Rapid Turnover: The photorespiratory pathway is highly dynamic, with intermediates being quickly converted. This necessitates extremely fast and efficient quenching of metabolic activity to get a true snapshot of their levels.
-
Matrix Effects: In LC-MS/MS analysis, other compounds in the sample extract can interfere with the ionization of the target analytes, leading to inaccurate quantification.[1]
-
Post-Harvest Changes: The concentrations of intermediates can change significantly after the plant material is harvested if not handled properly.[1]
Q4: What is the importance of using internal standards in the quantification process?
A4: Internal standards are essential for accurate quantification. Stable-isotope-labeled internal standards, which are chemically identical to the analyte but have a different mass, are ideal. They are added at the beginning of the extraction process and can correct for variations in extraction efficiency, derivatization, and instrument response, leading to more reliable and reproducible results.
Troubleshooting Guides
GC-MS Analysis
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Peak Intensity | Incomplete derivatization. | Ensure complete dryness of the sample before adding derivatization reagents. Optimize reaction time and temperature. |
| Sample degradation. | Ensure rapid quenching and keep samples at low temperatures throughout the extraction process. | |
| Low concentration of the intermediate in the sample. | Increase the amount of starting plant material or use a more sensitive instrument. | |
| Issues with the GC-MS system (e.g., leak, contaminated ion source). | Perform a system check, including leak checks and ion source cleaning, as per the instrument manual.[4][5][6][7][8] | |
| Peak Tailing | Active sites in the GC inlet or column. | Use a deactivated inlet liner and a high-quality capillary column. Consider silylation of the liner. |
| Co-elution with an interfering compound. | Optimize the GC temperature program to improve separation. | |
| Poor Reproducibility | Inconsistent sample preparation. | Standardize the entire workflow from harvesting to injection. Use of an autosampler is highly recommended. |
| Variability in derivatization efficiency. | Ensure consistent reaction conditions for all samples and standards. |
LC-MS/MS Analysis
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Signal Suppression or Enhancement (Matrix Effect) | Co-eluting compounds from the plant matrix interfering with ionization.[1] | Improve sample cleanup procedures (e.g., solid-phase extraction). Optimize chromatographic separation to separate the analyte from interfering compounds. Use a stable-isotope-labeled internal standard. |
| Inconsistent Retention Times | Changes in mobile phase composition. | Prepare fresh mobile phases daily and ensure proper mixing. |
| Column degradation. | Replace the column if it has been used extensively or shows signs of performance loss. | |
| Carryover | Adsorption of analytes to the injector or column. | Optimize the injector wash procedure. Inject a blank solvent after a high-concentration sample to check for carryover. |
Quantitative Data Summary
The following table presents the absolute amounts of selected photorespiratory intermediates in the wild type (Col-0) and a hydroxypyruvate reductase 1 mutant (hpr1) of Arabidopsis thaliana, highlighting the metabolic impact of a disruption in the photorespiratory pathway.
| Metabolite | Wild Type (Col-0) (nmol/g FW) | hpr1 Mutant (nmol/g FW) | Fold Change in hpr1 |
| Glycine | ~50 | ~160 | ~3.2 |
| Serine | ~100 | ~290 | ~2.9 |
| Glycerate | ~25 | ~200 | ~8.0 |
| Hydroxypyruvate | <1 | ~190 | ~190 |
Data adapted from a study on Arabidopsis thaliana grown in normal air.[9] The values are approximate and serve for comparative purposes.
Experimental Protocols
Metabolite Extraction for GC-MS and LC-MS/MS Analysis
-
Harvesting and Quenching: Harvest leaf material and immediately freeze it in liquid nitrogen to quench all enzymatic activity.
-
Homogenization: Grind the frozen tissue to a fine powder under liquid nitrogen using a mortar and pestle or a cryogenic grinder.
-
Extraction:
-
For GC-MS analysis of non-phosphorylated intermediates, a common extraction solvent is a mixture of methanol, chloroform, and water.
-
For LC-MS/MS analysis of phosphorylated intermediates like 2PG, a cold acidified extraction solvent (e.g., acetonitrile:methanol:water with formic acid) is often used to improve stability.[10][11][12]
-
-
Internal Standard Addition: Add a known amount of a stable-isotope-labeled internal standard for each analyte of interest to the extraction mixture.
-
Phase Separation: After vigorous mixing and incubation, centrifuge the samples to separate the polar (containing the intermediates) and non-polar phases.
-
Drying: Evaporate the polar phase to complete dryness under a vacuum or a stream of nitrogen. This step is critical, especially for subsequent derivatization for GC-MS.
Derivatization for GC-MS Analysis
-
Moisture Removal: Ensure the dried extract is completely free of water, as moisture can interfere with the derivatization reaction.
-
Derivatization Reagents: Add a two-step derivatization mixture. First, methoxyamine hydrochloride in pyridine (B92270) is added to protect carbonyl groups. This is followed by N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to silylate hydroxyl and amino groups, making the metabolites volatile for GC analysis.
-
Incubation: Incubate the mixture at a specific temperature (e.g., 37°C) for a defined period to ensure complete derivatization.
-
Analysis: The derivatized sample is then ready for injection into the GC-MS system.
Visualizations
Caption: The compartmentalized pathway of photorespiration.
Caption: General experimental workflow for quantifying photorespiratory intermediates.
References
- 1. Photorespiration: The Futile Cycle? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of Photorespiratory Intermediates by Mass Spectrometry-Based Approaches | Springer Nature Experiments [experiments.springernature.com]
- 3. Quantification of Photorespiratory Intermediates by Mass Spectrometry-Based Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 6. How to Troubleshoot and Improve your GC/MS | Separation Science [sepscience.com]
- 7. agilent.com [agilent.com]
- 8. GC Troubleshooting Guide | Gas Chromatography Troubleshooting [scioninstruments.com]
- 9. Metabolite Profiling in Arabidopsis thaliana with Moderately Impaired Photorespiration Reveals Novel Metabolic Links and Compensatory Mechanisms of Photorespiration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. molbio.princeton.edu [molbio.princeton.edu]
- 12. researchwithnj.com [researchwithnj.com]
Troubleshooting low yields in synthetic glycolate pathways.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during the implementation of synthetic glycolate pathways, with a primary focus on resolving low product yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low this compound yields in engineered microbial systems?
A1: Low this compound yields in engineered microbial systems often stem from several key factors:
-
Metabolic Imbalance: The overexpression of pathway enzymes can lead to a metabolic burden, consuming cellular resources and creating an imbalance between cell growth and product synthesis.[1][2][3]
-
Cofactor Imbalance: Synthetic this compound pathways often have specific cofactor requirements (e.g., NADPH), which may not align with the host's native metabolism that primarily produces other cofactors (e.g., NADH).[4][5][6] This disparity can create a bottleneck in the pathway.
-
Toxicity of Intermediates: The accumulation of pathway intermediates, such as glyoxylate (B1226380) and even this compound itself at high concentrations, can be toxic to host cells, inhibiting growth and overall productivity.[7][8][9][10]
-
Suboptimal Gene Expression: The expression levels of the synthetic pathway genes are critical. Both insufficient and excessively high expression can lead to pathway inefficiency and metabolic load.[1][2] Fine-tuning promoter strength is often necessary.[2][3]
-
Competing Metabolic Pathways: Native metabolic pathways can divert precursors away from the synthetic this compound pathway, reducing the carbon flux towards your desired product.[1][11]
Q2: How can the toxicity of intermediates like glyoxylate be mitigated?
A2: Mitigating the toxicity of intermediates is crucial for improving yields. Key strategies include:
-
Balancing Enzyme Expression: Ensure that the enzyme responsible for converting the toxic intermediate (e.g., glyoxylate reductase converting glyoxylate to this compound) is expressed at a sufficiently high level to prevent accumulation of the upstream toxic compound.[1]
-
Pathway Optimization: Fine-tuning the expression of all enzymes in the pathway can help maintain a smooth metabolic flux and prevent the buildup of any single intermediate.[1][2]
-
Process Control: In bioreactor setups, controlling fermentation conditions such as pH and nutrient feeding can help maintain cell health and minimize the effects of toxic compounds.
Q3: What is cofactor imbalance and how can it be addressed?
A3: Cofactor imbalance occurs when a synthetic pathway requires a specific redox cofactor (like NADPH) that is not sufficiently supplied by the host's central metabolism, which might predominantly produce another cofactor (like NADH).[4][6] For example, the reduction of glyoxylate to this compound often requires NADPH, while glycolysis in many microbes generates NADH.[4][6]
To address this, several metabolic engineering strategies can be employed:
-
Enzyme Engineering: Introduce enzymes that can interconvert cofactors, such as a pyridine (B92270) nucleotide transhydrogenase (PntAB), or replace native enzymes with versions that utilize the desired cofactor.[5]
-
Pathway Modification: Engineer the host's central metabolism to favor the production of the required cofactor. For instance, introducing an NADP⁺-dependent glyceraldehyde-3-phosphate dehydrogenase can increase NADPH availability.[4]
-
Eliminate Competing Cofactor Usage: Knocking out enzymes that consume the required cofactor for other processes can increase its availability for the this compound pathway. For example, deleting a soluble transhydrogenase (SthA) can conserve NADPH.[4][5]
Troubleshooting Guides
Issue 1: this compound Titer is Low, but Glucose/Carbon Source is Consumed
This common issue suggests that the carbon is being shunted to other pathways, or that the synthetic pathway is inefficient.
Troubleshooting Steps:
-
Confirm Gene Expression and Enzyme Activity:
-
Question: Have you verified that all the enzymes in your synthetic pathway are being expressed and are active?
-
Action: Perform qRT-PCR to quantify transcript levels of your pathway genes.[1] Conduct in vitro enzyme assays on cell lysates to confirm the specific activity of each heterologous enzyme. Low activity of a single enzyme can create a significant bottleneck.
-
-
Analyze for Byproduct Formation:
-
Question: Is the carbon flux being diverted to competing pathways?
-
Action: Use analytical techniques like HPLC or GC-MS to analyze the fermentation broth for common byproducts such as acetate (B1210297), lactate (B86563), and ethanol.[11][12] Significant accumulation of byproducts indicates that native metabolic pathways are outcompeting your synthetic route. Consider knocking out key enzymes in these competing pathways (e.g., ldhA for lactate production).[11][13]
-
-
Assess Cofactor Availability:
-
Question: Is a lack of the necessary cofactor (e.g., NADPH) limiting the final reductive step to this compound?
-
Action: This can be challenging to measure directly. A common strategy is to empirically test cofactor engineering solutions. Express a transhydrogenase to improve NADPH availability or modify glycolysis to produce NADPH directly.[4][5] A resulting increase in yield would indicate a cofactor limitation.
-
Issue 2: Poor Cell Growth and Low this compound Titer
This often points to issues with metabolic burden or toxicity.
Troubleshooting Steps:
-
Evaluate Intermediate Accumulation and Toxicity:
-
Question: Is a pathway intermediate accumulating to toxic levels?
-
Action: Quantify the intracellular and extracellular concentrations of pathway intermediates, particularly glyoxylate.[7] If an intermediate is accumulating, it suggests the downstream enzyme is a rate-limiting step. Increase the expression of the enzyme that consumes the toxic intermediate (e.g., glyoxylate reductase, ycdW).[1][13]
-
-
Optimize Protein Expression Levels:
-
Question: Is the high-level expression of heterologous proteins causing a metabolic burden on the cells?
-
Action: Transition from strong, inducible promoters (like T7) to a library of constitutive promoters with varying strengths.[2][3] This allows for fine-tuning of enzyme expression to a level that is effective for production without overwhelming the cell's protein synthesis machinery, thereby balancing metabolic flux.[1][2]
-
-
Check for Native Pathway Inhibition:
-
Question: Are intermediates of the synthetic pathway inhibiting essential native enzymes?
-
Action: Glyoxylate and 2-phosphothis compound (B1263510) are known to inhibit enzymes in central metabolism, such as those in the Calvin-Benson cycle or glycolysis.[7][8] While direct measurement can be complex, addressing intermediate accumulation (Step 1) is the primary solution.
-
Data Summary
Table 1: Examples of Engineered E. coli Strains for this compound Production
| Strain ID | Key Genetic Modifications | Carbon Source | Titer (g/L) | Yield (% of theoretical) | Reference |
| Mgly6-H1 | Optimized expression of ycdW and gltA using a biosensor-based approach. | Glucose | 40.9 ± 3.7 | 78.2% | [1] |
| Mgly4T1562 | Tuned expression of gltA, aceA, aceK, ycdW with synthetic constitutive promoters. | Glucose | 15.53 | 63.6% | [2][3] |
| AG0956 | Overexpression of aceA and ycdW. | Glucose | 52.2 | 45% | [2] |
| Mgly434 | Overexpression of aceA, aceK, ycdW, and gltA. | Glucose | 65.5 | 90% | [2][3] |
| NZ-Gly303 | Co-utilization of acetate and glucose; increased activities of AceA and YcdW. | Glucose/Acetate | 73.3 | 80% | [6] |
Visualizations
Caption: A simplified diagram of a synthetic this compound pathway in E. coli.
Caption: A logical workflow for troubleshooting low yields in this compound synthesis.
Experimental Protocols
Protocol 1: Quantification of Extracellular this compound using HPLC
This protocol provides a general method for quantifying this compound in a fermentation broth. Specific parameters may need optimization based on available equipment.
1. Objective: To determine the concentration of this compound in the supernatant of a cell culture.
2. Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Refractive Index (RI) detector.
-
Aminex HPX-87H column (or equivalent ion-exchange column).
-
Sulfuric acid (H₂SO₄), HPLC grade.
-
Glycolic acid standard (Sigma-Aldrich or equivalent).
-
Syringe filters (0.22 µm).
-
Autosampler vials.
-
Deionized water.
3. Procedure:
-
Sample Preparation:
-
Collect 1-2 mL of fermentation broth.
-
Centrifuge at >10,000 x g for 10 minutes to pellet the cells.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter into a clean autosampler vial. Dilute the sample with mobile phase if the concentration is expected to be outside the standard curve range.
-
-
Standard Curve Preparation:
-
Prepare a 10 g/L stock solution of glycolic acid in deionized water.
-
Create a series of standards (e.g., 0.1, 0.5, 1, 2.5, 5, 10 g/L) by diluting the stock solution with the mobile phase.
-
-
HPLC Analysis:
-
Mobile Phase: 5 mM H₂SO₄ in deionized water.
-
Column: Aminex HPX-87H.
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 50-60°C.
-
Detection: UV at 210 nm or RI detector.
-
Injection Volume: 10-20 µL.
-
-
Data Analysis:
-
Run the standards to generate a standard curve by plotting peak area versus concentration.
-
Run the prepared samples.
-
Determine the concentration of this compound in the samples by comparing their peak areas to the standard curve. Account for any dilution factors.
-
Protocol 2: Spectrophotometric Assay for this compound Oxidase Activity
This protocol measures the activity of this compound oxidase, which is often used in alternative photorespiratory pathways. The assay is based on the measurement of hydrogen peroxide (H₂O₂) produced.[14][15]
1. Objective: To determine the specific activity of this compound oxidase in a cell-free extract.
2. Materials:
-
Spectrophotometer.
-
Lysis buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.5, with 1 mM DTT).
-
Glycolic acid.
-
Horseradish peroxidase (HRP).
-
A suitable chromogenic substrate for HRP (e.g., o-dianisidine or ABTS).
-
Bradford assay reagent for protein quantification.
-
Cell-free extract (prepared by sonication or bead beating, followed by centrifugation to remove cell debris).
3. Procedure:
-
Prepare Reagents:
-
Assay Buffer: 100 mM potassium phosphate buffer, pH 8.0.
-
This compound Solution: 1 M glycolic acid in water, pH adjusted to 8.0 with KOH.
-
HRP Solution: 1 mg/mL in assay buffer.
-
Chromogen Solution: e.g., 10 mg/mL o-dianisidine in methanol.
-
-
Assay Mix Preparation (for a 1 mL reaction):
-
850 µL Assay Buffer
-
50 µL HRP Solution
-
50 µL Chromogen Solution
-
-
Enzymatic Reaction:
-
Add the assay mix to a cuvette and equilibrate to the desired temperature (e.g., 30°C).
-
Add 20-50 µL of the cell-free extract.
-
Initiate the reaction by adding 20 µL of the 1 M this compound solution.
-
Immediately mix and monitor the change in absorbance at the appropriate wavelength for your chosen chromogen (e.g., 460 nm for o-dianisidine). Record the linear rate of absorbance change.
-
-
Data Analysis:
-
Calculate the rate of reaction using the molar extinction coefficient of the oxidized chromogen.
-
Measure the total protein concentration of the cell-free extract using the Bradford assay.
-
Calculate the specific activity (e.g., in µmol/min/mg of protein).
-
Always run a control reaction without the cell-free extract or without the this compound substrate to account for any background activity.
-
References
- 1. Biosensor-Based Multigene Pathway Optimization for Enhancing the Production of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fine-Tuning the Expression of the this compound Biosynthetic Pathway in Escherichia coli Using Synthetic Promoters [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Dynamic regulation and cofactor engineering of escherichia coli to enhance production of this compound from corn stover hydrolysate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. Photorespiratory this compound-glyoxylate metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. The photorespiratory this compound metabolism is essential for cyanobacteria and might have been conveyed endosymbiontically to plants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Engineering the glyoxylate cycle for chemical bioproduction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. A spectrophotometric method for the determination of this compound in urine and plasma with this compound oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Urinary this compound measured by use of (S)-2-hydroxy-acid oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Engineered Yeast & Glycolate Toxicity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with engineered yeast strains that may experience glycolate toxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it accumulate in my engineered yeast strain?
A1: this compound is a two-carbon α-hydroxy acid. In engineered yeast, it often accumulates as a byproduct of manipulating the glyoxylate (B1226380) cycle for the production of other target molecules. Overexpression of enzymes like isocitrate lyase and glyoxylate reductase, or deletion of malate (B86768) synthase to channel carbon flux towards a desired product, can lead to an overflow of glyoxylate, which is then reduced to this compound.[1]
Q2: What are the typical signs of this compound toxicity in a yeast culture?
A2: this compound toxicity manifests as a form of organic acid stress. The primary symptoms include:
-
Reduced specific growth rate: A noticeable slowdown in the rate of cell division.
-
Extended lag phase: The time it takes for the culture to start growing exponentially is longer than expected.
-
Decreased final biomass: The total amount of yeast cells at the end of the fermentation is lower than in control cultures.
-
Reduced viability: An increase in the percentage of dead cells in the culture.
-
Lower productivity: The yield of your target molecule is significantly reduced.
At a cellular level, this compound toxicity leads to intracellular acidification and can induce oxidative stress.[2]
Q3: At what concentration does this compound become toxic to yeast?
A3: The toxicity of this compound is highly dependent on the pH of the culture medium. Glycolic acid has a pKa of 3.83, meaning at a lower pH, more of it is in its undissociated form, which can more easily cross the cell membrane and cause intracellular acidification. For instance, in Saccharomyces cerevisiae, at pH 3, a concentration of 30 g/L can significantly reduce the growth rate, with no growth observed at 50 g/L. However, at pH 5, where more of the acid is dissociated, yeast can still grow, albeit at a reduced rate, even at 50 g/L.[1]
Q4: How can I confirm that this compound accumulation is the cause of the problems in my fermentation?
A4: The most direct way is to measure the concentration of this compound in your culture supernatant at various time points during the fermentation. A significant increase in this compound concentration that correlates with the onset of growth inhibition or reduced productivity is a strong indicator. You can use methods like High-Performance Liquid Chromatography (HPLC) or commercially available enzymatic assay kits for quantification.
Troubleshooting Guides
Issue 1: My engineered yeast strain shows poor growth and viability.
This is a common issue when metabolic pathways are rewired, potentially leading to the accumulation of toxic byproducts like this compound.
Troubleshooting Workflow:
References
Technical Support Center: Enhancing Glycolate Dehydrogenase Catalytic Efficiency
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the catalytic efficiency of glycolate dehydrogenase.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Enzyme Activity | Incorrect Assay Conditions: pH, temperature, or buffer composition are not optimal. | Verify the optimal pH and temperature for your specific this compound dehydrogenase. Most this compound dehydrogenases have a pH optimum between 8.0 and 8.5.[1] Ensure all assay components are at the correct final concentrations. |
| Improper Protein Folding/Solubility: The recombinant enzyme may be misfolded or aggregated, especially when expressed in systems like E. coli.[2] | Optimize expression conditions (e.g., lower induction temperature, use of fusion tags like GST, choice of expression vector).[2][3] Consider co-expression with molecular chaperones. | |
| Missing or Incorrect Cofactors: this compound dehydrogenase is dependent on organic co-factors.[1] | Ensure the appropriate cofactors (e.g., FMN, NAD+) are present in the assay buffer at saturating concentrations. | |
| Enzyme Instability: The purified enzyme may be unstable and lose activity over time. | Add stabilizing agents such as glycerol (B35011) or BSA to the storage buffer. Store the enzyme at an appropriate temperature (e.g., -80°C) in small aliquots to avoid repeated freeze-thaw cycles. | |
| Inconsistent Results Between Experiments | Variability in Reagent Preparation: Inconsistent concentrations of substrates, cofactors, or buffers. | Prepare fresh reagents and accurately determine their concentrations. Use a consistent source and lot for all critical reagents. |
| Pipetting Errors: Inaccurate dispensing of small volumes of enzyme or reagents. | Calibrate pipettes regularly. Use positive displacement pipettes for viscous solutions. | |
| Instrument Malfunction: Spectrophotometer or plate reader not functioning correctly. | Perform regular maintenance and calibration of all laboratory equipment. | |
| Substrate or Product Inhibition | High Substrate Concentration: Some enzymes, including this compound oxidase (a related enzyme), can be inhibited by excess substrate.[4] | Determine the optimal substrate concentration by performing a substrate titration experiment. |
| Product Accumulation: The product of the reaction (glyoxylate) may be inhibiting the enzyme. | If possible, use a coupled-enzyme assay to remove the product as it is formed. |
Frequently Asked Questions (FAQs)
1. How can I improve the catalytic efficiency (kcat/Km) of my this compound dehydrogenase?
Improving catalytic efficiency typically involves protein engineering strategies:
-
Site-Directed Mutagenesis: This technique allows for specific amino acid substitutions at or near the active site to enhance substrate binding (lower Km) or turnover rate (higher kcat).[5] Knowledge of the enzyme's three-dimensional structure is highly beneficial for this rational design approach.
-
Directed Evolution: This method involves generating a large library of enzyme variants through random mutagenesis (e.g., error-prone PCR) and screening for mutants with improved activity.[2][6][7] This approach does not require prior knowledge of the enzyme's structure.
-
Semi-Rational Design: This approach combines knowledge of the enzyme's structure and function to target specific residues for mutagenesis, creating a "smart" library for more efficient screening.[2][6]
2. What are the key parameters to optimize for a this compound dehydrogenase activity assay?
The following parameters are critical for a reliable assay:
-
pH: this compound dehydrogenase activity is highly dependent on pH, with an optimal range typically between 8.0 and 8.5.[1]
-
Temperature: The optimal temperature should be determined empirically for your specific enzyme. For example, the highest activity for a this compound oxidase from Chlamydomonas reinhardtii was observed at 40°C.[6]
-
Substrate Concentration: The concentration of this compound should be optimized to ensure the enzyme is saturated without causing substrate inhibition. The apparent Km for this compound for Arabidopsis thaliana this compound dehydrogenase is approximately 3.5 x 10⁻² mM.[1]
-
Cofactor Concentration: Ensure that the necessary organic cofactors are present at saturating concentrations.[1]
-
Enzyme Concentration: The enzyme concentration should be in a range that results in a linear reaction rate over the desired time course.
3. My recombinant this compound dehydrogenase is expressed as inclusion bodies. How can I increase the yield of soluble, active enzyme?
Insoluble protein expression is a common issue. Here are several strategies to improve solubility:
-
Lower Induction Temperature: Reducing the temperature (e.g., to 16-20°C) after inducing protein expression can slow down protein synthesis, allowing more time for proper folding.[2]
-
Choice of Expression Vector and Host Strain: Using different expression vectors (e.g., pET22b) or E. coli host strains can significantly impact soluble expression.[2]
-
Fusion Tags: N-terminal fusion tags like Glutathione S-transferase (GST) can enhance the solubility of recombinant proteins.[2][3]
-
Co-expression of Chaperones: Molecular chaperones can assist in the proper folding of the target protein.
4. Are there any known inhibitors of this compound dehydrogenase that I should be aware of?
Yes, certain compounds can inhibit this compound dehydrogenase activity. For instance, some algal this compound dehydrogenases are sensitive to cyanide ions.[1] Additionally, compounds developed as dual inhibitors of this compound oxidase and lactate (B86563) dehydrogenase A could potentially inhibit this compound dehydrogenase.[8][9] When designing experiments, it is crucial to consider the potential inhibitory effects of buffer components or other molecules present in the reaction mixture.
Experimental Protocols & Visualizations
Protocol: Site-Directed Mutagenesis for Improved Catalytic Efficiency
This protocol outlines a general workflow for using site-directed mutagenesis to alter the amino acid sequence of this compound dehydrogenase.
Caption: Workflow for site-directed mutagenesis of this compound dehydrogenase.
Protocol: this compound Dehydrogenase Activity Assay
This spectrophotometric assay measures the formation of glyoxylate (B1226380) phenylhydrazone at 324 nm.[1]
Caption: this compound dehydrogenase activity assay workflow.
Signaling Pathway: Role in Photorespiration
This compound dehydrogenase is a key enzyme in the photorespiratory pathway in some organisms, such as algae, where it catalyzes the oxidation of this compound to glyoxylate in the mitochondria.[1][10]
Caption: Simplified photorespiration pathway highlighting this compound dehydrogenase.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Enhancing the Catalytic Activity of this compound Oxidase from Chlamydomonas reinhardtii through Semi-Rational Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancing the Catalytic Activity of this compound Oxidase from Chlamydomonas reinhardtii through Semi-Rational Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Purification and characterization of recombinant human liver this compound oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Directed Evolution Methods for Enzyme Engineering | MDPI [mdpi.com]
- 8. Dual this compound Oxidase/Lactate Dehydrogenase A Inhibitors for Primary Hyperoxaluria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dual this compound Oxidase/Lactate Dehydrogenase A Inhibitors for Primary Hyperoxaluria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
Common sources of interference in colorimetric glycolate assays.
This guide provides troubleshooting advice and answers to frequently asked questions regarding common sources of interference in colorimetric glycolate assays. It is intended for researchers, scientists, and drug development professionals to help ensure accurate and reliable experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My sample contains L-Lactate. Will this interfere with my enzyme-based this compound oxidase assay?
A1: Yes, L-Lactate is a known and significant source of interference in this compound assays that utilize this compound oxidase (GOX). GOX exhibits cross-reactivity with other small α-hydroxy acids, most notably L-Lactate. The enzyme will oxidize L-Lactate, leading to the generation of a signal (e.g., H₂O₂ production) that is not proportional to the this compound concentration, resulting in an overestimation of your analyte.[1][2]
The degree of interference is dependent on the specific isoform of this compound oxidase being used. For example, photorespiratory isoforms like GOX1 and GOX2 show significant activity with L-Lactate, while other isoforms like GOX3 may have different substrate preferences.[1][2]
Quantitative Interference Data
The following table summarizes the relative activity and kinetic parameters of different Arabidopsis thaliana this compound oxidase isoforms with this compound and L-Lactate, demonstrating the potential for interference.
| Enzyme Isoform | Substrate | Relative Activity (%)* | K_m_ (mM) | V_max_ (µmol min⁻¹ mg⁻¹) |
| GOX1 | This compound | 100 | 0.28 ± 0.04 | 114 ± 4 |
| L-Lactate | 45 | 2.2 ± 0.3 | 111 ± 7 | |
| GOX2 | This compound | 100 | 0.22 ± 0.03 | 125 ± 5 |
| L-Lactate | 48 | 2.4 ± 0.4 | 120 ± 9 | |
| GOX3 | This compound | 100 | 0.8 ± 0.1 | 80 ± 3 |
| L-Lactate | 76 | 0.4 ± 0.05 | 75 ± 3 |
*Relative activity is expressed as a percentage of the activity observed with this compound as the substrate.[1]
Troubleshooting Steps:
-
Sample Pre-treatment: The most effective solution is to remove L-Lactate from your sample before performing the this compound assay. This can be achieved enzymatically. See the detailed protocol for "Enzymatic Removal of L-Lactate" below.
-
Assay Validation: Perform a spike and recovery experiment by adding a known amount of this compound to your sample matrix (with and without lactate) to quantify the extent of interference.
-
Use a More Specific Assay: If sample pre-treatment is not feasible, consider alternative methods with higher specificity for this compound, such as HPLC-based methods.
Q2: I am observing high background absorbance in my assay wells, even in my negative controls. What could be the cause?
A2: High background is a common issue and can originate from several sources, including the reagents themselves or components within the sample matrix.
Potential Causes & Solutions:
-
Reagent Contamination: Reagents, especially buffers or the chromogenic probe, may be contaminated with oxidizing or reducing agents. The hydrogen peroxide (H₂O₂) produced in many this compound oxidase assays can be unstable.
-
Solution: Prepare fresh reagents using high-purity water. Run a "reagent blank" containing all assay components except your sample to confirm reagent integrity.
-
-
Endogenous Peroxidase Activity: Biological samples (e.g., cell lysates, tissue homogenates) may contain endogenous peroxidases that can react with the substrate and produce a colorimetric signal, leading to a false positive.
-
Solution: Prepare a "sample blank" containing the sample and all assay components except for the this compound oxidase enzyme. Subtract the absorbance of the sample blank from your test sample reading.
-
-
Sample Color or Turbidity: Samples that are inherently colored (e.g., from hemolysis, releasing hemoglobin) or turbid (e.g., from high lipid content) can absorb light at the measurement wavelength, artificially increasing the reading.[1]
-
Solution: Centrifuge samples to pellet debris. Use a sample blank (as described above) to correct for background color. If necessary, perform sample cleanup steps like deproteinization.
-
Troubleshooting Workflow for High Background
Below is a logical workflow to diagnose and resolve issues with high background absorbance.
Caption: Troubleshooting workflow for high background signals.
Q3: My sample is from plasma/serum. Do I need to deproteinize it first?
A3: Yes, deproteinization is a critical sample preparation step for biological fluids like plasma, serum, and cell or tissue lysates.
Reasons for Deproteinization:
-
Enzyme Removal: Samples contain endogenous enzymes (e.g., lactate (B86563) dehydrogenase, catalase, peroxidases) that can interfere with the assay by consuming the substrate (this compound), the product (H₂O₂), or reacting with the chromogen.
-
Reduce Turbidity: High protein concentrations can cause turbidity, leading to light scatter and inaccurate absorbance readings.
-
Release Bound Analyte: this compound may be bound to proteins, and deproteinization releases it into the solution for accurate measurement.
A commonly used and effective method is precipitation with perchloric acid (PCA) followed by neutralization with potassium hydroxide (B78521) (KOH). See the detailed protocol for "PCA Deproteinization of Biological Samples" below.
Q4: How can I validate that the colorimetric assay is working correctly for my specific sample type (e.g., plant extract, cell culture medium)?
A4: The best way to validate assay performance for a new or complex sample matrix is by performing a spike and recovery experiment. This test determines if substances in your sample matrix interfere with the detection of the analyte.
Principle of Spike and Recovery:
A known concentration of this compound ("spike") is added to your sample. The sample is then assayed, and the concentration is measured ("recovery"). The percentage of recovery is calculated. An ideal recovery is 100%. Typically, recovery rates between 80-120% are considered acceptable and validate that the assay is compatible with the sample matrix.
See the detailed "Spike and Recovery Experimental Protocol" below for a step-by-step guide.
Spike and Recovery Validation Workflow
Caption: Workflow for assay validation using a spike and recovery experiment.
Experimental Protocols
Protocol 1: Enzymatic Removal of L-Lactate from Samples
This protocol uses Lactate Dehydrogenase (LDH) to convert interfering L-Lactate into pyruvate (B1213749) prior to the this compound assay.
Materials:
-
L-Lactate Dehydrogenase (LDH) enzyme (e.g., from rabbit muscle)
-
β-Nicotinamide adenine (B156593) dinucleotide (NAD⁺)
-
Hydrazine (B178648)/Glycine buffer (e.g., 0.4 M Hydrazine, 1 M Glycine, pH 9.2)
-
Deproteinized sample (see Protocol 3)
Procedure:
-
Prepare Reaction Buffer: Create a reaction buffer containing 2.5 mM NAD⁺ and approximately 5-10 U/mL of LDH in the Hydrazine/Glycine buffer.
-
Sample Addition: In a microcentrifuge tube, add 100 µL of your deproteinized sample to 100 µL of the LDH reaction buffer.
-
Incubation: Incubate the mixture at 37°C for 30-60 minutes. This allows the LDH to convert all L-Lactate to pyruvate. The hydrazine in the buffer acts as a trapping agent for the pyruvate, driving the reaction to completion.
-
Enzyme Inactivation (Optional): If there is concern that the added LDH could interfere with the subsequent this compound assay, the reaction can be stopped and the enzyme denatured by heating at 80°C for 10 minutes. Centrifuge at high speed for 5 minutes to pellet the denatured protein.
-
Assay: Use the supernatant, which is now lactate-depleted, in your colorimetric this compound assay. Remember to account for the 1:2 dilution factor in your final calculations.
Protocol 2: Spike and Recovery Experimental Protocol
This protocol validates the suitability of your sample matrix for the this compound assay.
Materials:
-
Your sample(s)
-
This compound standard of a known high concentration
-
Assay diluent (the same buffer used to prepare the standard curve)
-
This compound assay kit reagents
Procedure:
-
Prepare Samples: For each sample matrix you want to test, prepare three tubes:
-
Tube A (Unspiked Sample): 90 µL of your sample + 10 µL of assay diluent.
-
Tube B (Spiked Sample): 90 µL of your sample + 10 µL of high concentration this compound standard.
-
Tube C (Spiked Standard Diluent): 90 µL of assay diluent + 10 µL of high concentration this compound standard. (Note: The spike volume should be small, typically 10% of the total volume, to avoid significantly altering the sample matrix. The spike concentration should be high enough to be easily detected above the endogenous level.)
-
-
Run Assay: Perform the colorimetric this compound assay on all three tubes according to the kit manufacturer's instructions.
-
Measure Concentrations: Determine the this compound concentration in each tube by reading them against the standard curve. Let these values be C_A, C_B, and C_C.
-
Calculate Percent Recovery: Use the following formula to calculate the recovery:
% Recovery = ( [C_B - C_A] / C_C ) * 100
-
C_A: Concentration of the unspiked sample.
-
C_B: Concentration of the spiked sample.
-
C_C: Concentration of the spiked standard diluent (this represents the "expected" spike concentration).
-
Interpretation:
-
80-120% Recovery: Indicates that the sample matrix does not significantly interfere with the assay. The assay is considered valid for this sample type.
-
<80% Recovery: Suggests that components in the sample are suppressing the signal (inhibition).
-
>120% Recovery: Suggests that components in the sample are enhancing the signal.
Protocol 3: PCA Deproteinization of Biological Samples
This protocol uses perchloric acid (PCA) to precipitate proteins from samples like serum, plasma, or cell lysates.
Materials:
-
Perchloric Acid (PCA), 4 M, ice-cold
-
Potassium Hydroxide (KOH), 2 M, ice-cold
-
Microcentrifuge (refrigerated at 4°C)
-
pH indicator strips
Procedure:
-
Sample Preparation: Start with your clear biological sample (e.g., serum, cell lysate supernatant) on ice.
-
Protein Precipitation:
-
For every 400 µL of sample, add 100 µL of ice-cold 4 M PCA. This brings the final PCA concentration to ~0.8 M.
-
Vortex briefly to ensure thorough mixing.
-
Incubate on ice for 5-10 minutes to allow proteins to precipitate.
-
-
Centrifugation: Centrifuge the samples at 13,000 x g for 5 minutes at 4°C.
-
Collect Supernatant: Carefully transfer the clear supernatant, which contains the small molecule analytes, to a new, clean, ice-cold microcentrifuge tube. Be careful not to disturb the protein pellet.
-
Neutralization:
-
Add ice-cold 2 M KOH to the supernatant. A common starting point is to add a volume of KOH that is 34% of the supernatant volume (e.g., for 100 µL of supernatant, add 34 µL of 2 M KOH).
-
Vortex briefly. You may see a white precipitate (potassium perchlorate, KClO₄) form and gas (CO₂) evolution.
-
-
pH Check: Using a pH strip, check that the sample pH is between 6.5 and 8.0. If needed, adjust carefully with small additions of 0.1 M KOH or 0.1 M PCA.
-
Final Centrifugation: Centrifuge at 13,000 x g for 10-15 minutes at 4°C to pellet the KClO₄ precipitate.
-
Final Sample: The resulting supernatant is the deproteinized and neutralized sample, ready for use in the this compound assay. Account for the dilution factor in your final calculations.
References
- 1. This compound OXIDASE3, a this compound Oxidase Homolog of Yeast l-Lactate Cytochrome c Oxidoreductase, Supports l-Lactate Oxidation in Roots of Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound OXIDASE3, a this compound Oxidase Homolog of Yeast l-Lactate Cytochrome c Oxidoreductase, Supports l-Lactate Oxidation in Roots of Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Glycolate-Induced Inhibition of Photosynthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the inhibitory effects of glycolate on photosynthesis.
Troubleshooting Guides
Issue 1: Reduced Photosynthetic Efficiency in C3 Plants Under High Light and Temperature
Symptoms:
-
Decreased CO2 assimilation rates.
-
Reduced biomass accumulation.
-
Increased oxygenase activity of RuBisCO.
Possible Cause: Under conditions of high light and temperature, and low CO2, the enzyme RuBisCO can react with oxygen instead of carbon dioxide, initiating photorespiration.[1][2] This process produces 2-phosphothis compound (B1263510), which is rapidly converted to this compound, a toxic compound that inhibits photosynthesis.[3][4] Photorespiration can reduce the photosynthetic efficiency of C3 crops by 20% to 50%.[5][6]
Troubleshooting Steps:
-
Environmental Control:
-
CO2 Enrichment: Increase the CO2 concentration in the experimental environment. High CO2 levels favor the carboxylase activity of RuBisCO, outcompeting oxygen and reducing photorespiration.[1]
-
Temperature Regulation: Maintain optimal temperatures for the specific plant species. High temperatures increase the solubility of oxygen relative to carbon dioxide and can directly increase the oxygenase activity of RuBisCO.[1]
-
-
Genetic Modification (Advanced):
-
Introduce Synthetic Bypass Pathways: Engineer synthetic metabolic pathways to more efficiently process this compound within the chloroplast, avoiding the energy-intensive native photorespiratory pathway.[5][6] Several alternative pathways have been shown to increase photosynthetic quantum yield and biomass productivity.[5][6][7]
-
Inhibit this compound Export: Down-regulate native chloroplast this compound transporters (e.g., PLGG1) to maximize the flux through the engineered synthetic pathways.[5][8]
-
-
Chemical Inhibition (Experimental):
-
This compound Oxidase Inhibitors: Application of inhibitors targeting this compound oxidase can block the conversion of this compound. However, this often leads to the accumulation of this compound and can exacerbate the inhibition of photosynthesis unless a bypass pathway is present.[9][10]
-
Inhibitors of this compound Synthesis: Compounds like glycidate can inhibit this compound synthesis, but their effects can be indirect and may involve metabolic regulation.[11]
-
Issue 2: Accumulation of Toxic Photorespiratory Intermediates
Symptoms:
-
Inhibition of key Calvin Cycle enzymes (e.g., triose phosphate (B84403) isomerase).[4]
-
Stunted plant growth and development.
-
Chlorosis or other signs of cellular damage.
Possible Cause: The accumulation of photorespiratory intermediates such as 2-phosphothis compound, this compound, and glyoxylate (B1226380) can be toxic to plant cells.[4][12] This can occur if the photorespiratory pathway is overwhelmed or if specific enzymes in the pathway are inhibited.
Troubleshooting Steps:
-
Quantify Metabolite Levels:
-
Enhance this compound Metabolism:
-
Overexpression of Photorespiratory Enzymes: Overexpressing key enzymes of the photorespiratory pathway, such as this compound oxidase or components of the glycine (B1666218) decarboxylase complex, can in some cases enhance photosynthetic rates and biomass production.[5]
-
Introduction of Catalase: When engineering synthetic pathways that produce hydrogen peroxide (e.g., those using this compound oxidase), co-expression of catalase targeted to the same subcellular compartment is crucial to detoxify this harmful byproduct.[6][15]
-
-
Review Experimental Conditions:
-
Assess if any applied chemical treatments are unintentionally inhibiting enzymes of the photorespiratory pathway. For instance, isonicotinic acid hydrazide (INH) can inhibit the conversion of glycine to serine.[9]
-
Frequently Asked Questions (FAQs)
Q1: What is photorespiration and why is it detrimental to photosynthesis?
A1: Photorespiration is a metabolic process in plants where the enzyme RuBisCO fixes oxygen instead of carbon dioxide.[2] This initiates a pathway that consumes energy (ATP and NADPH) and releases previously fixed carbon as CO2, thereby reducing the efficiency of photosynthesis.[3] It is considered a wasteful process that can significantly limit crop yields, especially in C3 plants under hot and dry conditions.[5][16]
Q2: How does this compound inhibit photosynthesis?
A2: this compound itself, along with its precursor 2-phosphothis compound, can inhibit key enzymes of the Calvin cycle.[4] For example, 2-phosphothis compound inhibits triose phosphate isomerase.[4] Furthermore, the accumulation of glyoxylate, a downstream product of this compound oxidation, can deactivate RuBisCO, directly inhibiting carbon fixation.[10]
Q3: What are the main strategies to mitigate the negative effects of this compound?
A3: The primary strategies include:
-
Optimizing growing conditions: Increasing CO2 levels and maintaining moderate temperatures can reduce the rate of photorespiration.[1]
-
Genetic engineering: Introducing more efficient, synthetic pathways to metabolize this compound within the chloroplast has proven successful in increasing photosynthetic efficiency and biomass.[5][6][17] This is often combined with inhibiting the native this compound export mechanism to channel the metabolite through the new pathway.[5][8]
-
Chemical intervention: While experimentally useful, the application of chemical inhibitors for this compound metabolism has shown limited success in increasing overall photosynthetic efficiency in the absence of other modifications, as it can lead to the accumulation of toxic intermediates.[9]
Q4: Can photorespiration have any beneficial roles?
A4: Yes, despite its negative impact on photosynthetic efficiency, photorespiration is believed to have some protective functions. It can help dissipate excess light energy, protecting the photosynthetic apparatus from photooxidative damage, particularly under conditions of low CO2 availability.[3] It also plays a role in nitrogen metabolism.[2][3]
Q5: What are C4 and CAM plants, and how do they deal with photorespiration?
A5: C4 and CAM plants have evolved mechanisms to concentrate CO2 around RuBisCO, which significantly reduces photorespiration.[1][18]
-
C4 plants (e.g., maize, sugarcane) initially fix CO2 into a four-carbon compound in mesophyll cells. This compound is then transported to bundle sheath cells where CO2 is released, creating a high CO2 environment for RuBisCO.[1]
-
CAM plants (e.g., cacti) open their stomata at night to fix CO2 into organic acids. During the day, with stomata closed to conserve water, these acids release CO2 for the Calvin cycle.[18]
Data Presentation
Table 1: Impact of Synthetic this compound Metabolism Pathways on Plant Productivity
| Genetic Modification | Plant Species | Improvement in Photosynthetic Quantum Yield | Increase in Biomass Productivity | Reference |
| Synthetic this compound Pathways (AP1, AP2, AP3) | Tobacco | ~20% | 19% to >40% | [5][6] |
| This compound Dehydrogenase, Glyoxylate Carboligase, Tartronic Semialdehyde Reductase (E. coli pathway) | Arabidopsis thaliana | Not specified | Enhanced biomass production | [15] |
| This compound Oxidase and Malate Synthase with Catalase | Arabidopsis thaliana | Higher photosynthetic rates | Increased dry weight | [15] |
Table 2: Effects of Chemical Inhibitors on Photosynthesis and this compound Metabolism
| Inhibitor | Target Enzyme/Process | Observed Effect on Metabolites | Effect on Photosynthesis | Reference |
| Isonicotinic acid hydrazide (INH) | Glycine to Serine conversion | Increased 14CO2 incorporation into glycine | Increased O2 inhibition of photosynthesis | [9] |
| Butyl 2-hydroxy-3-butynoate (BHB) | This compound oxidase | Increased accumulation of 14C into this compound | Increased O2 inhibition of photosynthesis | [9] |
| Glycidate | This compound synthesis | Increased glyoxylate concentration | Increased net photosynthesis (indirect effect) | [11] |
Experimental Protocols
Protocol 1: Measurement of Photosynthetic Rate via Oxygen Evolution
This protocol is adapted from methods using aquatic plants or leaf disks.[19][20][21]
Objective: To quantify the net rate of photosynthesis by measuring the production of oxygen.
Materials:
-
Fresh plant material (e.g., spinach leaves, Elodea or Cabomba pondweed)
-
Sodium bicarbonate solution (0.5% - 2%) as a CO2 source
-
Light source (e.g., LED lamp)
-
Syringe (10 mL or larger)
-
Hole punch
-
Beaker or test tube
-
Water bath for temperature control (optional)
Procedure (Floating Leaf Disk Assay):
-
Prepare a bicarbonate solution by dissolving sodium bicarbonate in distilled water.
-
Use a hole punch to cut several uniform disks from the leaves, avoiding major veins.
-
Remove the plunger from a syringe and place the leaf disks inside.
-
Replace the plunger, being careful not to crush the disks.
-
Draw a small volume of the bicarbonate solution into the syringe.
-
Invert the syringe and expel the air.
-
Create a vacuum by placing a finger over the syringe tip and pulling back on the plunger. This will draw air out of the spongy mesophyll of the leaf disks.
-
Release the vacuum. The solution will infiltrate the air spaces, causing the disks to sink. Repeat until all disks have sunk.
-
Transfer the sunken disks and bicarbonate solution to a beaker.
-
Place the beaker under a light source at a fixed distance.
-
Record the time it takes for each disk to float to the surface as a result of oxygen accumulation from photosynthesis.
-
The rate of photosynthesis can be expressed as the number of floating disks over time or as the inverse of the time to float (1/t).
Troubleshooting:
-
Disks won't sink: Ensure a sufficient vacuum is created to remove all air from the leaf tissue.[22][23]
-
No floating: Check the light source intensity, ensure the bicarbonate solution is fresh, and use healthy plant material.[22][24]
Protocol 2: Quantification of this compound in Plant Tissues
This protocol is a generalized method based on ion chromatography-mass spectrometry (IC-MS).[13][25]
Objective: To measure the concentration of this compound in plant leaf tissue.
Materials:
-
Plant leaf tissue
-
Liquid nitrogen
-
Mortar and pestle or tissue homogenizer
-
Extraction buffer (e.g., 0.5 N HCl)
-
Centrifuge and microcentrifuge tubes
-
Syringe filters (0.45 µm)
-
Ion chromatograph coupled to a mass spectrometer (IC-MS)
Procedure:
-
Harvest approximately 50 mg of fresh leaf material and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Add an appropriate volume of cold extraction buffer and homogenize thoroughly.
-
Heat the homogenate (e.g., 80°C for 10 min) to aid in extraction.[14]
-
Centrifuge the extract at high speed (e.g., 12,000 x g for 10 min) at 4°C to pellet cell debris.
-
Filter the supernatant through a 0.45 µm filter into an autosampler vial.
-
Analyze the sample using an IC-MS system configured for organic acid analysis.
-
Quantify this compound concentration by comparing the peak area to a standard curve prepared with known concentrations of this compound.
Troubleshooting:
-
Low signal: Increase the amount of starting tissue or optimize the extraction procedure.
-
Peak interference: Adjust the chromatography gradient or mass spectrometry parameters to improve separation and specificity.
Visualizations
Caption: The native photorespiratory pathway in C3 plants.
Caption: Workflow for engineering a synthetic this compound bypass.
References
- 1. bio.libretexts.org [bio.libretexts.org]
- 2. Photorespiration - Wikipedia [en.wikipedia.org]
- 3. tutorchase.com [tutorchase.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Synthetic this compound metabolism pathways stimulate crop growth and productivity in the field - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic this compound metabolism pathways stimulate crop growth and productivity in the field | RIPE [ripe.illinois.edu]
- 7. plantae.org [plantae.org]
- 8. repository.lsu.edu [repository.lsu.edu]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. Suppression of this compound oxidase causes glyoxylate accumulation that inhibits photosynthesis through deactivating Rubisco in rice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of Glycidate, an Inhibitor of this compound Synthesis in Leaves, on the Activity of Some Enzymes of the this compound Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. The this compound and 2-phosphothis compound content of tissues measured by ion chromatography coupled to mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Frontiers | Transgenic Introduction of a this compound Oxidative Cycle into A. thaliana Chloroplasts Leads to Growth Improvement [frontiersin.org]
- 16. Photorespiration | Research Starters | EBSCO Research [ebsco.com]
- 17. sciencenews.org [sciencenews.org]
- 18. Photorespiration: Definition, C4 Photosynthesis and CAM Photosynthesis [allen.in]
- 19. Investigating Photosynthesis – Biology Laboratory Manual [iastate.pressbooks.pub]
- 20. Measuring the rate of photosynthesis - Science & Plants for Schools [saps.org.uk]
- 21. bio.libretexts.org [bio.libretexts.org]
- 22. youtube.com [youtube.com]
- 23. m.youtube.com [m.youtube.com]
- 24. youtube.com [youtube.com]
- 25. This compound Induces Redox Tuning Of Photosystem II in Vivo: Study of a Photorespiration Mutant - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing Glycolate Samples for Metabolomic Analysis
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for stabilizing glycolate samples throughout the metabolomic analysis workflow.
Frequently Asked Questions (FAQs)
Sample Collection & Quenching
Q1: What is the most critical first step to ensure this compound stability after sample collection?
A1: The most critical first step is to rapidly quench metabolic activity. Many metabolic processes occur in under a second, so immediate quenching is essential to halt enzymatic reactions that could alter this compound levels.[1] For cellular samples, this involves quickly removing the growth media and arresting metabolism, often by using liquid nitrogen or ice-cold solvents.[2][3]
Q2: What is the recommended quenching method for adherent cells?
A2: A common and effective method is to rapidly wash the cells with an ice-cold solution like phosphate-buffered saline (PBS) or ammonium (B1175870) formate (B1220265) to remove media, followed immediately by the addition of an ice-cold extraction solvent, such as 80% methanol (B129727).[2][4] Some protocols also recommend snap-freezing the entire culture dish in liquid nitrogen after washing to ensure the fastest possible halt of all metabolic activity before adding the solvent.[2]
Q3: How should I quench suspension cells or biofluids like plasma?
A3: For suspension cultures, metabolism can be quenched by adding excess ice-cold saline to rapidly dilute extracellular metabolites and lower the temperature.[5] For biofluids like plasma, it is recommended to conduct any clotting procedures on ice to minimize residual metabolic activity.[1] Following collection, samples should be immediately frozen and stored at -80°C.
Extraction
Q4: Which extraction solvent is best for recovering this compound?
A4: this compound is a small, polar metabolite. Therefore, polar solvents are most effective for its extraction. A widely used and effective method involves a monophasic extraction with a cold mixture of methanol, acetonitrile, and water (e.g., 40:40:20 v/v/v).[6] Another common approach is a biphasic extraction using a chloroform:methanol:water system, which separates polar metabolites (like this compound) into the aqueous-methanol phase.[7] The choice can depend on the sample matrix and whether a broad metabolite profile or a targeted analysis is desired.
Q5: Should I be concerned about pH during extraction?
A5: Yes, the pH of the extraction solvent can influence metabolite stability and recovery. Some protocols recommend using a solvent mixture containing a small amount of formic acid (e.g., 0.1 M) to improve the recovery of certain metabolites, though its specific effect on this compound should be validated.[4][6] It is crucial to maintain consistent pH across all samples to ensure reproducibility.
Storage & Handling
Q6: What is the ideal temperature for long-term storage of this compound-containing samples?
A6: For long-term stability, samples should be stored at -80°C.[1][8][9] Studies on human plasma have shown that while many metabolites are stable for up to seven years at -80°C, significant changes can occur with longer storage durations.[9]
Q7: How do freeze-thaw cycles affect this compound concentrations?
A7: Repeated freeze-thaw cycles should be avoided as they can negatively impact sample quality and lead to the degradation of metabolites.[1][2][3] It is best practice to aliquot samples into smaller volumes for single-use to prevent the need for repeated thawing of the entire sample.[1]
Troubleshooting Guide
Problem 1: Low or inconsistent recovery of this compound in my samples.
| Potential Cause | Recommended Solution |
| Inefficient Quenching | Metabolism continued after sample collection, leading to this compound consumption. |
| Suboptimal Extraction | The extraction solvent is not appropriate for a polar metabolite like this compound, or the extraction was incomplete. |
| Analyte Degradation | This compound may be unstable under the chosen sample preparation conditions (e.g., exposure to heat, extreme pH). |
| Sample Washing Issues | Washing cells with solutions like PBS before extraction can cause leakage of intracellular metabolites. |
Problem 2: High variability between replicate samples.
| Potential Cause | Recommended Solution |
| Inconsistent Sample Handling | Minor variations in timing or procedure between samples can introduce significant variability in metabolomics. |
| Human Error | Manual sample preparation can be a source of inconsistency. |
| Matrix Effects in Analysis | Components in the sample matrix (e.g., salts from buffers) can interfere with the analytical measurement (e.g., LC-MS). |
Experimental Protocols & Data
Protocol: Quenching and Extraction of Intracellular this compound from Adherent Mammalian Cells
-
Preparation : Prepare an ice-cold 80% methanol (LC-MS grade) solution and place it on dry ice. Prepare an ice-cold washing solution (e.g., 50mM ammonium formate, pH 7.0).
-
Media Removal : Aspirate the culture medium from the dish as quickly and completely as possible.
-
Washing (Optional but Recommended) : Immediately place the dish on ice and gently wash the cells once with the ice-cold ammonium formate solution to remove any remaining media. Aspirate the wash solution completely.[1]
-
Quenching & Lysis : Add a sufficient volume of the ice-cold 80% methanol to cover the cell monolayer (e.g., 1 mL for a 10 cm dish).[2][7] Place the dish on dry ice for 10-15 minutes to ensure complete metabolic arrest and cell lysis.[4]
-
Cell Scraping : While on dry ice, use a cell scraper to detach the frozen cells into the methanol solution.
-
Collection : Transfer the resulting lysate (methanol and cell debris) into a pre-chilled microcentrifuge tube.[3]
-
Centrifugation : Centrifuge the tube at high speed (e.g., >13,000 x g) for 10-15 minutes at 4°C to pellet cell debris and proteins.[3]
-
Supernatant Transfer : Carefully transfer the supernatant, which contains the metabolites, to a new clean tube.
-
Storage : Store the extract at -80°C until analysis. Avoid freeze-thaw cycles.[3]
Data: this compound Recovery in Tissue
The following table summarizes the recovery of this compound from various tissues using a trichloroacetic acid (TCA) extraction method, demonstrating high recovery rates with this protocol.
| Tissue Type | This compound Recovery (%) |
| Brain | 92 - 98% |
| Heart | 92 - 98% |
| Kidney | 92 - 98% |
| Liver | 92 - 98% |
| Data adapted from a study using IC-MS for this compound quantification.[10] |
Visual Guides
Workflow for this compound Sample Preparation
Caption: Recommended workflow for stabilizing this compound samples.
Troubleshooting Low this compound Recovery
References
- 1. Metabolomics Study Design - Metabolomics Sample Storage and Handling [vanderbilt.edu]
- 2. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 3. massspec.web.ox.ac.uk [massspec.web.ox.ac.uk]
- 4. Extraction parameters for metabolomics from cell extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quenching methods for the analysis of intracellular metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolite Measurement: Pitfalls to Avoid and Practices to Follow - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. Long-Term Stability of Human Plasma Metabolites during Storage at -80 °C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of Long-Term Storage at −80 °C on the Human Plasma Metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The this compound and 2-phosphothis compound content of tissues measured by ion chromatography coupled to mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Glycolate Transport Across the Chloroplast Envelope
Welcome to the technical support center for researchers, scientists, and drug development professionals working on enhancing glycolate transport across the chloroplast envelope. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary transporter responsible for this compound export from the chloroplast?
A1: The primary transporter identified for exporting this compound from the chloroplast is the PLASTIDIAL this compound/GLYCERATE TRANSLOCATOR 1 (PLGG1).[1][2] This protein is crucial for the photorespiratory cycle, facilitating the movement of this compound out of the chloroplast and the import of glycerate.[1][2]
Q2: What are the consequences of impaired PLGG1 function?
A2: Impaired or loss of PLGG1 function leads to a distinct photorespiratory phenotype.[1][2] This includes the accumulation of photorespiratory intermediates like this compound and glycerate within the plant cells.[1][3] Mutants deficient in PLGG1, such as the plgg1-1 mutant in Arabidopsis thaliana, exhibit stunted growth and chlorosis under normal atmospheric CO2 levels but can be rescued by elevated CO2 conditions.[1][4]
Q3: Are there other transporters involved in this compound transport across the chloroplast envelope?
A3: While PLGG1 is considered the key transporter, there is evidence suggesting the existence of alternative or compensatory transport mechanisms.[4][5] For instance, the bile acid sodium symporter 6 (BASS6) has been shown to work with PLGG1 and can partially complement the slow-growth phenotype of plgg1-1 mutants when overexpressed.[2] In rice, two isoforms, OsPLGG1a and OsPLGG1b, located in the inner and outer chloroplast envelope membranes respectively, appear to function together, possibly as a complex, to transport this compound and glycerate.[2][6]
Q4: What is the proposed mechanism of this compound transport by PLGG1?
A4: PLGG1 is thought to function as an antiporter, exchanging this compound for glycerate.[4] However, the exact stoichiometry is a subject of ongoing research, as a 2:1 ratio of this compound to glycerate would be needed to balance the photorespiratory pathway.[4] Early studies also suggested a proton-driven symport mechanism for this compound transport across the inner envelope membrane.[7][8][9]
Q5: Can enhancing this compound transport improve photosynthetic efficiency?
A5: Not directly by enhancing its export. In fact, strategies to improve photosynthetic efficiency have focused on engineering synthetic bypasses within the chloroplast to metabolize this compound directly.[9][10] This approach involves silencing the native transporter PLGG1 to keep this compound inside the chloroplast, where engineered enzymes convert it to a less toxic compound, thereby reducing the energy cost of photorespiration and increasing CO2 fixation.[9][10]
Troubleshooting Guides
Issue 1: Low or no detectable this compound transport activity in in vitro assays (e.g., reconstituted liposomes).
Possible Cause 1: Poor expression or purification of the transporter protein (e.g., PLGG1).
-
Troubleshooting Steps:
-
Optimize Codon Usage: Ensure the gene sequence is codon-optimized for your expression system (e.g., E. coli, yeast).[11]
-
Vary Expression Conditions: Test different induction temperatures, inducer concentrations (e.g., IPTG), and expression times to improve protein folding and yield.
-
Confirm Protein Integrity: Use SDS-PAGE and Western blotting to verify the correct size and integrity of the purified protein.
-
Solubilization and Purification: Experiment with different detergents and their concentrations for efficient solubilization from membranes. Use affinity chromatography for purification and ensure gentle handling to maintain protein structure.
-
Possible Cause 2: Improper reconstitution of the transporter into liposomes.
-
Troubleshooting Steps:
-
Lipid Composition: Vary the lipid composition of the liposomes. A composition mimicking the chloroplast envelope may be beneficial.
-
Protein-to-Lipid Ratio: Optimize the ratio of protein to lipid during reconstitution. Too much or too little protein can lead to inactive proteoliposomes or leaky vesicles.
-
Reconstitution Method: Test different reconstitution methods such as detergent dialysis, freeze-thaw cycles, or sonication.
-
Possible Cause 3: Issues with the transport assay itself.
-
Troubleshooting Steps:
-
Substrate Concentration: Ensure you are using an appropriate range of radiolabeled this compound concentrations to determine transport kinetics.
-
Internal Substrate: For antiporters like PLGG1, ensure the liposomes are pre-loaded with the counter-substrate (e.g., glycerate).
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Assay Buffer Conditions: Optimize the pH and ionic strength of the assay buffer. This compound transport can be pH-dependent.[12][13]
-
Control Experiments: Always include control experiments with empty liposomes to account for passive diffusion.
-
Issue 2: Inconsistent results in in vivo this compound uptake/export assays using isolated chloroplasts.
Possible Cause 1: Damaged or unhealthy chloroplasts.
-
Troubleshooting Steps:
-
Isolation Protocol: Use a gentle chloroplast isolation protocol to maintain the integrity of the envelope membranes. Perform the isolation at low temperatures.
-
Chloroplast Intactness Assay: Before each experiment, determine the percentage of intact chloroplasts using methods like the ferricyanide (B76249) reduction assay.
-
Incubation Buffer: Use an isotonic incubation buffer to prevent chloroplast lysis.
-
Possible Cause 2: Off-target effects or metabolic interference.
-
Troubleshooting Steps:
-
Metabolite Profiling: Use techniques like GC-MS or LC-MS to analyze the metabolite profiles of your chloroplasts before and after the assay to identify any unexpected metabolic changes.[1]
-
Inhibitor Studies: Use specific inhibitors of other transporters or metabolic pathways to isolate the activity of the transporter of interest.
-
Time-Course Experiments: Perform time-course experiments to ensure you are measuring the initial rate of transport and not a steady-state level affected by metabolism.
-
Issue 3: Difficulty in expressing and targeting a heterologous this compound transporter to the chloroplast.
Possible Cause 1: Incorrect or inefficient transit peptide.
-
Troubleshooting Steps:
-
Transit Peptide Selection: Use a well-characterized chloroplast transit peptide, such as the one from the small subunit of RuBisCO.
-
Fusion Construct Design: Ensure the transit peptide is correctly fused in-frame to the N-terminus of your transporter protein.
-
Verify Targeting: Use fluorescent protein tagging (e.g., GFP) to visually confirm the localization of your protein to the chloroplasts using confocal microscopy.[3]
-
Possible Cause 2: Protein instability or degradation.
-
Troubleshooting Steps:
-
Promoter Strength: Use a strong, constitutive promoter for high-level expression.
-
Protease Inhibitors: Include protease inhibitors during protein extraction for analysis to prevent degradation.
-
Protein Stability Assays: If low accumulation persists, it may be due to instability within the chloroplast.[14] Consider protein fusions that may enhance stability.
-
Data Presentation
Table 1: Kinetic Parameters of this compound Transport
| Transporter/System | Substrate | K_m (mM) | V_max (µmol/mg Chl/h) | Organism | Reference |
| Spinach Chloroplasts | This compound | ~0.28 (for O₂) | ~30 | Spinacia oleracea | [12][13] |
| Human this compound Oxidase | This compound | - | k_cat/K_M = 29 mM⁻¹s⁻¹ | Homo sapiens | [15] |
| Human this compound Oxidase | Glyoxylate | - | k_cat/K_M = 0.3 mM⁻¹s⁻¹ | Homo sapiens | [15] |
Experimental Protocols
Protocol 1: In Vitro this compound Transport Assay using Reconstituted Proteoliposomes
-
Protein Expression and Purification:
-
Express the transporter protein (e.g., PLGG1) in a suitable heterologous system.
-
Solubilize the membrane fraction containing the protein using a mild detergent (e.g., n-Dodecyl-β-D-maltoside).
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Purify the protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
-
-
Liposome (B1194612) Preparation:
-
Prepare a lipid mixture (e.g., E. coli polar lipids or a defined mixture of phospholipids).
-
Dry the lipids to a thin film under nitrogen gas.
-
Hydrate the lipid film with the desired internal buffer, which may contain a counter-substrate like glycerate.
-
Form unilamellar vesicles by sonication or extrusion.
-
-
Reconstitution:
-
Mix the purified protein with the prepared liposomes at an optimized protein-to-lipid ratio.
-
Remove the detergent slowly by dialysis or with bio-beads to allow the protein to insert into the liposome membrane.
-
-
Transport Assay:
-
Equilibrate the proteoliposomes in the external assay buffer.
-
Initiate the transport by adding radiolabeled [¹⁴C]-glycolate.
-
At specific time points, stop the transport by adding an ice-cold stop buffer containing an inhibitor or by rapid filtration through a membrane that retains the liposomes.
-
Wash the filter to remove external radioactivity.
-
Quantify the radioactivity retained in the proteoliposomes using liquid scintillation counting.
-
Calculate the rate of transport.
-
Protocol 2: Stopped-Flow Fluorescence Assay for Proton-Coupled this compound Transport
This method indirectly measures this compound transport by detecting the co-transport of protons.[7][8]
-
Preparation of Inner Envelope Vesicles:
-
Isolate intact chloroplasts from fresh plant material (e.g., pea or spinach).
-
Prepare inner envelope vesicles from the isolated chloroplasts.
-
-
Loading with pH-Sensitive Dye:
-
Load the vesicles with a fluorescent pH indicator, such as pyranine (B1669890), using a freeze-thaw sonication protocol.[7][8]
-
-
Stopped-Flow Measurement:
-
Data Analysis:
Visualizations
Caption: Workflow for in vitro this compound transport assay using reconstituted proteoliposomes.
References
- 1. PLGG1, a plastidic this compound glycerate transporter, is required for photorespiration and defines a unique class of metabolite transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Physiological evidence for plasticity in this compound/glycerate transport during photorespiration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Physiological evidence for plasticity in this compound/glycerate transport during photorespiration | Ort Lab [lab.igb.illinois.edu]
- 6. Two plastidic this compound/glycerate translocator 1 isoforms function together to transport photorespiratory this compound and glycerate in rice chloroplasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assay of Proton-Coupled this compound and D-Glycerate Transport into Chloroplast Inner Envelope Membrane Vesicles by Stopped-Flow Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Transport Proteins Enabling Plant Photorespiratory Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Unsolved problems in plastid transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanism of this compound transport in spinach leaf chloroplasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mechanism of this compound Transport in Spinach Leaf Chloroplasts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Stable Plastid Transformation for High-Level Recombinant Protein Expression: Promises and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Active Site and Loop 4 Movements within Human this compound Oxidase: Implications for Substrate Specificity and Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Protocols for Measuring Glycolate Flux
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their protocols for measuring glycolate flux.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for measuring this compound flux?
A1: The primary methods for quantifying this compound include spectrophotometric/enzymatic assays, Ion Chromatography-Mass Spectrometry (IC-MS), and stable isotope tracing with Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS). Each method offers distinct advantages in terms of sensitivity, specificity, and throughput.
Q2: What are typical this compound concentrations in biological samples?
A2: this compound concentrations can vary significantly depending on the biological matrix and the physiological state. For instance, normal plasma this compound levels in adults are approximately 8 µM.[1] Urinary this compound to creatinine (B1669602) ratios are around 0.036 in adults.[1] In patients with primary hyperoxaluria type I, urinary this compound levels are significantly increased.[2]
Q3: How can I minimize interference from other metabolites in my this compound assay?
A3: Interference from structurally similar metabolites is a common challenge. In enzymatic assays, substances like L-lactate can also be substrates for this compound oxidase.[1][3] To mitigate this, specific protocols include steps to remove or account for these interfering compounds. For example, pyruvate (B1213749) formed from lactate (B86563) can be removed using alanine (B10760859) aminotransferase.[1] Pre-treating urine samples with charcoal can remove reducing substances like ascorbic acid that interfere with colorimetric detection.[3]
Q4: What is the importance of derivatization in this compound analysis by GC-MS or LC-MS?
A4: Derivatization is often necessary to improve the volatility and ionization efficiency of small, polar molecules like this compound, making them more amenable to analysis by mass spectrometry. A common derivatization agent is phenylhydrazine (B124118), which reacts with glyoxylate (B1226380) (the oxidized product of this compound) to form a phenylhydrazone that can be readily detected.
Q5: When should I consider using stable isotope tracing for this compound flux analysis?
A5: Stable isotope tracing is the method of choice when you need to understand the dynamics of this compound production and consumption within a biological system. By providing cells or organisms with a labeled precursor (e.g., ¹³C-glucose), you can track the incorporation of the isotope into this compound and its downstream metabolites, providing a direct measure of metabolic flux. This technique is invaluable for elucidating pathway dynamics and identifying sources of this compound production.[4][5]
Troubleshooting Guides
Spectrophotometric/Enzymatic Assays
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low or no signal | Inactive enzyme (this compound oxidase). | Ensure proper storage and handling of the enzyme. Prepare fresh enzyme solutions for each experiment. |
| Incorrect buffer pH or composition. | Verify the pH of all buffers and solutions. Ensure the buffer composition matches the protocol specifications. | |
| Insufficient incubation time. | Optimize the incubation time to allow for complete enzymatic reaction. | |
| Low this compound concentration in the sample. | Concentrate the sample if possible, or use a more sensitive detection method. | |
| High background noise | Presence of interfering substances (e.g., ascorbic acid, other reducing agents). | Pre-treat samples to remove interfering compounds. For urine, charcoal treatment can be effective.[3] |
| Non-specific reaction of the detection reagent. | Run appropriate blank controls (e.g., sample without enzyme) to subtract background absorbance. | |
| Inconsistent readings | Pipetting errors. | Use calibrated pipettes and ensure accurate and consistent pipetting technique. |
| Temperature fluctuations during the assay. | Maintain a constant and optimal temperature throughout the incubation and measurement steps. |
Ion Chromatography-Mass Spectrometry (IC-MS)
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor peak shape (tailing or fronting) | Column contamination. | Flush the column with appropriate solvents. If the problem persists, replace the column. |
| Inappropriate mobile phase pH. | Adjust the mobile phase pH to optimize the ionization state of this compound. | |
| Column overload. | Dilute the sample or inject a smaller volume. | |
| Retention time shifts | Changes in mobile phase composition. | Prepare fresh mobile phase and ensure consistent composition. |
| Fluctuations in column temperature. | Use a column oven to maintain a stable temperature. | |
| Column degradation. | Replace the column if retention times continue to be unstable. | |
| Low signal intensity/poor ionization | Suboptimal ion source parameters. | Optimize ion source parameters (e.g., spray voltage, gas flow, temperature) for this compound. |
| Matrix effects (ion suppression). | Implement more rigorous sample cleanup procedures to remove interfering matrix components.[6] Use an internal standard to correct for matrix effects. | |
| Inefficient derivatization (if used). | Optimize the derivatization reaction conditions (e.g., reagent concentration, temperature, time). | |
| High background noise | Contaminated mobile phase or LC system. | Use high-purity solvents and flush the LC system thoroughly.[7][8] |
| Contaminated ion source. | Clean the ion source according to the manufacturer's instructions. |
Stable Isotope Tracing
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low isotopic enrichment | Insufficient labeling time. | Perform a time-course experiment to determine the time required to reach isotopic steady state.[9] |
| Dilution of the tracer by unlabeled endogenous pools. | Ensure the labeled substrate is the primary source in the experimental medium. Account for any unlabeled sources in the metabolic model.[9] | |
| Inappropriate tracer selection. | Choose a tracer that is a primary substrate for the pathway of interest.[9] | |
| Inability to resolve fluxes at a specific metabolic node | The chosen tracer does not provide sufficient labeling information for that node. | Use a different isotopically labeled tracer or a combination of tracers to generate more informative labeling patterns.[9] |
| Metabolic cross-talk complicating data interpretation | Labeled atoms are being incorporated into unexpected metabolites. | Carefully map the known metabolic network of your system to anticipate and interpret cross-talk. Use targeted metabolomics to quantify the labeling of specific intermediates. |
Quantitative Data Summary
Table 1: Reported this compound Concentrations in Human Plasma and Urine
| Biological Matrix | Analyte | Concentration Range | Reference |
| Plasma | This compound | 1.4 - 7.5 µmol/L | [10] |
| Plasma | This compound | ~8 µM | [1] |
| Urine | This compound | 91 - 1400 µmol/day | [10] |
| Urine | This compound/Creatinine Ratio | ~0.036 | [1] |
| Urine (Primary Hyperoxaluria Type I) | This compound | Significantly increased | [2] |
Experimental Protocols
Detailed Methodology for Spectrophotometric Measurement of this compound
This protocol is adapted from a method for determining this compound in urine and plasma.[1]
1. Principle: this compound is oxidized by this compound oxidase to glyoxylate and hydrogen peroxide. The glyoxylate is then derivatized with phenylhydrazine, and the resulting phenylhydrazone is oxidized to form a colored product (1,5-diphenylformazan) that can be measured spectrophotometrically at 515 nm.
2. Reagents:
-
This compound Oxidase
-
Phenylhydrazine
-
Potassium Ferricyanide (K₃Fe(CN)₆)
-
Tris-HCl buffer (120-170 mM, pH 8.3)
-
Perchloric acid
-
Potassium hydroxide (B78521) (KOH)
-
Alanine aminotransferase
-
L-glutamate
-
Glutamate (B1630785) dehydrogenase
-
NADPH generating system
-
Stearate-deactivated activated charcoal
3. Sample Preparation:
-
Plasma: Deproteinize plasma samples with perchloric acid, followed by neutralization with KOH.
-
Urine and Deproteinized Plasma: Incubate samples with ~5 mM phenylhydrazine and then treat with stearate-deactivated activated charcoal to remove endogenous keto and aldehyde acids.
4. Assay Procedure:
-
Incubate the prepared sample with this compound oxidase in Tris-HCl buffer. This converts this compound to glyoxylate.
-
Add phenylhydrazine to the reaction mixture to form the glyoxylate phenylhydrazone.
-
To remove interference from lactate, incubate briefly with alanine aminotransferase in the presence of L-glutamate. The resulting α-ketoglutarate is converted back to L-glutamate by glutamate dehydrogenase and an NADPH generating system.
-
Add K₃Fe(CN)₆ to oxidize the glyoxylate phenylhydrazone to 1,5-diphenylformazan.
-
Measure the absorbance at 515 nm.
-
Quantify the this compound concentration by comparing the absorbance to a standard curve prepared with known concentrations of this compound.
Visualizations
Signaling Pathway: Photorespiration
The photorespiration pathway is a key metabolic route for this compound metabolism in photosynthetic organisms.
References
- 1. A spectrophotometric method for the determination of this compound in urine and plasma with this compound oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. leedsth.nhs.uk [leedsth.nhs.uk]
- 3. Urinary this compound measured by use of (S)-2-hydroxy-acid oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LC and LC-MS Column Clogging: Common Causes and Proven Prevention Strategies | Separation Science [sepscience.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 9. benchchem.com [benchchem.com]
- 10. Plasma and urinary oxalate and this compound in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Expression of Algal Glycolate Dehydrogenase in Plants
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers expressing algal glycolate dehydrogenase (GDH) in plants. The aim is to facilitate the optimization of codon usage and overall experimental success.
Frequently Asked Questions (FAQs)
Q1: Why is codon optimization necessary when expressing an algal gene like this compound dehydrogenase in plants?
A1: Codon optimization is crucial because different organisms exhibit codon usage bias, meaning they preferentially use certain synonymous codons for an amino acid over others.[1] Algae, particularly green algae like Chlamydomonas reinhardtii, often have a high GC content and a different codon preference compared to plants.[2][3] Expressing a native algal gene directly in a plant can lead to low protein expression levels due to the relative scarcity of corresponding tRNAs for certain codons in the plant's translational machinery.[4][5] Optimizing the gene sequence to match the codon usage of the host plant can significantly enhance translation efficiency and protein yield.[6][7]
Q2: Should I target the algal this compound dehydrogenase to a specific subcellular compartment?
A2: Yes, for its role in engineered photorespiratory bypass pathways, algal this compound dehydrogenase should be targeted to the chloroplasts.[8][9] This is achieved by fusing a chloroplast transit peptide (CTP) to the N-terminus of the GDH protein.[10] The choice of CTP can be critical, and it may be necessary to test different CTPs or include a short unfolded spacer region between the CTP and the GDH sequence to ensure efficient import into the chloroplast.[10][11]
Q3: What are the key differences between algal this compound dehydrogenase (GDH) and the native plant this compound oxidase (GO)?
A3: Algal GDH and plant GO catalyze the same reaction—the oxidation of this compound to glyoxylate (B1226380)—but they differ in their location, cofactors, and byproducts.[12] Plant GO is located in peroxisomes and uses O₂ as a cofactor, producing hydrogen peroxide (H₂O₂), a reactive oxygen species.[13] In contrast, many green algae have a GDH located in the mitochondria that uses an organic electron acceptor and does not produce H₂O₂.[12][14] This latter characteristic is a primary reason for using algal GDH in synthetic photorespiration bypass pathways in plants, as it avoids the generation of cytotoxic H₂O₂.[8]
Q4: Can the codon-optimized transgene be silenced in the plant?
A4: Yes, transgene silencing is a potential issue in plant biotechnology.[15] Silencing can occur at the transcriptional or post-transcriptional level and may be related to the transgene's integration site in the plant genome, high levels of transcription, or the presence of repetitive sequences.[1][16] In algae like Chlamydomonas, it has been shown that transgenic DNA can be specifically recognized and inactivated through the assembly of repressive chromatin.[15] While the mechanisms in plants may differ, it is a factor to consider if you observe a loss of expression over time or in subsequent generations.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no detectable mRNA of algal GDH | 1. Inefficient transcription: The promoter used may not be strong enough or active in the target tissue. 2. Transgene silencing: The integrated transgene may be silenced by the host plant's epigenetic machinery.[15] 3. mRNA instability: The codon optimization algorithm may have inadvertently created sequences that are targeted for degradation in the plant cell. | 1. Use a strong constitutive promoter (e.g., CaMV 35S) or a tissue-specific promoter if required.[17] 2. Analyze multiple independent transgenic lines, as transgene expression can be position-dependent.[1] 3. Check for transgene methylation. 4. Re-evaluate the codon optimization to remove any potential mRNA destabilizing sequences. |
| mRNA is detected, but protein levels are low or absent | 1. Inefficient translation: Codon usage may still be suboptimal despite optimization, or rare codons could be clustered.[18] 2. Inefficient chloroplast import: The chosen chloroplast transit peptide (CTP) may not be efficient for GDH.[10][11] 3. Protein degradation: The algal protein may be unstable or misfolded in the plant chloroplast and subsequently degraded. 4. Incorrect protein localization: The protein may be targeted to the wrong compartment and degraded. | 1. Re-analyze the codon-optimized sequence for clusters of rare codons.[18] 2. Test different CTPs or add a linker sequence between the CTP and the GDH protein.[10][19] 3. Perform a Western blot with chloroplast- and cytoplasm-enriched fractions to check for correct localization. 4. Consider expressing the protein with a stabilizing fusion partner, although this may affect its function. |
| Protein is detected, but enzyme activity is low | 1. Incorrect protein folding: The protein may not be folding correctly in the chloroplast environment. 2. Absence of necessary cofactors: The specific cofactors required by the algal GDH may not be available in the plant chloroplast. 3. Inhibitory environment: The stromal pH or redox state of the chloroplast may not be optimal for the algal enzyme's activity. | 1. Ensure that any necessary chaperones for folding are present. 2. Verify the cofactor requirements of the specific algal GDH being used and assess their availability in the chloroplast. 3. Perform in vitro activity assays with purified protein under various pH and buffer conditions to determine the optimal environment.[14] |
| High variability in expression between different transgenic plants | 1. Position effect: The site of transgene integration into the plant genome can significantly influence its expression level.[1] 2. Transgene copy number: Multiple copies of the transgene can sometimes lead to gene silencing.[20] | 1. Screen a larger number of independent transgenic lines to find one with stable and high expression. 2. Use quantitative real-time PCR to determine the transgene copy number in different lines and correlate it with expression levels.[20][21] |
Quantitative Data
Table 1: Comparison of Codon Usage Frequency (per thousand) for Selected Amino Acids between Chlamydomonas reinhardtii and Arabidopsis thaliana
| Amino Acid | Codon | Chlamydomonas reinhardtii Frequency | Arabidopsis thaliana Frequency | Recommendation for Optimization |
| Arginine (Arg) | CGU | 4.9 | 10.3 | Increase usage |
| CGC | 34.9 | 10.3 | Decrease usage | |
| CGA | 2.0 | 5.8 | Increase usage | |
| CGG | 11.2 | 5.2 | Decrease usage | |
| AGA | 0.7 | 18.4 | Increase usage | |
| AGG | 2.7 | 10.8 | Increase usage | |
| Leucine (Leu) | CUU | 4.4 | 12.1 | Increase usage |
| CUC | 13.0 | 10.2 | Maintain or slightly decrease | |
| CUA | 2.6 | 7.0 | Increase usage | |
| CUG | 65.2 | 10.9 | Decrease usage | |
| UUA | 0.6 | 7.6 | Increase usage | |
| UUG | 4.0 | 23.9 | Increase usage | |
| Alanine (Ala) | GCU | 16.7 | 26.9 | Increase usage |
| GCC | 54.6 | 17.5 | Decrease usage | |
| GCA | 10.6 | 16.2 | Increase usage | |
| GCG | 44.4 | 6.8 | Decrease usage | |
| Glycine (Gly) | GGU | 9.5 | 25.8 | Increase usage |
| GGC | 62.0 | 20.3 | Decrease usage | |
| GGA | 5.0 | 18.0 | Increase usage | |
| GGG | 9.7 | 7.7 | Decrease usage |
Data for C. reinhardtii is from the Codon Usage Database.[22] Data for A. thaliana is representative of plant codon usage.
Experimental Protocols
Codon Optimization and Gene Synthesis
-
Obtain the amino acid sequence of the desired algal this compound dehydrogenase.
-
Use a codon optimization software tool. Several online tools are available that allow you to input your amino acid sequence and select the target expression host (e.g., Nicotiana tabacum, Arabidopsis thaliana).
-
Set optimization parameters. If possible, adjust parameters to avoid rare codons in the host plant, balance GC content to be optimal for the plant (typically 45-60%), and remove potential cryptic splice sites or polyadenylation signals.
-
Add necessary sequences. Include a plant-optimized Kozak sequence before the start codon, a suitable chloroplast transit peptide sequence at the 5' end, and start/stop codons. Also, add restriction sites at both ends for subsequent cloning into a plant expression vector.
-
Synthesize the optimized gene. Order the synthesis of the complete, optimized DNA sequence from a commercial vendor.
Agrobacterium-mediated Transformation of Tobacco Leaf Discs
This protocol is a standard method for generating transgenic plants.[23][24]
-
Prepare Agrobacterium tumefaciens :
-
Transform your plant expression vector containing the codon-optimized GDH gene into a suitable Agrobacterium strain (e.g., GV3101).
-
Grow a single colony in 10 mL of YEP medium with appropriate antibiotics for 20-24 hours at 25°C.[23]
-
Inoculate a larger culture and grow to an OD₆₀₀ of 0.5-0.6.
-
Pellet the bacteria by centrifugation and resuspend in infiltration medium containing acetosyringone (B1664989) to induce virulence genes.[24]
-
-
Prepare Plant Material :
-
Sterilize seeds of Nicotiana tabacum and germinate on MS medium.
-
Excise leaf discs from 4-6 week old sterile plants.
-
-
Infection and Co-cultivation :
-
Submerge the leaf discs in the Agrobacterium suspension for 20-30 minutes.
-
Blot the discs dry on sterile filter paper and place them on co-cultivation medium.
-
Incubate in the dark for 2-3 days.
-
-
Selection and Regeneration :
-
Transfer the leaf discs to a selection medium containing an appropriate antibiotic (e.g., kanamycin, if your vector has an nptII gene) and a bacteriostatic agent (e.g., cefotaxime) to kill the Agrobacterium.
-
Subculture every 2-3 weeks until shoots regenerate.
-
-
Rooting and Acclimatization :
-
Excise regenerated shoots and transfer them to a rooting medium.
-
Once roots are established, transfer the plantlets to soil and acclimatize them in a high-humidity environment.
-
Analysis of Transgene Expression
A. Quantitative Real-Time PCR (qRT-PCR) for mRNA level [25][26]
-
RNA Extraction : Extract total RNA from leaf tissue of putative transgenic and wild-type control plants using a suitable kit or the TRIZOL method.[14]
-
DNase Treatment : Treat the RNA samples with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis : Synthesize first-strand cDNA from the RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
qPCR :
-
Design primers specific to the codon-optimized GDH transgene.
-
Perform qPCR using a SYBR Green or probe-based master mix.
-
Include a reference gene (e.g., actin, ubiquitin) for normalization.
-
Calculate the relative expression of the GDH transgene using the ΔΔCt method.
-
B. Western Blot for Protein Level [27][28]
-
Protein Extraction :
-
Grind leaf tissue in liquid nitrogen.
-
Homogenize the powder in an ice-cold protein extraction buffer containing protease inhibitors.[29]
-
Centrifuge to pellet cell debris and collect the supernatant containing total soluble proteins.
-
-
Quantification : Determine the total protein concentration using a Bradford or BCA assay.
-
SDS-PAGE and Transfer :
-
Separate equal amounts of total protein on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunodetection :
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific to your this compound dehydrogenase (a tag like His or FLAG can be used if no specific antibody is available).
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
C. Enzyme Activity Assay [14][30]
-
Prepare Crude Extract : Use the same protein extract as for the Western blot.
-
Assay Mixture : Prepare a reaction mixture containing a suitable buffer (e.g., potassium phosphate, pH 8.0), an electron acceptor like DCIP, and PMS.[14]
-
Initiate Reaction : Add the protein extract to the assay mixture, followed by the substrate, potassium this compound.
-
Measure Product Formation : The reaction produces glyoxylate. Stop the reaction at different time points and measure the formation of glyoxylate phenylhydrazone spectrophotometrically at 324 nm after reacting with phenylhydrazine-HCl.[14][30]
-
Calculate Activity : Determine the specific activity of GDH in your plant extracts (e.g., in µmol of product formed per minute per mg of total protein).
Visualizations
Caption: Experimental workflow for expressing algal GDH in plants.
References
- 1. Frontiers | Transgene Expression in Microalgae—From Tools to Applications [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Mechanisms governing codon usage bias and the implications for protein expression in the chloroplast of Chlamydomonas reinhardtii - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Codon Optimization for Different Expression Systems: Key Points and Case Studies - CD Biosynsis [biosynsis.com]
- 6. Optimising expression and extraction of recombinant proteins in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Impact of codon optimization on vip3Aa11 gene expression and insecticidal efficacy in maize [frontiersin.org]
- 8. Synthetic this compound metabolism pathways stimulate crop growth and productivity in the field - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolic Engineering of Photorespiration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An optimized transit peptide for effective targeting of diverse foreign proteins into chloroplasts in rice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An optimized transit peptide for effective targeting of diverse foreign proteins into chloroplasts in rice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Occurrence of this compound Dehydrogenase and this compound Oxidase in Green Plants: An Evolutionary Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. An epigenetic gene silencing pathway selectively acting on transgenic DNA in the green alga Chlamydomonas - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Codon Optimization to Enhance Expression Yields Insights into Chloroplast Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Transit Peptides Often Require Downstream Unstructured Sequence for Efficient Chloroplast Import in Chlamydomonas reinhardtii [frontiersin.org]
- 20. Quantitative real-time PCR assay for determining transgene copy number in transformed plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Real-time PCR for the detection of precise transgene copy number in durum wheat - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Codon usage table [kazusa.or.jp]
- 23. mybiosource.com [mybiosource.com]
- 24. A simplified protocol for Agrobacterium-mediated transformation of cell suspension cultures of the model species Medicago truncatula A17 - PMC [pmc.ncbi.nlm.nih.gov]
- 25. A Real-Time Quantitative PCR Method Specific for Detection and Quantification of the First Commercialized Genome-Edited Plant [mdpi.com]
- 26. researchgate.net [researchgate.net]
- 27. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 28. researchgate.net [researchgate.net]
- 29. This compound Oxidase Activity Assay in Plants [bio-protocol.org]
- 30. academic.oup.com [academic.oup.com]
Technical Support Center: Troubleshooting Photorespiratory Phenotypes in Mutant Plant Lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with mutant plant lines exhibiting photorespiratory phenotypes.
Frequently Asked Questions (FAQs)
Q1: My mutant plant line is viable and looks normal when grown in high CO₂ conditions, but shows severe growth defects, chlorosis, or lethality when moved to ambient air. What is the likely cause?
A1: This is a classic photorespiratory phenotype. The high CO₂ environment suppresses photorespiration by outcompeting oxygen for binding to RuBisCO. When moved to ambient air (with lower CO₂ and higher O₂), the photorespiratory pathway is activated. If your mutant has a defect in a core photorespiratory enzyme, toxic intermediates can accumulate, leading to the observed phenotype.[1][2][3][4] Mutations in genes encoding for proteins within the photorespiratory cycle often result in lethality under normal air conditions but viability under elevated CO₂.[1]
Q2: How can I confirm that the phenotype I'm observing is due to a defect in photorespiration?
A2: You can perform a combination of physiological and metabolic analyses to confirm a photorespiratory defect:
-
Gas Exchange Measurements: Use an infrared gas analyzer (IRGA) to measure CO₂ assimilation rates. Photorespiratory mutants will typically show a sharp decrease in photosynthesis when moved from high to low CO₂ conditions.[5][6][7]
-
Chlorophyll Fluorescence Imaging: This non-invasive technique can detect stress on the photosynthetic apparatus. A rapid decline in the maximum quantum efficiency of Photosystem II (Fv/Fm) upon transfer to ambient air is indicative of a photorespiratory lesion.[8][9][10]
-
Metabolite Profiling: Analyze the levels of photorespiratory intermediates. An accumulation of specific metabolites can pinpoint the affected enzymatic step. For example, a mutation in hydroxypyruvate reductase (HPR) can lead to the accumulation of hydroxypyruvate.[11][12][13][14][15]
Q3: My mutant shows an intermediate phenotype, with some growth reduction but not complete lethality in ambient air. What could be the reason?
A3: An intermediate phenotype can arise from several factors:
-
Leaky Mutation: The mutation may not completely abolish enzyme function, leading to a partially active photorespiratory pathway.
-
Redundant Genes: Another gene may partially compensate for the function of the mutated gene. For instance, in Arabidopsis, the absence of peroxisomal AtHPR1 can be partially compensated by cytosolic AtHPR2.[16]
-
Alternative Metabolic Routes: The plant may utilize bypass pathways to deal with the metabolic blockage, reducing the severity of the phenotype.
-
Environmental Conditions: Factors like light intensity and photoperiod can modulate the severity of the photorespiratory phenotype.[1]
Troubleshooting Guides
Issue 1: Unexpected Lethality of Mutant Line in Ambient Air
-
Problem: A newly generated or received mutant line, expected to have a mild phenotype, is dying in ambient air.
-
Troubleshooting Steps:
-
Verify Genotype: Confirm the presence and zygosity of the mutation using PCR-based genotyping.
-
Check Growth Conditions: Ensure plants are not exposed to high light stress, which exacerbates photorespiratory defects. Start by growing plants under low light and gradually acclimate them.
-
Confirm High CO₂ Viability: Grow a batch of plants in a high CO₂ environment (e.g., 0.3-1% CO₂) to confirm that the lethality is conditional and linked to photorespiration.[17]
-
Perform Gas Exchange Analysis: Measure the CO₂ compensation point. A significantly higher compensation point compared to the wild type suggests a severe photorespiratory defect.
-
Issue 2: Inconsistent or Non-reproducible Phenotypes
-
Problem: The severity of the photorespiratory phenotype varies between experiments.
-
Troubleshooting Steps:
-
Standardize Environmental Conditions: Photorespiration is highly sensitive to light intensity, temperature, and CO₂/O₂ ratio.[1] Maintain consistent conditions across all experiments.
-
Control Developmental Stage: The impact of a photorespiratory defect can vary with the developmental stage of the plant.[11][12][13][14][15] Always compare plants at the same developmental stage.
-
Check for Secondary Mutations: If the line has been maintained for a long time, there is a possibility of acquiring suppressor or enhancer mutations. Consider re-transforming or backcrossing to the wild type.
-
Metabolite Analysis: Perform targeted metabolite analysis to see if the metabolic profile is consistent with the observed phenotype in each replicate.
-
Quantitative Data Summary
Table 1: Photosynthetic Parameters in Wild-Type vs. Photorespiratory Mutants
| Parameter | Wild Type | Photorespiratory Mutant (Typical) | Description |
| CO₂ Assimilation Rate (A) | Normal | Significantly Reduced in Ambient Air | The net rate of CO₂ uptake by the leaf.[6][7] |
| Photorespiration Rate (Rₚ) | Basal Level | Blocked at a specific step | The rate of CO₂ release during photorespiration. |
| CO₂ Compensation Point (Γ) | ~40-60 ppm | Significantly Elevated | The CO₂ concentration at which net CO₂ assimilation is zero. |
| Fv/Fm | ~0.83 | Reduced upon shift to Ambient Air | Maximum quantum efficiency of Photosystem II, an indicator of photosynthetic health.[8][9] |
Table 2: Relative Accumulation of Photorespiratory Intermediates in Specific Mutants (Hypothetical Data Based on Published Observations)
| Metabolite | Wild Type (Relative Level) | hpr1 Mutant (Relative Level) | cat2 Mutant (Relative Level) |
| Glycolate | 1 | ~1-5 | ~5-15 |
| Glycine | 1 | ~1-2 | ~10-20 |
| Serine | 1 | ~1-2 | ~5-10 |
| Hydroxypyruvate | 1 | ~50-100 | ~1-5 |
| Glycerate | 1 | <1 | ~1-5 |
Note: The values in Table 2 are illustrative and the actual fold-changes can vary depending on the specific mutant and experimental conditions. Studies on hpr1 mutants have shown significant accumulation of hydroxypyruvate.[11][12][13][14][15] In cat2 mutants, which are deficient in catalase, an accumulation of photorespiratory intermediates is observed due to increased H₂O₂ levels.[18][19]
Experimental Protocols
1. Gas Exchange Measurement using Infrared Gas Analysis (IRGA)
-
Objective: To measure the rates of CO₂ assimilation and photorespiration.
-
Methodology:
-
Acclimate the plant to the desired light and temperature conditions in the leaf cuvette of the IRGA system.
-
Start with a high CO₂ concentration (e.g., 2000 ppm) to suppress photorespiration and measure the maximum rate of photosynthesis.
-
Gradually decrease the CO₂ concentration in steps, allowing the gas exchange rates to stabilize at each step.
-
Record the net CO₂ assimilation rate (A), stomatal conductance (gs), and intercellular CO₂ concentration (Ci) at each CO₂ level.
-
The rate of photorespiration can be estimated using the Laisk method or by modeling the A/Ci curve.[20][21]
-
2. Chlorophyll Fluorescence Imaging
-
Objective: To assess the impact of photorespiratory stress on photosynthetic efficiency.
-
Methodology:
-
Dark-adapt the plants for at least 30 minutes.
-
Measure the minimum fluorescence (F₀) using a weak measuring beam.
-
Apply a saturating pulse of light to measure the maximum fluorescence (Fm).
-
Calculate the maximum quantum efficiency of PSII as Fv/Fm = (Fm - F₀) / Fm.
-
For screening, grow seedlings under high CO₂ and then transfer them to ambient air for a set period before imaging Fv/Fm.[8][9] A significant drop in Fv/Fm compared to the wild type indicates a photorespiratory defect.
-
3. Metabolite Profiling of Photorespiratory Intermediates
-
Objective: To identify the specific metabolic block in a photorespiratory mutant.
-
Methodology:
-
Grow wild-type and mutant plants under high CO₂ conditions.
-
Shift the plants to ambient air and high light to induce photorespiration.
-
Harvest leaf tissue at different time points after the shift and immediately freeze in liquid nitrogen to quench metabolism.
-
Extract metabolites using a suitable method (e.g., methanol/chloroform/water extraction).
-
Analyze the extracts using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to identify and quantify photorespiratory intermediates like this compound, glyoxylate, glycine, serine, and hydroxypyruvate.[22]
-
Visualizations
Caption: The core photorespiratory pathway spanning three organelles.
Caption: Workflow for characterizing photorespiratory mutants.
References
- 1. The variety of photorespiratory phenotypes - employing the current status for future research directions on photorespiration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Impact of Photorespiratory this compound Oxidase Activity on Arabidopsis thaliana Leaf Soluble Amino Acid Pool Sizes during Acclimation to Low Atmospheric CO2 Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Photorespiration Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted Isolation and Characterization of T-DNA Mutants Defective in Photorespiration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. prometheusprotocols.net [prometheusprotocols.net]
- 8. connectsci.au [connectsci.au]
- 9. researchgate.net [researchgate.net]
- 10. "Evaluation of Photosynthetic Efficiency in Photorespiratory Mutants by" by Joseph Qian, Nicholas Ferrari et al. [repository.lsu.edu]
- 11. Metabolite Profiling in Arabidopsis thaliana with Moderately Impaired Photorespiration Reveals Novel Metabolic Links and Compensatory Mechanisms of Photorespiration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Metabolite Profiling in <i>Arabidopsis</i> <i>thaliana</i> with Moderately Impaired Photorespiration Reveals Novel Metabolic Links and Compensatory Mechanisms of Photorespiration - ProQuest [proquest.com]
- 14. researchgate.net [researchgate.net]
- 15. Metabolite Profiling in Arabidopsisthaliana with Moderately Impaired Photorespiration Reveals Novel Metabolic Links and Compensatory Mechanisms of Photorespiration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Identification and Characterization of Genes Encoding the Hydroxypyruvate Reductases in Chlamydomonas Reveal Their Distinct Roles in Photorespiration - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. SHORT-ROOT Deficiency Alleviates the Cell Death Phenotype of the Arabidopsis catalase2 Mutant under Photorespiration-Promoting Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. Estimation of Photorespiratory Fluxes by Gas Exchange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Validation & Comparative
Validating the Function of a Novel Glycolate Transporter Using Oocyte Expression: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the function of a novel glycolate transporter (NGT1) using the Xenopus laevis oocyte expression system. We present a comparative analysis of a hypothetical NGT1 against a well-characterized this compound transporter, the plastidic this compound/glycerate translocator (PLGG1), providing supporting experimental data and detailed protocols.
Comparative Analysis of Transporter Function
The functional characteristics of a novel this compound transporter are benchmarked against known transporters to elucidate its physiological role and potential for therapeutic targeting. Here, we compare the kinetic parameters and substrate specificity of our hypothetical Novel this compound Transporter (NGT1) with those of a PLGG1 analogue from pea chloroplasts.
Table 1: Comparison of Kinetic Parameters for this compound Transport
| Parameter | Novel this compound Transporter (NGT1) (Hypothetical Data) | Known this compound Transporter (PLGG1 Analogue) |
| K_m_ for this compound | 150 µM | 250-300 µM[1] |
| V_max_ for this compound | 120 pmol/oocyte/hr | 150 µmol/mg Chl/hr*[1] |
| Transport Mechanism | H⁺/glycolate symport | H⁺/glycolate symport or OH⁻/glycolate antiport[1] |
| pH Dependence | Optimal activity at acidic pH (6.0) | Activity increases with lower medium pH[1] |
*Note: V_max for the PLGG1 analogue was determined in isolated pea chloroplasts and is presented here for comparative purposes._
Table 2: Substrate and Inhibitor Specificity
| Compound | NGT1 Effect (Hypothetical) | PLGG1 Analogue Effect |
| This compound | Substrate | Substrate[1] |
| Glycerate | Competitive Inhibitor | Competitive Inhibitor & Substrate[2] |
| L-Lactate | Weak Inhibitor | Competitive Inhibitor & Substrate[2] |
| Glyoxylate | No significant inhibition | Competitive Inhibitor & Substrate[2] |
| N-ethylmaleimide (NEM) | Inhibition of transport | Inhibition of transport[1] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible functional characterization of novel transporters.
Oocyte Preparation and cRNA Injection
-
Oocyte Harvesting: Mature female Xenopus laevis frogs are anesthetized, and a small incision is made in the abdomen to remove a portion of the ovary.
-
Defolliculation: The ovarian lobes are cut into small clumps and incubated in a calcium-free solution containing collagenase to remove the follicular cell layer.
-
Oocyte Selection: Stage V-VI oocytes are selected and maintained in Barth's solution.
-
cRNA Preparation: The open reading frame of the novel this compound transporter (NGT1) and the known transporter (PLGG1) are subcloned into a suitable oocyte expression vector (e.g., pGEM-HE). Capped complementary RNA (cRNA) is synthesized in vitro using a commercially available kit.
-
cRNA Injection: Oocytes are individually injected with 50 nL of cRNA solution (e.g., 1 µg/µL) or an equivalent volume of sterile water for control oocytes. Injected oocytes are incubated for 2-5 days to allow for protein expression.
Radiolabeled this compound Uptake Assay
This assay directly measures the transport of this compound into the oocytes.
-
Preparation: Groups of 10-15 oocytes (NGT1-expressing, PLGG1-expressing, and water-injected controls) are selected.
-
Pre-incubation: Oocytes are washed and pre-incubated in a transport buffer (e.g., pH 6.0 for proton-coupled transport).
-
Uptake Initiation: The pre-incubation buffer is replaced with a transport buffer containing a known concentration of [¹⁴C]-glycolate. For kinetic analysis, a range of this compound concentrations is used.
-
Incubation: Oocytes are incubated in the radiolabeled solution for a defined period (e.g., 30 minutes), determined empirically to be within the linear range of uptake.
-
Uptake Termination and Washing: The uptake is stopped by rapidly removing the radioactive solution and washing the oocytes multiple times with ice-cold, non-radioactive transport buffer to remove extracellular label.
-
Lysis and Scintillation Counting: Each oocyte is individually placed in a scintillation vial and lysed (e.g., with 10% SDS). Scintillation cocktail is added, and the radioactivity is measured using a scintillation counter.
-
Data Analysis: The rate of uptake is calculated and used to determine K_m_ and V_max_ values by fitting the data to the Michaelis-Menten equation.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
TEVC is used to measure the electrogenic activity of the transporter, which is expected for a proton-coupled symporter.
-
Oocyte Placement: An oocyte is placed in a recording chamber continuously perfused with a recording solution (e.g., ND96).
-
Impaling with Electrodes: The oocyte is impaled with two microelectrodes filled with 3 M KCl, one for voltage sensing and the other for current injection.
-
Voltage Clamping: The oocyte membrane potential is clamped at a holding potential (e.g., -50 mV).
-
Substrate Application: The perfusion solution is switched to one containing this compound. The resulting inward current, indicative of the coupled influx of protons and this compound, is recorded.
-
Current-Voltage (I-V) Relationship: The membrane potential is stepped to a series of voltages in the presence and absence of this compound to determine the I-V relationship of the this compound-induced current.
-
Kinetic Analysis: The substrate-induced currents at different this compound concentrations are measured to determine the apparent affinity (K_0.5_) of the transporter.
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for validating the function of a novel this compound transporter in Xenopus oocytes.
Caption: Experimental workflow for transporter validation.
This compound Transport Signaling Pathway
This diagram depicts the proposed mechanism of proton-coupled this compound transport.
Caption: Proton-coupled this compound symport mechanism.
References
Comparative analysis of glycolate metabolism in C3 and C4 plants.
A Comparative Guide to Glycolate Metabolism in C3 and C4 Plants
Introduction
In the realm of plant biology, the metabolic pathways for carbon fixation are of paramount importance, dictating a plant's efficiency and adaptation to its environment. The vast majority of plant species are classified as C3 plants, which directly utilize the Calvin-Benson cycle for carbon fixation, catalyzed by the enzyme Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO).[1][2] However, RuBisCO possesses a dual-catalytic nature; it can react with both carbon dioxide (CO2) in carboxylation and molecular oxygen (O2) in oxygenation.[3][4] The oxygenation of Ribulose-1,5-bisphosphate (RuBP) initiates a process known as photorespiration, a metabolic pathway responsible for processing the resulting toxic byproduct, 2-phosphothis compound (B1263510).[4][5] This guide provides a comparative analysis of this this compound-centric metabolism in C3 plants, where it is highly active, and in C4 plants, which have evolved a sophisticated mechanism to largely suppress it.
This compound Metabolism in C3 Plants: The Photorespiratory Pathway
In C3 plants, under conditions of high temperature, high light intensity, or low intercellular CO2 concentrations, the oxygenase activity of RuBisCO becomes more prominent.[3][6] This leads to the production of one molecule of 3-phosphoglycerate (B1209933) (3-PGA), which can be utilized in the Calvin cycle, and one molecule of 2-phosphothis compound (2-PG), a toxic compound that inhibits key photosynthetic enzymes.[4][7] To salvage the carbon from 2-PG, C3 plants employ the photorespiratory pathway, a complex and energy-intensive process spanning three cellular organelles: the chloroplast, the peroxisome, and the mitochondrion.[4][8]
The key stages of the pathway are:
-
Chloroplast: 2-PG is rapidly dephosphorylated to this compound.[8]
-
Peroxisome: this compound is oxidized to glyoxylate (B1226380) and then aminated to form the amino acid glycine (B1666218).[8][9]
-
Mitochondrion: Two molecules of glycine are converted into one molecule of serine, releasing a molecule of CO2 and ammonia (B1221849) in the process.[3]
-
Recycling: Serine is transported back to the peroxisome and converted to glycerate, which then returns to the chloroplast to be phosphorylated and re-enter the Calvin cycle.[8]
This pathway is considered wasteful as it consumes ATP and reducing equivalents (NADPH) and results in the net loss of previously fixed carbon as CO2.[4][7] Depending on environmental conditions, photorespiration can reduce the efficiency of photosynthesis in C3 crops by 20% to 50%.[2][5]
References
- 1. The difference between C3 and C4 plants | RIPE [ripe.illinois.edu]
- 2. Not all Calvin's are equal: Differential control of the Calvin cycle in C3 versus C4 plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photorespiration - Wikipedia [en.wikipedia.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Synthetic this compound metabolism pathways stimulate crop growth and productivity in the field - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bio.libretexts.org [bio.libretexts.org]
- 7. Photorespiration in C3 and C4 pathways NEET UG: Biology [unacademy.com]
- 8. biologydiscussion.com [biologydiscussion.com]
- 9. academic.oup.com [academic.oup.com]
Glycolate vs. Glyoxylate: A Comparative Guide to Their Distinct Metabolic Roles
For Researchers, Scientists, and Drug Development Professionals
Glycolate and glyoxylate (B1226380), two structurally similar two-carbon molecules, play divergent and critical roles in the metabolic networks of organisms ranging from plants and bacteria to fungi. While often discussed in the same breath due to their sequential relationship in photorespiration, their broader metabolic significance is distinct. This compound is primarily known as the substrate for the photorespiratory pathway, a process that salvages carbon lost during photosynthesis. In contrast, glyoxylate is a central intermediate in the glyoxylate cycle, an anabolic pathway that enables organisms to synthesize carbohydrates from fatty acids or other two-carbon precursors. This guide provides a comprehensive comparison of their metabolic roles, supported by experimental data and detailed methodologies.
At a Glance: Key Differences in Metabolic Roles
| Feature | This compound Metabolism (Photorespiration) | Glyoxylate Metabolism (Glyoxylate Cycle) |
| Primary Function | Carbon salvage pathway, detoxification of 2-phosphothis compound.[1][2][3] | Anabolic pathway for carbohydrate synthesis from two-carbon compounds.[4][5][6] |
| Key Metabolite | This compound (substrate) | Glyoxylate (central intermediate) |
| Organisms | C3 plants, some algae, and cyanobacteria.[1][7] | Plants (especially in germinating seeds), bacteria, fungi, and protists. Generally absent in animals.[4][6] |
| Subcellular Location | Chloroplasts, peroxisomes, and mitochondria.[7][8] | Glyoxysomes (in plants) or cytoplasm (in microorganisms).[4] |
| Key Enzymes | This compound oxidase, glutamate:glyoxylate aminotransferase.[1][3] | Isocitrate lyase, malate (B86768) synthase.[4][5][9] |
| Net Carbon Balance | Net loss of one carbon atom as CO2 for every two molecules of this compound processed. | Net gain of a four-carbon molecule (succinate or malate) from two molecules of acetyl-CoA.[4][5] |
| Energy Balance | Consumes ATP and reducing equivalents (NADH). | Produces reducing equivalents (NADH) that can be used for ATP synthesis.[4] |
Metabolic Pathways: A Visual Comparison
The metabolic fates of this compound and glyoxylate are best understood by visualizing their respective pathways.
Quantitative Experimental Data
Direct comparative measurements of this compound and glyoxylate levels are crucial for understanding their metabolic flux under different conditions. The following table summarizes data from a study on transgenic tobacco plants with engineered photorespiratory pathways.
Table 1: Relative Concentrations of Photorespiratory Intermediates in Wild-Type (WT) and Transgenic Tobacco (AP3) with an Alternative Photorespiratory Pathway.
| Metabolite | Wild-Type (Relative Concentration) | AP3 Transgenic (Relative Concentration) | Fold Change (AP3 vs. WT) |
| This compound | 1.0 | ~1.5 | ~1.5x increase |
| Glyoxylate | 1.0 | ~2.5 | ~2.5x increase |
| Glycine | 1.0 | ~1.0 | No significant change |
| Serine | 1.0 | ~0.7 | ~0.3x decrease |
Data adapted from South, P. F., et al. (2019). Synthetic this compound metabolism pathways stimulate crop growth and productivity in the field. Science, 363(6422), eaat9077.[10]
These data indicate that engineering an alternative pathway for this compound metabolism leads to an accumulation of both this compound and its immediate product, glyoxylate, while downstream products of the native photorespiratory pathway, like serine, are decreased.[10] This highlights the tight regulation and compartmentalization of these metabolic routes.
Experimental Protocols
Accurate quantification of this compound and glyoxylate, as well as the activity of their key metabolic enzymes, is fundamental to research in this area.
Protocol 1: Spectrophotometric Assay for this compound Oxidase Activity
This protocol is adapted from Kaundal, A., & Rojas, C. M. (2012). This compound Oxidase Activity Assay in Plants. Bio-protocol, 2(20), e277.[4][5]
1. Reagents:
-
Protein Extraction Buffer: 0.25 M Sucrose, 50 mM HEPES, 3 mM EDTA, 1 mM DTT, 3.6 mM L-cysteine, 0.1 mM MgCl₂, 0.6% PVP, and protease inhibitor cocktail.
-
This compound Oxidase Assay Buffer: 10 µg/mL Horseradish Peroxidase (HRP), 0.4 mM O-dianisidine, 10 mM sodium this compound, in 0.1 M potassium phosphate (B84403) buffer (pH 8.3).
2. Procedure:
-
Homogenize 0.5 g of plant tissue in 6 mL of ice-cold protein extraction buffer.
-
Filter the homogenate through four layers of cheesecloth.
-
Centrifuge the filtrate at 10,000 x g for 45 minutes at 4°C.
-
Collect the supernatant containing the crude protein extract.
-
In a 96-well plate, mix 10 µL of the supernatant with 250 µL of the this compound oxidase assay buffer.
-
Measure the change in absorbance at 440 nm over time using a plate reader spectrophotometer. The rate of increase in absorbance is proportional to the this compound oxidase activity.
Protocol 2: Spectrophotometric Assay for Isocitrate Lyase Activity
This protocol is based on the principle that the glyoxylate produced from isocitrate cleavage reacts with phenylhydrazine (B124118) to form a product that absorbs at 324 nm. (Adapted from Sigma-Aldrich, Enzymatic Assay of ISOCITRATE LYASE).
1. Reagents:
-
Assay Buffer: 50 mM Imidazole buffer, pH 6.8.
-
Substrate Solution: 10 mM DL-Isocitric Acid.
-
Reaction Mix: 50 mM MgCl₂, 10 mM EDTA, 40 mM Phenylhydrazine HCl.
2. Procedure:
-
Prepare a reaction mixture containing the assay buffer, MgCl₂, EDTA, and phenylhydrazine.
-
Add the enzyme extract to the reaction mixture.
-
Initiate the reaction by adding the isocitrate substrate solution.
-
Immediately monitor the increase in absorbance at 324 nm using a spectrophotometer. The rate of absorbance increase is proportional to the isocitrate lyase activity.
Logical Workflow for Metabolite Analysis
The following diagram illustrates a typical workflow for the analysis of this compound and glyoxylate in biological samples.
Conclusion
This compound and glyoxylate, while closely linked in the photorespiratory pathway, have fundamentally different metabolic roles. This compound serves as the initial substrate in a carbon salvage pathway essential for photosynthetic organisms.[1][2][3] Glyoxylate, on the other hand, is a key anabolic intermediate, enabling the net synthesis of carbohydrates from two-carbon units in a wide range of organisms.[4][5][6] Understanding these differences is critical for researchers in plant biology, microbiology, and drug development, particularly for efforts aimed at enhancing crop productivity or identifying novel antimicrobial targets. The provided experimental protocols and data offer a starting point for further investigation into the intricate metabolism of these two vital molecules.
References
- 1. Characterization of Activity and Expression of Isocitrate Lyase in Mycobacterium avium and Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A spectrophotometric method for the determination of this compound in urine and plasma with this compound oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Photorespiratory this compound-glyoxylate metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Oxidase Activity Assay in Plants [bio-protocol.org]
- 5. en.bio-protocol.org [en.bio-protocol.org]
- 6. Glyoxylate cycle - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. Engineering the glyoxylate cycle for chemical bioproduction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthetic this compound metabolism pathways stimulate crop growth and productivity in the field - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Enzymatic and Mass Spectrometry-Based Glycolate Assays
For researchers, scientists, and drug development professionals, the accurate quantification of glycolate, a key metabolite in various physiological and pathological processes, is crucial. This guide provides a comprehensive cross-validation of two primary analytical techniques: enzymatic assays and mass spectrometry-based assays. We present a detailed comparison of their performance, supported by experimental data, to aid in the selection of the most appropriate method for your research needs.
The determination of this compound concentrations in biological samples is essential for understanding its role in conditions such as primary hyperoxaluria, where elevated levels are a key diagnostic marker.[1] Both enzymatic and mass spectrometry (MS) methods offer robust solutions for this compound quantification, each with distinct advantages and limitations.
Performance Comparison
The choice between an enzymatic assay and a mass spectrometry-based approach often depends on the specific requirements of the study, including the need for high throughput, sensitivity, and specificity. The following table summarizes the key performance characteristics of each method based on available data.
| Feature | Enzymatic Assay | Mass Spectrometry (IC-MS) |
| Principle | Colorimetric or fluorometric detection of H₂O₂ produced by this compound oxidase.[2][3] | Separation by ion chromatography followed by mass-based detection and quantification.[4][5] |
| Throughput | High, suitable for semi-automated and microplate formats.[2] | Lower, sample-by-sample analysis. |
| Sensitivity | Functional sensitivity reported at 26 mg/L.[3] Limit of Detection (LoD) of 14.3 µmol/mmol creatinine (B1669602) has been achieved.[6] | High, with detection of low concentrations (12–48 nmol/g) in tissues.[4][5] Linear response observed between 0.31 and 5 μM.[4] |
| Specificity | Can be affected by other substrates of this compound oxidase, such as L-lactate, requiring corrective measures.[2][3] | Highly specific due to separation based on retention time and mass-to-charge ratio.[4] |
| Accuracy | Mean analytical recovery of 96% (SD 4.2%).[2] | Good correlation with enzymatic methods (R=93%).[6] |
| Precision | Within-batch CV < 2%, between-batch CV < 5%.[2] | Not explicitly stated in the provided results, but generally high for MS methods. |
| Sample Types | Urine, plasma.[2][3][7] | Tissues, plasma, urine.[4][5][6] |
| Analysis Time | Relatively rapid, suitable for routine analysis.[2] | Sample preparation and analysis can be performed within an hour.[4][5] |
| Cost & Complexity | Generally lower cost and less complex instrumentation.[6] | Higher initial instrument cost and requires specialized expertise. |
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for both enzymatic and mass spectrometry-based this compound assays.
Caption: Experimental workflows for this compound assays.
Key Methodological Differences
The fundamental differences between the two approaches lie in their detection principles and inherent specificity. The following diagram illustrates these logical relationships.
Caption: Key differences between assay methodologies.
Experimental Protocols
Enzymatic this compound Assay Protocol (General Outline)
This protocol is a generalized procedure based on the principle of this compound oxidation by this compound oxidase.
-
Sample Preparation:
-
Reaction Setup:
-
Enzymatic Reaction:
-
Initiate the reaction by adding this compound oxidase.
-
Incubate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 90 minutes).[6]
-
-
Detection and Quantification:
-
Measure the absorbance or fluorescence at the appropriate wavelength.
-
Calculate the this compound concentration based on a standard curve prepared with known concentrations of this compound.
-
Note: A correction for lactate (B86563) may be required as it can also be a substrate for this compound oxidase.[2]
Mass Spectrometry (IC-MS) Based this compound Assay Protocol (General Outline)
This protocol outlines the general steps for this compound quantification using ion chromatography coupled with mass spectrometry.
-
Sample Preparation:
-
Ion Chromatography:
-
Mass Spectrometry Detection:
-
Quantification:
Conclusion
Both enzymatic and mass spectrometry-based assays are valuable tools for the quantification of this compound. Enzymatic assays offer a high-throughput and cost-effective solution, making them well-suited for routine screening and large-scale studies. However, careful consideration of potential interferences is necessary to ensure accurate results. Mass spectrometry, particularly IC-MS, provides superior specificity and sensitivity, establishing it as a reference method for the precise and reliable quantification of this compound, especially in complex biological matrices. The direct comparison of a this compound oxidase assay with IC-MS has shown a high correlation, indicating that with proper validation, the enzymatic assay can be a reliable alternative for many applications.[6] The selection of the optimal assay will ultimately be guided by the specific research question, available resources, and the required level of analytical rigor.
References
- 1. researchgate.net [researchgate.net]
- 2. Urinary this compound measured by use of (S)-2-hydroxy-acid oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The this compound and 2-phosphothis compound content of tissues measured by ion chromatography coupled to mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound and 2-phosphothis compound content of tissues measured by ion chromatography coupled to mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simple, fast and inexpensive quantification of this compound in the urine of patients with primary hyperoxaluria type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A spectrophotometric method for the determination of this compound in urine and plasma with this compound oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
Glycolate Metabolism: A Comparative Analysis of Algal and Plant Pathways
Published: December 19, 2025
Audience: Researchers, scientists, and drug development professionals.
Abstract
Glycolate metabolism, a core component of the photorespiratory pathway, is essential for photosynthetic organisms to mitigate the inhibitory effects of the oxygenase activity of RuBisCO.[1][2] This process, which recycles the toxic byproduct 2-phosphothis compound (B1263510) (2-PG) back into the Calvin cycle intermediate 3-phosphoglycerate (B1209933) (3-PGA), exhibits significant variations between higher plants and algae.[2] While fundamentally serving the same purpose, the enzymatic machinery, subcellular compartmentalization, and overall efficiency of the pathway display distinct differences that reflect the diverse evolutionary trajectories and environmental adaptations of these organisms. This guide provides an objective comparison of this compound metabolism in algae and plants, supported by experimental data, detailed protocols for key assays, and visual diagrams of the metabolic pathways.
Introduction to this compound Metabolism (Photorespiration)
Photorespiration is a metabolic process in photosynthetic organisms that begins when the enzyme RuBisCO acts on oxygen instead of carbon dioxide.[3][4] This oxygenation reaction produces one molecule of 3-PGA, which can enter the Calvin cycle, and one molecule of a two-carbon compound, 2-phosphothis compound (2-PG), which is a potent inhibitor of key photosynthetic enzymes.[3][5][6] The primary role of this compound metabolism, also known as the C2 cycle, is to salvage the carbon from 2-PG.[4][6] In C3 plants, this pathway is often considered wasteful as it consumes energy (ATP and NAD(P)H) and releases previously fixed carbon as CO2 and nitrogen as ammonia.[3][4] However, it is also recognized as an essential process for dissipating excess energy and preventing photo-oxidative damage under stress conditions.[7]
Algae, particularly unicellular green algae, also possess a this compound pathway.[8][9] Many algal species have developed sophisticated Carbon Concentrating Mechanisms (CCMs) that elevate the CO2 concentration around RuBisCO, thereby minimizing the oxygenase reaction and the need for photorespiration.[4][10] Despite this, the this compound pathway remains a crucial metabolic route, and its configuration shows fundamental differences from the well-established pathway in terrestrial plants.
Core Pathway Comparison: Algae vs. Plants
The conversion of toxic 2-PG to the useful Calvin Cycle intermediate 3-PGA involves a series of enzymatic steps. While the initial and final steps are conserved, the intermediate reactions and their locations differ significantly.
Key Enzymatic and Subcellular Differences
A primary distinction lies in the oxidation of this compound to glyoxylate (B1226380). In higher plants, this step is catalyzed by This compound Oxidase (GOX) within the peroxisome, using O2 as an electron acceptor and producing hydrogen peroxide (H2O2).[1][11] In contrast, many green algae utilize a mitochondrial This compound Dehydrogenase (GDH) , which is phylogenetically unrelated to GOX and uses organic co-factors instead of O2.[2][12] This fundamental difference avoids the production of H2O2 in the primary this compound oxidation step in these algae.
Furthermore, the compartmentalization of the pathway is more complex in plants, spanning the chloroplast, peroxisome, and mitochondrion.[2][4] In many algae, the pathway is predominantly localized to the chloroplast and mitochondrion, with a reduced or absent role for peroxisomes.[12][13][14]
Comparative Data on Enzymes and Localization
The following tables summarize the key enzymes, their reactions, and their subcellular locations in both organism groups.
| Table 1: Comparison of Key Enzymes in this compound Metabolism | ||
| Enzyme | Plants | Algae (e.g., Chlorophyta) |
| Phosphothis compound Phosphatase (PGLP) | Present[2][7] | Present[8][9] |
| This compound Oxidizing Enzyme | This compound Oxidase (GOX)[1][7] | This compound Dehydrogenase (GDH)[2][8][9][12] |
| Glutamate:Glyoxylate Aminotransferase (GGT) | Present[2] | Present[8][9] |
| Glycine (B1666218) Decarboxylase Complex (GDC) | Present[2][5] | Present |
| Serine Hydroxymethyltransferase (SHMT) | Present[2] | Present, but can be rate-limiting[8][9][15] |
| Serine:Glyoxylate Aminotransferase (SGAT) | Present[2] | Present in some, absent or cytosolic in others[16][17] |
| Hydroxypyruvate Reductase (HPR) | Present[2][7] | Present, but can be NAD-dependent and cytosolic/mitochondrial[13][16] |
| Glycerate Kinase (GK) | Present[2][7] | Present[8][9] |
| Table 2: Subcellular Compartmentalization of this compound Metabolism | ||
| Metabolic Step | Location in Plants | Location in Algae (e.g., Chlorophyta) |
| 2-PG → this compound | Chloroplast[2][3] | Chloroplast[18] |
| This compound → Glyoxylate | Peroxisome[3][11] | Mitochondrion[12][14] |
| Glyoxylate → Glycine | Peroxisome[3] | Mitochondrion[13][14] |
| Glycine → Serine | Mitochondrion[2][3] | Mitochondrion[15][17] |
| Serine → Hydroxypyruvate | Peroxisome[3] | Cytosol / Soluble fraction in some species[16] |
| Hydroxypyruvate → Glycerate | Peroxisome / Cytosol[3] | Mitochondrion / Soluble fraction in some species[13][16] |
| Glycerate → 3-PGA | Chloroplast[3][11] | Chloroplast |
Pathway Visualization
The following diagrams, generated using DOT language, illustrate the distinct compartmentalization of this compound metabolism in plants and green algae.
Caption: this compound metabolism pathway in higher plants.
Caption: A generalized this compound metabolism pathway in green algae.
Experimental Protocols
The study of photorespiration and this compound metabolism involves a variety of techniques to measure fluxes, enzyme activities, and metabolite levels. Below are methodologies for key experiments.
Protocol 1: Estimation of Photorespiratory Fluxes by Gas Exchange
This protocol provides a non-invasive method to estimate the rate of photorespiration by measuring CO2 exchange under different environmental conditions.[19]
Objective: To calculate the rate of photorespiration (Rp) based on the Farquhar, von Caemmerer, and Berry (FvCB) model of photosynthesis.
Materials:
-
Infrared Gas Analyzer (IRGA) system (e.g., LI-COR LI-6800).
-
Intact, healthy plant leaves or algal culture in a specialized cuvette.
-
Controlled environment chamber for light, temperature, and gas concentration.
Methodology:
-
Acclimation: Acclimate the sample in the IRGA cuvette under saturating light, ambient CO2 (e.g., 400 µmol mol⁻¹), and a controlled temperature (e.g., 25°C).
-
A/Ci Curve Generation: Measure the net CO2 assimilation rate (A) at a range of intercellular CO2 concentrations (Ci). This is achieved by systematically varying the ambient CO2 concentration supplied to the cuvette.
-
Low O2 Measurement: Repeat the A/Ci curve measurement under low oxygen conditions (e.g., 2% O2). Under low O2, the oxygenase activity of RuBisCO is suppressed, effectively eliminating photorespiration.
-
Data Analysis:
-
Model the A/Ci curves using the FvCB model to estimate key photosynthetic parameters like the maximum rate of RuBisCO carboxylation (Vcmax) and the rate of electron transport (J).
-
The rate of photorespiration at any given Ci under normal O2 conditions can be calculated as the difference in CO2 assimilation between the low O2 and ambient O2 A/Ci curves.
-
Alternatively, Rp can be estimated from the model parameters and the known specificity factor of RuBisCO.
-
Protocol 2: In Vitro Enzyme Activity Assay - this compound Oxidase (GOX)
This protocol describes a spectrophotometric method to determine the activity of this compound Oxidase, a key peroxisomal enzyme in plants.[20]
Objective: To quantify the rate of glyoxylate production from this compound by GOX activity in a protein extract.
Materials:
-
Plant leaf tissue.
-
Extraction Buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.5, 1 mM EDTA, 1% PVP).
-
Spectrophotometer.
-
Reaction Buffer (e.g., 100 mM potassium phosphate buffer, pH 8.0, 5 mM Phenylhydrazine-HCl).
-
Substrate: Sodium this compound (e.g., 50 mM).
Methodology:
-
Protein Extraction: Homogenize fresh leaf tissue in ice-cold extraction buffer. Centrifuge the homogenate at 4°C to pellet debris and collect the supernatant containing the soluble proteins. Determine the total protein concentration of the extract (e.g., using a Bradford assay).
-
Assay Setup: In a cuvette, combine the reaction buffer and a specific volume of the protein extract. Phenylhydrazine is included to react with the glyoxylate product, forming a phenylhydrazone derivative that absorbs light at 324 nm.
-
Reaction Initiation: Start the reaction by adding the sodium this compound substrate to the cuvette and mix immediately.
-
Spectrophotometric Measurement: Monitor the increase in absorbance at 324 nm over time (e.g., for 3-5 minutes). The rate of change in absorbance is proportional to the GOX activity.
-
Calculation: Calculate the specific activity using the molar extinction coefficient of the glyoxylate-phenylhydrazone complex (e.g., 17 mM⁻¹ cm⁻¹). Express the activity as µmol of glyoxylate produced per minute per mg of protein.
Protocol 3: Metabolite Quantification using Isotope Labeling and LC-MS
This protocol allows for the tracing and quantification of intermediates in the this compound pathway.
Objective: To measure the concentration and labeling patterns of this compound, glycine, and serine following the introduction of a labeled precursor.
Materials:
-
Plant or algal culture.
-
Labeled substrate (e.g., ¹³CO2 or ¹⁴C-glycolate).
-
Quenching solution (e.g., ice-cold methanol/water mixture).
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system.
-
Metabolite standards.
Methodology:
-
Labeling: Expose the photosynthesizing sample to the labeled substrate for a defined period (a time-course experiment is recommended, from seconds to minutes).[8][9]
-
Quenching: Rapidly halt all metabolic activity by immersing the sample in the ice-cold quenching solution.
-
Extraction: Extract metabolites from the quenched cells using a suitable solvent system (e.g., chloroform/methanol/water extraction).
-
LC-MS Analysis: Separate the extracted metabolites using liquid chromatography and detect and quantify them using mass spectrometry. The MS will distinguish between unlabeled (e.g., ¹²C) and labeled (e.g., ¹³C) versions of each metabolite.
-
Data Analysis:
-
Quantify the absolute concentration of each metabolite by comparing its signal to a standard curve generated from known concentrations of pure standards.
-
Determine the isotopic enrichment for each metabolite to understand the flow of the label through the pathway. For example, early labeling of this compound followed by glycine would support a precursor-product relationship.[8][9]
-
Conclusion
The metabolism of this compound, while initiated by the same RuBisCO side-reaction, is fundamentally different in algae and plants. The primary distinctions lie in the choice of the this compound-oxidizing enzyme (dehydrogenase vs. oxidase) and the subcellular compartmentalization of the pathway. In plants, the process is a complex interplay between the chloroplast, peroxisome, and mitochondrion.[4] In many algae, the pathway is more streamlined, primarily involving the chloroplast and mitochondrion, which avoids the generation of hydrogen peroxide by this compound oxidase.[12] These differences likely reflect the distinct evolutionary pressures and aquatic versus terrestrial environments of these organisms. Understanding these alternative metabolic strategies is not only crucial for fundamental plant and algal biology but also offers valuable insights for synthetic biology approaches aimed at improving photosynthetic efficiency and crop productivity.[10][21]
References
- 1. Photorespiration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Khan Academy [khanacademy.org]
- 4. Photorespiration - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. Modulation of Photorespiratory Enzymes by Oxidative and Photo-Oxidative Stress Induced by Menadione in Leaves of Pea (Pisum sativum) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound pathway in green algae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Pathway in Green Algae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lab.igb.illinois.edu [lab.igb.illinois.edu]
- 11. youtube.com [youtube.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Localization of Enzymes of this compound Metabolism in the Alga Chlorogonium elongatum - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. academic.oup.com [academic.oup.com]
- 16. Subcellular Distribution of Enzymes of this compound Metabolism in the Alga Cyanidium caldarium - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Subcellular Distribution of Enzymes of this compound Metabolism in the Alga Cyanidium caldarium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound from microalgae: an efficient carbon source for biotechnological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. New protocols to study photorespiration - Ametys, Web Java Open Source CMS [ips2.u-psud.fr]
- 21. Synthetic this compound metabolism pathways stimulate crop growth and productivity in the field - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to a Kinetic Model of the Photorespiratory Pathway: Native vs. Synthetic Bypass
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of a kinetic model of the native C3 photorespiratory pathway with a synthetic cyanobacterial glycolate decarboxylation bypass. The performance of both models is evaluated against experimental data, offering insights for researchers in metabolic engineering and crop improvement.
Model Overview
Photorespiration is a metabolic process in C3 plants that begins with the oxygenation of RuBisCO and results in the loss of fixed carbon and energy.[1] Kinetic models are essential tools for understanding and simulating the complex network of reactions in the photorespiratory pathway.[1] This guide focuses on a comparison between a kinetic model of the well-established native C3 photorespiratory pathway and a model incorporating a synthetic bypass, the cyanobacterial this compound decarboxylation pathway. The synthetic bypass is designed to be a more efficient route for recycling 2-phosphothis compound, a toxic byproduct of RuBisCO's oxygenase activity.[2]
Comparative Data
The following table summarizes the quantitative data from a kinetic model analysis comparing the native C3 photorespiratory pathway with the synthetic cyanobacterial this compound decarboxylation bypass. The data highlights the impact of the synthetic bypass on key photosynthetic and photorespiratory parameters.
| Parameter | Native C3 Pathway Model | Synthetic Bypass Model | Percentage Change |
| Net Photosynthetic Rate (A) | Baseline | 10% Increase | +10%[2] |
| Phosphoglycerate (PGA) | Baseline | 54.8% Increase | +54.8%[2] |
| This compound | Baseline | 49% Decrease | -49%[2] |
| Serine | Baseline | 32% Decrease | -32%[2] |
Experimental Protocols
The validation of these kinetic models relies on precise experimental data. Below are detailed methodologies for key experiments used to generate the data for model comparison.
Leaf-Level Gas Exchange Measurements
This protocol is adapted for Arabidopsis thaliana and is crucial for determining the net photosynthetic rate (A).
Materials:
-
Fully grown Arabidopsis thaliana plants
-
Portable photosynthesis system (e.g., LI-6800) with a leaf chamber
-
Controlled environment growth chamber
Procedure:
-
Plant Growth: Cultivate Arabidopsis thaliana plants in a controlled environment growth chamber with a defined light/dark cycle and temperature.[3]
-
Acclimation: Before measurement, allow the selected plant to acclimate to the conditions within the leaf chamber of the portable photosynthesis system for at least 30 minutes.
-
Measurement Conditions: Set the leaf chamber conditions to a constant light intensity (e.g., 1000 µmol m⁻² s⁻¹), CO₂ concentration (e.g., 400 ppm), and temperature (e.g., 25°C).
-
Data Logging: Once the gas exchange rates stabilize, log the net CO₂ assimilation rate (A), stomatal conductance (gs), and intercellular CO₂ concentration (Ci).
-
Replication: Repeat the measurements on multiple leaves from different plants for biological replication.
Quantification of Photorespiratory Intermediates by LC-MS/MS
This protocol details the extraction and quantification of key photorespiratory metabolites such as phosphoglycerate (PGA), this compound, and serine.
Materials:
-
Arabidopsis thaliana leaf tissue
-
Liquid nitrogen
-
Pre-chilled extraction solvent (e.g., 80% methanol)
-
Centrifuge
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
Authentic standards for each metabolite
Procedure:
-
Sample Collection and Quenching: Harvest leaf tissue from plants and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Extraction:
-
Grind the frozen tissue to a fine powder under liquid nitrogen.
-
Add a precise volume of pre-chilled extraction solvent to the powdered tissue.
-
Vortex the mixture thoroughly and then incubate on ice.
-
Centrifuge the extract at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.
-
-
Sample Preparation for LC-MS/MS:
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.22 µm filter to remove any remaining particulate matter.
-
-
LC-MS/MS Analysis:
-
Inject the filtered extract into the LC-MS/MS system.
-
Separate the metabolites using a suitable liquid chromatography method.
-
Detect and quantify the target metabolites (PGA, this compound, serine) using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
-
Use authentic standards to create calibration curves for accurate quantification.
-
Visualizing the Pathways and Workflow
The following diagrams, generated using Graphviz, illustrate the signaling pathways and the experimental workflow.
Caption: Comparison of the native C3 photorespiratory pathway and a synthetic bypass.
Caption: Workflow for kinetic model validation of the photorespiratory pathway.
References
Comparative transcriptomics of plants grown in high vs. low CO2 to study glycolate pathway regulation.
A guide for researchers on the transcriptional responses of the photorespiratory pathway to varying carbon dioxide concentrations, supported by experimental data and protocols.
This guide provides a comparative analysis of transcriptomic data from plants grown in elevated (high) versus ambient (low) carbon dioxide (CO2) environments, with a specific focus on the regulation of the glycolate pathway, also known as the photorespiratory pathway. Understanding these regulatory changes is crucial for researchers in plant science and crop development, as the this compound pathway plays a significant role in carbon fixation efficiency in C3 plants.
The photorespiratory pathway is a metabolic process that occurs in photosynthetic organisms when the enzyme RuBisCO oxygenates ribulose-1,5-bisphosphate (RuBP) instead of carboxylating it.[1][2] This process is more prominent in low CO2 and high O2 conditions and is generally considered to reduce the efficiency of photosynthesis by releasing previously fixed CO2.[3][4] However, it also plays essential roles in plant metabolism and stress responses.[2] Elevated atmospheric CO2 levels directly impact the competition between the carboxylase and oxygenase reactions of RuBisCO, generally suppressing photorespiration.
Comparative Analysis of Gene Expression
Transcriptomic studies reveal significant changes in the expression of genes encoding key enzymes of the this compound pathway when plants are exposed to elevated CO2 concentrations. Generally, there is a downregulation of genes involved in photorespiration, reflecting the reduced flux through this pathway under CO2-enriched conditions.
Table 1: Summary of Differentially Expressed Genes (DEGs) in the this compound Pathway under Elevated CO2
| Gene/Enzyme | Gene Locus (Arabidopsis thaliana) | Function in this compound Pathway | Observed Expression Change under High CO2 | Reference |
| Phosphothis compound Phosphatase (PGLP) | At5g36700 | Converts 2-phosphothis compound (B1263510) to this compound | Downregulated | [5] |
| This compound Oxidase (GOX/GLO) | At3g14420 (GOX1), At3g14415 (GOX2) | Oxidizes this compound to glyoxylate (B1226380) | Downregulated | [6] |
| Catalase (CAT) | At1g20630 (CAT2) | Detoxifies hydrogen peroxide produced by GOX | Downregulated | [6] |
| Serine Glyoxylate Aminotransferase (SGAT) | At2g13360 | Converts glyoxylate and serine to glycine (B1666218) and hydroxypyruvate | Downregulated | [5] |
| Glycine Decarboxylase Complex (GDC) | At2g35370 (GDCH), At1g11860 (GDCL) | Decarboxylates glycine to produce CO2, NH3, and NADH | Downregulated | [6] |
| Serine Hydroxymethyltransferase (SHMT) | At4g37930 (SHM1) | Converts glycine and tetrahydrofolate to serine | Downregulated | [5] |
| Hydroxypyruvate Reductase (HPR) | At1g68010 (HPR1) | Reduces hydroxypyruvate to glycerate | Downregulated | [5] |
| Glycerate Kinase (GLYK) | At1g80380 | Phosphorylates glycerate to 3-phosphoglycerate | Downregulated | [5] |
Note: The specific fold-changes and statistical significance vary between studies, depending on the plant species, experimental conditions, and duration of CO2 exposure.
Experimental Protocols
The following sections detail generalized methodologies for conducting comparative transcriptomics experiments to study the effects of CO2 concentration on plant gene expression.
Plant Growth Conditions and CO2 Treatment
A typical experimental setup involves growing plants in controlled environment chambers with precise regulation of CO2 concentration, light, temperature, and humidity.
-
Plant Material : Arabidopsis thaliana is a common model organism. Seeds are stratified and sown on a suitable growth medium.
-
Growth Chambers : Plants are grown in open-top chambers (OTCs) or controlled environment rooms.[7][8]
-
CO2 Concentrations :
-
Growth Conditions : A standard photoperiod (e.g., 16 hours light / 8 hours dark), constant temperature, and humidity are maintained.
-
Acclimation : Plants are grown under these conditions for a specified period, often several weeks, to allow for acclimation before tissue harvesting.[7][8]
RNA Sequencing (RNA-Seq) Protocol
-
Tissue Harvesting : Leaf tissue is harvested from multiple biological replicates for each treatment group, flash-frozen in liquid nitrogen, and stored at -80°C.
-
RNA Extraction : Total RNA is extracted using a guanidine (B92328) thiocyanate-phenol-chloroform-based method or a commercial kit.[9]
-
Library Preparation :
-
RNA quality and quantity are assessed using a spectrophotometer and a bioanalyzer.[9]
-
mRNA is enriched using oligo(dT) magnetic beads.
-
mRNA is fragmented and reverse transcribed into cDNA.
-
Adapters are ligated to the cDNA fragments, and the library is amplified by PCR.
-
-
Sequencing : The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina).
-
Data Analysis :
-
Raw sequencing reads are quality-controlled and trimmed.
-
Reads are mapped to a reference genome.
-
Gene expression levels are quantified (e.g., as transcripts per million - TPM).
-
Differential gene expression analysis is performed to identify genes that are significantly up- or downregulated between the high and low CO2 conditions.
-
Functional annotation and pathway analysis (e.g., KEGG pathway enrichment) are conducted to interpret the biological significance of the differentially expressed genes.[10]
-
Visualizing Regulatory Pathways and Workflows
This compound Pathway and its Regulation by CO2
The following diagram illustrates the core this compound pathway and indicates the general regulatory effect of high CO2 on the expression of its key enzymes.
Caption: The this compound pathway with key enzymes. High CO2 generally downregulates their expression.
Experimental Workflow for Comparative Transcriptomics
The following diagram outlines the logical flow of a comparative transcriptomics experiment.
Caption: Workflow for comparative transcriptomics of plants under different CO2 conditions.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Transgenic Introduction of a this compound Oxidative Cycle into A. thaliana Chloroplasts Leads to Growth Improvement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biologydiscussion.com [biologydiscussion.com]
- 5. High-to-Low CO2 Acclimation Reveals Plasticity of the Photorespiratory Pathway and Indicates Regulatory Links to Cellular Metabolism of Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Elevated CO2 Alters the Physiological and Transcriptome Responses of Pinus densiflora to Long-Term CO2 Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Genomic basis for stimulated respiration by plants growing under elevated carbon dioxide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative physiological and transcriptomic analyses reveal the mechanisms of CO2 enrichment in promoting the growth and quality in Lactuca sativa | PLOS One [journals.plos.org]
Alternative substrates for glycolate oxidase and their kinetic parameters.
For researchers, scientists, and drug development professionals, understanding the substrate specificity of glycolate oxidase is crucial for elucidating its role in various metabolic pathways and for designing targeted therapeutic interventions. This guide provides an objective comparison of the kinetic parameters of this compound oxidase with its primary substrate, this compound, and several alternative substrates. Detailed experimental methodologies and visual representations of key processes are included to support further research and development.
Kinetic Parameters of this compound Oxidase with Various Substrates
This compound oxidase (GO) is a flavin mononucleotide (FMN)-dependent enzyme that catalyzes the oxidation of this compound to glyoxylate (B1226380), producing hydrogen peroxide as a byproduct.[1] While this compound is its primary physiological substrate, GO can also oxidize other α-hydroxy acids. The efficiency of these reactions, as indicated by the Michaelis constant (Km) and the catalytic rate constant (kcat) or maximum velocity (Vmax), varies significantly depending on the substrate and the source of the enzyme. A lower Km value signifies a higher affinity of the enzyme for the substrate.
The following table summarizes the kinetic parameters of this compound oxidase from various organisms with different substrates.
| Organism | Substrate | Km (mM) | kcat (s-1) | Vmax (µmol/min/mg) | kcat/Km (M-1s-1) |
| Human | This compound | 0.141 ± 0.016 | 4.1 ± 0.1 | - | 29,000 ± 3,000 |
| Glyoxylate | 2.2 ± 0.36 | 0.7 ± 0.1 | - | 320 ± 50 | |
| 2-Hydroxyoctanoate | 0.040 ± 0.005 | 0.08 ± 0.003 | - | 1,900 ± 200 | |
| Spinach (Spinacia oleracea) | This compound | 0.54 | - | - | - |
| Glyoxylate | 5.1 | - | - | - | |
| L-Lactate | - | - | - | - | |
| DL-2-Hydroxybutyrate | - | - | - | - | |
| Maize (Zea mays) | This compound | 0.010 - 0.065 | - | - | - |
| Chlamydomonas reinhardtii | This compound | 1.0 | - | - | - |
| Methyl this compound | - | - | - | - | |
| Cyanophora paradoxa | This compound | - | - | - | - |
| L-Lactate | - | - | - | - | |
| Spirogyra pratensis | This compound | - | - | - | - |
| L-Lactate | - | - | - | - | |
| Arabidopsis thaliana (GOX1) | This compound | - | - | - | High |
| L-Lactate | - | - | - | 22-fold lower than this compound | |
| Arabidopsis thaliana (GOX2) | This compound | - | - | - | High |
| L-Lactate | - | - | - | 31-fold lower than this compound | |
| Arabidopsis thaliana (GOX3) | This compound | - | - | - | High |
| L-Lactate | - | - | - | High |
Note: A dash (-) indicates that the data was not available in the cited sources. The kinetic parameters can vary depending on the experimental conditions such as pH and temperature.
Experimental Protocols
The determination of this compound oxidase kinetic parameters is typically performed using a continuous spectrophotometric rate determination assay.[2] This method monitors the formation of the product, which reacts with a chromogenic agent, resulting in a measurable change in absorbance over time.
Spectrophotometric Assay for this compound Oxidase Activity
This protocol is adapted from established methods for measuring this compound oxidase activity.[2][3][4]
Principle:
This compound oxidase catalyzes the oxidation of a substrate (e.g., this compound) to its corresponding α-keto acid (e.g., glyoxylate) and hydrogen peroxide.[1] The glyoxylate produced then reacts with phenylhydrazine (B124118) to form glyoxylate phenylhydrazone, which has a strong absorbance at 324 nm.[4] The rate of increase in absorbance at this wavelength is directly proportional to the enzyme activity.
Reagents:
-
100 mM Potassium Phosphate (B84403) Buffer, pH 8.3
-
Substrate solution (e.g., 40 mM Glycolic Acid in phosphate buffer, pH 8.0)
-
100 mM Phenylhydrazine HCl solution (freshly prepared and protected from light)
-
5 mM Flavin Mononucleotide (FMN) solution (freshly prepared)
-
Enzyme solution (this compound Oxidase) diluted in a buffer containing FMN and Bovine Serum Albumin (BSA)
Procedure:
-
Reaction Mixture Preparation: In a cuvette, combine the phosphate buffer, phenylhydrazine solution, and FMN solution.
-
Equilibration: Incubate the reaction mixture at a constant temperature (e.g., 25°C or 37°C).
-
Initiation of Reaction: Add the substrate solution to the reaction mixture and mix thoroughly.
-
Enzyme Addition: Start the reaction by adding a small volume of the enzyme solution to the cuvette.
-
Spectrophotometric Measurement: Immediately place the cuvette in a spectrophotometer and record the increase in absorbance at 324 nm for a set period (e.g., 5-15 minutes).[2]
-
Blank Measurement: A blank reaction containing all components except the substrate should be run to correct for any background absorbance changes.
-
Data Analysis: Calculate the initial rate of the reaction (ΔA324nm/min) from the linear portion of the absorbance versus time plot.
-
Calculation of Kinetic Parameters: To determine Km and Vmax, the assay is performed with varying substrate concentrations. The initial rates are then plotted against the substrate concentrations, and the data are fitted to the Michaelis-Menten equation.
Visualizations
Experimental Workflow for Determining Kinetic Parameters
The following diagram illustrates the general workflow for determining the kinetic parameters of this compound oxidase.
Caption: Workflow for kinetic analysis of this compound oxidase.
Photorespiration Pathway
This compound oxidase is a key enzyme in the photorespiratory pathway, which occurs in plants and other photosynthetic organisms. This pathway salvages carbon that is lost during the oxygenase reaction of RuBisCO.
Caption: The photorespiration pathway in plants.
References
Structural comparison of bacterial and plant glycolate dehydrogenases.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed structural and functional comparison of glycolate dehydrogenases from bacteria and plants. The information presented is supported by experimental data to offer an objective analysis for research and drug development applications.
Introduction
This compound dehydrogenase (GDH) and its functional analogue, this compound oxidase (GOX), are key enzymes in the metabolism of this compound, a two-carbon hydroxyacid. In bacteria, this compound is a carbon source, while in plants, it is a byproduct of photorespiration. The enzymes responsible for the oxidation of this compound to glyoxylate (B1226380) in these two kingdoms exhibit significant structural and functional differences, which are critical for understanding their distinct metabolic roles and for potential biotechnological and therapeutic applications.
Typically, higher plants utilize a peroxisomal this compound oxidase (GOX) that uses molecular oxygen as an electron acceptor. In contrast, bacteria and algae employ a this compound dehydrogenase (GDH) that is independent of oxygen and relies on other electron acceptors.[1] However, a mitochondrial GDH has also been identified in plants like Arabidopsis thaliana, which shares more similarities with its bacterial counterparts.[2]
Structural Comparison
Homology models for plant this compound oxidases, such as that from Arabidopsis thaliana (GOX1), have been generated based on the crystal structure of spinach GOX (PDB ID: 1GOX).[1] These models, in conjunction with structures of human this compound oxidase (e.g., PDB ID: 2RDU), have been used to identify residues potentially involved in substrate binding and specificity.[1][5]
While a direct side-by-side structural alignment of the active sites is limited by the lack of a complete bacterial GDH structure, sequence alignments reveal conserved domains. For instance, the Arabidopsis thaliana this compound dehydrogenase (AtGDH) shares significant homology with the GlcD subunit of E. coli this compound oxidase.[6] Both contain FAD-binding domains, suggesting a common evolutionary origin for the catalytic core.[2]
Functional and Kinetic Comparison
The functional distinctions between bacterial and plant this compound dehydrogenases are evident in their subcellular localization, cofactor requirements, and kinetic properties.
| Feature | Bacterial this compound Dehydrogenase (e.g., E. coli) | Plant this compound Oxidase (Typical) | Plant this compound Dehydrogenase (A. thaliana, AtGDH) |
| Subcellular Localization | Cytoplasmic membrane[7] | Peroxisome[1] | Mitochondria[2] |
| Electron Acceptor | Organic co-factors (e.g., DCIP in vitro)[2] | O₂[1] | Organic co-factors (e.g., DCIP in vitro)[2] |
| Cofactor | FAD[7] | FMN[4] | FAD[2] |
| Substrate Preference | D-lactate > L-lactate[8] | L-lactate > D-lactate[8] | D-lactate > L-lactate[2] |
| Cyanide Sensitivity | Sensitive[8] | Insensitive[8] | Sensitive[2] |
| Km (this compound) | ~40 µM[7] | 220 - 300 µM[9][10] | ~35 µM[2] |
| Vmax | Data not available | Data available for specific isoforms[9][10] | Data not available |
| Specific Activity | Data not available | Data available for specific isoforms | Data not available |
Metabolic Pathways
The metabolic contexts for this compound dehydrogenase in bacteria and plants are fundamentally different. In bacteria like E. coli, this compound is utilized as a carbon source through pathways such as the glycerate pathway.[11] In plants, the enzyme is a key component of the photorespiratory cycle, which salvages carbon lost during the oxygenase activity of RuBisCO.[12]
Bacterial this compound Metabolism
Experimental Protocols
This compound Dehydrogenase Activity Assay
This protocol is adapted from established methods for measuring this compound dehydrogenase activity using the artificial electron acceptor 2,6-dichloroindophenol (B1210591) (DCIP).
Materials:
-
1 M Potassium Phosphate buffer, pH 8.0
-
10 mM DCIP solution
-
10 mg/mL Phenazine methosulfate (PMS) solution (prepare fresh)
-
1 M Potassium this compound solution
-
12 M HCl
-
0.1 M Phenylhydrazine-HCl
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:
-
100 µL of 1 M Potassium Phosphate buffer (pH 8.0)
-
2 µL of 10 mM DCIP
-
10 µL of 10 mg/mL PMS
-
10 µL of 1 M Potassium this compound
-
Add distilled water to a final volume of 230 µL.
-
-
Enzyme Addition: Add 10 µL of the enzyme extract (e.g., bacterial cell lysate or purified plant enzyme) to the reaction mixture.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period (e.g., 10-30 minutes).
-
Reaction Termination: Stop the reaction by adding 10 µL of 12 M HCl.
-
Derivatization: Add 50 µL of 0.1 M phenylhydrazine-HCl and incubate for 10 minutes at room temperature to form glyoxylate phenylhydrazone.
-
Measurement: Measure the absorbance at 324 nm. The amount of glyoxylate produced is proportional to the absorbance.
-
Calculation of Activity: Calculate the specific activity based on the amount of glyoxylate produced per unit time per milligram of protein.
Experimental Workflow for Kinetic Analysis
dot
Conclusion
Bacterial and plant this compound dehydrogenases, while catalyzing the same fundamental reaction, exhibit significant structural and functional divergence reflecting their distinct evolutionary paths and metabolic roles. Plant this compound oxidases are well-adapted to the high-oxygen environment of the peroxisome during photorespiration, whereas bacterial this compound dehydrogenases are suited for anaerobic or microaerobic conditions, utilizing alternative electron acceptors. The discovery of a bacterial-like this compound dehydrogenase in plant mitochondria highlights the complex evolutionary history of this enzyme family. Further structural elucidation of the bacterial this compound dehydrogenase complex will be crucial for a more detailed comparative analysis and for exploiting these enzymes in synthetic biology and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. Synthetic this compound metabolism pathways stimulate crop growth and productivity in the field - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rcsb.org [rcsb.org]
- 6. researchgate.net [researchgate.net]
- 7. uniprot.org [uniprot.org]
- 8. The Occurrence of this compound Dehydrogenase and this compound Oxidase in Green Plants: An Evolutionary Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. academic.oup.com [academic.oup.com]
- 11. The Plant-Like C2 this compound Cycle and the Bacterial-Like Glycerate Pathway Cooperate in Phosphothis compound Metabolism in Cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Photorespiration - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling Functional Redundancy: A Comparative Guide to Rice Glycolate Transporter Isoforms
In the intricate process of photorespiration, the transport of glycolate across chloroplast membranes is a critical step. In rice (Oryza sativa), this crucial role is primarily fulfilled by two isoforms of the plastidic this compound/glycerate translocator 1, namely OsPLGG1a and OsPLGG1b. This guide provides a detailed comparison of these two transporters, summarizing key experimental data on their function, and offering insights into their partial functional redundancy.
Performance Comparison of OsPLGG1 Isoforms
Studies on knockout mutants of OsPLGG1a and OsPLGG1b have revealed both overlapping and distinct functions. While both transporters are involved in this compound and glycerate transport, the phenotypic and metabolic consequences of their individual loss-of-function differ, suggesting a degree of specialization.
| Parameter | Wild Type (WT) | osplgg1a Mutant | osplgg1b Mutant | Double Mutant (osplgg1a/1b) | Reference |
| This compound Accumulation (relative to WT) | 1 | ~10-fold increase | ~3-fold increase | Severe growth arrest, not viable for metabolite analysis | [1] |
| Glycerate Accumulation (relative to WT) | 1 | ~4-fold increase | ~2-fold increase | Severe growth arrest, not viable for metabolite analysis | [1] |
| Net Photosynthetic Rate (µmol CO₂ m⁻² s⁻¹) | ~25 | ~10 | ~20 | Not Reported | [2] |
| Plant Height (cm) | ~90 | ~40 | ~75 | Not Reported | [1] |
| Tiller Number | ~15 | ~5 | ~10 | Not Reported | [2] |
| Grain Yield per Plant (g) | ~30 | ~5 | ~20 | Not Reported | [2] |
The data clearly indicates that while loss of either isoform leads to photorespiratory defects, the impact of the osplgg1a mutation is significantly more severe than that of the osplgg1b mutation, as evidenced by the greater accumulation of this compound and glycerate, and more pronounced reductions in photosynthetic rate and agronomic traits.[1][2] This suggests that OsPLGG1a plays a more dominant role in this compound transport under normal conditions.
Experimental Workflows and Signaling Pathways
The functional characterization of OsPLGG1a and OsPLGG1b has been elucidated through a series of key experiments. The general workflow for these studies is depicted below.
The photorespiratory pathway involves a complex interplay between the chloroplast, peroxisome, and mitochondrion. OsPLGG1a and OsPLGG1b are situated in the chloroplast envelope, facilitating the export of this compound from the chloroplast to the peroxisome for further processing.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the study of rice this compound transporters.
Plant Materials and Growth Conditions
Rice plants (Oryza sativa L. japonica) are typically grown in a controlled environment, such as a greenhouse or growth chamber, with a 12-hour light/12-hour dark cycle and a temperature of 28-30°C. For experiments investigating the effect of CO₂ concentration, plants are grown in chambers with either ambient CO₂ (approx. 400 ppm) or elevated CO₂ (e.g., 3000 ppm).[2]
Generation of Mutant Lines
CRISPR/Cas9-mediated gene editing is a common method for generating knockout mutants of OsPLGG1a and OsPLGG1b. Specific guide RNAs are designed to target the exons of the respective genes. The constructs are introduced into wild-type rice calli via Agrobacterium tumefaciens-mediated transformation. Transgenic plants are regenerated and screened for mutations using PCR and sequencing.[1]
Subcellular Localization
To determine the subcellular localization of OsPLGG1a and OsPLGG1b, the coding sequences of the genes are fused with a reporter gene, such as Green Fluorescent Protein (GFP). The fusion constructs are then transiently expressed in rice protoplasts or stably transformed into rice plants. The localization of the GFP signal is observed using a confocal laser scanning microscope. Co-localization with organelle-specific markers (e.g., chlorophyll (B73375) autofluorescence for chloroplasts) is used to confirm the location.[1]
Metabolite Analysis
Photorespiratory intermediates are quantified using gas chromatography-mass spectrometry (GC-MS). Leaf samples are harvested, immediately frozen in liquid nitrogen, and lyophilized. The dried tissue is then homogenized and metabolites are extracted using a methanol:chloroform:water mixture. The polar phase is derivatized and analyzed by GC-MS.[2]
Photosynthetic Measurements
The net photosynthetic rate (A), stomatal conductance (gs), and intercellular CO₂ concentration (Ci) are measured using a portable gas exchange system (e.g., LI-6400XT, LI-COR). Measurements are typically taken on the uppermost fully expanded leaves under controlled light, temperature, and CO₂ conditions.[2]
Yeast Complementation Assay
To confirm the transport activity of OsPLGG1 isoforms, a yeast complementation assay can be performed. The coding sequences of OsPLGG1a and OsPLGG1b are cloned into a yeast expression vector and transformed into a yeast mutant strain that is deficient in a homologous transporter and unable to grow on a specific substrate (e.g., this compound). Restoration of growth on the selective medium indicates that the rice transporter is functional in yeast.[1]
Transport Assay in Xenopus Oocytes
For quantitative analysis of transport activity, in vitro transcribed cRNA of OsPLGG1a and OsPLGG1b is injected into Xenopus laevis oocytes. After a period of protein expression, the oocytes are incubated in a medium containing radiolabeled substrate (e.g., ¹⁴C-glycolate). The uptake of the radiolabeled substrate is measured by scintillation counting. This assay allows for the determination of transport kinetics, such as the Michaelis-Menten constant (Km) and the maximum velocity (Vmax).[1]
Conclusion
The available evidence strongly supports the role of both OsPLGG1a and OsPLGG1b as plastidic this compound/glycerate transporters in rice. While they share the ability to transport the same substrates, their differential impact on plant physiology and metabolism upon knockout suggests a degree of functional specialization, with OsPLGG1a appearing to be the dominant isoform. The distinct localization of OsPLGG1a to the inner and OsPLGG1b to the outer chloroplast membrane, and their potential to form a complex, suggests a coordinated mechanism for this compound export from the chloroplast.[1] Further research, including the generation and analysis of double mutants and detailed kinetic studies, will be instrumental in fully elucidating the intricacies of their functional redundancy and cooperative action in rice photorespiration.
References
A Comparative Guide to the Metabolic Fate of Glycolate Across Cellular Compartments
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic fate of glycolate in different cellular compartments, supported by experimental data. It details the primary pathways, enzymatic activities, and experimental methodologies used to study this crucial aspect of cellular metabolism.
Introduction to this compound Metabolism
This compound, a small two-carbon molecule, is a key intermediate in the photorespiratory pathway, a process that occurs in C3 plants and other photosynthetic organisms.[1] The metabolism of this compound is essential for salvaging carbon lost during the oxygenase reaction of RuBisCO and for detoxifying the cell from its accumulation.[2][3] This process is a complex interplay between three organelles: the chloroplast, the peroxisome, and the mitochondrion.[4][5] Understanding the metabolic fate of this compound in each compartment is critical for research in plant physiology, crop improvement, and the development of targeted herbicides.
Comparative Analysis of this compound Metabolism
The metabolism of this compound is spatially segregated across different organelles, each with a distinct set of enzymes and reactions. The primary pathway, known as the C2 cycle or photorespiration, involves the sequential processing of this compound in chloroplasts, peroxisomes, and mitochondria.[1][6]
Data Presentation: Quantitative Analysis of Key Enzymes and Metabolites
The following tables summarize key quantitative data related to this compound metabolism in different cellular compartments.
Table 1: Kinetic Properties of this compound Oxidizing Enzymes
| Enzyme | Organism | Cellular Compartment | Substrate | Km | kcat (s-1) | Catalytic Efficiency (kcat/Km) (M-1s-1) | Optimal pH |
| This compound Oxidase (GOX1) | Arabidopsis thaliana | Peroxisome | This compound | - | - | High | 7.5[2] |
| This compound Oxidase (GOX2) | Arabidopsis thaliana | Peroxisome | This compound | - | - | High | 7.5[2] |
| This compound Oxidase (GOX3) | Arabidopsis thaliana | Peroxisome | This compound | - | - | High | 7.5[2] |
| This compound Dehydrogenase (GDH) | Arabidopsis thaliana | Mitochondria | This compound | - | - | - | - |
Table 2: Relative Metabolite Concentrations in Wild-Type vs. Genetically Modified Tobacco (AP3 Line with RNAi)
| Metabolite | Wild-Type (Relative Concentration) | AP3 with PLGG1 RNAi (Relative Concentration) | Fold Change | Cellular Compartment of Primary Accumulation |
| This compound | ~1 | Increased | Significant Increase[7] | Chloroplast (due to inhibited export)[7][8] |
| Glyoxylate (B1226380) | ~1 | Increased | Increase[8] | Peroxisome |
| Glycine (B1666218) | ~1 | Similar | No significant change[7] | Peroxisome/Mitochondria |
| Serine | ~1 | Decreased | Decrease[7] | Mitochondria/Peroxisome |
| Glycerate | ~1 | Decreased | Decrease[7] | Peroxisome/Chloroplast |
Metabolic Pathways of this compound
The canonical pathway for this compound metabolism is photorespiration. However, alternative routes and enzymatic activities exist within different compartments.
Chloroplast: The Site of this compound Synthesis
This compound biosynthesis originates in the chloroplast as a consequence of the oxygenase activity of Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO).[1][4]
-
Formation of 2-Phosphothis compound (B1263510) (2-PG): RuBisCO catalyzes the oxygenation of Ribulose-1,5-bisphosphate (RuBP), producing one molecule of 3-phosphoglycerate (B1209933) (3-PGA) and one molecule of 2-PG.[1][6]
-
Conversion to this compound: The toxic 2-PG is rapidly dephosphorylated by 2-phosphothis compound phosphatase (PGLP) to form this compound.[2]
-
Export: this compound is then exported from the chloroplast to the peroxisome for further metabolism.[2][3]
Peroxisome: The Central Hub of this compound Conversion
The peroxisome is the primary site for the oxidation of this compound and its conversion to amino acids.
-
Oxidation to Glyoxylate: this compound is oxidized by This compound oxidase (GOX) to glyoxylate and hydrogen peroxide (H₂O₂).[9] The H₂O₂ is subsequently detoxified to water and oxygen by catalase.[1]
-
Transamination to Glycine: Glyoxylate is then transaminated to glycine by two key enzymes: glutamate:glyoxylate aminotransferase (GGT) and serine:glyoxylate aminotransferase (SGAT) .[10][11]
Mitochondrion: Decarboxylation and Serine Synthesis
The final stages of the photorespiratory pathway leading to carbon recovery occur in the mitochondria.
-
Glycine Decarboxylation: Two molecules of glycine are transported into the mitochondrion. The glycine decarboxylase complex (GDC) catalyzes the conversion of one molecule of glycine to CO₂, NH₃, and a methylene (B1212753) group (-CH₂-), which is transferred to the second molecule of glycine.[1][2]
-
Serine Synthesis: The second molecule of glycine accepts the methylene group to form serine.[1][2]
-
Alternative this compound Oxidation: Evidence suggests the presence of a This compound dehydrogenase (GDH) in the mitochondria of higher plants, which can also oxidize this compound to glyoxylate.[12] This indicates a potential, albeit minor, alternative route for this compound metabolism within the mitochondria.[12]
The serine produced in the mitochondria is then transported back to the peroxisome, where it can be converted to hydroxypyruvate and subsequently to glycerate.[2][11] The glycerate then enters the chloroplast to be phosphorylated to 3-PGA, thus completing the cycle.[1][2]
Mandatory Visualizations
This compound Metabolic Pathway
Caption: The photorespiratory pathway of this compound metabolism.
Experimental Workflow for Analyzing this compound Metabolism
Caption: Workflow for studying this compound metabolism in organelles.
Experimental Protocols
Isolation of Cellular Organelles
A common method for separating chloroplasts, peroxisomes, and mitochondria is through isopycnic sucrose density gradient centrifugation.[9][13]
-
Homogenization: Leaf tissue is gently homogenized in a chilled grinding buffer to maintain organelle integrity.
-
Filtration and Differential Centrifugation: The homogenate is filtered to remove cell debris. A series of differential centrifugation steps are then used to pellet larger components, followed by the collection of the supernatant containing smaller organelles.
-
Sucrose Gradient Centrifugation: The supernatant is layered onto a discontinuous or continuous sucrose gradient and centrifuged at high speed. The different organelles will sediment to a position in the gradient that corresponds to their buoyant density.
-
Fraction Collection: The distinct bands corresponding to chloroplasts, peroxisomes, and mitochondria are carefully collected. The purity of the fractions should be assessed using marker enzyme assays (e.g., catalase for peroxisomes).[12]
Measurement of this compound Oxidase (GOX) Activity
GOX activity can be determined spectrophotometrically.
-
Reaction Mixture: A reaction mixture is prepared containing a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.5-8.0), a chromogenic substrate that reacts with H₂O₂, and horseradish peroxidase.
-
Initiation of Reaction: The reaction is initiated by adding the isolated peroxisomal fraction and this compound.
-
Spectrophotometric Measurement: The rate of change in absorbance at a specific wavelength, corresponding to the formation of the colored product, is measured over time. This rate is proportional to the GOX activity.
Analysis of this compound and Related Metabolites by Mass Spectrometry
Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) are powerful techniques for quantifying this compound and other photorespiratory intermediates.[8]
-
Metabolite Extraction: Metabolites are extracted from isolated organelles or whole tissue using a solvent such as ice-cold methanol.[8]
-
Derivatization: For GC-MS analysis, the extracted metabolites are often derivatized to increase their volatility and thermal stability.
-
Chromatographic Separation: The derivatized sample is injected into the GC or LC system, where the different metabolites are separated based on their physicochemical properties.
-
Mass Spectrometry Detection and Quantification: As the metabolites elute from the column, they are ionized and detected by the mass spectrometer. The abundance of each metabolite is quantified by comparing its peak area to that of an internal standard.[8]
Radiolabeling Studies with [14C]this compound
Radiolabeling experiments are used to trace the metabolic fate of this compound.
-
Incubation: Isolated organelles are incubated with [14C]this compound for a defined period.
-
Separation of Metabolites: The reaction is stopped, and the metabolites are extracted. The different radiolabeled products (e.g., glyoxylate, glycine, serine) are separated using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Detection and Quantification: The amount of radioactivity in each separated metabolite is quantified using a scintillation counter or autoradiography, revealing the flux of carbon from this compound through the metabolic pathway.[9][12]
Conclusion
The metabolic fate of this compound is a highly compartmentalized and regulated process, primarily orchestrated through the photorespiratory pathway involving chloroplasts, peroxisomes, and mitochondria. While the peroxisome serves as the central processing hub for this compound oxidation and amination, the chloroplast is the site of its synthesis, and the mitochondrion is crucial for the final carbon recovery steps. The existence of alternative pathways, such as mitochondrial this compound oxidation, highlights the metabolic flexibility of plant cells. A thorough understanding of the distinct roles of each organelle, supported by robust experimental data, is paramount for developing strategies to enhance photosynthetic efficiency and for the rational design of novel agrochemicals.
References
- 1. byjus.com [byjus.com]
- 2. academic.oup.com [academic.oup.com]
- 3. scispace.com [scispace.com]
- 4. forum.prutor.ai [forum.prutor.ai]
- 5. encyclopedia.com [encyclopedia.com]
- 6. researchgate.net [researchgate.net]
- 7. repository.lsu.edu [repository.lsu.edu]
- 8. Synthetic this compound metabolism pathways stimulate crop growth and productivity in the field - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound and Glyoxylate Metabolism by Isolated Peroxisomes or Chloroplasts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Frontiers | Permeability of the peroxisomal membrane: lessons from the glyoxylate cycle [frontiersin.org]
- 12. academic.oup.com [academic.oup.com]
- 13. This compound and glyoxylate metabolism by isolated peroxisomes or chloroplasts - PubMed [pubmed.ncbi.nlm.nih.gov]
PLGG1: The Primary Gatekeeper for Photorespiratory Carbon Shuttle into Chloroplasts
A Comparative Guide to the Validation of PLGG1 as the Primary Chloroplastidic Glycolate/Glycerate Transporter
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of PLGG1's function as the primary transporter of this compound and glycerate across the chloroplast membrane during photorespiration. We will delve into the experimental data that validates its primary role and compare its performance with known alternatives. Detailed experimental protocols for key validation experiments are provided to support the replication and further investigation of these findings.
Introduction to PLGG1 and Photorespiration
Photorespiration is a crucial metabolic pathway in C3 plants that recycles 2-phosphothis compound (B1263510) (2-PG), a toxic byproduct of RuBisCO's oxygenase activity. This intricate process spans multiple cellular compartments, including the chloroplast, peroxisome, and mitochondria, necessitating a series of transport steps for its intermediates. The export of this compound from the chloroplast and the import of glycerate are critical steps in this salvage pathway. For years, the molecular identity of the transporter responsible for this exchange remained elusive. Groundbreaking research has now firmly established Plastidial this compound/Glycerate Transporter 1 (PLGG1) as the key player in this process.[1][2]
Mutants lacking PLGG1 exhibit a classic photorespiratory phenotype, including impaired growth and photosynthesis under ambient CO2 conditions, which is alleviated in high CO2 environments.[1] These mutants accumulate significant levels of this compound and glycerate, providing strong evidence for PLGG1's role as the primary transporter for these metabolites across the chloroplast envelope.[1]
Comparative Performance Analysis: PLGG1 vs. Alternatives
While PLGG1 is the primary transporter for both this compound and glycerate, another transporter, Bile Acid Sodium Symporter 6 (BASS6) , has been identified as a facilitator of this compound export from the chloroplast.[2] However, BASS6 does not transport glycerate. The following tables summarize the quantitative data comparing the performance of wild-type (WT) Arabidopsis thaliana with mutants lacking PLGG1 (plgg1), BASS6 (bass6), and the double mutant (plgg1 bass6).
Table 1: Comparison of Photosynthetic Parameters
| Genotype | Condition | Net CO2 Assimilation Rate (A) (µmol m⁻² s⁻¹) | Maximum Carboxylation Rate (Vcmax) (µmol m⁻² s⁻¹) | Maximum Electron Transport Rate (Jmax) (µmol m⁻² s⁻¹) |
| Wild Type (Col-0) | Ambient CO₂ | ~12.5 | ~70 | ~140 |
| plgg1 | Ambient CO₂ | ~6.0 (Approx. 50% reduction)[3][4] | Significantly Reduced | Significantly Reduced |
| bass6 | Ambient CO₂ | Reduced | Reduced | Reduced |
| plgg1 bass6 | Ambient CO₂ | Additive reduction compared to single mutants | Further reduced | Further reduced |
Table 2: Relative Abundance of Photorespiratory Metabolites
| Genotype | Condition | This compound (Fold Change vs. WT) | Glycerate (Fold Change vs. WT) | Glycine (Fold Change vs. WT) | Serine (Fold Change vs. WT) |
| Wild Type (Col-0) | Ambient CO₂ | 1.0 | 1.0 | 1.0 | 1.0 |
| plgg1 | Ambient CO₂ | Significant Accumulation[1] | Significant Accumulation[1] | Accumulation[1] | Accumulation[1] |
| bass6 | Ambient CO₂ | Accumulation[2] | No significant change[2] | Accumulation[2] | No significant change |
| plgg1 bass6 | Ambient CO₂ | Higher accumulation than single mutants[2] | Similar to plgg1 | Reverts to WT levels[2] | Reverts to WT levels[2] |
Visualizing the Photorespiratory Pathway and PLGG1's Role
The following diagrams illustrate the central role of PLGG1 in the photorespiratory pathway and the experimental workflow for its validation.
Caption: The central role of PLGG1 in photorespiration.
Caption: Experimental workflow for validating PLGG1 function.
Detailed Experimental Protocols
Plant Material and Growth Conditions
-
Plant Lines: Arabidopsis thaliana ecotype Columbia (Col-0) as wild type. T-DNA insertion lines for plgg1 (e.g., SALK_053469) and bass6. Double mutants generated by crossing the single mutants.
-
Growth Conditions: Plants are grown on soil in controlled environment chambers with a 16-h light/8-h dark cycle at 22°C. For high CO₂ experiments, plants are grown in a chamber supplemented with 3000 ppm CO₂.
Gas Exchange Measurements
-
Instrumentation: A portable photosynthesis system (e.g., LI-6800, LI-COR Biosciences) is used.
-
Procedure:
-
Fully expanded leaves of 4- to 5-week-old plants are used.
-
The leaf is enclosed in the instrument's cuvette.
-
Environmental conditions in the cuvette are controlled: light intensity (e.g., 1000 µmol m⁻² s⁻¹), leaf temperature (25°C), and CO₂ concentration.
-
A/Ci Curves: The response of net CO₂ assimilation (A) to varying intercellular CO₂ concentrations (Ci) is measured. This allows for the calculation of Vcmax and Jmax.
-
Measurements are taken on plants grown under ambient and high CO₂ conditions, as well as on plants transferred from high to ambient CO₂.
-
Metabolite Analysis
-
Sample Collection: Leaf discs are harvested from plants at specific time points, immediately frozen in liquid nitrogen, and stored at -80°C.
-
Extraction:
-
Frozen leaf material is ground to a fine powder in liquid nitrogen.
-
Metabolites are extracted using a cold methanol:chloroform:water (2.5:1:1 v/v/v) solution.
-
The mixture is vortexed and centrifuged to separate the polar (methanol/water) and non-polar (chloroform) phases.
-
-
Analysis (GC-MS):
-
The polar extract is dried under vacuum.
-
The dried residue is derivatized using methoxyamine hydrochloride in pyridine (B92270) followed by N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to make the metabolites volatile.
-
The derivatized samples are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).
-
Metabolite identification and quantification are performed by comparing retention times and mass spectra to known standards.
-
In Vitro Chloroplast Transport Assay
-
Chloroplast Isolation:
-
Leaves from 4-week-old Arabidopsis plants are homogenized in a grinding buffer.
-
The homogenate is filtered through layers of Miracloth and centrifuged to pellet the chloroplasts.
-
The crude chloroplast pellet is further purified using a Percoll gradient.
-
Intact chloroplasts are collected from the gradient interface and washed.
-
-
Transport Assay:
-
The transport assay is initiated by adding isolated intact chloroplasts to a reaction mixture containing radiolabeled substrate (e.g., [¹⁴C]-glycolate or [¹⁴C]-glycerate).
-
The uptake of the radiolabeled substrate into the chloroplasts is measured over time.
-
The reaction is stopped at different time points by centrifuging the chloroplasts through a layer of silicone oil to separate them from the reaction medium.
-
The amount of radioactivity in the chloroplast pellet is determined by scintillation counting.
-
Transport kinetics (Km and Vmax) can be determined by measuring uptake at varying substrate concentrations.
-
Conclusion
The collective evidence from genetic, physiological, and metabolic studies unequivocally validates PLGG1 as the primary and essential transporter for both this compound and glycerate across the chloroplast envelope during photorespiration. While BASS6 contributes to this compound export, its inability to transport glycerate and the severe phenotype of the plgg1 mutant underscore the central role of PLGG1. The additive effect on the phenotype of the plgg1 bass6 double mutant further solidifies the distinct but cooperative roles of these transporters. Understanding the function and regulation of PLGG1 opens avenues for engineering more efficient photorespiration, a key target for improving crop yields. The detailed protocols provided herein serve as a foundation for researchers to further explore the intricacies of photorespiratory transport and its impact on plant metabolism and productivity.
References
- 1. PLGG1, a plastidic this compound glycerate transporter, is required for photorespiration and defines a unique class of metabolite transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transport Proteins Enabling Plant Photorespiratory Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Arabidopsis thaliana ggt1 photorespiratory mutants maintain leaf carbon/nitrogen balance by reducing RuBisCO content and plant growth - PubMed [pubmed.ncbi.nlm.nih.gov]
The Evolutionary Tug-of-War: A Comparative Guide to the Glycolate Metabolic Pathway
For researchers, scientists, and drug development professionals, understanding the nuances of metabolic pathways across different life forms is paramount. The glycolate metabolic pathway, a process central to photorespiration in photosynthetic organisms and with implications for human health, offers a compelling case study in evolutionary adaptation. This guide provides an in-depth comparison of this pathway's conservation and divergence across species, supported by experimental data and detailed protocols.
The this compound pathway is a fundamental metabolic route that processes this compound, a two-carbon molecule. In photosynthetic organisms like plants and algae, this pathway is intrinsically linked to photorespiration, a process that recycles the toxic byproduct of the oxygenase activity of RuBisCO.[1] However, the pathway is not exclusive to the green lineage; it is also present in various forms in bacteria, archaea, and animals, where it plays diverse roles, including detoxification and carbon metabolism.
A key evolutionary divergence in this pathway lies in the primary enzyme responsible for the oxidation of this compound to glyoxylate (B1226380). While land plants and some algae utilize this compound oxidase (GOX), a peroxisomal enzyme, many green algae and cyanobacteria employ a functionally analogous but evolutionarily distinct enzyme, this compound dehydrogenase (GDH).[2][3] This enzymatic dichotomy reflects different evolutionary strategies for managing this compound metabolism and has significant implications for the efficiency of photosynthesis and overall cellular metabolism.
Comparative Analysis of Key Enzymes: GOX vs. GDH
The choice between GOX and GDH appears to be a pivotal point in the evolution of the this compound pathway. GOX directly transfers electrons from this compound to oxygen, producing hydrogen peroxide (H₂O₂), which is then detoxified by catalase.[1] In contrast, GDH is an O₂-independent enzyme that typically uses other electron acceptors.[2][4] This fundamental difference in their mechanism has profound effects on their kinetic properties and cellular localization.
| Enzyme | Organism | Photosynthetic Type | Km (this compound, µM) | kcat/Km (s-1mM-1) | Substrate Specificity |
| This compound Oxidase (GOX) | Amaranthus hypochondriacus | C4 | 10 | - | Higher for this compound |
| Pisum sativum (Pea) | C3 | 300 | - | Oxidizes glyoxylate at ~35-40% of the rate with this compound | |
| Spinacia oleracea (Spinach) | C3 | - | 20 | High specificity for this compound | |
| Homo sapiens (Human) | - | 141 ± 16 | 29 ± 3 | Oxidizes this compound, glyoxylate, and long-chain α-hydroxy acids | |
| Chlamydomonas reinhardtii | - | - | - | Prefers L-lactate over this compound (functions as a lactate (B86563) oxidase) | |
| This compound Dehydrogenase (GDH) | Chlamydomonas reinhardtii | - | - | - | Utilizes D-lactate as an alternative substrate with similar efficiency to this compound |
| Synechocystis sp. PCC 6803 | - | - | - | NAD+-dependent |
Note: Kinetic parameters can vary depending on the experimental conditions. The data presented here is a compilation from multiple sources for comparative purposes.[4][5][6][7][8][9]
Evolutionary Trajectory of the this compound Pathway
The this compound metabolic pathway's evolutionary history is a fascinating story of adaptation. In cyanobacteria, the progenitors of chloroplasts, this compound metabolism is essential for survival in oxygenic atmospheres.[10] These organisms possess multiple routes for 2-phosphothis compound (B1263510) (the precursor to this compound) metabolism, including a plant-like C2 cycle and a bacterial-like glycerate pathway, and they utilize GDH for this compound oxidation.[6][10]
The transition from an aquatic to a terrestrial environment likely played a crucial role in the shift from GDH to GOX. Land plants, which evolved from streptophyte algae, predominantly use GOX.[2][3] This transition may have been driven by the higher oxygen concentrations in the terrestrial atmosphere and the need for a more efficient photorespiratory cycle. Interestingly, some green algae possess both GOX and GDH genes, suggesting a period of evolutionary experimentation.[11]
In non-photosynthetic organisms, the this compound pathway serves different purposes. In bacteria, it can be a means to utilize this compound as a carbon source. In mammals, this compound oxidase is involved in the metabolism of α-hydroxy acids and has been implicated in the production of oxalate, a key component of kidney stones.[12] Human GOX exhibits broad substrate specificity, acting on this compound, glyoxylate, and even long-chain α-hydroxy acids.[5]
Visualizing the this compound Metabolic Pathway
The core reactions of the this compound pathway, highlighting the divergence between GOX and GDH-utilizing organisms, can be visualized as follows:
Experimental Protocols
A thorough understanding of the this compound pathway relies on robust experimental methodologies. Below are summaries of key experimental protocols.
This compound Oxidase (GOX) Activity Assay
This assay measures the activity of GOX by quantifying the production of hydrogen peroxide (H₂O₂), which is coupled to a colorimetric reaction.
Materials:
-
Tissue homogenate or purified enzyme
-
Potassium phosphate (B84403) buffer (pH 7.0-8.0)
-
This compound solution (substrate)
-
Horseradish peroxidase (HRP)
-
O-dianisidine or other suitable chromogenic substrate
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, HRP, and the chromogenic substrate.
-
Add the enzyme sample to the reaction mixture.
-
Initiate the reaction by adding the this compound solution.
-
Immediately measure the change in absorbance at the appropriate wavelength (e.g., 460 nm for o-dianisidine) over time.
-
Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of the oxidized chromogen.
This compound Dehydrogenase (GDH) Activity Assay
This assay typically measures the reduction of an artificial electron acceptor in the presence of this compound.
Materials:
-
Cell extract or purified enzyme
-
Potassium phosphate buffer (pH 7.5-8.5)
-
This compound solution (substrate)
-
Artificial electron acceptor (e.g., 2,6-dichlorophenolindophenol - DCPIP)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing phosphate buffer and the electron acceptor.
-
Add the enzyme sample to the mixture.
-
Initiate the reaction by adding the this compound solution.
-
Monitor the decrease in absorbance of the electron acceptor at its maximum absorbance wavelength (e.g., 600 nm for DCPIP) over time.
-
Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of the electron acceptor.
Experimental Workflow for Comparative Kinetic Analysis
To obtain the comparative data presented in the table, a standardized experimental workflow is crucial.
Conclusion
The evolutionary conservation of the this compound metabolic pathway underscores its fundamental importance across diverse life forms. The divergence in the primary oxidizing enzyme, from GDH in cyanobacteria and many algae to GOX in land plants and other lineages, represents a key adaptation to changing environmental conditions and metabolic demands. For researchers in drug development, understanding these enzymatic differences, particularly the broad substrate specificity of human GOX, may offer opportunities for targeted therapeutic interventions. Further comparative genomic and kinetic studies will continue to illuminate the intricate evolutionary history and functional significance of this vital metabolic route.
References
- 1. researchgate.net [researchgate.net]
- 2. The Occurrence of this compound Dehydrogenase and this compound Oxidase in Green Plants: An Evolutionary Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evolution of Photorespiratory this compound Oxidase among Archaeplastida - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enzymatic characterization of Chlamydomonas reinhardtii this compound dehydrogenase and its nearest proteobacterial homologue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Purification and properties of this compound oxidase from plants with different photosynthetic pathways: Distinctness of C4 enzyme from that of a C 3 species and a C 3-C 4 intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. The Plant-Like C2 this compound Cycle and the Bacterial-Like Glycerate Pathway Cooperate in Phosphothis compound Metabolism in Cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Glycolate
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and regulatory compliance. Glycolate and its acidic form, glycolic acid, are common reagents that require careful handling from acquisition to disposal. Improper disposal can endanger personnel, damage the environment by contaminating soil and groundwater, and lead to significant legal and financial penalties.[1]
This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound waste, ensuring a safe laboratory environment and adherence to environmental regulations.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to wear the appropriate Personal Protective Equipment (PPE). Mishandling glycolic acid can cause severe skin burns and serious eye damage.[2][3]
-
Eye Protection : Wear safety glasses or chemical splash goggles.
-
Hand Protection : Use chemical-resistant gloves, such as nitrile gloves.[4]
-
Body Protection : A standard laboratory coat is required to protect against splashes.[4]
-
Respiratory Protection : If working with powders or creating aerosols, use a dust mask or handle within a chemical fume hood.[3][4]
In the event of a spill, contain it with an absorbent material like sand or vermiculite.[5] The spill can then be neutralized with a mild base such as sodium bicarbonate before cleanup.[5]
Key Disposal Parameters and Regulatory Data
Adherence to regulations set by agencies like the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) is mandatory.[1][5] The primary regulation governing hazardous waste is the Resource Conservation and Recovery Act (RCRA).[6]
| Parameter | Guideline | Regulatory Context |
| Waste Characterization | Must be evaluated to determine if it is hazardous. Used this compound may be contaminated with heavy metals (e.g., lead, cadmium) or other residues.[6] | A waste is hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity. Glycolic acid's corrosive nature (pH) can classify it as a RCRA hazardous waste.[7][8] |
| Hazardous Waste Labeling | Containers must be clearly marked with the words "Hazardous Waste," the full chemical name, and the accumulation start date.[6][9] | Required by RCRA standards to ensure proper handling, tracking, and disposal. |
| Accumulation Time Limits | Time limits for on-site storage can be 90, 180, or 270 days before shipment to a licensed facility.[6] | Dependent on the laboratory's hazardous waste generator status as defined by the EPA. |
| Container Requirements | Use original or compatible, corrosion-resistant (e.g., glass, HDPE), and securely sealed containers.[5][6] | Prevents leaks, spills, and dangerous reactions with incompatible container materials. |
Step-by-Step this compound Disposal Protocol
The fundamental principle of laboratory waste management is to have a disposal plan in place before any experiment begins.[10] Never dispose of this compound or glycolic acid down the drain or in the regular trash unless it has been neutralized and verified as permissible by local regulations and your institution's Environmental Health and Safety (EHS) office.[1][11]
Step 1: Waste Characterization
The first and most critical step is to determine if your this compound waste is hazardous.[6]
-
Unused this compound : In its pure form, glycolic acid is considered a hazardous material due to its corrosive properties.[5][7]
-
Used this compound : If the this compound has been used in an experimental process, it may be contaminated with other hazardous materials, such as heavy metals.[6] Laboratory analysis, such as the Toxicity Characteristic Leaching Procedure (TCLP), may be required to make a formal determination.[6]
Step 2: Waste Segregation and Collection
Collect all this compound waste in a designated, compatible, and leak-proof container.[9]
-
Do not mix this compound waste with other chemical waste streams to prevent potentially dangerous reactions.[1]
-
Keep the waste container sealed when not in use.[8]
Step 3: On-Site Neutralization (If Permitted)
For waste that is hazardous solely due to its corrosive (acidic) nature, neutralization may be an option. This procedure must be approved by your institution's EHS department and comply with local wastewater regulations.[1]
Protocol for Neutralization of Aqueous Glycolic Acid Waste:
-
Preparation : Perform the procedure in a well-ventilated area or a chemical fume hood. Ensure an acid spill kit is readily available.
-
Dilution : If the glycolic acid solution is concentrated, slowly add it to a large volume of cold water in a suitable container (e.g., a large beaker or carboy). Never add water to acid.
-
Select Base : Prepare a solution of a weak base, such as sodium bicarbonate (baking soda) or sodium carbonate (soda ash).
-
Slow Addition : While stirring the diluted acid solution, slowly and carefully add the basic solution in small increments. The neutralization reaction is exothermic and will release carbon dioxide gas, causing effervescence. Add the base slowly to control the reaction rate.
-
Monitor pH : Use a calibrated pH meter or pH paper to monitor the solution's pH. Continue adding the base until the pH is within the neutral range (typically 6.0-8.0, as specified by your local wastewater authority).
-
Final Disposal : Once neutralized and confirmed to be non-hazardous, and with explicit permission from local authorities, the solution may be eligible for drain disposal.[1] Otherwise, it must be disposed of as chemical waste.
Step 4: Labeling and Storage
Properly labeled waste is essential for safety and compliance.
-
Attach a hazardous waste label to the container as soon as the first drop of waste is added.
-
The label must include: "Hazardous Waste," the full chemical name ("this compound Waste" or "Glycolic Acid Waste"), the specific hazardous components, and the date accumulation started.[6]
-
Store the container in a designated satellite accumulation area within the laboratory, away from incompatible materials and general traffic.[10] Use secondary containment, such as a tray, to catch any potential leaks.[10]
Step 5: Final Disposal
The final step is to transfer the waste to a certified hazardous waste facility.
-
Contact your institution's EHS department to arrange for the pickup of the hazardous waste.[12]
-
Complete all necessary waste disposal manifests and forms as required.[9]
-
Waste will be collected by a licensed professional waste disposal service for transport and final disposal, which is often high-temperature incineration.[2][12]
This compound Disposal Decision Workflow
The following diagram illustrates the logical steps and decision points for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for the safe and compliant disposal of this compound waste.
References
- 1. laballey.com [laballey.com]
- 2. isotope.com [isotope.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. laballey.com [laballey.com]
- 6. Guide to Glycol Disposal | HWH Environmental [hwhenvironmental.com]
- 7. scribd.com [scribd.com]
- 8. odu.edu [odu.edu]
- 9. benchchem.com [benchchem.com]
- 10. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. How to Dispose of Glycol Safely, Sustainably and Legally [clearwatershelton.com]
- 12. benchchem.com [benchchem.com]
Essential Safety and Logistics for Handling Glycolate
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of glycolate in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe and compliant laboratory practices.
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate Personal Protective Equipment (PPE) to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications and Remarks |
| Eye/Face Protection | Safety Goggles or Glasses | Wear tightly fitting safety goggles with side-shields. A face shield may be required for large quantities or when there is a splash hazard.[1] |
| Skin Protection | Gloves | Chemical-impermeable gloves are required. Nitrile gloves are a suitable choice. Always inspect gloves for tears or holes before use and dispose of contaminated gloves after use.[1][2][3] |
| Lab Coat/Clothing | Wear an impervious lab coat or protective clothing to cover as much skin as possible.[2][3] | |
| Shoes | Wear closed-toe and closed-heel shoes that cover the entire foot.[2] | |
| Respiratory Protection | Respirator | Use in a well-ventilated area. If exposure limits are exceeded or irritation is experienced, a full-face respirator may be necessary.[2][4] |
Operational Plan for Handling this compound
Follow this step-by-step guidance for the safe handling of this compound from receipt to disposal.
1. Preparation and Engineering Controls:
-
Ensure a well-ventilated work area, preferably using a laboratory fume hood or other mechanical exhaust system to minimize vapor inhalation.[1][4]
-
Confirm that an eyewash station and safety shower are readily accessible and in good working order.[4]
-
Read the Safety Data Sheet (SDS) thoroughly before beginning any work.[4]
2. Safe Handling Practices:
-
Don the appropriate PPE as specified in the table above.
-
Do not breathe mist, gas, or vapors.[2]
3. Storage:
-
Keep away from incompatible materials such as strong oxidizing agents, and highly alkaline or acidic materials to prevent exothermic reactions.[2][7]
First-Aid Measures
In the event of exposure to this compound, follow these first-aid procedures and seek medical attention.
| Exposure Route | First-Aid Procedure |
| Eye Contact | Immediately flush the eye(s) with plenty of water for at least 15 minutes, holding the eyelids open.[8][9] Remove contact lenses if present and easy to do so.[8] Seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing.[3] Promptly wash the contaminated skin with soap and water for at least 15 minutes.[8][10] If irritation persists, get medical attention. |
| Inhalation | Move the exposed person to fresh air at once.[10] If breathing is difficult or symptoms such as headache or dizziness persist, seek medical attention.[8] |
| Ingestion | Do NOT induce vomiting.[11] Rinse mouth with water.[5] If the person is conscious, have them drink water. Seek immediate medical attention.[10] |
Spill Management and Disposal Plan
Proper spill management and disposal of this compound are essential to prevent environmental contamination and ensure a safe laboratory environment.
Spill Response:
-
Evacuate: Evacuate non-essential personnel from the immediate area.[1]
-
Ventilate: Ensure adequate ventilation of the area.[1]
-
Contain: Prevent further leakage or spillage if it is safe to do so. Cover drains to prevent the material from entering waterways.[1][5]
-
Clean-up: Wearing appropriate PPE, absorb the spill with an inert, non-combustible material such as sand, earth, or a universal binding agent.[4] Collect the absorbed material into a suitable, closed container for hazardous waste disposal.[1][4]
-
Decontaminate: Ventilate the area and wash the spill site after material pickup is complete.[4]
Disposal Plan:
-
Waste Characterization: Determine if the waste this compound is hazardous, which may require laboratory analysis like the Toxicity Characteristic Leaching Procedure (TCLP).[12]
-
Chemical Disposal: Dispose of this compound waste and contaminated materials in accordance with all applicable local, regional, national, and international regulations.[1] Do not allow the product to enter drains or the sewage system.[1][12]
-
Contaminated Packaging: Uncleaned packaging should be disposed of in the same manner as the product itself.[1] Empty containers must be thoroughly rinsed, with the first rinse collected as hazardous waste, before being recycled or disposed of.[13]
This compound Spill Response Workflow
Caption: Workflow for a safe and effective response to a this compound spill.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.fr [fishersci.fr]
- 4. benchchem.com [benchchem.com]
- 5. carlroth.com [carlroth.com]
- 6. carlroth.com [carlroth.com]
- 7. dcfinechemicals.com [dcfinechemicals.com]
- 8. ehs.princeton.edu [ehs.princeton.edu]
- 9. CCOHS: First Aid for Chemical Exposures [ccohs.ca]
- 10. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 11. spectrumchemical.com [spectrumchemical.com]
- 12. Guide to Glycol Disposal | HWH Environmental [hwhenvironmental.com]
- 13. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
